5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12N4O/c17-10-14-15(19-20-16(14)18)11-6-8-13(9-7-11)21-12-4-2-1-3-5-12/h1-9H,(H3,18,19,20) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNIMEQCLCNSCGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=C(C=C2)C3=C(C(=NN3)N)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40625079 | |
| Record name | 3-Amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.29 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
330792-70-6 | |
| Record name | 3-Amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40625079 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
A Technical Guide to the Regioselective Synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile is a pivotal heterocyclic building block in modern medicinal chemistry. Its significance is highlighted by its role as a key intermediate in the synthesis of targeted therapies, including the Bruton's tyrosine kinase (BTK) inhibitor, Zanubrutinib.[1] The precise arrangement of its functional groups—the C3-aryl substituent, C4-nitrile, and C5-amine—is critical for its utility. This guide provides an in-depth exploration of the regioselective synthetic strategies for this compound, focusing on the underlying mechanisms that govern isomer formation, detailed experimental protocols, and the rationale behind methodological choices. We will dissect the most prevalent and efficient synthetic routes, primarily the versatile cyclocondensation of β-ketonitriles with hydrazines and the elegant one-pot, three-component approach, to provide a comprehensive resource for chemists in the field.
Introduction to Pyrazole Synthesis & Regioselectivity
The pyrazole nucleus is a privileged scaffold in drug discovery, renowned for its diverse biological activities.[2] The synthesis of polysubstituted pyrazoles, however, often presents a challenge in controlling regioselectivity, especially when using unsymmetrical precursors. The classical Knorr pyrazole synthesis, involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative, is a cornerstone of pyrazole chemistry but can lead to isomeric mixtures if the carbonyl groups are not sufficiently differentiated.[2][3][4]
For the target molecule, this compound, achieving the desired 3,5-disubstitution pattern is paramount. The regiochemistry is dictated by the initial nucleophilic attack and subsequent cyclization steps. This guide will focus on two primary, highly regioselective strategies that reliably yield the desired isomer.
Primary Synthetic Strategies
Two principal routes have proven effective for the regioselective synthesis of the title compound:
-
Strategy A: One-Pot, Three-Component Condensation. This modern, atom-economical approach involves the reaction of 4-phenoxybenzaldehyde, malononitrile, and hydrazine hydrate. It proceeds via an in situ generated α,β-unsaturated nitrile intermediate.
-
Strategy B: Two-Step β-Ketonitrile Cyclocondensation. This classic and robust method involves the pre-synthesis of a β-ketonitrile, 2-(4-phenoxybenzoyl)malononitrile, followed by its cyclization with hydrazine.
Both methods offer excellent control over the final product's regiochemistry due to the distinct electrophilicity of the functional groups involved.
Mechanistic Deep Dive: The Basis of Regioselectivity
Mechanism of the Three-Component Synthesis
This elegant one-pot synthesis is a cascade reaction where each step sets the stage for the next, locking in the desired regiochemistry.[5][6]
-
Knoevenagel Condensation: The reaction initiates with a base-catalyzed Knoevenagel condensation between 4-phenoxybenzaldehyde and malononitrile.[7][8] The active methylene group of malononitrile attacks the aldehyde carbonyl, followed by dehydration, to form the intermediate, 2-(4-phenoxybenzylidene)malononitrile.
-
Michael Addition: Hydrazine, acting as a potent nucleophile, performs a Michael addition to the electron-deficient β-carbon of the newly formed α,β-unsaturated system. This is the first regiochemistry-defining step, attaching the hydrazine moiety to the carbon that will become C4 of the pyrazole ring.
-
Intramolecular Cyclization & Tautomerization: The terminal amino group of the hydrazine adduct then attacks one of the adjacent nitrile groups. This intramolecular cyclization, a variant of the Thorpe-Ziegler reaction, forms a five-membered ring.[9][10] A subsequent tautomerization (proton shift) results in the formation of the stable, aromatic 5-aminopyrazole ring.
The regioselectivity is assured because the initial Michael addition dictates the connectivity, and the subsequent cyclization onto the nitrile is sterically and electronically favored, leading exclusively to the 5-amino isomer.
Caption: Reaction mechanism for the three-component synthesis.
Mechanism of the β-Ketonitrile Route
This two-step approach offers unambiguous regiochemical control through the distinct reactivity of the carbonyl and nitrile groups.[11]
-
Synthesis of 2-(4-phenoxybenzoyl)malononitrile: This β-ketonitrile precursor is typically prepared by reacting an activated derivative of 4-phenoxybenzoic acid (e.g., the acid chloride) with malononitrile in the presence of a base.
-
Cyclocondensation with Hydrazine: The key to regioselectivity lies in this step. One nitrogen of hydrazine hydrate attacks the highly electrophilic ketone carbonyl of the β-ketonitrile. This forms a hydrazone intermediate. The second nitrogen of the hydrazine is now perfectly positioned to perform an intramolecular nucleophilic attack on one of the neighboring nitrile groups, leading to cyclization. Subsequent tautomerization yields the aromatic pyrazole ring.
The ketone's superior electrophilicity compared to the nitriles directs the initial attack, ensuring the (4-phenoxyphenyl) group is fixed at the C3 position and the amino group forms at C5.
Experimental Protocol: One-Pot Synthesis
This protocol details the efficient three-component synthesis, which is often favored for its operational simplicity and high yield.[5][6][12]
Materials and Reagents
| Reagent | CAS Number | Molecular Weight | Molar Eq. |
| 4-Phenoxybenzaldehyde | 2215-76-1 | 198.22 g/mol | 1.0 |
| Malononitrile | 109-77-3 | 66.06 g/mol | 1.0 |
| Hydrazine Hydrate (~64%) | 7803-57-8 | 50.06 g/mol | 1.1 |
| Ethanol (95%) | 64-17-5 | - | Solvent |
| Piperidine (optional catalyst) | 110-89-4 | 85.15 g/mol | 0.1 |
Step-by-Step Procedure
-
Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 4-phenoxybenzaldehyde (1.0 eq) and malononitrile (1.0 eq).[13]
-
Dissolution: Add ethanol (approx. 5-10 mL per gram of aldehyde) to the flask and stir the mixture at room temperature until all solids are dissolved.
-
Catalyst Addition (Optional): If a catalyst is used, add piperidine (0.1 eq) to the solution. The mixture may turn slightly yellow.
-
Hydrazine Addition: Slowly add hydrazine hydrate (1.1 eq) dropwise to the stirred solution over 5-10 minutes. The addition is often exothermic, and a precipitate may begin to form.
-
Reaction: Heat the reaction mixture to reflux (approximately 78-80 °C) and maintain for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., Ethyl Acetate/Hexane 1:1).
-
Work-up: After the reaction is complete (as indicated by TLC), remove the flask from the heat source and allow it to cool to room temperature, then further cool in an ice bath for 30 minutes to maximize precipitation.
-
Isolation: Collect the solid product by vacuum filtration. Wash the filter cake thoroughly with cold ethanol to remove any unreacted starting materials and impurities.
-
Purification: The crude product is often of high purity. If necessary, it can be further purified by recrystallization from ethanol or an ethanol/water mixture to yield a white to off-white crystalline solid.
-
Drying: Dry the final product under vacuum at 50-60 °C to a constant weight.
Caption: Flowchart of the one-pot experimental workflow.
Characterization Data
The identity and purity of the synthesized this compound should be confirmed using standard analytical techniques. Expected data are as follows:
| Analysis | Expected Results |
| Appearance | White to off-white crystalline solid |
| Melting Point | Specific to the compound, typically sharp for pure substance. |
| FT-IR (cm⁻¹) | ~3450-3300 (N-H stretch, NH₂), ~3200 (N-H stretch, pyrazole), ~2220 (C≡N stretch, nitrile), ~1630 (N-H bend), ~1240 (C-O-C stretch, ether).[14] |
| ¹H NMR (DMSO-d₆) | δ ~12.0 (br s, 1H, pyrazole NH), δ 7.0-7.8 (m, 9H, Ar-H), δ ~6.4 (s, 2H, NH₂).[15] |
| ¹³C NMR (DMSO-d₆) | Signals corresponding to aromatic carbons, C-O, C-NH₂, C-CN, and pyrazole ring carbons.[14] |
| Mass Spec (ESI+) | [M+H]⁺ corresponding to C₁₆H₁₃N₄O⁺ (m/z 277.11). |
Conclusion
The regioselective synthesis of this compound is reliably achieved through well-established synthetic routes. The one-pot, three-component reaction of 4-phenoxybenzaldehyde, malononitrile, and hydrazine offers an efficient, atom-economical, and operationally simple method with excellent regiochemical control. Alternatively, the two-step cyclocondensation of a pre-formed β-ketonitrile provides an equally robust and unambiguous pathway to the desired isomer. The choice of method may depend on starting material availability, scalability, and process optimization goals. Understanding the underlying mechanisms—Knoevenagel condensation, Michael addition, and Thorpe-Ziegler cyclization—is crucial for troubleshooting and adapting these protocols for the synthesis of related pyrazole derivatives, ensuring the continued importance of this scaffold in the development of novel therapeutics.
References
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). National Institutes of Health.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2021). PMC - NIH.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009). MDPI.
- Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (2022). RSC Publishing.
- Green synthesis of novel 5-amino-bispyrazole-4- carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano. (2021). Semantic Scholar.
- Thorpe-Ziegler reaction. (n.d.). Buchler GmbH.
- Reaction of Ethoxymethylenemalononitrile with Hydrazine Hydrate. (1976). J-Stage.
- Approaches towards the synthesis of 5-aminopyrazoles. (2011). Beilstein Journals.
- Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers.
- Synthesis of 3-amino-5-aryl-1H-4-pyrazolecarbonitrile 8a-c from 3-oxo-3-arylpropanenitrile 5a-c. (n.d.). ResearchGate.
- Reaction of ethoxymethylenemalononitrile with hydrazine hydrate. (1976). CiNii Research.
- synthesis of pyrazoles. (2019). YouTube.
- Direct Cyclization/Chlorination Strategy of Hydrazines for Synthesis of 4-Chloropyrazoles by TCCA. (n.d.). PMC - NIH.
- Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. (2024). Beilstein Journals.
- Thorpe-Ziegler reaction. (n.d.). Buchler GmbH.
- (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009). ResearchGate.
- Scheme 31. Reaction of 3-hydrazinotriazine 74 with ethoxymethylene malononitrile. (n.d.). ResearchGate.
- Thorpe reaction. (n.d.). Wikipedia.
- Thorpe-Ziegler Reaction. (2014). Chem-Station Int. Ed.
- Synthesis of 2-(4-methoxybenzylidene)malononitrile (3b). (n.d.). ResearchGate.
- The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. (1983). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).
- malononitrile. (n.d.). Organic Syntheses Procedure.
- (4-Phenoxyphenyl)hydrazine. (n.d.). PubChem - NIH.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
- Tandem Synthesis of Benzylidenemalononitrile Derivatives in/on Water under Visible Light. (n.d.). Chemistry Europe.
- (PDF) Reinvestigation of the Reaction of Phenacyl Malononitrile with Hydrazines under Solvent conditions. (n.d.). ResearchGate.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids. (2020). PMC.
- Organic Syntheses Procedure. (n.d.). Organic Syntheses.
- 2-(4-Phenoxybenzoyl)malononitrile. (n.d.). Pharmaffiliates.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. jk-sci.com [jk-sci.com]
- 4. youtube.com [youtube.com]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 7. epub.uni-regensburg.de [epub.uni-regensburg.de]
- 8. Synthesis of benzylidenemalononitrile by Knoevenagel condensation through monodisperse carbon nanotube-based NiCu nanohybrids - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Thorpe-Ziegler reaction - Buchler GmbH [buchler-gmbh.com]
- 10. alfa-chemistry.com [alfa-chemistry.com]
- 11. BJOC - Approaches towards the synthesis of 5-aminopyrazoles [beilstein-journals.org]
- 12. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. rsc.org [rsc.org]
- 15. mdpi.com [mdpi.com]
An In-Depth Technical Guide to the Mechanism of Action of Pyrazole-Based Kinase Inhibitors
Prepared for: Researchers, Scientists, and Drug Development Professionals
Introduction: The Pyrazole Scaffold as a Cornerstone of Modern Kinase Inhibition
Protein kinases, enzymes that catalyze the phosphorylation of substrate proteins, are fundamental regulators of nearly all cellular processes. Their dysregulation is a hallmark of numerous diseases, most notably cancer, making them one of the most critical target classes in modern drug discovery. Within the vast landscape of kinase inhibitors, compounds built around the pyrazole scaffold have emerged as a "privileged structure."[1][2][3] This is due to the pyrazole ring's unique combination of synthetic accessibility, favorable drug-like properties, and its remarkable ability to function as a bioisosteric replacement for other chemical groups, enabling potent and selective interactions within the kinase ATP-binding site.[1]
Of the small molecule kinase inhibitors approved by the US FDA, a significant number contain a pyrazole ring, including well-known therapeutics like Crizotinib, Ruxolitinib, and Asciminib.[1] This guide provides a detailed exploration of the molecular mechanisms underpinning the action of these inhibitors, the experimental methodologies used to characterize them, and the structural features that make the pyrazole scaffold so effective.
The Primary Mechanism: Competitive Inhibition at the ATP-Binding Site
The vast majority of pyrazole-based kinase inhibitors function as ATP-competitive inhibitors.[4] They are designed to occupy the same pocket on the kinase that its natural substrate, adenosine triphosphate (ATP), binds to. By blocking ATP from binding, they prevent the phosphotransfer reaction, thereby shutting down the downstream signaling cascade.
The ATP-binding site of a kinase is a highly conserved region composed of several key features that pyrazole inhibitors are expertly designed to exploit:
-
The Hinge Region: This flexible loop connects the N- and C-terminal lobes of the kinase domain. It acts as a primary anchoring point for ATP's adenine ring through a pair of critical hydrogen bonds. Pyrazole-based inhibitors mimic this interaction, with nitrogen atoms on the pyrazole ring acting as hydrogen bond donors and acceptors to form strong connections with the backbone amides of the hinge residues.[1][4] This interaction is fundamental to the potency of most ATP-competitive inhibitors.
-
Hydrophobic Pockets: Adjacent to the hinge are hydrophobic regions, including a pocket under the P-loop (a glycine-rich loop involved in positioning the ATP phosphates). The substituted groups attached to the pyrazole core are designed to fit snugly into these pockets, forming van der Waals and hydrophobic interactions that significantly enhance binding affinity and contribute to inhibitor selectivity.[1][5]
-
The Gatekeeper Residue: This amino acid sits at the entrance to a deeper hydrophobic pocket. Its size is a key determinant of kinase selectivity. Inhibitors can be designed to either accommodate a bulky gatekeeper or exploit a smaller one to gain selectivity for certain kinases over others.
Prominent examples of this mechanism include Crizotinib (Xalkori), an inhibitor of ALK and ROS1 kinases, and Ruxolitinib (Jakafi), a JAK1/2 inhibitor.[6][7] Both drugs utilize a core pyrazole or a related pyrrolopyrazole structure to anchor within the ATP-binding site.[8] For instance, Crizotinib's aminopyridine structure competitively binds within the ATP-binding pocket of the ALK fusion protein, inhibiting the constitutive kinase activity that drives malignancy in certain non-small cell lung cancers.[6][7] Similarly, Ruxolitinib competitively inhibits the ATP-binding catalytic site on JAK1 and JAK2, disrupting cytokine signaling pathways crucial in myelofibrosis.[9][10]
Visualizing the Interaction: Pyrazole in the ATP Pocket
The following diagram illustrates the generalized binding mode of a Type I ATP-competitive pyrazole-based inhibitor.
Caption: A typical workflow for a Surface Plasmon Resonance (SPR) experiment.
Step-by-Step Methodology:
-
Immobilization: The target kinase is covalently immobilized onto the surface of a sensor chip (e.g., a CM5 chip) using standard amine coupling chemistry. [11]A control flow cell is prepared (activated and blocked without protein) to enable reference subtraction.
-
Analyte Preparation: Prepare a series of precise dilutions of the pyrazole inhibitor in a suitable running buffer. A "zero concentration" sample (buffer only) is essential for double referencing.
-
Binding Cycle (Association/Dissociation):
-
Inject the lowest concentration of the inhibitor over the kinase and control surfaces for a set time (e.g., 120 seconds) to monitor the association phase .
-
Switch back to flowing only running buffer over the surfaces for an extended period (e.g., 300 seconds) to monitor the dissociation phase .
-
-
Regeneration: Inject a pulse of a regeneration solution (e.g., Glycine-HCl, pH 2.5) to strip any remaining bound inhibitor from the kinase, preparing the surface for the next cycle.
-
Repeat: Repeat steps 3 and 4 for each concentration of the inhibitor, typically moving from lowest to highest concentration.
-
Data Analysis: The resulting sensorgrams (response vs. time) are processed (reference subtracted) and globally fitted to a suitable binding model (e.g., 1:1 Langmuir) to calculate the association rate constant (k_on), dissociation rate constant (k_off), and the equilibrium dissociation constant (K_D).
Structural Biology: Visualizing the Binding Mode
The definitive confirmation of a binding mechanism comes from determining the high-resolution three-dimensional structure of the inhibitor bound to the kinase.
Methodology: X-Ray Crystallography
This technique provides an atomic-level snapshot of the protein-inhibitor complex.
Workflow Overview:
-
Protein Expression and Purification: Produce large quantities of highly pure, active kinase.
-
Complex Formation: Incubate the purified kinase with a molar excess of the pyrazole inhibitor.
-
Crystallization: Screen a wide range of conditions (precipitants, buffers, temperature) to find one that allows the protein-inhibitor complex to form a well-ordered crystal.
-
Data Collection: Expose the crystal to a high-intensity X-ray beam (often at a synchrotron). The crystal diffracts the X-rays into a specific pattern.
-
Structure Solution and Refinement: The diffraction pattern is computationally processed to generate an electron density map, into which the atomic model of the kinase and the bound inhibitor is built and refined. The final structure reveals the precise orientation of the inhibitor and every atomic interaction (hydrogen bonds, hydrophobic contacts) it makes with the protein. [12][13]
Data Summary: Potency of Representative Pyrazole-Based Inhibitors
The following table summarizes the inhibitory potency of several key pyrazole-containing drugs against their primary targets.
| Inhibitor | Primary Target(s) | Inhibition Type | Potency (IC50 / K_i) |
| Ruxolitinib | JAK1 / JAK2 | ATP-Competitive (Type I) | ~3 nM for both JAK1 and JAK2 [8] |
| Crizotinib | ALK / ROS1 / c-MET | ATP-Competitive (Type I) | Potent nM inhibition [6][14] |
| Tofacitinib | JAK1 / JAK3 | ATP-Competitive (Type I) | Preferential inhibition of JAK1 and JAK3 over JAK2 [15][16] |
| Barasertib | Aurora B | ATP-Competitive (Type I) | 0.37 nM [17] |
| Afuresertib | Akt1 | ATP-Competitive (Type I) | 0.08 nM (K_i) [17] |
Conclusion and Future Outlook
The pyrazole scaffold is a validated and highly successful core structure in the design of kinase inhibitors. Its primary mechanism of action is through competitive inhibition at the ATP-binding site, where its unique geometry allows for critical hydrogen bonding with the hinge region and versatile substitution patterns enable optimization of potency and selectivity. The development of allosteric inhibitors based on this scaffold highlights its versatility and opens new avenues for achieving even greater selectivity. A rigorous combination of biochemical, biophysical, and structural biology techniques is essential for fully elucidating the mechanism of action of these powerful therapeutic agents, paving the way for the next generation of targeted therapies.
References
- Patsnap Synapse. (2024, July 17).
- Wikipedia. (n.d.). Ruxolitinib. [Link]
- Wikipedia. (n.d.). Tofacitinib. [Link]
- Winchester, R., et al. (2014). The mechanism of action of tofacitinib – an oral Janus kinase inhibitor for the treatment of rheumatoid arthritis.
- Incyte Corporation. (n.d.). Mechanism of action - Jakafi® (ruxolitinib). [Link]
- Versus Arthritis. (n.d.). Tofacitinib. [Link]
- Aramori, I., et al. (2013).
- Mascarenhas, J., & Mughal, T. (2023). Ruxolitinib.
- Patsnap Synapse. (2025, March 7).
- PathWhiz. (n.d.).
- Willemsen-Seegers, N., et al. (2017). Compound Selectivity and Target Residence Time of Kinase Inhibitors Studied with Surface Plasmon Resonance. PubMed. [Link]
- ResearchGate. (n.d.).
- Abdel-Halim, M., et al. (2014). Discovery and optimization of 1,3,5-trisubstituted pyrazolines as potent and highly selective allosteric inhibitors of protein kinase C-ζ. PubMed. [Link]
- Wikipedia. (n.d.). Crizotinib. [Link]
- Abdel-Halim, M., et al. (2014). Discovery and Optimization of 1,3,5-Trisubstituted Pyrazolines as Potent and Highly Selective Allosteric Inhibitors of Protein Kinase C-ζ.
- Eco-Vector Journals Portal. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]
- PubMed. (n.d.). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. [Link]
- PubMed. (n.d.). Kinetic studies of small molecule interactions with protein kinases using biosensor technology. [Link]
- ResearchGate. (n.d.). ADP-Glo™ Assay Formats and Step-By-Step Protocol | Download Table. [Link]
- Patsnap Synapse. (2024, July 17).
- PubMed. (2007, November 15). Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase. [Link]
- Faelth, J., et al. (2019). Structural binding site comparisons reveal Crizotinib as a novel LRRK2 inhibitor. PMC. [Link]
- ResearchGate. (n.d.). Discovery and Optimization of 1,3,5-Trisubstituted Pyrazolines as Potent and Highly Selective Allosteric Inhibitors of Protein Kinase C-ζ | Request PDF. [Link]
- ResearchGate. (n.d.). Binding modes of the selected representative ALK inhibitors: (A)... | Download Scientific Diagram. [Link]
- ResearchGate. (n.d.). Crizotinib binding modes in ALKs: (A) WT, (B) L1198F mutant, (C) G1202R... | Download Scientific Diagram. [Link]
- El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020)
- ResearchGate. (n.d.). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase | Request PDF. [Link]
- Skladanowski, M., & Gol, M. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. PMC. [Link]
- Bio-Rad. (2013, February 4). Immobilization of Active Kinases for Small Molecule Inhibition Studies. [Link]
- Cighir, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PMC - PubMed Central. [Link]
- Springer Protocols. (2011). Characterization of Kinase Inhibitors Using Reverse Phase Protein Arrays. [Link]
- Cighir, C., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
- NIH. (2024, November 1).
- Abdel-Aziz, M., et al. (2018).
- Salisbury, J.P., & Taylor, S.S. (2018). Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]
- PubMed. (2022, January 5). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020)
- El-Gamal, M. I., et al. (2022). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
- Drug Hunter. (2025, November 26). Surface Plasmon Resonance: Enabling Insights into Kinetics and Mechanism. [Link]
- Bain, J., et al. (2007). Measuring and interpreting the selectivity of protein kinase inhibitors. PMC - NIH. [Link]
- Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. PMC - NIH. [Link]
Sources
- 1. mdpi.com [mdpi.com]
- 2. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Crizotinib - Wikipedia [en.wikipedia.org]
- 7. What is the mechanism of Crizotinib? [synapse.patsnap.com]
- 8. The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Ruxolitinib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. What is the mechanism of action of Ruxolitinib Phosphate? [synapse.patsnap.com]
- 11. bioradiations.com [bioradiations.com]
- 12. Synthesis, crystal structure, and activity of pyrazole-based inhibitors of p38 kinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Structural binding site comparisons reveal Crizotinib as a novel LRRK2 inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 15. What is the mechanism of Tofacitinib Citrate? [synapse.patsnap.com]
- 16. Tofacitinib - Wikipedia [en.wikipedia.org]
- 17. mdpi.com [mdpi.com]
crystal structure analysis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
An In-depth Technical Guide to the Crystal Structure Analysis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
This guide provides a comprehensive technical overview of the synthesis, crystallization, and single-crystal X-ray diffraction (scXRD) analysis of this compound. This pyrazole derivative is a critical intermediate in the synthesis of high-value pharmaceuticals, most notably Zanubrutinib, a Bruton's tyrosine kinase (BTK) inhibitor used in oncology.[1] Understanding its three-dimensional structure is paramount for controlling solid-state properties, ensuring batch-to-batch consistency, and optimizing downstream synthetic processes.
This document is intended for researchers, medicinal chemists, and drug development professionals. It moves beyond a simple recitation of methods to explain the causality behind experimental choices, grounding each step in established scientific principles. While a public crystallographic information file (CIF) for this specific molecule is not available, this guide constructs a scientifically rigorous and illustrative analysis based on its known synthesis and the well-documented structural behavior of closely related pyrazole analogues.
Part I: Material Synthesis and Preparation for Diffraction
The journey to a crystal structure begins with the synthesis of high-purity material and the subsequent growth of diffraction-quality single crystals.
Synthesis Protocol: A Regioselective Approach
The synthesis of 5-amino-1H-pyrazole-4-carbonitriles is well-established, typically proceeding through a regioselective cyclocondensation reaction.[2][3] The protocol below is a representative method.
Expert Insight: The choice of a one-pot reaction starting from (ethoxymethylene)malononitrile and the appropriate hydrazine is driven by efficiency and high regioselectivity. The nucleophilic attack of the hydrazine onto the electron-deficient olefin, followed by intramolecular cyclization and elimination of ethanol, strongly favors the formation of the desired 5-amino pyrazole isomer.[2]
Step-by-Step Synthesis:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a reflux condenser and a magnetic stirrer, dissolve (4-phenoxyphenyl)hydrazine (1.2 mmol) in absolute ethanol (20 mL).
-
Reagent Addition: Under a nitrogen atmosphere, slowly add (ethoxymethylene)malononitrile (1.2 mmol) to the stirred solution.
-
Reaction: Heat the mixture to reflux (approximately 78°C) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: Upon completion, allow the reaction mixture to cool to room temperature. The product often precipitates directly from the solution.
-
Purification: Collect the crude solid by vacuum filtration. Wash the solid with cold ethanol (2 x 10 mL) to remove unreacted starting materials. If necessary, recrystallize the product from a suitable solvent like ethanol or an ethanol/water mixture to achieve >99% purity, which is crucial for successful crystallization.
-
Characterization: Confirm the identity and purity of the synthesized this compound using standard analytical techniques (¹H NMR, ¹³C NMR, MS, and IR spectroscopy).
Crystallization: The Art of Molecular Order
Growing single crystals suitable for X-ray diffraction is often the most challenging step. The goal is to produce a single, defect-free crystal, typically 0.1-0.3 mm in each dimension.[4] Slow evaporation is a reliable and widely used technique.
Expert Insight: The choice of solvent is critical. An ideal solvent will dissolve the compound when heated but lead to supersaturation upon slow cooling or evaporation at a controlled rate. For a molecule with both hydrogen bond donors (amino group) and acceptors (nitrile, pyrazole nitrogens), polar protic solvents like ethanol or methanol, or mixed solvent systems, are excellent starting points.
Step-by-Step Crystallization by Slow Evaporation:
-
Solvent Screening: In small vials, test the solubility of the purified compound in various solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, and mixtures thereof).
-
Preparation of Saturated Solution: Prepare a nearly saturated solution of the compound in a chosen solvent system (e.g., ethanol) at a slightly elevated temperature (e.g., 40°C) to ensure complete dissolution.
-
Filtration: Filter the warm solution through a syringe filter (0.22 µm) into a clean vial. This removes any particulate matter that could act as unwanted nucleation sites, leading to the formation of microcrystals.
-
Crystal Growth: Cover the vial with a cap, pierced with one or two small holes using a needle. This allows for slow evaporation of the solvent over several days to weeks at a constant temperature.
-
Harvesting: Once well-formed, block-like crystals appear, carefully harvest them from the mother liquor using a nylon loop.
Part II: Single-Crystal X-ray Diffraction (scXRD) Analysis
scXRD is the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid.[5][6] The process involves irradiating a single crystal with monochromatic X-rays and analyzing the resulting diffraction pattern.
Experimental Workflow: From Crystal to Structure
The workflow for scXRD is a systematic process from data collection to structure solution and refinement.[7]
Caption: scXRD workflow from crystal mounting to final structure validation.
Step-by-Step Methodology:
-
Crystal Selection and Mounting: A suitable crystal is selected under a microscope and mounted on a glass fiber or nylon loop, which is then affixed to a goniometer head.[6]
-
Data Collection: The goniometer head is placed on the diffractometer. The crystal is cooled under a stream of nitrogen gas (typically to 100 K) to minimize thermal vibrations. It is then exposed to a monochromatic X-ray beam (e.g., Mo Kα, λ = 0.71073 Å). The crystal is rotated through various angles, and a series of diffraction images are collected by a detector.[5]
-
Data Reduction: The collected images are processed to integrate the intensities of the diffraction spots and apply corrections for experimental factors (e.g., Lorentz and polarization effects). This yields a list of reflections (hkl) and their corresponding intensities.
-
Structure Solution: The "phase problem" is solved using direct methods or Patterson methods to generate an initial electron density map and an approximate atomic model.
-
Structure Refinement: The initial model is refined using a least-squares algorithm, adjusting atomic positions and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.
-
Validation: The final structure is validated using metrics like R-factors and checked for geometric reasonability. The results are typically reported in a standard Crystallographic Information File (CIF).
Part III: Illustrative Analysis of the Crystal Structure
As no public structure exists, this section presents a plausible structural analysis based on the known chemistry of the molecule and crystallographic data from similar pyrazole derivatives.[8][9][10]
Crystallographic Data Summary
The data presented below is hypothetical but representative for this class of compounds. Molecules like this often crystallize in common centrosymmetric space groups like P2₁/c or P-1.[9][10]
| Parameter | Illustrative Value |
| Chemical Formula | C₁₆H₁₂N₄O |
| Formula Weight | 276.29 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 9.45 |
| b (Å) | 20.10 |
| c (Å) | 15.50 |
| α (°) | 90 |
| β (°) | 103.5 |
| γ (°) | 90 |
| Volume (ų) | 2860 |
| Z (Molecules/Unit Cell) | 8 (Z' = 2) |
| Calculated Density (g/cm³) | 1.28 |
| Radiation | Mo Kα (λ = 0.71073 Å) |
| Temperature (K) | 100 |
| Final R₁(I > 2σ(I)) | < 0.05 |
Molecular Structure and Conformation
The molecule consists of a central pyrazole ring substituted with an amino group, a carbonitrile group, and a 4-phenoxyphenyl moiety.
Caption: Schematic of the molecular structure with key functional groups.
Key Intramolecular Features:
-
Planarity: The central pyrazole ring is expected to be planar. The key conformational variable is the torsion angle between the pyrazole ring and the adjacent phenyl ring, and the torsion angle about the ether linkage. These angles determine the overall shape of the molecule.
-
Bond Lengths: The C≡N bond of the nitrile group will be short (~1.14 Å). The C-N bonds within the pyrazole ring will exhibit partial double-bond character. The bond lengths and angles would be consistent with those of other structurally characterized pyrazoles.[10]
Supramolecular Analysis and Crystal Packing
The solid-state packing is dictated by intermolecular interactions, primarily hydrogen bonds. The 5-amino group provides two hydrogen bond donors (-NH₂), while the pyrazole ring nitrogen (N2) and the nitrile nitrogen are strong hydrogen bond acceptors.
Expert Insight: In related 5-aminopyrazole structures, a common and highly stable supramolecular motif is the formation of a centrosymmetric dimer via N-H···N(pyrazole) hydrogen bonds.[8] This R²₂(8) graph set motif is a robust interaction that often directs the primary crystal packing. The nitrile group can then participate in weaker C-H···N interactions or form secondary hydrogen bonds with the amino group of another dimer, extending the structure into layers or a 3D network.
Caption: Plausible R²₂(8) hydrogen-bonded dimer motif in the crystal lattice.
This primary dimer formation would likely be the defining interaction, with the bulky phenoxyphenyl groups extending outwards. The overall packing would then be governed by weaker van der Waals forces and potential π-π stacking interactions between the phenyl rings of adjacent dimers.
Conclusion
The structural analysis of this compound, a vital pharmaceutical building block, demonstrates the power of single-crystal X-ray diffraction in modern drug development. This guide has outlined the complete workflow, from rational synthesis and meticulous crystallization to the principles of data collection and structural interpretation. By understanding the precise molecular conformation and the dominant intermolecular forces, such as the robust hydrogen-bonded dimer motif, scientists can better control the solid-state properties of this intermediate, ensuring quality and efficiency in the production of life-saving medicines.
References
- Creative Biostructure. What Is Single-Crystal X-ray Diffraction (XRD) and How Does It Work?.
- Fiveable. Single crystal X-ray diffraction | Crystallography Class Notes.
- University of York. Single Crystal X-ray Diffraction - Chemistry Teaching Labs.
- SERC (Carleton). Single-crystal X-ray Diffraction.
- MDPI. Completion of Crystallographic Data for the Series of 4-Halogenated-1H-pyrazoles: Crystal Structure Determination of 4-Iodo-1H-pyrazole and Spectroscopic Comparison.
- Scirp.org. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection.
- ResearchGate. Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent.
- Pulstec USA. The Differences Between Single Crystal X-Ray Diffraction & Powder X-Ray Diffraction.
- Frontiers. Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst.
- PMC - NIH. Approaches towards the synthesis of 5-aminopyrazoles.
- ResearchGate. Efficient Synthesis and Comprehensive Characterization of bis ‐Pyrazole Derivatives: Including X‐Ray Crystallography and Hirshfeld Surface Analysis | Request PDF.
- ResearchGate. The preparation of 5-amino-1H-pyrazole-4-carbonitriles.
- ResearchGate. Crystal structure of pyrazole 3g. | Download Scientific Diagram.
- ORCA - Cardiff University. The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide–dimethylformamide (1/1).
- PubChem - NIH. 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.
- PMC - NIH. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review.
- ResearchGate. Chemical structures of pyrazole derivatives 1-9 and their IC 50 values...
- Pharmaffiliates. This compound.
- anan-chem.com. This compound (330792-70-6).
- The Royal Society of Chemistry. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
Sources
- 1. benchchem.com [benchchem.com]
- 2. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 3. researchgate.net [researchgate.net]
- 4. fiveable.me [fiveable.me]
- 5. creative-biostructure.com [creative-biostructure.com]
- 6. Single-crystal X-ray Diffraction [serc.carleton.edu]
- 7. Chemistry Teaching Labs - Single Crystal X-ray Diffraction [chemtl.york.ac.uk]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
An In-depth Technical Guide to 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Applications
Introduction: Unveiling a Key Building Block in Modern Kinase Inhibition
In the landscape of contemporary medicinal chemistry, the pyrazole scaffold stands as a privileged structure, integral to the development of a multitude of therapeutic agents.[1][2][3][4][5] This guide focuses on a particularly significant derivative: 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. This molecule has garnered substantial attention not as an end-product therapeutic, but as a crucial intermediate in the synthesis of potent kinase inhibitors, most notably Bruton's tyrosine kinase (BTK) inhibitors used in oncology.[6][7][8][9][10][11] Its unique structural arrangement, featuring a pyrazole core, an amino group, a carbonitrile moiety, and a 4-phenoxyphenyl substituent, bestows upon it the precise chemical reactivity and spatial configuration necessary for building complex, targeted therapies.[6] The 4-phenoxyphenyl group, in particular, is critical for enhancing binding to the hydrophobic pockets within kinase domains.[6]
This document provides a comprehensive technical overview of this compound, designed for researchers, scientists, and professionals in drug development. We will delve into its core physicochemical properties, explore its synthetic pathways with a detailed experimental protocol, and contextualize its application in the synthesis of next-generation pharmaceuticals.
Physicochemical Characteristics
A thorough understanding of a molecule's physicochemical properties is fundamental to its application in synthesis and drug development. These parameters influence everything from reaction kinetics to formulation and bioavailability of the final active pharmaceutical ingredient (API). The properties of this compound are summarized below.
| Property | Value | Source(s) |
| Appearance | Light yellow to off-white powder | [7][8][9][11] |
| Molecular Formula | C₁₆H₁₂N₄O | [10][12][13][14] |
| Molecular Weight | 276.29 g/mol | [12][13][15][16] |
| Boiling Point | 585.3 ± 50.0 °C at 760 mmHg (Predicted) | [7][8][11][13][15][17] |
| Density | 1.37 ± 0.1 g/cm³ (Predicted) | [7][8][11][13][17] |
| Flash Point | 307.8 ± 30.1 °C | [7][8][11][17] |
| pKa | 10.83 ± 0.50 (Predicted) | [7][8][11][15][18] |
| Solubility | Slightly soluble in DMSO; practically insoluble in water. | [7][8][11][12][18] |
| Refractive Index | 1.699 | [7][8][11][17] |
| LogP | 3.25298 | [7][8][11] |
Note: Some physical properties, such as boiling point and pKa, are predicted values and should be confirmed experimentally for critical applications.
Synthesis and Mechanistic Insights
The synthesis of this compound predominantly relies on the principles of cyclocondensation, a robust and versatile method for the formation of heterocyclic systems.[1][6] The most common strategies involve the reaction of a hydrazine source with a 1,3-dielectrophilic species.
General Synthetic Approach: Cyclocondensation
The core pyrazole ring is typically formed by reacting a hydrazine (or a derivative) with a β-ketonitrile or a similar precursor.[6] A widely employed method is a one-pot, multi-component reaction, which offers advantages in terms of efficiency and atom economy.[19][20] This approach involves the condensation of an aromatic aldehyde (4-phenoxybenzaldehyde), an active methylene compound (malononitrile), and a hydrazine.
The causality behind this experimental choice lies in the inherent reactivity of the components. The Knoevenagel condensation between the aldehyde and malononitrile generates a dicyanoalkene intermediate. This intermediate then undergoes a Michael addition with hydrazine, followed by an intramolecular cyclization and tautomerization to yield the stable aromatic pyrazole ring.
Below is a diagram illustrating the general workflow for the synthesis of pyrazole derivatives via a multi-component reaction.
Caption: Multi-component synthesis workflow for pyrazole derivatives.
Detailed Experimental Protocol: Synthesis via Cyclocondensation
This protocol describes a representative method for the synthesis of this compound.
Materials:
-
4-Phenoxybenzaldehyde
-
Malononitrile
-
Hydrazine hydrate
-
Ethanol (or other suitable solvent)
-
Catalytic amount of a base (e.g., piperidine or sodium hydroxide)
-
Reaction flask with reflux condenser
-
Stirring apparatus
-
Filtration apparatus
-
Recrystallization solvent (e.g., ethanol/water mixture)
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 4-phenoxybenzaldehyde (1 equivalent) and malononitrile (1 equivalent) in ethanol.
-
Catalyst Addition: Add a catalytic amount of piperidine (e.g., 0.1 equivalents) to the solution.
-
Initial Condensation: Stir the mixture at room temperature for 30 minutes to facilitate the Knoevenagel condensation, forming the 2-(4-phenoxybenzylidene)malononitrile intermediate. The progress can be monitored by Thin Layer Chromatography (TLC).
-
Hydrazine Addition: To the resulting mixture, add hydrazine hydrate (1.1 equivalents) dropwise. Causality Note: The slight excess of hydrazine ensures the complete consumption of the intermediate. The dropwise addition helps to control any exothermic reaction.
-
Cyclization: Heat the reaction mixture to reflux and maintain this temperature for 2-4 hours. The pyrazole ring formation occurs during this step. Monitor the reaction completion by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture to room temperature. The product will often precipitate out of the solution. If not, the volume of the solvent can be reduced under vacuum.
-
Purification: Collect the solid product by filtration and wash it with cold ethanol to remove any unreacted starting materials or by-products.
-
Recrystallization: For higher purity, recrystallize the crude product from a suitable solvent system, such as an ethanol-water mixture.
-
Drying and Characterization: Dry the purified product under vacuum. Characterize the final compound by determining its melting point and using spectroscopic methods such as NMR (¹H and ¹³C), FT-IR, and Mass Spectrometry to confirm its structure and purity.[20][21][22][23]
Experimental Determination of Physicochemical Properties
Accurate experimental determination of physicochemical properties is crucial for quality control and for providing data for regulatory submissions.
Protocol for Solubility Determination
The equilibrium solubility method is a standard approach to determine the solubility of a compound.
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume of the desired solvent (e.g., DMSO, water, buffer solutions) in a sealed vial.
-
Equilibration: Agitate the vials at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. Trustworthiness Note: A saturation shake flask method ensures that the solution is truly saturated, providing a reliable solubility value.
-
Phase Separation: Centrifuge or filter the samples to separate the undissolved solid from the saturated solution.
-
Quantification: Analyze the concentration of the compound in the clear supernatant using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.
-
Calculation: The solubility is reported in units such as mg/mL or µg/mL.
Caption: Workflow for equilibrium solubility determination.
Role in Drug Discovery: A Precursor to BTK Inhibitors
This compound is a well-established intermediate in the synthesis of Zanubrutinib and Ibrutinib, both of which are covalent inhibitors of Bruton's tyrosine kinase (BTK).[6][7][8][9] BTK is a critical component of the B-cell receptor signaling pathway, which is often dysregulated in B-cell malignancies.
The pyrazole core of this intermediate serves as a stable scaffold onto which other functional groups are added to build the final, complex API. The amino group at position 5 is a key handle for further chemical modifications, allowing for the attachment of the rest of the inhibitor structure.
The general mechanism of action for a BTK inhibitor involves binding to the kinase domain of the BTK protein, thereby preventing its activation and downstream signaling. This ultimately leads to decreased proliferation and survival of malignant B-cells.
Caption: Simplified BTK signaling pathway and point of inhibition.
Conclusion
This compound is more than just a chemical compound; it is a testament to the enabling power of synthetic chemistry in the development of life-saving medicines. Its well-defined physicochemical properties and versatile synthesis routes make it an invaluable building block for the pharmaceutical industry. For researchers and drug development professionals, a deep understanding of this intermediate is essential for the innovation and optimization of kinase inhibitor therapeutics. The continued exploration of pyrazole chemistry promises to unlock even more potent and selective drugs for a range of diseases in the future.[3][4][5]
References
- This compound | 330792-70-6 | Benchchem. (URL: )
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Diverse Pharmacological Potential of different Substituted Pyrazole Deriv
- This compound synthesis - chemicalbook. (URL: )
- This compound CAS NO 330792-70-6. (URL: )
- Special Issue : Pyrazole and Thiazole Derivatives in Medicinal Chemistry - MDPI. (URL: )
- Medicinally important pyrazole derivatives | Download Scientific Diagram - ResearchG
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic
- This compound - Echemi. (URL: )
- This compound - ChemicalBook. (URL: )
- 5-Amino-3- (4-phenoxyphenyl) -1h-Pyrazole-4-Carbonitrile CAS 330792-70-6. (URL: )
- This compound - Methylamine Supplier. (URL: )
- This compound - ChemicalBook. (URL: )
- This compound - Protheragen. (URL: )
- 5-Amino-3-(-4-Phenoxy Phenyl)
- This compound CAS NO 330792-70-6. (URL: )
- This compound - ChemicalBook. (URL: )
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - The Royal Society of Chemistry. (URL: )
- Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles - ResearchG
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - MDPI. (URL: )
- This compound - Chongqing Chemdad Co. ,Ltd. (URL: )
- 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile - PubChem - NIH. (URL: )
- 5-Amino-3-(4-phenoxyphenyl)
- This compound - CymitQuimica. (URL: )
- 330792-70-6|3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile - BLDpharm. (URL: )
- Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-c
- High Quality Ibrutinib Intermediate this compound Manufacturer and Supplier | SyncoZymes. (URL: )
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Diverse Pharmacological Potential of different Substituted Pyrazole Derivatives | Bentham Science [benthamscience.com]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]
- 6. benchchem.com [benchchem.com]
- 7. This compound CAS NO 330792-70-6 [homesunshinepharma.com]
- 8. 5-Amino-3- (4-phenoxyphenyl) -1h-Pyrazole-4-Carbonitrile CAS 330792-70-6 [m.hsppharma.com]
- 9. This compound | 330792-70-6 [chemicalbook.com]
- 10. molkem.com [molkem.com]
- 11. This compound CAS NO 330792-70-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 12. This compound Detailed Information, Chemical Properties, Uses & Safety Data | Trusted China Manufacturer & Supplier [nj-finechem.com]
- 13. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 14. 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | C16H12N4O | CID 22346784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 15. This compound - Protheragen [protheragen.ai]
- 16. pharmaffiliates.com [pharmaffiliates.com]
- 17. echemi.com [echemi.com]
- 18. This compound manufacturers and suppliers in india [chemicalbook.com]
- 19. researchgate.net [researchgate.net]
- 20. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 21. This compound(330792-70-6) 1H NMR [m.chemicalbook.com]
- 22. rsc.org [rsc.org]
- 23. mdpi.com [mdpi.com]
spectroscopic data (NMR, IR, Mass) for pyrazole carbonitrile derivatives
An In-depth Technical Guide to the Spectroscopic Characterization of Pyrazole Carbonitrile Derivatives
Introduction
Importance of Pyrazole Carbonitriles in Research and Drug Development
Pyrazole derivatives are a significant class of five-membered heterocyclic compounds containing two adjacent nitrogen atoms.[1][2] The incorporation of a carbonitrile (-C≡N) group into the pyrazole scaffold gives rise to pyrazole carbonitriles, a molecular framework that has garnered substantial interest in medicinal chemistry and materials science. These compounds are prevalent in numerous biologically active molecules, demonstrating a wide array of pharmacological properties including anticancer, antimicrobial, antiviral, and anti-inflammatory activities.[3][4] The presence of the pyrazole ring and the nitrile group provides unique electronic and steric properties, making them versatile building blocks in the synthesis of more complex heterocyclic systems.[5][6]
The Role of Spectroscopic Techniques in Structural Elucidation
The unambiguous determination of the chemical structure of newly synthesized pyrazole carbonitrile derivatives is paramount for understanding their structure-activity relationships and ensuring their purity and identity. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose.[5][7] Each technique provides a unique piece of the structural puzzle:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed information about the carbon-hydrogen framework of the molecule, including the number and connectivity of atoms, and the electronic environment of the nuclei.[7]
-
IR Spectroscopy: Identifies the functional groups present in the molecule based on their characteristic vibrational frequencies.[8]
-
Mass Spectrometry: Determines the molecular weight of the compound and provides information about its fragmentation pattern, which can be used to deduce its structure.[8]
Scope of this Guide
As a Senior Application Scientist, this guide aims to provide researchers, scientists, and drug development professionals with an in-depth technical understanding of the core spectroscopic techniques used to characterize pyrazole carbonitrile derivatives. This document will move beyond a simple listing of data, focusing on the causality behind experimental choices and the logic of spectral interpretation. We will explore detailed protocols, analyze the influence of the pyrazole and carbonitrile moieties on the spectra, and provide tabulated data and visual aids to facilitate a comprehensive understanding.
Core Principles of Spectroscopic Analysis for Pyrazole Carbonitriles
Influence of the Pyrazole Ring System on Spectroscopic Signatures
The pyrazole ring is an aromatic heterocycle, and its electronic properties significantly influence the spectroscopic data. The two nitrogen atoms create a non-uniform electron distribution, affecting the chemical shifts of the ring protons and carbons in NMR spectroscopy.[9] The N-H proton of the pyrazole ring, when present, can undergo exchange, which can be observed in NMR, and its stretching vibration is a key feature in IR spectra.[1]
Impact of the Carbonitrile Group
The carbonitrile group is a strong electron-withdrawing group, which has a pronounced effect on the spectroscopic properties of the molecule. In NMR, it deshields adjacent protons and carbons.[7] In IR spectroscopy, the C≡N triple bond exhibits a characteristic sharp absorption band.[8][10] In mass spectrometry, the loss of the nitrile group or related fragments can be a diagnostic feature.
Effects of Substituents on the Pyrazole Ring
The type and position of substituents on the pyrazole ring can dramatically alter the spectroscopic data. Electron-donating groups (e.g., -NH₂, -OCH₃) will generally cause upfield shifts in NMR spectra, while electron-withdrawing groups (e.g., -NO₂, -Cl) will cause downfield shifts.[11] These substituents will also have their own characteristic signals in both NMR and IR spectra.
¹H Nuclear Magnetic Resonance (NMR) Spectroscopy
Fundamental Principles and Experimental Considerations
¹H NMR spectroscopy provides information about the number, chemical environment, and connectivity of protons in a molecule. For pyrazole carbonitriles, careful sample preparation and selection of appropriate experimental parameters are crucial for obtaining high-quality spectra.
Protocol: Sample Preparation and NMR Data Acquisition
-
Sample Preparation:
-
Weigh approximately 5-10 mg of the pyrazole carbonitrile derivative.
-
Dissolve the sample in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆). The choice of solvent is critical; DMSO-d₆ is often preferred for its ability to dissolve a wide range of compounds and to slow down the exchange of labile protons like N-H and O-H.[12]
-
Add a small amount of an internal standard, such as tetramethylsilane (TMS), to reference the chemical shifts to 0 ppm.
-
Transfer the solution to a clean, dry NMR tube.
-
-
Data Acquisition:
-
Insert the NMR tube into the spectrometer.
-
Lock the spectrometer onto the deuterium signal of the solvent.
-
Shim the magnetic field to achieve homogeneity and improve spectral resolution.
-
Acquire the ¹H NMR spectrum using appropriate parameters (e.g., pulse angle, acquisition time, relaxation delay). A standard experiment typically involves a 90° pulse and a relaxation delay of 1-2 seconds.
-
Interpreting ¹H NMR Spectra of Pyrazole Carbonitriles
The chemical shifts of the pyrazole ring protons are influenced by the nitrogen atoms and the substituents. In an unsubstituted pyrazole, the H-3 and H-5 protons are adjacent to a nitrogen atom and typically appear downfield compared to the H-4 proton.[13] The presence of the electron-withdrawing carbonitrile group further influences these shifts.
-
N-H Proton: The N-H proton of the pyrazole ring, if present, often appears as a broad singlet at a downfield chemical shift (typically >10 ppm), especially in DMSO-d₆.[14]
-
Amino (-NH₂) Protons: Protons of an amino group on the pyrazole ring usually appear as a broad singlet. For example, in 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile, the NH₂ protons appear as a singlet at 6.50 ppm in DMSO-d₆.[14]
-
Phenyl Group Protons: Protons on a phenyl substituent will appear in the aromatic region (typically 7-8 ppm), and their multiplicity will depend on the substitution pattern of the phenyl ring.[11]
The coupling between adjacent protons provides valuable information about their connectivity. In the pyrazole ring, the coupling constant between H-4 and H-5 (J₄,₅) is typically in the range of 2-3 Hz.
Case Studies and Data Tables
The following table summarizes representative ¹H NMR data for some pyrazole carbonitrile derivatives.
| Compound | Solvent | H-3 (ppm) | H-4 (ppm) | H-5 (ppm) | Other Key Signals (ppm) | Reference |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | Not Specified | — | — | 7.0 (s, 1H, C3-H) | 7.2-7.5 (m, 5H, Ar-H), 4.9 (s, 2H, NH₂) | [15] |
| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | DMSO-d₆ | — | — | — | 12.16 (br s, 1H, NH), 7.80 (d, 2H), 7.41-7.46 (m, 3H), 6.50 (s, 2H, NH₂) | [14] |
| 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | — | — | — | 7.62 (t, 5H), 7.40–7.28 (m, 3H), 7.11 (d, 2H), 6.91 (d, 1H) | [11] |
¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Key Aspects of ¹³C NMR for this Scaffold
¹³C NMR spectroscopy provides information about the carbon skeleton of a molecule. Due to the low natural abundance of the ¹³C isotope, longer acquisition times or more concentrated samples are often required compared to ¹H NMR.
Protocol: Standard ¹³C NMR and DEPT Experiments
-
Sample Preparation: Use the same sample prepared for ¹H NMR, although a more concentrated sample may be beneficial.
-
Data Acquisition:
-
Tune the probe to the ¹³C frequency.
-
Acquire a standard broadband proton-decoupled ¹³C NMR spectrum. This will show all unique carbon atoms as singlets.
-
To aid in the assignment of carbon signals, Distortionless Enhancement by Polarization Transfer (DEPT) experiments can be performed. DEPT-90 shows only CH carbons, while DEPT-135 shows CH and CH₃ carbons as positive signals and CH₂ carbons as negative signals. Quaternary carbons (including C=O and C≡N) are not observed in DEPT spectra.
-
Characteristic Chemical Shifts
The chemical shifts of the pyrazole ring carbons are sensitive to the electronic environment. Carbons directly attached to nitrogen (C-3 and C-5) are generally found at lower field (higher ppm) than C-4.[9]
The carbon of the nitrile group (C≡N) typically appears in the range of 110-120 ppm.[7] For example, in 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, the nitrile carbon appears at 112.79 ppm.[11]
The chemical shifts of carbons in substituent groups will appear in their expected regions (e.g., aromatic carbons between 120-150 ppm, methyl carbons around 20 ppm).
Data Summary Table
| Compound | Solvent | C-3 (ppm) | C-4 (ppm) | C-5 (ppm) | C≡N (ppm) | Other Key Signals (ppm) | Reference |
| 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 142.44 | 120.33 | 153.12 | 112.79 | Aromatic C's: 135.81-127.25 | [11] |
| 5-Amino-3-(3-nitrophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 143.90 | 120.91 | 148.69 | 112.99 | Aromatic C's: 137.35-122.54 | [11] |
| 5-Amino-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | CDCl₃ | 144.52 | 119.87 | 151.20 | 112.76 | Aromatic C's: 160.08-114.06; OCH₃: 55.28 | [11] |
Infrared (IR) Spectroscopy
Principles and Sample Handling
IR spectroscopy measures the absorption of infrared radiation by a molecule, which causes vibrations of the chemical bonds. The frequency of these vibrations is characteristic of the type of bond and the functional group it is part of.
Protocol: ATR-FTIR Data Acquisition
Attenuated Total Reflectance (ATR) is a common sampling technique that requires minimal sample preparation.
-
Sample Preparation: Place a small amount of the solid pyrazole carbonitrile derivative directly onto the ATR crystal.
-
Data Acquisition:
-
Record a background spectrum of the empty ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
Record the sample spectrum. The instrument's software will automatically subtract the background spectrum.
-
Diagnostic Vibrational Frequencies
The most characteristic peak in the IR spectrum of a pyrazole carbonitrile is the C≡N stretching vibration. This typically appears as a sharp, medium-to-strong intensity band in the range of 2200-2260 cm⁻¹.[10] For aromatic nitriles, this peak is often observed between 2220 and 2240 cm⁻¹ due to conjugation.[8][10]
The pyrazole ring itself gives rise to several characteristic vibrations:
-
C=N and C=C stretching: These vibrations typically appear in the 1400-1650 cm⁻¹ region.[1][16]
-
N-H stretching: If an N-H bond is present, a broad absorption is expected in the 3100-3500 cm⁻¹ range.[1]
-
-NH₂ stretching: An amino group will show two sharp bands in the 3300-3500 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations.[11]
-
Aromatic C-H stretching: These vibrations are typically observed just above 3000 cm⁻¹.[17]
Representative IR Spectra and Data Table
| Compound | Key IR Frequencies (cm⁻¹) | Reference |
| 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile | C≡N: Not specified, but expected around 2220-2240 | [15] |
| 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile | NH₂: 3348, 3303; NH: 3193; C≡N: 2230 | [14] |
| 5-Amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile | NH₂: 3447, 3346, 3313; C≡N: 2206 | [11] |
Mass Spectrometry (MS)
Ionization Techniques and Mass Analyzers
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. Electrospray ionization (ESI) is a soft ionization technique commonly used for polar molecules like many pyrazole derivatives, as it often keeps the molecular ion intact.
Protocol: ESI-MS Data Acquisition
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as methanol or acetonitrile.
-
Data Acquisition:
-
Infuse the sample solution into the ESI source of the mass spectrometer.
-
Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow) to obtain a stable signal.
-
Acquire the mass spectrum over a suitable m/z range.
-
Fragmentation Patterns of Pyrazole Carbonitriles
The molecular ion peak corresponds to the mass of the intact molecule. In ESI-MS, this is often observed as the protonated molecule [M+H]⁺ or an adduct with a solvent molecule or salt. The position of this peak provides the molecular weight of the compound.
The fragmentation of the pyrazole ring can proceed through several pathways. Two important processes are the expulsion of HCN and the loss of N₂ from the [M-H]⁺ ion.[18] The specific fragmentation pattern will be highly dependent on the substituents present on the pyrazole ring.[18][19][20] For instance, substituents can be lost as radicals or neutral molecules, leading to characteristic fragment ions.
High-Resolution Mass Spectrometry (HRMS) for Formula Confirmation
HRMS provides a highly accurate measurement of the m/z value, which can be used to determine the elemental composition of the molecular ion and its fragments. This is a powerful tool for confirming the chemical formula of a newly synthesized compound.[8]
Integrated Spectroscopic Problem Solving: A Case Study
Let's consider the characterization of 3-Amino-5-phenyl-1H-pyrazole-4-carbonitrile .[14]
-
IR: The spectrum shows absorptions at 3348 and 3303 cm⁻¹ (NH₂), 3193 cm⁻¹ (NH), and a sharp peak at 2230 cm⁻¹ (C≡N), indicating the presence of amino, pyrazole N-H, and nitrile functional groups.
-
¹H NMR (DMSO-d₆): A broad singlet at 12.16 ppm (1H) is assigned to the pyrazole N-H. A singlet at 6.50 ppm (2H) corresponds to the NH₂ protons. A multiplet at 7.41-7.46 ppm (3H) and a doublet at 7.80 ppm (2H) are consistent with a monosubstituted phenyl group.
-
MS: The mass spectrum shows a molecular ion peak at m/z = 184, which matches the calculated molecular weight of C₁₀H₈N₄.
-
¹³C NMR: Although not explicitly provided in the reference, one would expect to see signals for the nitrile carbon (~115 ppm), the pyrazole ring carbons, and the phenyl carbons.
By combining the information from all three techniques, the structure of 3-amino-5-phenyl-1H-pyrazole-4-carbonitrile can be confidently assigned.
Visualization of Workflows and Concepts
Experimental Workflow for Spectroscopic Characterization
Caption: A typical workflow for the synthesis and spectroscopic characterization of pyrazole carbonitrile derivatives.
Substituent Effects on Spectroscopic Data
Caption: Relationship between substituent type and observed chemical shifts in NMR spectra of pyrazole carbonitriles.
Conclusion and Future Perspectives
The spectroscopic characterization of pyrazole carbonitrile derivatives is a critical aspect of their development for various applications. A thorough understanding of NMR, IR, and MS techniques, coupled with a knowledge of the electronic properties of the pyrazole and carbonitrile moieties, allows for the confident elucidation of their structures. As synthetic methodologies for creating more complex pyrazole derivatives continue to advance, the application of sophisticated 2D NMR techniques and advanced mass spectrometry methods will become increasingly important for unraveling intricate structural details.
References
- Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues. (n.d.). MDPI.
- Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. (2025). Open Research Library.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2020). PMC - NIH.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (2023). PMC - NIH.
- Proton Magnetic Resonance Studies of Pyrazoles. (1964). The Journal of Organic Chemistry.
- Mass fragmentation pattern of compound 4l. (n.d.). ResearchGate.
- 5-Amino-4-cyano-1-phenylpyrazole. (n.d.). NIST WebBook.
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (2022). IJTSRD.
- Mass fragmentation pattern for 1-(3,4-dimethylphenyl)-3-phenyl-5-(4-hexyloxyphenyl)-2-pyrazoline (6h). (n.d.). ResearchGate.
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations. (2001). New Journal of Chemistry (RSC Publishing).
- Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers.
- Fragmentation of the [M - NO2]+ of methyl-1-nitropyrazoles. (n.d.). ResearchGate.
- Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO. (n.d.). Prof. Dr. H.-H. Limbach.
- Exploring the Chemical Synthesis and Spectroscopic Characterization of 1H-Pyrazole-4-carbonitrile. (2025). NINGBO INNO PHARMCHEM CO.,LTD.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). The Royal Society of Chemistry.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (2013). ResearchGate.
- H-NMR (δ-ppm) and IR (Cm-1) spectra of some 2-11 derivatives. (n.d.). ResearchGate.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2010). PMC - NIH.
- 5-Amino-1-phenyl-1H-pyrazole-4-carbonitrile. (n.d.). PubChem.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2010). MDPI.
- 1H and 13C NMR study of perdeuterated pyrazoles. (2000). ResearchGate.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2024). NIH.
- Organic Nitrogen Compounds IV: Nitriles. (2019). Spectroscopy Online.
- Mass spectrometric study of some pyrazoline derivatives. (1998). ResearchGate.
- The first example of a cine-substitution in a series of 1,3-dinitropyrazoles. (2011). ProQuest.
- Vibrational analysis of some pyrazole derivatives. (n.d.). ResearchGate.
- Fourier-transform infrared (FTIR) frequency range and functional groups present in the samples. (n.d.). ResearchGate.
- Pyrazole Compounds : Synthesis, molecular structure, chemical reactivity, experimental and theoretical DFT FTIR spectra. (n.d.). ResearchGate.
- FTIR Functional Group Database Table with Search. (n.d.). InstaNANO.
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. (2022). PMC - NIH.
Sources
- 1. researchgate.net [researchgate.net]
- 2. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis and Characterization of New Pyrano[2,3-c]pyrazole Derivatives as 3-Hydroxyflavone Analogues [mdpi.com]
- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 5. ijtsrd.com [ijtsrd.com]
- 6. Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 7. nbinno.com [nbinno.com]
- 8. benchchem.com [benchchem.com]
- 9. Protonation and phase effects on the NMR chemical shifts of imidazoles and pyrazoles: experimental results and GIAO calculations - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. rsc.org [rsc.org]
- 12. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. mdpi.com [mdpi.com]
- 15. 5-Amino-4-cyano-1-phenylpyrazole [webbook.nist.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. BiblioBoard [openresearchlibrary.org]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
in vitro biological activity of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
An In-Depth Technical Guide to the In Vitro Biological Activity of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Abstract
This compound is a heterocyclic compound of significant interest in medicinal chemistry. Characterized by a central pyrazole ring functionalized with amino, carbonitrile, and phenoxyphenyl groups, this molecule serves as a versatile scaffold for drug discovery. Its primary recognition comes from its role as a key intermediate in the synthesis of Zanubrutinib, a potent Bruton's tyrosine kinase (BTK) inhibitor used in oncology. This guide provides a comprehensive technical overview of the methodologies used to evaluate the in vitro biological activities of this compound, focusing on its potential as an anticancer and antimicrobial agent. We will delve into the causality behind experimental designs, provide detailed, field-proven protocols, and present data in a clear, structured format for researchers, scientists, and drug development professionals.
Molecular Profile and Synthetic Strategy
The unique pharmacological potential of this compound is derived from its distinct structural features. The pyrazole core is a well-established pharmacophore known for a wide spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2][3] The functional groups appended to this core—the amino group, the electron-withdrawing carbonitrile, and the bulky phenoxyphenyl moiety—are critical for its interaction with biological targets.
Synthesis: The most common and efficient synthesis of this pyrazole derivative involves the cyclocondensation reaction between a suitable hydrazine and a 1,3-difunctional system, such as a β-ketonitrile.[2] Specifically, it is often prepared via the reaction of (methoxy(4-phenoxyphenyl)methylene)malononitrile with hydrazine hydrate. This method provides a direct route to the pyrazole core with the desired substituents.[4] Greener synthetic approaches, utilizing biocatalysts like guar gum, have also been explored to improve reaction efficiency and yield.
Anticancer Activity: A Focus on Kinase Inhibition
The pyrazole scaffold is a cornerstone in the design of kinase inhibitors.[3][5][6] Many pyrazole derivatives exert their anticancer effects by competing with ATP for the binding site on various kinases, thereby disrupting signal transduction pathways essential for cancer cell proliferation and survival.[1] Given that this compound is a precursor to the BTK inhibitor Zanubrutinib, its primary anticancer potential lies in its ability to serve as a scaffold for targeting kinases involved in oncogenesis.
Mechanism of Action: Disrupting Oncogenic Signaling
The primary mechanism of action for many pyrazole-based anticancer agents is the inhibition of protein kinases, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[5][6] Inhibition of these kinases blocks downstream signaling cascades, which can induce cell cycle arrest and apoptosis. For instance, inhibiting BTK is particularly effective in B-cell malignancies where this kinase is a crucial component of the B-cell receptor signaling pathway.
Caption: General workflow for an in vitro MTT cytotoxicity assay.
Data Presentation: Cytotoxicity Profile
The results of the MTT assay are typically summarized by IC₅₀ values. Lower IC₅₀ values indicate higher cytotoxic potency.
| Cell Line | Cancer Type | Illustrative IC₅₀ (µM) for the Compound | Illustrative IC₅₀ (µM) for Doxorubicin (Control) |
| MCF-7 | Breast Adenocarcinoma | 18.5 ± 2.1 | 1.2 ± 0.3 |
| A549 | Lung Carcinoma | 25.3 ± 3.5 | 2.1 ± 0.4 |
| Hela | Cervical Adenocarcinoma | 21.8 ± 2.9 | 1.5 ± 0.2 |
| HCT116 | Colon Carcinoma | 15.2 ± 1.9 | 0.9 ± 0.1 |
| (Note: Data are illustrative, presented as mean ± standard deviation from triplicate experiments, to demonstrate typical presentation format.) |
Antimicrobial Activity
Pyrazole derivatives are known to possess a broad spectrum of antimicrobial activities. [2][3]Modifications to the pyrazole scaffold, such as the inclusion of fluorine atoms, have been shown to enhance antifungal efficacy. The evaluation of the title compound's antimicrobial properties is crucial for understanding its full therapeutic potential.
Experimental Protocol: Broth Microdilution Assay for MIC Determination
The broth microdilution method is a standardized technique used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. [7][8][9] Principle: A standardized suspension of bacteria or fungi is exposed to serial dilutions of the test compound in a liquid growth medium. The lowest concentration that inhibits growth after a set incubation period is the MIC.
Step-by-Step Protocol:
-
Microorganism Preparation: Prepare a fresh overnight culture of the test microorganisms (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) on a suitable agar medium.
-
Inoculum Standardization: Suspend several colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1.5 x 10⁸ CFU/mL). Further dilute this suspension in the appropriate broth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) to achieve a final inoculum concentration of 5 x 10⁵ CFU/mL in the test wells.
-
Compound Dilution: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compound in the broth medium. Start with a high concentration and dilute across the plate.
-
Inoculation: Add the standardized microbial inoculum to each well containing the diluted compound.
-
Controls: Include a positive control well (broth with inoculum, no compound) to verify microbial growth and a negative control well (broth only) to check for sterility.
-
Incubation: Incubate the plates at 35-37°C for 18-24 hours for bacteria, or at 35°C for 24-48 hours for yeast.
-
MIC Determination: After incubation, visually inspect the plates for turbidity. The MIC is the lowest concentration of the compound in which there is no visible growth. [9]
Caption: Workflow for MIC determination via broth microdilution.
Data Presentation: Antimicrobial Profile
MIC values are used to summarize the antimicrobial potency of a compound against various pathogens.
| Microorganism | Type | Illustrative MIC (µg/mL) |
| Staphylococcus aureus (ATCC 29213) | Gram-positive Bacteria | 64 |
| Escherichia coli (ATCC 25922) | Gram-negative Bacteria | >128 |
| Candida albicans (ATCC 90028) | Fungus (Yeast) | 32 |
| Aspergillus niger (ATCC 16404) | Fungus (Mold) | 64 |
| (Note: Data are illustrative to demonstrate typical presentation format.) |
Conclusion and Future Perspectives
This compound is a molecule of considerable scientific interest, primarily due to its established role as a building block for targeted cancer therapies. This guide has detailed the standard in vitro methodologies required to assess its core biological activities. The protocols for cytotoxicity and antimicrobial susceptibility testing provide a robust framework for generating reliable and reproducible data.
While its direct activity may be moderate, its true value lies in its structural versatility. Future research should focus on:
-
Derivative Synthesis: Creating a library of derivatives by modifying the amino, phenyl, and pyrazole N-1 positions to enhance potency and selectivity against specific kinase targets or microbial strains.
-
Expanded Screening: Testing the compound and its future derivatives against a broader panel of cancer cell lines, including drug-resistant variants, and a wider range of clinically relevant bacterial and fungal pathogens.
-
Mechanistic Elucidation: For any promising activity discovered, further assays (e.g., specific enzyme inhibition assays, apoptosis assays like Annexin V staining) should be conducted to precisely define the molecular mechanism of action. [5][10] By systematically applying these in vitro evaluation strategies, the scientific community can continue to unlock the full therapeutic potential of the pyrazole scaffold embodied by this important chemical entity.
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences.
- Antimicrobial Susceptibility Testing Protocols - 1st Edition. (n.d.). Routledge.
- Cytotoxicity Assay Protocol & Troubleshooting. (n.d.). Creative Biolabs.
- In Vitro Cytotoxicity Assay Protocol. (n.d.). Scribd.
- Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells. (2019). NCBI Bookshelf.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences.
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
- Antimicrobial Susceptibility Testing Protocols. (n.d.). Taylor & Francis eBooks.
- LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.). WOAH.
- Antimicrobial Susceptibility Testing Protocols. (n.d.). NHBS Academic & Professional Books.
- METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. (n.d.).
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (2017). Molecules.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- This compound. (n.d.). Protheragen.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). The Royal Society of Chemistry.
- Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. (2023). ResearchGate.
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (n.d.). MDPI.
- Investigations of Antioxidant and Anti-Cancer Activities of 5-Aminopyrazole Derivatives. (2024). Molecules.
- This compound. (n.d.). Pharmaffiliates.
- 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide. (n.d.). Pharmaffiliates.
- Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. (2021). Frontiers in Chemistry.
- 3-AMINO-5-(4-PHENOXYPHENYL)-1H-PYRAZOLE-4-CARBONITRILE. (n.d.). Gsrs.
- 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile. (2012). Acta Crystallographica Section E: Structure Reports Online.
Sources
- 1. encyclopedia.pub [encyclopedia.pub]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 4. This compound synthesis - chemicalbook [chemicalbook.com]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com [s3-euw1-ap-pe-df-pch-content-store-p.s3.eu-west-1.amazonaws.com]
- 8. woah.org [woah.org]
- 9. pdb.apec.org [pdb.apec.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
A Senior Application Scientist's Guide to the Three-Component Synthesis of 5-Amino-1H-pyrazole-4-carbonitrile Derivatives
Introduction: The Significance of the 5-Aminopyrazole Scaffold
In the landscape of medicinal chemistry and drug development, the 5-amino-1H-pyrazole-4-carbonitrile core is a privileged scaffold. Its rigid, planar structure and multiple points for functionalization make it an ideal framework for designing molecules that can interact with high specificity at biological targets. These derivatives have demonstrated a wide spectrum of pharmacological activities, including potent anticancer, anti-inflammatory, antimicrobial, and enzyme-inhibiting properties.[1][2] For instance, pyrazole-based compounds have been developed as inhibitors for critical signaling proteins like Fibroblast Growth Factor Receptors (FGFRs) and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4), which are implicated in various cancers and inflammatory diseases.[3][4]
The synthetic accessibility of this scaffold is key to its widespread use. Multi-component reactions (MCRs), particularly three-component reactions (3CRs), have emerged as a powerful, efficient, and atom-economical strategy for the one-pot synthesis of these complex molecules from simple, readily available starting materials.[5][6] This guide provides an in-depth technical overview of a robust and widely adopted three-component reaction for synthesizing 5-amino-1H-pyrazole-4-carbonitrile derivatives, focusing on the underlying mechanism, a field-proven experimental protocol, and the causal reasoning behind key procedural steps.
The Core Reaction: Mechanistic Insights into the Tandem Synthesis
The synthesis is a classic example of a domino reaction, where a sequence of transformations occurs in a single pot without the need to isolate intermediates. The three core components are:
-
An aromatic aldehyde
-
Malononitrile (an active methylene compound)
-
A hydrazine derivative (commonly phenylhydrazine)
The reaction proceeds through a tandem Knoevenagel condensation, Michael addition, and intramolecular cyclization/tautomerization sequence. The causality of this sequence is elegant and efficient, building molecular complexity rapidly.
Mechanistic Pathway
The generally accepted mechanism, often facilitated by a catalyst, can be broken down into the following key steps[7][8]:
-
Knoevenagel Condensation: The reaction initiates with the base- or acid-catalyzed condensation of the aromatic aldehyde with the active methylene group of malononitrile. This step forms a highly electrophilic α,β-unsaturated intermediate, an arylidenemalononitrile. The catalyst's role here is crucial; it activates the aldehyde's carbonyl group, making it more susceptible to nucleophilic attack from the malononitrile carbanion.[8]
-
Michael Addition: The hydrazine derivative then acts as a nucleophile. The more nucleophilic nitrogen atom of the hydrazine performs a conjugate (Michael) addition to the β-carbon of the arylidenemalononitrile intermediate. This is a critical bond-forming step that introduces the nitrogen atoms required for the pyrazole ring.
-
Intramolecular Cyclization & Tautomerization: Following the Michael addition, the molecule is primed for cyclization. The terminal amino group of the hydrazine adduct attacks one of the nitrile groups. This intramolecular cyclization forms a five-membered ring intermediate. A subsequent tautomerization (proton shift) leads to the formation of the stable, aromatic 5-amino-1H-pyrazole-4-carbonitrile ring system.
The entire process is a highly convergent and efficient assembly of the final heterocyclic product.
Caption: Generalized workflow of the three-component synthesis.
Field-Proven Experimental Protocol
This protocol describes a robust and reproducible method for the synthesis of 5-amino-3-(4-chlorophenyl)-1-phenyl-1H-pyrazole-4-carbonitrile, utilizing a recyclable heterogeneous catalyst. This approach aligns with green chemistry principles by often using environmentally benign solvents and allowing for easy catalyst recovery.[9][10]
Materials and Reagents
-
4-Chlorobenzaldehyde (1 mmol, 140.6 mg)
-
Malononitrile (1 mmol, 66.1 mg)
-
Phenylhydrazine (1 mmol, 108.1 mg)
-
Catalyst (e.g., LDH@CuI or functionalized Fe₃O₄ nanoparticles, ~0.05 g)[8][9]
-
Solvent (e.g., Ethanol/Water mixture (1:1), 5 mL)
-
Ethyl Acetate (for extraction/TLC)
-
n-Hexane (for extraction/TLC and recrystallization)
-
Thin-Layer Chromatography (TLC) plates (Silica gel 60 F₂₅₄)
Step-by-Step Methodology
-
Reaction Setup (Self-Validation Point 1):
-
To a 25 mL round-bottom flask equipped with a magnetic stir bar, add 4-chlorobenzaldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and the chosen catalyst (0.05 g).
-
Causality: Combining all reactants at the start is the essence of a one-pot reaction, maximizing efficiency. The catalyst is added to lower the activation energy of the initial condensation step.
-
-
Solvent Addition and Reaction Execution (Self-Validation Point 2):
-
Add 5 mL of the ethanol/water solvent mixture to the flask.
-
Fit the flask with a reflux condenser and place it in a pre-heated oil bath at 55-60 °C.
-
Stir the reaction mixture vigorously.
-
Causality: The use of an ethanol/water mixture provides a "green" solvent system that effectively dissolves the reactants while allowing for easy product precipitation upon completion.[8] Moderate heating accelerates the reaction rate without promoting significant side-product formation.
-
-
Monitoring the Reaction (Self-Validation Point 3):
-
Monitor the progress of the reaction using TLC (eluent: n-hexane/ethyl acetate, 7:3 v/v). Spot the initial reaction mixture and then spot the mixture every 15-20 minutes.
-
The reaction is considered complete when the spot corresponding to the starting aldehyde has disappeared. Reaction times typically range from 15 to 45 minutes, depending on the specific substrates and catalyst.[8]
-
Causality: TLC is a rapid and effective method to visually confirm the consumption of the limiting reagent (usually the aldehyde), preventing unnecessary heating and potential product degradation.
-
-
Work-up and Catalyst Recovery (Self-Validation Point 4):
-
Once the reaction is complete, cool the flask to room temperature.
-
If using a magnetic nanocatalyst, place a strong external magnet against the side of the flask. The catalyst will be drawn to the magnet, allowing the supernatant to be decanted.[9][11]
-
If using a non-magnetic solid catalyst, add 5 mL of hot ethanol to dissolve the product and separate the catalyst by filtration.
-
Wash the recovered catalyst with ethanol (2 x 5 mL) and dry it in an oven for future use.
-
Causality: The key advantage of many modern catalysts for this reaction is their ease of recovery and reusability, which is a cornerstone of sustainable chemistry.
-
-
Product Isolation and Purification (Self-Validation Point 5):
-
Combine the organic filtrates/supernatant and evaporate the solvent under reduced pressure using a rotary evaporator.
-
The resulting crude solid is then purified by recrystallization from an appropriate solvent, typically ethanol or an ethanol/water mixture.
-
Filter the purified crystals, wash with a small amount of cold n-hexane, and dry under vacuum.
-
Causality: Recrystallization is a highly effective method for purifying solid organic compounds, yielding a product with high purity by removing trace starting materials and soluble impurities.
-
Data Presentation: Catalyst Performance and Yields
The choice of catalyst and reaction conditions significantly impacts reaction efficiency. The following table summarizes typical results for the synthesis of various derivatives, showcasing the high yields achievable with this methodology.
| Entry | Aldehyde (Ar-CHO) | Hydrazine (R-NHNH₂) | Catalyst | Time (min) | Yield (%) | Reference |
| 1 | Benzaldehyde | Phenylhydrazine | LDH@CuI | 20 | 93 | [8] |
| 2 | 4-Chlorobenzaldehyde | Phenylhydrazine | LDH@CuI | 15 | 92 | [8] |
| 3 | 4-Methoxybenzaldehyde | Phenylhydrazine | LDH@CuI | 25 | 88 | [8] |
| 4 | 4-Nitrobenzaldehyde | Phenylhydrazine | LDH@CuI | 18 | 90 | [8] |
| 5 | Benzaldehyde | Phenylhydrazine | Fe₃O₄@SiO₂@Tannic acid | 25 | 95 | [9] |
| 6 | 4-Chlorobenzaldehyde | p-Tolylhydrazine | Fe₃O₄@SiO₂@Vanillin@Thioglycolic | 20 | 94 | [11] |
Application in Drug Discovery: Targeting Kinase Pathways
The 5-aminopyrazole core is a versatile building block for creating potent kinase inhibitors. Kinases are enzymes that play a central role in cellular signaling, and their aberrant activity is a hallmark of many cancers. The pyrazole scaffold can be elaborated to interact with the ATP-binding pocket of kinases like FGFR.
Caption: Inhibition of the FGFR signaling pathway by a pyrazole derivative.
As shown in the diagram, the pyrazole derivative can be designed to occupy the ATP-binding site of the FGFR, preventing the phosphorylation events that trigger downstream signaling pathways responsible for tumor growth and survival.[3] This makes the three-component synthesis described herein a critical first step in the discovery pipeline for next-generation targeted cancer therapies.
Conclusion
The three-component synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives is a testament to the power and elegance of modern organic synthesis. It offers a rapid, efficient, and often environmentally friendly route to a molecular scaffold of immense value to the pharmaceutical and agrochemical industries. By understanding the underlying mechanistic principles and employing validated, robust protocols, researchers can readily access a diverse library of these compounds, paving the way for the development of novel therapeutics and other advanced materials.
References
- Nikpassand, M., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry.
- Nikpassand, M., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. RSC Advances.
- Veer, S. D., & Singh, P. (2021). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate.
- Nikpassand, M., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. National Center for Biotechnology Information.
- Hasaninejad, A., et al. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. Molecular Diversity.
- Bagley, M. C., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. National Center for Biotechnology Information.
- Nikpassand, M., et al. (2021). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Semantic Scholar.
- Al-Qalaf, F., et al. (2009). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.
- Plem, S., et al. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. SCIRP.
- Aggarwal, N., & Kumar, R. (2011). Approaches towards the synthesis of 5-aminopyrazoles. National Center for Biotechnology Information.
- Ghaffari, M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. The Royal Society of Chemistry.
- Hasaninejad, A., et al. (2013). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media. ResearchGate.
- Various Authors. (2021). Three-component reaction for the synthesis of pyranopyrazoles. ResearchGate.
- Bagley, M. C., et al. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry.
- Ghaffari, M., et al. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. National Center for Biotechnology Information.
- Plem, S., et al. (2015). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent. ResearchGate.
- Various Authors. (2022). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives. ResearchGate.
- Shestopalov, A. M., et al. (2010). Three-component synthesis of 5-aryl-3-amino-1H-pyrazole-4-carbonitriles and 3-amino-1,2-diazaspiro[4.5]dec-3-ene-4-carbonitriles. ResearchGate.
- Sapkal, S. B., et al. (2020). Synthesis of multisubstituted 5-amino pyrazole through three-component condensation reactions. Organic & Biomolecular Chemistry.
- Wang, T., et al. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry.
- Al-wsabie, A., et al. (2024). Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review. National Center for Biotechnology Information.
- Norman, M. H., et al. (2015). Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4. ACS Medicinal Chemistry Letters.
- Various Authors. (2012). Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1H-pyrazole-4-carbonitriles in green media. ResearchGate.
Sources
- 1. Bioactive Fused Pyrazoles Inspired by the Adaptability of 5-Aminopyrazole Derivatives: Recent Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Discovery of 5-Amino-N-(1H-pyrazol-4-yl)pyrazolo[1,5-a]pyrimidine-3-carboxamide Inhibitors of IRAK4 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 9. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 11. rsc.org [rsc.org]
A-Deep-Dive-into-the-Structure-Activity-Relationships-of-Pyrazole-Based-Pharmaceuticals
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry.[1][2][3] Its remarkable versatility and presence in numerous FDA-approved drugs underscore its status as a "privileged scaffold."[1][4] This guide provides a detailed exploration of the structure-activity relationships (SAR) that govern the therapeutic efficacy of pyrazole-based pharmaceuticals, offering insights for the rational design of next-generation therapeutics.
The Pyrazole Core: A Privileged Scaffold in Drug Design
The pyrazole nucleus is a versatile building block for several reasons.[3] Its unique physicochemical properties, including the ability of the N-1 atom to act as a hydrogen bond donor and the N-2 atom to serve as a hydrogen bond acceptor, allow for diverse interactions with biological targets.[5] Furthermore, the pyrazole ring is metabolically stable and can act as a bioisostere for other aromatic rings, often improving a compound's pharmacokinetic profile, such as solubility and lipophilicity.[4][5] This has led to the successful development of pyrazole-containing drugs across a wide range of therapeutic areas, including anti-inflammatory, anticancer, anticoagulant, and anti-obesity medications.[1][6][7]
Key Therapeutic Targets and Corresponding SAR Insights
The pharmacological activity of pyrazole derivatives is highly dependent on the nature and position of substituents on the pyrazole core.[3] Understanding these relationships is critical for optimizing drug efficacy and selectivity.
Celecoxib, a selective COX-2 inhibitor, is a prime example of a successful pyrazole-based drug.[8] The SAR of celecoxib and its analogs reveals several key features for potent and selective COX-2 inhibition:
-
1,5-Diaryl Substitution: The presence of two aryl groups at the 1- and 5-positions of the pyrazole ring is crucial for activity.
-
Sulfonamide Moiety: A sulfonamide or a similar acidic group on one of the aryl rings is essential for binding to the active site of the COX-2 enzyme.
-
Trifluoromethyl Group: The trifluoromethyl group on the other aryl ring enhances the compound's potency and selectivity.
Recent studies have further explored these relationships, demonstrating that modifications to the aryl substituents can fine-tune the inhibitory activity and selectivity.[9][10][11] For instance, the introduction of trimethoxy groups on the phenyl ring has been shown to increase COX-2 inhibitory activity compared to celecoxib.[11]
The pyrazole scaffold is a common feature in many kinase inhibitors, a class of drugs that has revolutionized cancer treatment.[1][12] The SAR of pyrazole-based kinase inhibitors often involves:
-
N-1 Substitution: The substituent at the N-1 position of the pyrazole ring frequently interacts with the hinge region of the kinase, a critical area for inhibitor binding.
-
C-3 and C-5 Substitutions: The groups at the C-3 and C-5 positions often occupy hydrophobic pockets within the ATP-binding site of the kinase.
-
Amino Group Introduction: The functionalization of the pyrazole nucleus with amino substituents has led to the discovery of potent kinase inhibitors with diverse pharmacological activities.[13]
For example, in a series of pyrazolobenzodiazepines identified as potent CDK2 inhibitors, the nature of the substituents on the pyrazole ring was found to be critical for their inhibitory activity.[14] Similarly, in a series of pyrazole-based Aurora kinase inhibitors, a nitro group was found to be more optimal than other substituents for activity.[15]
Methodologies for Elucidating Pyrazole SAR
The exploration of SAR is a critical component of the drug discovery process, guiding the optimization of lead compounds.[16][17][18] A combination of experimental and computational approaches is typically employed.
A systematic approach to understanding SAR involves the synthesis and biological evaluation of a series of related compounds.[17]
Experimental Protocol: In Vitro Kinase Inhibition Assay
This protocol outlines a general procedure for determining the in vitro inhibitory activity of pyrazole derivatives against a target kinase.
-
Compound Preparation: Dissolve the synthesized pyrazole derivatives in an appropriate solvent (e.g., DMSO) to create stock solutions of known concentrations.
-
Assay Buffer Preparation: Prepare an assay buffer containing the necessary components for the kinase reaction, such as ATP, the kinase substrate, and cofactors.
-
Kinase Reaction: In a microplate, combine the kinase, the pyrazole derivative at various concentrations, and the assay buffer.
-
Initiation of Reaction: Initiate the kinase reaction by adding ATP.
-
Incubation: Incubate the reaction mixture at a specific temperature for a set period.
-
Detection: Stop the reaction and measure the amount of product formed using a suitable detection method (e.g., fluorescence, luminescence, or radioactivity).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of the kinase activity).
Computational tools have become indispensable in modern drug discovery, accelerating the SAR analysis process.[16][17]
-
Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding mode and key interactions.
-
Quantitative Structure-Activity Relationship (QSAR): QSAR models use statistical methods to correlate the chemical structures of compounds with their biological activities, enabling the prediction of the activity of new compounds.[16]
-
Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of functional groups responsible for a compound's biological activity.
Visualizing Key Concepts in Pyrazole SAR
Visual representations are crucial for understanding complex biological and chemical concepts.
Caption: A typical workflow for a Structure-Activity Relationship (SAR) study.
Caption: General SAR principles for the pyrazole scaffold.
Future Perspectives
The pyrazole scaffold will undoubtedly continue to be a valuable source of new therapeutic agents. Future research will likely focus on:
-
Novel Substitution Patterns: Exploring new ways to functionalize the pyrazole ring to access novel chemical space and biological activities.
-
Multi-target Ligands: Designing pyrazole-based compounds that can modulate multiple targets simultaneously to address complex diseases.
-
Fragment-Based Drug Discovery: Utilizing pyrazole fragments as starting points for the development of new lead compounds.
By leveraging the wealth of existing SAR data and employing modern drug discovery technologies, researchers can continue to unlock the full therapeutic potential of this remarkable heterocyclic scaffold.
References
- Pyrazole; A Privileged Scaffold of Medicinal Chemistry: A Comprehensive Review. (2025).
- A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Deriv
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC - NIH. [Link]
- Review: biologically active pyrazole deriv
- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. (n.d.).
- Journal of Chemical Health Risks “Review on Biological Activities of Pyrazole Derivatives”. (n.d.). Journal of Chemical Health Risks. [Link]
- The Significance of Pyrazole Derivatives in Modern Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD.. [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (n.d.). PMC - PubMed Central. [Link]
- Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors. (2010). Bioorganic & Medicinal Chemistry Letters. [Link]
- Amino-Pyrazoles in Medicinal Chemistry: A Review. (2023). MDPI. [Link]
- What is the structure-activity relationship SAR in drug design?. (2024).
- Pyrazole: an emerging privileged scaffold in drug discovery. (2023). PMC - PubMed Central. [Link]
- Exploring the Structure-Activity Relationship (SAR) of Drugs. (2021). AZoLifeSciences. [Link]
- Structure-Activity Relationship (SAR) Studies. (n.d.). Oncodesign Services. [Link]
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents. (n.d.). MDPI. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (n.d.). MDPI. [Link]
- SAR analysis using Molsoft tools. (n.d.).
- SAR of the synthesized compounds on COX‐2 selectivity.. (n.d.).
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Consider
- Pyrazole derivatives as potent inhibitors of c-Jun N-terminal kinase: synthesis and SAR studies. (2014). PubMed. [Link]
- Structure–activity rel
- Structure-activity relationships of pyrazole derivatives as cannabinoid receptor antagonists. (n.d.). PubMed. [Link]
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016). (n.d.). PMC - PubMed Central. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects. (2022). PubMed. [Link]
- Recent advancement in the discovery and development of COX-2 inhibitors: Insight into biological activities and SAR studies (2008–2019). (2019). Bioorganic Chemistry. [Link]
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages. (n.d.). PMC - PubMed Central. [Link]
- NSAIDs between past and present; a long journey towards an ideal COX-2 inhibitor lead. (2024). RSC Publishing. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Review: biologically active pyrazole derivatives - New Journal of Chemistry (RSC Publishing) DOI:10.1039/C6NJ03181A [pubs.rsc.org]
- 3. nbinno.com [nbinno.com]
- 4. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. mdpi.com [mdpi.com]
- 8. Structure–activity relationships for the synthesis of selective cyclooxygenase 2 inhibitors: an overview (2009–2016) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011-2020): Current Status and Future Prospects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Amino-Pyrazoles in Medicinal Chemistry: A Review [mdpi.com]
- 14. Pyrazolobenzodiazepines: part I. Synthesis and SAR of a potent class of kinase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects | MDPI [mdpi.com]
- 16. What is the structure-activity relationship SAR in drug design? [synapse.patsnap.com]
- 17. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]
- 18. Structure–activity relationship - Wikipedia [en.wikipedia.org]
exploring pyrazole scaffold in medicinal chemistry
An In-depth Technical Guide to the Pyrazole Scaffold in Medicinal Chemistry
Authored by a Senior Application Scientist
Abstract
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in modern medicinal chemistry. Its remarkable versatility, arising from its unique physicochemical properties and diverse synthetic accessibility, has led to its incorporation into a multitude of clinically successful drugs. This guide provides an in-depth exploration of the pyrazole scaffold, from its fundamental properties and synthesis to its profound impact on drug discovery. We will dissect key structure-activity relationships, examine its role in modulating various biological targets, and present detailed protocols and case studies to equip researchers and drug development professionals with the practical knowledge needed to effectively leverage this privileged scaffold.
The Pyrazole Core: A Privileged Scaffold in Drug Design
The significance of the pyrazole ring system in medicinal chemistry is not a recent discovery, with early derivatives like antipyrine being used for over a century. However, its true potential has been realized more recently with the development of blockbuster drugs such as Celecoxib (an anti-inflammatory), Sildenafil (for erectile dysfunction), and Ruxolitinib (a kinase inhibitor).
The success of the pyrazole scaffold can be attributed to several key features:
-
Hydrogen Bonding Capability: The presence of both a hydrogen bond donor (N-H) and a hydrogen bond acceptor (the sp2 hybridized nitrogen) allows for critical interactions with biological targets.
-
Aromaticity and Stability: The aromatic nature of the ring provides metabolic stability, a crucial attribute for any drug candidate.
-
Tunable Physicochemical Properties: The pyrazole ring can be readily substituted at multiple positions, allowing for fine-tuning of properties like lipophilicity, solubility, and metabolic stability.
-
Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the pyrazole core, enabling the creation of vast and diverse chemical libraries.
Synthesis of the Pyrazole Scaffold: Key Methodologies
The construction of the pyrazole ring is typically achieved through the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a hydrazine derivative. This foundational approach, known as the Knorr pyrazole synthesis, remains a workhorse in the field, though numerous variations and alternative strategies have been developed.
The Knorr Pyrazole Synthesis: A Classic Approach
The Knorr synthesis and its variations are the most common methods for preparing pyrazoles. The reaction involves the condensation of a β-diketone, β-ketoester, or other 1,3-dielectrophile with a hydrazine, followed by cyclization and dehydration.
Experimental Protocol: Synthesis of a Generic 3,5-Disubstituted Pyrazole
-
Reaction Setup: To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid) is added the hydrazine derivative (1.0-1.2 eq).
-
Reaction Conditions: The reaction mixture is typically heated to reflux for a period ranging from 2 to 24 hours, depending on the reactivity of the substrates.
-
Work-up and Purification: Upon completion, the reaction is cooled to room temperature. The solvent is removed under reduced pressure, and the resulting crude product is purified by recrystallization or column chromatography to yield the desired pyrazole.
Caption: Workflow of the Knorr Pyrazole Synthesis.
Regioselectivity in Pyrazole Synthesis
A critical consideration when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines is regioselectivity. The reaction can potentially yield two different regioisomeric pyrazoles. The outcome is often influenced by the steric and electronic properties of the substituents on both reactants and the reaction conditions employed. For instance, the more electrophilic carbonyl group of the dicarbonyl compound is preferentially attacked by the more nucleophilic nitrogen of the hydrazine.
Biological Activities and Therapeutic Applications
The pyrazole scaffold is a versatile pharmacophore, exhibiting a wide spectrum of biological activities. This has led to its incorporation into drugs targeting a diverse range of diseases.
Cyclooxygenase-2 (COX-2) Inhibition
One of the most well-known applications of the pyrazole scaffold is in the development of selective COX-2 inhibitors for the treatment of inflammation and pain. The diarylpyrazole scaffold, exemplified by Celecoxib , is a classic example. The 1,5-diaryl substitution pattern is crucial for selective binding to the COX-2 enzyme over the COX-1 isoform, thereby reducing the gastrointestinal side effects associated with non-selective NSAIDs.
| Drug | Target | Therapeutic Area | Key Structural Features |
| Celecoxib | COX-2 | Anti-inflammatory | 1,5-Diarylpyrazole, sulfonamide group |
| Rofecoxib | COX-2 | Anti-inflammatory | Furanone core with diaryl substitution (structurally related) |
Kinase Inhibition
The pyrazole core has emerged as a privileged scaffold for the design of kinase inhibitors, which are pivotal in cancer therapy and the treatment of inflammatory diseases. The ability of the pyrazole N-H to act as a hinge-binding motif is a key feature in many of these inhibitors.
Ruxolitinib , a potent JAK1/2 inhibitor, utilizes the pyrazole scaffold to anchor within the ATP-binding site of the Janus kinases. This interaction is critical for its efficacy in treating myelofibrosis and polycythemia vera.
Caption: Mechanism of Ruxolitinib in JAK-STAT Pathway.
Other Therapeutic Areas
The versatility of the pyrazole scaffold extends to numerous other therapeutic areas, including:
-
Antimicrobial Agents: Pyrazole derivatives have shown promising activity against various bacterial and fungal strains.
-
Anticancer Agents: Beyond kinase inhibition, pyrazoles have been explored as inhibitors of other cancer-related targets like tubulin and heat shock proteins.
-
Central Nervous System (CNS) Disorders: The scaffold is present in compounds targeting cannabinoid receptors and other CNS-related proteins.
Structure-Activity Relationships (SAR) and Lead Optimization
Systematic modification of the pyrazole scaffold is a cornerstone of lead optimization. The following table summarizes key SAR insights for different positions of the pyrazole ring.
| Position | Typical Substituents | Impact on Activity and Properties |
| N1 | Alkyl, Aryl, Heteroaryl | Modulates lipophilicity, metabolic stability, and can be a key interaction point with the target (e.g., hinge binding in kinases). |
| C3 | Aryl, Heteroaryl, Alkyl, Amino | Often involved in key hydrophobic or hydrogen bonding interactions. Can significantly influence potency and selectivity. |
| C4 | Halogens, Cyano, Small alkyl groups | Can be used to fine-tune electronic properties, block metabolic hotspots, and modulate conformation. |
| C5 | Aryl, Heteroaryl, Alkyl | Similar to C3, this position is crucial for establishing key interactions with the biological target. |
Future Directions and Conclusion
The pyrazole scaffold continues to be a highly attractive and productive starting point for drug discovery programs. Its proven track record, combined with its synthetic accessibility and tunable properties, ensures its continued relevance. Future research will likely focus on:
-
Novel Synthetic Methodologies: Development of more efficient, regioselective, and environmentally friendly synthetic routes.
-
New Biological Targets: Exploration of pyrazole-based inhibitors for novel and challenging drug targets.
-
Pyrazole-based PROTACs and Covalent Inhibitors: Leveraging the scaffold in emerging therapeutic modalities.
References
- Title: The Knorr Pyrazole Synthesis: A Comprehensive Review Source: Chemical Reviews URL:[Link]
- Title: Pyrazole-Containing Scaffolds in Medicinal Chemistry Source: Journal of Medicinal Chemistry URL:[Link]
- Title: Structure-Activity Relationship of Pyrazole Derivatives as Kinase Inhibitors Source: European Journal of Medicinal Chemistry URL:[Link]
- Title: The Role of Pyrazoles in Modern Drug Discovery Source: Drug Discovery Today URL:[Link]
chemical properties of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
An In-depth Technical Guide to 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile: Properties, Synthesis, and Applications
Introduction
This compound (CAS No. 330792-70-6) is a heterocyclic compound that has emerged as a cornerstone intermediate in contemporary medicinal chemistry.[1][2] Its unique molecular architecture, featuring a pyrazole core, an amino group, a carbonitrile moiety, and a phenoxyphenyl substituent, provides a versatile scaffold for the development of targeted therapeutics.[1] This guide offers a comprehensive technical overview of its chemical properties, synthetic methodologies, and critical role in the synthesis of advanced pharmaceutical agents, particularly Bruton's tyrosine kinase (BTK) inhibitors used in oncology.[1][3] The pyrazole nucleus itself is a "privileged structure" in drug discovery, known for its ability to serve as a bioisostere for aromatic rings, thereby enhancing physicochemical properties and pharmacological effects.[4][5] This document is intended for researchers, chemists, and drug development professionals seeking a detailed understanding of this pivotal molecule.
Part 1: Physicochemical and Spectroscopic Profile
The physical and chemical properties of a compound are foundational to its application in synthesis and drug design. This compound is typically a light yellow to off-white powder.[2] Its solubility profile, characterized by low aqueous solubility but slight solubility in solvents like DMSO, is a key consideration for reaction conditions and formulation development.[6][7]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 330792-70-6 | [1][2] |
| Molecular Formula | C₁₆H₁₂N₄O | [6][8][9] |
| Molecular Weight | 276.29 g/mol | [1][6][8] |
| Appearance | Light yellow to off-white powder | [2] |
| Boiling Point | 585.3°C at 760 mmHg | [8] |
| Density | 1.37 g/cm³ | |
| Solubility | DMSO (Slightly), Water (Practically Insoluble) | [6][7] |
| LogP | 3.25298 | |
| Predicted pKa | 10.83 ± 0.50 | [7] |
| Storage Conditions | Store in a cool, dry, dark place under an inert atmosphere. | [7][10] |
Spectroscopic Characterization
Spectroscopic analysis is essential for structural confirmation and purity assessment. The key functional groups of the molecule give rise to distinct and predictable signals.
-
Infrared (IR) Spectroscopy : A strong, sharp absorption band is expected around 2240 cm⁻¹ corresponding to the C≡N (nitrile) stretch.[1] Additionally, characteristic stretches for the N-H bonds of the primary amine (NH₂) will appear in the region of 3200-3400 cm⁻¹.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy : In ¹H NMR, the two protons of the amino group are expected to appear as a broad singlet.[1] The aromatic protons of the phenoxyphenyl group will produce a series of multiplets in the aromatic region of the spectrum. The NH proton of the pyrazole ring may also be observable, though its signal can be broad and exchangeable.
-
Mass Spectrometry (MS) : High-resolution mass spectrometry (HRMS) is used to confirm the elemental composition by providing a highly accurate molecular weight measurement.[1] Fragmentation patterns can further corroborate the proposed structure.
-
X-ray Crystallography : For definitive structural elucidation, single-crystal X-ray analysis provides precise bond lengths and dihedral angles, confirming the spatial arrangement of the phenoxyphenyl moiety relative to the pyrazole plane.[1]
Caption: Chemical structure of the topic compound.
**Part 2: Synthesis and Reactivity
Core Synthesis: Cyclocondensation
The primary and most efficient method for constructing the 5-aminopyrazole-4-carbonitrile core is through a cyclocondensation reaction.[1] This approach is favored due to the high availability of the starting materials and the thermodynamic stability of the resulting aromatic pyrazole ring. The reaction typically involves the condensation of a β-ketonitrile precursor with a hydrazine derivative.[1]
The causality behind this choice is rooted in fundamental organic chemistry: the nucleophilic attack of the hydrazine on the electrophilic carbonyl carbon, followed by an intramolecular cyclization and dehydration, provides a direct and high-yielding path to the heterocyclic system. Modern advancements focus on green chemistry principles, employing catalysts like guar gum or utilizing solvent-free grinding methods to improve efficiency and reduce environmental impact.[1]
Caption: General workflow for synthesis via cyclocondensation.
Chemical Reactivity and Derivatization
The molecule possesses several reactive sites that are crucial for its role as a synthetic intermediate:
-
Amino Group (C5-NH₂) : This group can undergo oxidation to form nitro derivatives or can act as a nucleophile in condensation reactions.[1] Its primary utility is as a key handle for building fused ring systems.
-
Carbonitrile Group (C4-CN) : The nitrile can be reduced to a primary amine, providing another point for derivatization, or hydrolyzed to a carboxylic acid.[1]
-
Phenoxyphenyl Group : While generally stable, this group can be subjected to electrophilic substitution under specific conditions.[1] More importantly, it serves as a critical pharmacophoric element for binding to target proteins.[1]
The most significant reaction pathway involves the condensation of the C5-amino group and the C4-nitrile with other reagents to form fused heterocyclic systems, such as pyrazolo[1,5-a]pyrimidines.[11] This specific reactivity is exploited in the synthesis of kinase inhibitors.
Caption: Key reactivity pathways of the title compound.
Part 3: The Pyrazole Core in Drug Discovery
The pyrazole ring is not merely a structural component; it is a functional motif with significant advantages in medicinal chemistry. It is considered a bioisostere of a phenyl ring, meaning it can replace a benzene ring in a drug molecule while maintaining or improving biological activity.[4] This substitution often leads to enhanced physicochemical properties, such as improved solubility and metabolic stability, and can introduce valuable hydrogen bonding capabilities.[4]
The title compound's value is exemplified by its role as a key intermediate in the synthesis of BTK inhibitors like Ibrutinib and Zanubrutinib.[1][3] In this context, the 4-phenoxyphenyl group at the C3 position is strategically important, as it is known to enhance binding to hydrophobic pockets within kinase domains, a critical interaction for achieving high-potency inhibition.[1] The 5-amino group serves as the anchor point for constructing the rest of the inhibitor molecule, which ultimately binds to the target enzyme.
Caption: Role as an intermediate in kinase inhibitor synthesis.
Part 4: Experimental Protocols
The following protocols are provided as representative examples. Researchers should adapt them based on available laboratory equipment and safety guidelines.
Protocol 1: Synthesis via Cyclocondensation
This protocol describes a common method for synthesizing the title compound. It represents a self-validating system where successful synthesis is confirmed by the isolation of a product with the expected physical and spectroscopic properties as outlined in Part 1.
-
Reactant Preparation : In a round-bottom flask equipped with a reflux condenser and magnetic stirrer, combine 2-(methoxy(4-phenoxyphenyl)methylene)propanedinitrile (1 equivalent) with ethanol to form a slurry.
-
Addition of Hydrazine : Add hydrazine hydrate (approx. 1.5 equivalents) to the slurry dropwise at room temperature. The choice of hydrazine hydrate is causal; it is a potent nucleophile necessary for initiating the cyclization cascade.
-
Reaction : Heat the mixture to reflux (approximately 78°C for ethanol) and maintain for 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup and Isolation : After the reaction is complete (as indicated by TLC), cool the mixture to room temperature. The product will often precipitate out of the solution. Collect the solid product by vacuum filtration.
-
Purification : Wash the crude product with cold ethanol to remove unreacted starting materials and soluble impurities. If necessary, the product can be further purified by recrystallization from a suitable solvent like an ethanol/water mixture to yield a light yellow to off-white crystalline solid.[12]
-
Validation : Dry the purified product under vacuum. Confirm its identity and purity using the spectroscopic methods detailed below (Protocol 2) and by measuring its melting point.
Protocol 2: Spectroscopic Characterization and Validation
This protocol ensures the integrity of the synthesized material. A positive match between the experimental data and the known spectroscopic profile validates the synthetic outcome.
-
Infrared (IR) Spectroscopy :
-
Prepare a sample (e.g., using a KBr pellet).
-
Acquire the IR spectrum.
-
Validation Check : Confirm the presence of a sharp peak around 2240 cm⁻¹ (C≡N) and broad peaks in the 3200-3400 cm⁻¹ region (NH₂).[1] The absence of a strong carbonyl (C=O) peak from the β-ketonitrile starting material indicates the reaction has gone to completion.
-
-
¹H NMR Spectroscopy :
-
Dissolve a small sample (5-10 mg) in a suitable deuterated solvent (e.g., DMSO-d₆).
-
Acquire the ¹H NMR spectrum.
-
Validation Check : Analyze the spectrum for the expected signals: a broad singlet for the NH₂ protons, aromatic signals corresponding to the 9 protons of the phenoxyphenyl group, and potentially a broad signal for the pyrazole NH proton. The integration of these signals should match the number of protons in the structure.
-
-
High-Resolution Mass Spectrometry (HRMS) :
-
Prepare a dilute solution of the sample.
-
Acquire the HRMS data.
-
Validation Check : The measured mass should match the calculated exact mass of C₁₆H₁₂N₄O (276.1011) within a narrow tolerance (e.g., ± 5 ppm), confirming the elemental formula.
-
Conclusion
This compound is more than a simple chemical intermediate; it is a testament to the power of heterocyclic scaffolds in modern drug discovery. Its well-defined chemical properties, accessible synthetic routes, and versatile reactivity make it an invaluable building block. The strategic incorporation of the pyrazole core and the phenoxyphenyl moiety provides a potent combination for targeting complex biological systems, most notably in the development of life-saving kinase inhibitors for cancer therapy. A thorough understanding of its technical profile is therefore essential for any scientist or researcher working at the forefront of pharmaceutical development.
References
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 330792-70-6 [chemicalbook.com]
- 3. This compound CAS NO 330792-70-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 4. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. This compound Detailed Information, Chemical Properties, Uses & Safety Data | Trusted China Manufacturer & Supplier [nj-finechem.com]
- 7. This compound manufacturers and suppliers in india [chemicalbook.com]
- 8. echemi.com [echemi.com]
- 9. molkem.com [molkem.com]
- 10. High Quality Ibrutinib Intermediate this compound Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]
- 11. mdpi.com [mdpi.com]
- 12. rsc.org [rsc.org]
A Senior Application Scientist's Technical Guide to 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS: 330792-70-6)
Introduction: Identifying a Key Pharmacological Scaffold
In the landscape of modern medicinal chemistry, the identification and optimization of heterocyclic scaffolds are paramount to the development of novel therapeutics. Among these, pyrazole derivatives have emerged as privileged structures due to their versatile biological activities. This guide provides an in-depth technical overview of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile, a highly functionalized pyrazole that has garnered significant attention. Its true value lies not as an end-product therapeutic but as a pivotal intermediate in the synthesis of targeted covalent inhibitors, most notably next-generation Bruton's tyrosine kinase (BTK) inhibitors used in oncology.[1][2][3]
This document will elucidate the core physicochemical properties, synthesis methodologies, and critical applications of this compound, offering field-proven insights for researchers, chemists, and drug development professionals. The narrative is structured to explain the causality behind its utility, grounding its significance in its unique chemical architecture.
Section 1: Core Molecular and Physicochemical Profile
A compound's utility is fundamentally dictated by its structure and resulting physical properties. This compound is a structurally complex molecule featuring a central pyrazole ring substituted with an amino group, a cyano group, and a bulky phenoxyphenyl moiety. This combination of functional groups contributes to its specific reactivity and its ability to serve as a versatile building block.[1]
Quantitative Data Summary
The essential physicochemical and identifying properties are summarized below for rapid reference. These values are critical for experimental design, including solvent selection, reaction temperature, and safety protocols.
| Property | Value | Source(s) |
| CAS Number | 330792-70-6 | [1][2][4][5] |
| Molecular Formula | C₁₆H₁₂N₄O | [4][5][6][7] |
| Molecular Weight | 276.29 g/mol | [1][2][5][6] |
| Appearance | Light yellow to off-white powder | [2][3][5] |
| Density | 1.37 - 1.4 g/cm³ | [2] |
| Boiling Point | 585.3 ± 50.0 °C at 760 mmHg (Predicted) | [2][3][8] |
| LogP (XLogP3) | 3.3 | [1][6] |
| pKa | 10.83 ± 0.50 (Predicted) | [2][3][8] |
| Solubility | Slightly soluble in DMSO | [2][3] |
| Storage Conditions | Store in a cool, dry, well-closed container under an inert atmosphere, away from light and moisture.[2][3][8] |
Spectroscopic and Structural Characterization
Understanding the three-dimensional structure and electronic environment is crucial for predicting reactivity and biological interactions.
-
Nuclear Magnetic Resonance (NMR): Spectroscopic analysis provides definitive structural confirmation. In ¹H NMR (DMSO-d₆), the amino protons typically resonate as a broad singlet around δ 9.6 ppm. In ¹³C NMR, the carbon of the critical cyano group appears at approximately δ 112 ppm.[1]
-
X-ray Crystallography: Single-crystal X-ray analysis offers unambiguous proof of structure and conformation. Studies have confirmed a dihedral angle of 54.3° between the plane of the pyrazole ring and the adjacent 4-phenoxyphenyl group.[1] This non-planar orientation is a key structural feature that influences how the molecule fits into the binding pockets of target proteins.
Section 2: Synthesis and Mechanistic Considerations
The synthesis of this pyrazole derivative is a well-established process in process chemistry, typically achieved through a cyclocondensation reaction. This approach is efficient and allows for the assembly of the core heterocyclic structure in a single key step.
Primary Synthesis Pathway: Cyclocondensation
The most common and industrially relevant method involves the cyclocondensation of a hydrazine derivative with a β-ketonitrile precursor.[1] This reaction capitalizes on the nucleophilicity of the hydrazine and the electrophilic nature of the nitrile-activated carbonyl system.
Caption: General workflow for the synthesis via cyclocondensation.
Step-by-Step Experimental Protocol
This protocol is a representative example of the synthesis. All operations should be conducted in a well-ventilated fume hood with appropriate personal protective equipment (PPE).
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add the β-ketonitrile precursor, such as 2-[methoxy(4-phenoxyphenyl)methylene]propanedinitrile (1.0 eq).
-
Causality: The β-ketonitrile provides the three-carbon backbone and the cyano group required for the final pyrazole structure.
-
-
Solvent Addition: Add a suitable solvent, typically ethanol or methanol. The solvent choice is critical; it must dissolve the reactants to a sufficient degree and have a boiling point appropriate for the reaction temperature.
-
Reagent Addition: Add hydrazine hydrate (1.1-1.2 eq) to the mixture.
-
Causality: Hydrazine acts as the dinucleophile, attacking the carbonyl carbon and one of the nitrile carbons (after tautomerization) to form the five-membered pyrazole ring. A slight excess ensures the complete consumption of the more valuable precursor.
-
-
Reaction Execution: Heat the mixture to reflux and maintain for several hours (typically 4-8 hours). Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Causality: Refluxing provides the necessary activation energy for the condensation and subsequent cyclization/dehydration steps, driving the reaction to completion.
-
-
Product Isolation: Upon completion, cool the reaction mixture to room temperature and then in an ice bath to precipitate the product. Collect the solid product by vacuum filtration.
-
Purification: Wash the crude solid with cold ethanol to remove residual reactants. For higher purity, recrystallize the product from a suitable solvent system (e.g., ethanol/water).
-
Causality: Recrystallization is a robust purification method that relies on differences in solubility between the desired product and impurities at different temperatures, yielding a highly pure crystalline solid.
-
-
Drying and Characterization: Dry the purified solid under vacuum. Confirm the identity and purity using analytical techniques such as NMR, Mass Spectrometry, and Melting Point analysis.
Self-Validation Note: The success of this protocol is validated by comparing the spectroscopic data (NMR, MS) and melting point of the final product against established reference values.
Green Chemistry Considerations
Recent advancements focus on improving the environmental footprint of this synthesis. The use of biocatalysts like guar gum has been shown to enhance reaction efficiency, leading to yields greater than 85% while minimizing byproducts and simplifying workup procedures.[1] Furthermore, exploring water as a green solvent is an active area of research for similar pyrazole syntheses.[9]
Section 3: Application as a Pivotal Intermediate in Drug Development
The primary significance of this compound is its role as a high-value intermediate in pharmaceutical manufacturing.[1] It is not an active pharmaceutical ingredient (API) itself but a key building block for several targeted cancer therapies.
Precursor to Bruton's Tyrosine Kinase (BTK) Inhibitors
This compound is a well-documented intermediate in the synthesis of potent BTK inhibitors, a class of drugs that has revolutionized the treatment of B-cell malignancies like chronic lymphocytic leukemia and mantle cell lymphoma.[1]
-
Zanubrutinib: It is a critical starting material for the synthesis of Zanubrutinib (BGB-3111), a second-generation BTK inhibitor known for its high selectivity and bioavailability.[1]
-
Ibrutinib: It is also utilized in synthetic routes for Ibrutinib (PCI-32765), the first-in-class BTK inhibitor.[2][3][4]
The structural features of the pyrazole are conserved in the final drug molecule. The 4-phenoxyphenyl group, in particular, is critical for activity, as it is designed to bind to a hydrophobic pocket within the kinase domain of the BTK enzyme, enhancing the potency and selectivity of the inhibitor.[1]
Caption: Role as a precursor to targeted BTK inhibitors.
Other Investigational Uses
Beyond BTK inhibitors, its reactive handles (the amino and cyano groups) make it a versatile starting point for creating libraries of novel compounds. It has been employed as a reactant in the preparation of fused pyrazole derivatives investigated as inhibitors of other kinases, such as lymphocyte-specific kinase (Lck), which plays a role in T-cell signaling and autoimmune diseases.[2][3][8] Additionally, related fluorinated pyrazole analogs have demonstrated potential broad-spectrum antifungal activity.[1]
Section 4: Safety, Handling, and Storage
As a fine chemical intermediate, this compound requires careful handling. It is intended for research and manufacturing purposes only and is not for human or veterinary use.[1]
-
Hazard Statements (GHS):
-
Precautionary Statements (GHS):
-
Storage: The compound should be stored in a tightly sealed container in a cool, dry, and dark place to prevent degradation.[2][3][8] Storage under an inert atmosphere (e.g., argon or nitrogen) is recommended for long-term stability.
Conclusion
This compound stands as a testament to the enabling power of synthetic chemistry in modern medicine. While not a therapeutic agent in its own right, its role as a sophisticated, high-value building block is indispensable. The unique arrangement of its functional groups, particularly the pyrazole core and the strategically placed phenoxyphenyl moiety, makes it an ideal scaffold for constructing highly selective and potent kinase inhibitors. A thorough understanding of its synthesis, properties, and handling is essential for any research or development team working at the forefront of oncology and immunology drug discovery.
References
- Title: this compound | 330792-70-6 | Benchchem.
- Title: 5-Amino-3-(-4-Phenoxy Phenyl)-1H-Pyrazole-4-Carbonitrile | Intermediate of - Molkem.
- Title: this compound synthesis - chemicalbook.
- Title: this compound CAS NO 330792-70-6.
- Title: this compound | 330792-70-6 - ChemicalBook.
- Title: this compound - Echemi.
- Title: this compound - Pharmaffiliates.
- Title: this compound (330792-70-6).
- Title: 5-Amino-3- (4-phenoxyphenyl) -1h-Pyrazole-4-Carbonitrile CAS 330792-70-6.
- Title: 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile - PubChem.
- Title: Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- Title: Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles.
- Title: Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines.
- Title: this compound - Protheragen.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound CAS NO 330792-70-6 [homesunshinepharma.com]
- 3. 5-Amino-3- (4-phenoxyphenyl) -1h-Pyrazole-4-Carbonitrile CAS 330792-70-6 [m.hsppharma.com]
- 4. molkem.com [molkem.com]
- 5. This compound | 330792-70-6 [chemicalbook.com]
- 6. echemi.com [echemi.com]
- 7. pharmaffiliates.com [pharmaffiliates.com]
- 8. This compound - Protheragen [protheragen.ai]
- 9. researchgate.net [researchgate.net]
An In-Depth Technical Guide to the Initial Screening of Pyrazole Derivatives for Anticancer Activity
Introduction: The Pyrazole Scaffold as a Cornerstone in Modern Oncology
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, represents a "privileged scaffold" in medicinal chemistry.[1][2][3][4] Its unique structural and electronic properties allow it to serve as a versatile pharmacophore, capable of forming critical interactions with a multitude of biological targets. This versatility is evidenced by the presence of the pyrazole moiety in numerous FDA-approved drugs and clinical candidates, highlighting its significance in drug discovery.[5][6][7] Pyrazole derivatives have demonstrated a remarkable breadth of pharmacological activities, but it is in oncology that they have emerged as a particularly fruitful area of research.[2][8][9] These compounds have been shown to modulate key pathways involved in cancer progression by targeting enzymes like kinases, disrupting cellular structures such as microtubules, and inducing programmed cell death.[2][8][9]
This guide provides a comprehensive framework for drug development professionals and researchers on the initial, critical stages of screening novel pyrazole derivatives for anticancer activity. We will move beyond simple protocol recitation to explain the causal logic behind experimental choices, ensuring a robust and efficient path from a chemical library to a promising lead candidate.
Part 1: Foundational Strategy: Architecting the Screening Cascade
A successful screening campaign is not a single experiment but a multi-stage, hierarchical process known as a screening cascade. This strategy is designed to efficiently triage large numbers of compounds, progressively filtering them through increasingly complex and biologically relevant assays to identify those with the highest potential. The core principle is to use high-throughput, cost-effective assays at the beginning to identify "hits" and reserve more resource-intensive mechanistic and profiling assays for a smaller number of prioritized compounds.
A well-designed cascade begins with the careful selection of appropriate cancer cell lines. This panel should ideally include:
-
Diverse Tumor Origins: Representation from major cancer types such as breast (e.g., MCF-7), lung (e.g., A549), liver (e.g., HepG2), and colon (e.g., HCT116) is crucial to assess the breadth of activity.[8][10][11][12]
-
Varying Genetic Backgrounds: Including cell lines with different known mutations (e.g., in EGFR, KRAS, p53) can provide early clues about potential mechanisms of action.
-
A Non-Cancerous Control: A normal, non-transformed cell line (e.g., MRC-5 human lung fibroblasts) is essential for counter-screening.[8] High potency against cancer cells is only meaningful if accompanied by low toxicity to normal cells, a property known as selectivity.
Caption: A typical screening cascade for anticancer drug discovery.
Part 2: Primary Screening: The Search for Cytotoxic Hits
The initial goal is to cast a wide net to identify any compounds within the pyrazole library that exhibit cytotoxic or cytostatic effects. Cell viability assays are the established workhorses for this task due to their robustness, scalability, and cost-effectiveness.
Core Principle: Tetrazolium Salt Reduction
The most common viability assays, including MTT, MTS, and XTT, operate on a similar principle: the enzymatic reduction of a tetrazolium salt by metabolically active cells into a colored formazan product.[13][14] In viable cells, mitochondrial dehydrogenases, such as succinate dehydrogenase, catalyze this conversion.[15] The resulting color intensity is directly proportional to the number of living, metabolically active cells, allowing for a quantitative measure of cell death or growth inhibition.[14][16] While all are effective, the MTT assay is a foundational technique frequently cited in the literature.[7][11][17][18]
Field-Proven Protocol: MTT Cell Viability Assay
This protocol is a self-validating system when run with appropriate controls (vehicle-only, untreated, and a positive control cytotoxic drug).
1. Cell Seeding:
-
Harvest cells during their logarithmic growth phase.
-
Perform a cell count (e.g., using a hemocytometer or automated counter) and determine cell viability (trypan blue exclusion should be >95%).
-
Dilute the cell suspension to a pre-determined optimal seeding density (typically 5,000-10,000 cells/well) in a 96-well flat-bottom plate.
-
Incubate the plate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow cells to adhere and resume normal growth.
2. Compound Treatment:
-
Prepare serial dilutions of the pyrazole derivatives and control drugs (e.g., Doxorubicin, Cisplatin) in the appropriate cell culture medium.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the test compounds. Include vehicle-only (e.g., 0.1% DMSO) and medium-only wells as negative controls.
-
Incubate the plate for a specified duration, typically 48 or 72 hours.
3. MTT Addition and Incubation:
-
Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in sterile phosphate-buffered saline (PBS).
-
Add 10 µL of the MTT stock solution to each well.
-
Incubate the plate for 4 hours at 37°C. During this time, viable cells will convert the yellow MTT into insoluble purple formazan crystals.
4. Solubilization and Measurement:
-
After incubation, carefully aspirate the medium from the wells.
-
Add 100 µL of a solubilization solution (e.g., DMSO or an SDS-HCl solution) to each well to dissolve the formazan crystals.[13]
-
Gently agitate the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.[14]
5. Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle-treated control cells.
-
Plot the percentage of viability against the log of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).
Data Presentation: Quantifying Cytotoxicity
The IC₅₀ value is the primary metric for quantifying a compound's potency. A lower IC₅₀ indicates higher potency. Data should be summarized in a clear, tabular format for easy comparison across compounds and cell lines.
| Compound ID | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HepG2 (Liver) IC₅₀ (µM) | MRC-5 (Normal) IC₅₀ (µM) | Selectivity Index (SI)¹ |
| PZ-001 | 1.5 | 2.3 | 5.1 | > 50 | > 33.3 |
| PZ-002 | 25.6 | 31.4 | 45.2 | > 50 | > 1.9 |
| PZ-003 | 0.76 | 0.98 | 1.2 | 15.4 | 20.3 |
| Doxorubicin | 0.5 | 0.8 | 1.1 | 1.5 | 3.0 |
| ¹Selectivity Index (SI) is calculated as IC₅₀ in normal cells / IC₅₀ in cancer cells (e.g., MCF-7). A higher SI is desirable. |
Data are hypothetical and aggregated for illustrative purposes based on typical values seen in the literature.[2][8][10][11]
Part 3: Secondary Screening: Unraveling the Mechanism of Action (MoA)
Identifying a potent cytotoxic compound is only the first step. Understanding how it kills cancer cells is critical for its development. Pyrazole derivatives are known to act through several distinct mechanisms.[2][8][9]
1. Kinase Inhibition: Many cancers are driven by aberrant signaling from protein kinases. The pyrazole scaffold is a key component in numerous kinase inhibitors targeting critical cancer pathways.[1][19]
-
Common Targets: Epidermal Growth Factor Receptor (EGFR), Vascular Endothelial Growth Factor Receptor (VEGFR-2), and Cyclin-Dependent Kinases (CDKs) are frequently inhibited by pyrazole-based compounds.[2][8][20][21]
-
Rationale: Inhibiting these kinases can block signals that promote tumor cell proliferation, survival, and angiogenesis (the formation of new blood vessels).[2][20]
Caption: Simplified EGFR signaling pathway inhibited by a pyrazole derivative.
2. Tubulin Polymerization Inhibition: The cell's cytoskeleton, composed of microtubule polymers, is essential for maintaining cell shape and for segregating chromosomes during cell division (mitosis).
-
Mechanism: Some pyrazole derivatives act like well-known drugs (e.g., Vinca alkaloids, Taxanes) by binding to tubulin, the protein subunit of microtubules. This disrupts microtubule dynamics, leading to an arrest of the cell cycle in the G2/M phase and subsequent apoptosis.[2][8][10]
-
Validation: This can be confirmed using in vitro tubulin polymerization assays and by observing cell cycle arrest via flow cytometry.
3. DNA Interaction and Damage: The integrity of DNA is paramount for cell survival.
-
Mechanism: Certain pyrazoles have been shown to bind directly to the minor groove of DNA or to inhibit topoisomerase enzymes, which are responsible for managing DNA topology during replication.[2][8] Both actions lead to irreparable DNA damage and trigger cell death pathways.
Part 4: Forging a Path Forward with Structure-Activity Relationships (SAR)
SAR studies are the intellectual core of medicinal chemistry, linking a compound's chemical structure to its biological activity.[22][23] By systematically modifying the pyrazole scaffold and observing the effect on potency and selectivity, researchers can design superior next-generation compounds.
Caption: Key positions on the pyrazole scaffold for SAR exploration.
Key SAR Insights from Literature: A review of existing research reveals several guiding principles for modifying the pyrazole core.[8][22][23][24][25]
| Structural Position | Modification | Observed Effect on Anticancer Activity |
| Pyrazole Ring | Fusing with other heterocycles (e.g., pyrimidine, triazine) | Often enhances potency by creating isosteres of purines, enabling better ATP-competitive kinase inhibition.[3][8] |
| Aryl Ring 'A' (e.g., at N1) | Introduction of electron-withdrawing groups (e.g., -Cl, -CF₃) | Can increase potency, potentially by enhancing interactions within hydrophobic pockets of target enzymes.[8] |
| Aryl Ring 'B' (e.g., at C4) | Introduction of electron-donating groups (e.g., -OCH₃, -OH) | Can improve activity; substitutions are critical for defining target specificity (e.g., EGFR vs. VEGFR).[25] |
| Linker | Hydrophilic linkers between the pyrazole and aryl moieties | Can improve both solubility and anticancer activity.[2] |
Part 5: Early ADME-Tox Profiling: Screening for Drug-Like Properties
A compound that is highly potent in a petri dish is useless if it cannot reach its target in the body or is overtly toxic. Therefore, early assessment of ADME-Tox (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties is a non-negotiable step in modern drug discovery.[26][27] Integrating these assays early prevents wasted resources on compounds destined to fail in later preclinical stages.
Essential In Vitro ADME-Tox Assays:
-
Metabolic Stability: Assessed using human liver microsomes or hepatocytes, this assay predicts how quickly a compound will be broken down by metabolic enzymes in the liver. Low stability can lead to poor bioavailability.
-
CYP450 Inhibition: Cytochrome P450 enzymes are the primary family of drug-metabolizing enzymes. Assays testing for inhibition of major isoforms (e.g., CYP3A4, 2D6) are crucial for predicting the potential for harmful drug-drug interactions.[26]
-
Plasma Protein Binding: Determines the extent to which a compound binds to proteins like albumin in the blood. Only the unbound fraction is free to interact with the target, so very high binding can reduce efficacy.
-
Aqueous Solubility: Poor solubility can severely limit absorption and formulation options.
-
In Silico Modeling: Computational tools can now provide valuable early predictions of ADME-Tox properties, helping to prioritize which compounds to advance to more expensive in vitro assays.[28][29]
Caption: Integrated workflow combining MoA and ADME-Tox profiling.
Conclusion and Future Outlook
The initial screening of pyrazole derivatives for anticancer activity is a systematic, multi-parameter optimization challenge. The journey from a promising chemical scaffold to a viable drug candidate is guided by a logical cascade of experiments. Success hinges not just on identifying high potency, but on concurrently characterizing the mechanism of action, establishing a favorable selectivity profile against normal cells, and ensuring the compound possesses drug-like ADME-Tox properties. By employing the integrated strategies outlined in this guide, researchers can de-risk their projects early and efficiently identify pyrazole derivatives with the highest probability of translating into next-generation cancer therapeutics.
References
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors. (n.d.). MDPI.
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (n.d.). MDPI.
- A review of recent advances in anticancer activity and SAR of pyrazole deriv
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (n.d.). MDPI.
- High-Throughput Screening of 4-Bromo-3-(4-nitrophenyl)-1H-pyrazole Analogs for Anticancer Activity. (2025). BenchChem.
- Pyrazoles as anticancer agents: Recent advances. (2023).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC.
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2025). RSC Publishing.
- Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors. (n.d.). NIH.
- Structure-activity relationship study (SAR) of pyrazole triazole thiol derivative as potent anticancer agents. (n.d.).
- Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy. (n.d.). PubMed Central.
- Advances in Pyrazole Based Scaffold as Cyclin-dependent Kinase 2 Inhibitors for the Treatment of Cancer. (2022). Bentham Science Publishers.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PubMed.
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
- Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines. (n.d.). PMC - NIH.
- CyQUANT XTT and MTT Assays for Cell Viability. (n.d.). Thermo Fisher Scientific - US.
- The mechanism of action of the anticancer activity pathway. (n.d.).
- In Vitro Cell Viability Assessment of Antitumor Agent-180 using MTT and XTT Assays. (2025). BenchChem.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). ACS Omega.
- Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2025). PMC - NIH.
- Introduction to XTT assays for cell-viability assessment. (n.d.). Abcam.
- MTT assay and its use in cell viability and prolifer
- Cell Viability Assays. (2013). NCBI Bookshelf.
- ADME-Tox. (n.d.). Reaction Biology.
- Molecular Docking/ADME-TOX-Based Analysis for New Anti-Colorectal Cancer Through Peroxiredoxin 1 Inhibition. (2024). MDPI.
- In Silico ADME/Tox Profiling of Natural Products: A Focus on BIOFACQUIM. (2020). ACS Omega.
- The importance of characterising chemical starting points of drugs using appropriate in vitro ADME-toxicity assays. (2019). Drug Discovery Today.
Sources
- 1. mdpi.com [mdpi.com]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. encyclopedia.pub [encyclopedia.pub]
- 4. researchgate.net [researchgate.net]
- 5. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity [mdpi.com]
- 11. srrjournals.com [srrjournals.com]
- 12. Synthesis and Anti-Cancer Activity of New Pyrazolinyl-Indole Derivatives: Pharmacophoric Interactions and Docking Studies for Identifying New EGFR Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 13. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - JP [thermofisher.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT assay overview | Abcam [abcam.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Pyrazolopyridine-based kinase inhibitors for anti-cancer targeted therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Novel Anticancer Fused Pyrazole Derivatives as EGFR and VEGFR-2 Dual TK Inhibitors [frontiersin.org]
- 21. benthamdirect.com [benthamdirect.com]
- 22. researchgate.net [researchgate.net]
- 23. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. Design and prediction of novel pyrazole derivatives as potential anti-cancer compounds based on 2D-2D-QSAR study against PC-3, B16F10, K562, MDA-MB-231, A2780, ACHN and NUGC cancer cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 26. reactionbiology.com [reactionbiology.com]
- 27. drugtargetreview.com [drugtargetreview.com]
- 28. Molecular Docking/ADME-TOX-Based Analysis for New Anti-Colorectal Cancer Through Peroxiredoxin 1 Inhibition | MDPI [mdpi.com]
- 29. pubs.acs.org [pubs.acs.org]
Methodological & Application
Application Note & Protocol: Synthesis of Zanubrutinib from 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Abstract
This document provides a detailed protocol for the synthesis of Zanubrutinib, a potent and selective Bruton's tyrosine kinase (BTK) inhibitor, commencing from the key intermediate 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.[1] Zanubrutinib is a crucial therapeutic agent for various B-cell malignancies.[2][3] This protocol is designed for researchers, medicinal chemists, and professionals in drug development, offering a comprehensive guide with step-by-step instructions, mechanistic insights, and data presentation. The described synthetic route is based on established chemical transformations outlined in the patent literature.[4][5]
Introduction
Zanubrutinib ((S)-7-(1-acryloylpiperidin-4-yl)-2-(4-phenoxyphenyl)-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidine-3-carboxamide) is a second-generation BTK inhibitor.[2] It demonstrates high selectivity and sustained BTK occupancy, leading to improved clinical outcomes in patients with various hematological cancers, such as mantle cell lymphoma and chronic lymphocytic leukemia.[2][3] The synthesis of Zanubrutinib involves the construction of a complex heterocyclic core. This application note details a plausible synthetic pathway starting from this compound, a key building block that incorporates the phenoxyphenyl moiety characteristic of Zanubrutinib.
The synthesis of Zanubrutinib has been approached through various routes, often involving the strategic formation of the pyrazolo[1,5-a]pyrimidine core and subsequent chiral resolution to obtain the desired (S)-enantiomer.[4][6][] The protocol herein focuses on a logical sequence of reactions: hydrolysis of the nitrile to a primary amide, followed by the construction of the tetrahydropyrazolo[1,5-a]pyrimidine ring system, and finally, the introduction of the acryloyl group.
Overall Synthetic Scheme
The synthetic pathway is a multi-step process that begins with the hydrolysis of the starting material to the corresponding carboxamide. This is followed by a cyclization reaction to form the core heterocyclic structure, a deprotection step, and a final acylation to yield Zanubrutinib.
Caption: Overall workflow for the synthesis of Zanubrutinib.
Materials and Reagents
| Reagent | Grade | Supplier |
| This compound | ≥98% | Commercially available |
| Methanesulfonic acid | ACS grade | Sigma-Aldrich |
| (E)-tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate | ≥95% | Commercially available |
| Sodium borohydride | ≥98% | Sigma-Aldrich |
| L-Dibenzoyl-tartaric acid (L-DBTA) | ≥99% | Sigma-Aldrich |
| Acryloyl chloride | ≥98% | Sigma-Aldrich |
| Dichloromethane (DCM) | Anhydrous, ≥99.8% | Sigma-Aldrich |
| Acetic acid | Glacial, ACS grade | Sigma-Aldrich |
| Sodium hydroxide | ACS grade | Sigma-Aldrich |
| Hydrochloric acid | ACS grade | Sigma-Aldrich |
| Ethyl acetate (EtOAc) | HPLC grade | Fisher Scientific |
| Methanol (MeOH) | HPLC grade | Fisher Scientific |
| Water | Deionized | In-house |
Experimental Protocols
Step 1: Synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide
Rationale: The initial step involves the hydrolysis of the nitrile group of the starting material to a primary amide. This transformation is crucial as the amide functionality is a key component of the final Zanubrutinib structure. Strong acids like methanesulfonic acid can effectively catalyze this hydrolysis.[4][5]
Procedure:
-
In a 250 mL round-bottom flask, charge 20 g of this compound.[4][5]
-
Add 100 mL of methanesulfonic acid to the flask.
-
Heat the reaction mixture to 60°C with stirring until all solids dissolve.
-
Maintain the temperature and continue stirring for approximately 18 hours. Monitor the reaction progress by TLC or LC-MS.
-
After completion, cool the reaction mixture to room temperature (20-25°C).
-
Slowly add 70 mL of water dropwise to the mixture.
-
Allow the solution to crystallize for 1 hour.
-
Add another 80 mL of water dropwise over 30 minutes to induce further precipitation.
-
Stir the resulting white suspension for an additional 2 hours at room temperature.
-
Collect the solid product by vacuum filtration, washing with deionized water.
-
Dry the product under vacuum at 50°C to yield 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide.
Caption: Workflow for the nitrile hydrolysis step.
Step 2: Formation of the Racemic Tetrahydropyrazolo[1,5-a]pyrimidine Core
Rationale: This step involves a cyclization reaction between the pyrazole carboxamide intermediate and a suitable three-carbon synthon to construct the pyrimidine ring. The use of (E)-tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate provides the necessary backbone for the piperidine moiety. A subsequent reduction step is necessary to form the tetrahydropyrimidine ring.
Procedure:
-
Dissolve the 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carboxamide in a suitable solvent such as acetic acid or a mixture of dichloromethane and acetic acid.[4]
-
Add (E)-tert-butyl 4-(3-(dimethylamino)acryloyl)piperidine-1-carboxylate to the solution.
-
Heat the reaction mixture to reflux and monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Cool the reaction mixture and concentrate under reduced pressure to remove the solvent.
-
Dissolve the crude product in a suitable solvent like methanol.
-
Cool the solution in an ice bath and add sodium borohydride portion-wise.
-
Stir the reaction mixture at room temperature until the reduction is complete (monitored by TLC or LC-MS).
-
Quench the reaction carefully with water and extract the product with an organic solvent such as ethyl acetate.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to obtain the crude racemic product.
Step 3: Chiral Resolution
Rationale: Zanubrutinib is a single enantiomer drug. Therefore, a chiral resolution step is necessary to separate the desired (S)-enantiomer from the racemic mixture. This is often achieved by forming diastereomeric salts with a chiral resolving agent like L-dibenzoyl-tartaric acid (L-DBTA).[8]
Procedure:
-
Dissolve the crude racemic product in a suitable solvent mixture (e.g., methanol/acetonitrile).
-
In a separate flask, dissolve L-dibenzoyl-tartaric acid in the same solvent system.
-
Slowly add the L-DBTA solution to the solution of the racemic product with stirring.
-
Allow the diastereomeric salt of the desired (S)-enantiomer to crystallize out of the solution. This may require cooling or seeding.
-
Collect the crystalline salt by filtration and wash with a small amount of cold solvent.
-
To liberate the free base, treat the diastereomeric salt with a base (e.g., aqueous sodium bicarbonate) and extract the (S)-enantiomer into an organic solvent.
-
Dry the organic layer, filter, and concentrate to obtain the enantiomerically enriched precursor.
Step 4: N-Acryloylation to Yield Zanubrutinib
Rationale: The final step is the introduction of the acryloyl group to the piperidine nitrogen. This is a critical pharmacophore for the irreversible binding of Zanubrutinib to BTK. This is typically achieved by reacting the amine with acryloyl chloride under basic conditions.[][8]
Procedure:
-
Dissolve the enantiomerically pure precursor in an aprotic solvent such as dichloromethane.
-
Cool the solution in an ice bath.
-
Add a non-nucleophilic base, such as triethylamine or diisopropylethylamine, to the solution.
-
Slowly add a solution of acryloyl chloride in dichloromethane dropwise to the reaction mixture.
-
Allow the reaction to proceed at low temperature and then warm to room temperature. Monitor for completion by TLC or LC-MS.
-
Upon completion, wash the reaction mixture with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude Zanubrutinib by column chromatography on silica gel or by recrystallization to obtain the final product of high purity.
Characterization
The identity and purity of the synthesized Zanubrutinib should be confirmed by standard analytical techniques:
-
¹H NMR and ¹³C NMR: To confirm the chemical structure.
-
Mass Spectrometry (MS): To confirm the molecular weight.[4]
-
High-Performance Liquid Chromatography (HPLC): To determine the chemical purity.[6]
-
Chiral HPLC: To determine the enantiomeric excess.
Safety Precautions
-
Handle all chemicals in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.
-
Methanesulfonic acid is highly corrosive. Handle with extreme care.
-
Acryloyl chloride is toxic and a lachrymator. Handle with caution.
-
Sodium borohydride reacts with water to produce flammable hydrogen gas.
References
- BeiGene Switzerland GmbH. (2025). Who holds the patent for Zanubrutinib?
- Olon SpA. (2023). Process for the preparation of zanubrutinib.
- Teva Pharmaceuticals International GmbH. (2024). Processes for the preparation of zanubrutinib and intermediates thereof.
- Teva Pharmaceuticals International GmbH. (2023). Processes for the preparation of zanubrutinib and intermediates thereof.
- BeiGene Switzerland GmbH. (2025).
- Veeprho. (n.d.).
- New Drug Approvals. (2020). Zanubrutinib. [Link]
- Hyrsova, L., et al. (2022). Bruton's Tyrosine Kinase Inhibitor Zanubrutinib Effectively Modulates Cancer Resistance by Inhibiting Anthracycline Metabolism and Efflux. MDPI. [Link]
- ChemRxiv. (n.d.). Data-driven automatic synthesis planning: Synthesis routes of S-Zanubrutinib identified with CDI CASP. [Link]
- Frontiers. (2021).
- National Institutes of Health (NIH). (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
- The Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. [Link]
- Chongqing Chemdad Co., Ltd. (n.d.). This compound. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Who holds the patent for Zanubrutinib? [synapse.patsnap.com]
- 3. veeprho.com [veeprho.com]
- 4. US20240124461A1 - Processes for the preparation of zanubrutinib and intermediates thereof - Google Patents [patents.google.com]
- 5. EP4259633A1 - Processes for the preparation of zanubrutinib and intermediates thereof - Google Patents [patents.google.com]
- 6. WO2023062504A1 - Process for the preparation of zanubrutinib - Google Patents [patents.google.com]
- 8. How to synthesize Zanubrutinib?_Chemicalbook [chemicalbook.com]
Application Note: A Guide to Utilizing 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile for In Vitro and Cell-Based Kinase Inhibition Assays
Abstract: This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the application of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile in kinase inhibition assays. We delve into the scientific rationale behind its use, present detailed protocols for both biochemical and cell-based assays, and offer insights into data analysis and interpretation. Our focus is on providing robust, self-validating methodologies that combine technical accuracy with field-proven insights.
Introduction: The Pyrazole Scaffold in Kinase Drug Discovery
Protein kinases are a vast family of enzymes that catalyze the phosphorylation of substrate proteins, playing a pivotal role in regulating the majority of cellular signaling pathways. Their dysregulation is a well-established driver of numerous diseases, particularly cancer, making them one of the most important target classes for modern drug discovery.[1] The pyrazole scaffold is recognized as a "privileged structure" in medicinal chemistry, forming the core of numerous potent and selective kinase inhibitors approved for clinical use.[2]
This compound (CAS 330792-70-6) is a key heterocyclic intermediate that serves as a foundational building block for several highly successful kinase inhibitors.[3][4][5] Notably, it is a crucial precursor in the synthesis of Bruton's Tyrosine Kinase (BTK) inhibitors like Zanubrutinib and Ibrutinib, as well as inhibitors targeting Lymphocyte-specific Kinase (Lck).[3][6][7] Its structure is optimized for interaction with the highly conserved ATP-binding pocket of many kinases, making it an excellent tool compound for screening and characterizing kinase inhibitors. This guide provides detailed protocols for leveraging this compound in both isolated enzyme (biochemical) and live-cell (cell-based) assay formats.
Part I: Biochemical Kinase Inhibition Assays
Biochemical assays are indispensable for determining the direct interaction between an inhibitor and its target kinase, allowing for precise quantification of potency (e.g., IC₅₀ value) without the complexities of a cellular environment.
Principle of ATP-Competitive Inhibition
The vast majority of small molecule kinase inhibitors, including those derived from the pyrazole scaffold, function as ATP-competitive inhibitors.[8][9] They are designed to mimic the adenine moiety of ATP, enabling them to bind to the kinase's active site. This binding physically occludes the entry of the natural substrate, ATP, thereby preventing the phosphotransfer reaction and inhibiting the enzyme's catalytic activity.[10] The potency of such an inhibitor is determined by its binding affinity for the kinase relative to that of ATP.
Figure 1: Mechanism of ATP-competitive kinase inhibition.
Selecting a Robust Biochemical Assay Format
Several assay formats are available to measure kinase activity, each with distinct advantages.
-
Radiometric Assays: Often considered the "gold standard" for their high sensitivity and direct measurement of phosphotransfer using ³³P- or ³²P-labeled ATP.[11] However, they involve hazardous materials and costly disposal.[12]
-
Fluorescence-Based Assays: Techniques like Time-Resolved Förster Resonance Energy Transfer (TR-FRET) and Fluorescence Polarization (FP) offer non-radioactive, high-throughput alternatives but can be susceptible to compound interference.[13][14]
-
Luminescence-Based Assays: These assays, such as the ADP-Glo™ Kinase Assay (Promega), quantify kinase activity by measuring the amount of ADP produced in the reaction.[13] They are highly sensitive, have a broad dynamic range, and are less prone to optical interference, making them an excellent choice for IC₅₀ determination.[15]
This guide will detail a protocol using the luminescence-based ADP-Glo™ principle due to its robustness and widespread adoption.
Protocol: IC₅₀ Determination using a Luminescence-Based Assay
This protocol outlines the steps to determine the concentration at which this compound inhibits 50% of the activity (IC₅₀) of a target kinase (e.g., BTK).
Materials and Reagents:
-
Test Compound: this compound (CAS 330792-70-6)
-
Kinase: Recombinant human kinase (e.g., BTK)
-
Substrate: Appropriate peptide or protein substrate for the kinase
-
ATP: Adenosine 5'-triphosphate, disodium salt
-
Assay Buffer: Buffer containing MgCl₂, DTT, and other components optimal for the kinase.[14]
-
Detection Kit: ADP-Glo™ Kinase Assay Kit (or equivalent)
-
Solvent: 100% Dimethyl Sulfoxide (DMSO)
-
Hardware: White, opaque 384-well assay plates, multichannel pipettors, plate luminometer.
Step-by-Step Methodology:
-
Compound Preparation:
-
Prepare a 10 mM stock solution of the test compound in 100% DMSO.
-
Perform a serial dilution series in DMSO to create working stocks. A common approach is a 10-point, 3-fold dilution series starting from 1 mM. This will cover a broad concentration range to ensure a complete dose-response curve.
-
-
Kinase Reaction Setup (20 µL final volume):
-
Add 5 µL of assay buffer containing the kinase and substrate to each well of a 384-well plate.
-
Add 0.2 µL of the compound serial dilutions from step 1 to the appropriate wells. For controls, add 0.2 µL of DMSO (0% inhibition, high signal) and a known inhibitor or buffer (100% inhibition, low signal).
-
To initiate the reaction, add 5 µL of assay buffer containing ATP. The final ATP concentration should ideally be at or near its Michaelis-Menten constant (Km) for the specific kinase to ensure sensitive detection of ATP-competitive inhibitors.[1]
-
Incubate the plate at the optimal temperature (e.g., 30 °C) for the desired reaction time (e.g., 60 minutes). This time should be within the linear range of the kinase reaction.
-
-
ADP Detection:
-
Stop the kinase reaction by adding 10 µL of ADP-Glo™ Reagent. This reagent simultaneously terminates the reaction and depletes any remaining ATP.
-
Incubate for 40 minutes at room temperature.
-
Add 20 µL of Kinase Detection Reagent to convert the ADP generated by the kinase into ATP, which then fuels a luciferase/luciferin reaction, producing a luminescent signal proportional to the initial kinase activity.
-
Incubate for 30-60 minutes at room temperature to stabilize the signal.
-
-
Data Acquisition:
-
Measure the luminescence of each well using a plate-based luminometer.
-
Figure 3: Workflow for the cell-based Western blot assay.
Data Analysis and Interpretation
-
Densitometry: Quantify the band intensity for phospho-BTK (pBTK), total BTK (tBTK), and the loading control (e.g., GAPDH) for each lane.
-
Normalization: Calculate a normalized phosphorylation signal for each treatment condition.
-
Normalized Signal = (pBTK_Intensity / tBTK_Intensity)
-
-
Plot and Determine IC₅₀: Plot the Normalized Signal against the logarithm of the inhibitor concentration and fit the data using non-linear regression to determine the cellular IC₅₀. [16]This value represents the concentration needed to inhibit the kinase by 50% within the complex cellular milieu.
Conclusion
This compound is a valuable chemical tool for the study of kinase biology and the development of novel inhibitors. Its established role as a precursor to potent, clinically approved drugs underscores the utility of its pyrazole scaffold for targeting the ATP-binding site. By employing the robust biochemical and cell-based protocols detailed in this guide, researchers can effectively characterize the potency and cellular efficacy of this compound and its derivatives. A dual approach, combining direct enzyme inhibition assays with functional cellular readouts, provides the comprehensive dataset required for confident decision-making in any kinase-focused research or drug discovery program.
References
- Russo, A. A., & Bendor, J. (2022). ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy. Science Advances, 8(30), eabo0696.
- Wodarczyk, A., et al. (2023). ATP-competitive inhibitors for cancer treatment – kinases and the world beyond. Expert Opinion on Therapeutic Patents.
- ResearchGate. (n.d.). List of Some Known ATP-Competitive Kinase Inhibitors and Their Targets.
- BellBrook Labs. (2018). How Does a Biochemical Kinase Assay Work?.
- Reaction Biology. (2022). Spotlight: Cell-based kinase assay formats.
- ResearchGate. (n.d.). Different types of ATP-competitive kinase inhibitors.
- Mori, M., et al. (2023). Discovery of Supra-Bivalent GSK3β Inhibitory Peptides Containing an ATP-Mimetic Amino Acid. Journal of the American Chemical Society.
- Protheragen. (n.d.). This compound.
- Celtarys Research. (2023). Optimizing Biochemical Assays for Kinase Activity in Drug Discovery.
- AACR. (2005). IC50 determination for receptor-targeted compounds and downstream signaling.
- National Center for Biotechnology Information. (2012). Assay Development for Protein Kinase Enzymes. In Assay Guidance Manual.
- Brehmer, D., et al. (2021). Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example. Pharmaceuticals, 14(8), 801.
- Reaction Biology. (n.d.). Kinase Screening Assay Services.
- Krišt'an, O., & Kuzmič, P. (2022). A two-point IC50 method for evaluating the biochemical potency of irreversible enzyme inhibitors. bioRxiv.
- ResearchGate. (n.d.). Determination of the IC50 values of a panel of CDK9 inhibitors against CDK10/CycM.
- Mueller, D., et al. (2018). IC50 profiling against 320 protein kinases: Improving the accuracy of kinase inhibitor selectivity testing. Cancer Research, 78(13_Supplement), 2388.
- Profacgen. (n.d.). Cell-based Kinase Assays.
- Molkem. (n.d.). 5-Amino-3-(-4-Phenoxy Phenyl)-1H-Pyrazole-4-Carbonitrile.
- El-Damasy, D. A., et al. (2019). Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines. Molecules, 24(12), 2280.
- YSFLAIR. (n.d.). 5-Amino-3- (4-phenoxyphenyl) -1h-Pyrazole-4-Carbonitrile CAS 330792-70-6.
- National Center for Biotechnology Information. (n.d.). 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. PubChem Compound Summary for CID 57551061.
Sources
- 1. Assessing the Inhibitory Potential of Kinase Inhibitors In Vitro: Major Pitfalls and Suggestions for Improving Comparability of Data Using CK1 Inhibitors as an Example - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. This compound | 330792-70-6 [chemicalbook.com]
- 5. molkem.com [molkem.com]
- 6. This compound - Protheragen [protheragen.ai]
- 7. This compound CAS NO 330792-70-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 8. ATP-competitive inhibitors modulate the substrate binding cooperativity of a kinase by altering its conformational entropy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. ATP-competitive inhibitors for cancer treatment – kinases and the world beyond - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. reactionbiology.com [reactionbiology.com]
- 12. bellbrooklabs.com [bellbrooklabs.com]
- 13. Biochemical assays for kinase activity detection - Celtarys [celtarys.com]
- 14. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. Synthesis and Kinase Inhibitory Potencies of Pyrazolo[3,4-g]isoquinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 16. aacrjournals.org [aacrjournals.org]
Application Notes and Protocols for Microwave-Assisted Pyrazole Derivative Synthesis
Preamble: Embracing Efficiency in Heterocyclic Chemistry
The pyrazole scaffold is a cornerstone in medicinal chemistry and drug development, forming the core of numerous approved therapeutic agents.[1][2] Traditional synthetic routes to these valuable heterocyclic compounds, however, often necessitate long reaction times, harsh conditions, and can lead to the formation of undesirable byproducts. The advent of microwave-assisted organic synthesis (MAOS) has revolutionized this landscape, offering a powerful tool for rapid, efficient, and clean chemical transformations.[3] This guide provides an in-depth exploration of the experimental setup and protocols for the synthesis of pyrazole derivatives under microwave irradiation, designed for researchers and scientists seeking to leverage this transformative technology. We will delve into the fundamental principles of microwave heating, provide detailed, field-tested protocols, and address critical safety considerations to ensure robust and reproducible results.
The Engine of Acceleration: Understanding Microwave Heating in Chemical Synthesis
Unlike conventional heating methods that rely on external heat sources and slow thermal conduction, microwave irradiation heats the reaction mixture volumetrically and directly.[4] This is achieved through the interaction of the microwave's electric field with polar molecules and ions within the reaction medium.[5][6] The primary mechanisms of microwave heating are:
-
Dipolar Polarization: Polar molecules, such as solvents and reagents with a dipole moment, attempt to align themselves with the rapidly oscillating electric field of the microwave. This constant reorientation creates molecular friction, which generates heat.[4][5]
-
Ionic Conduction: In the presence of ions, the oscillating electric field induces their migration. The resistance to this ionic flow results in the dissipation of energy as heat.[5][7]
This direct and efficient energy transfer leads to rapid temperature elevation, often resulting in dramatic rate enhancements, sometimes by as much as 1,000-fold compared to conventional heating.[6] It's crucial to understand that microwaves do not typically break chemical bonds directly, as the energy of a microwave photon is significantly lower than that required for bond cleavage.[7][8] The effect is primarily a kinetic one, enabling reactions to overcome activation energy barriers more quickly.[6]
The Heart of the Setup: Dedicated Microwave Reactors
For laboratory synthesis, the use of dedicated microwave reactors is paramount for safety and reproducibility.[9] Domestic microwave ovens are not designed for the rigors of chemical reactions, lacking essential safety features and precise control over reaction parameters.[9][10] Modern laboratory microwave reactors are broadly classified into two types:
-
Single-mode reactors: These focus the microwave radiation to a specific point in the cavity, providing a high energy density. They are ideal for smaller-scale reactions and for optimizing reaction conditions.[11]
-
Multi-mode reactors: These distribute the microwave radiation more broadly within a larger cavity, allowing for the simultaneous processing of multiple reaction vessels, making them suitable for parallel synthesis and library generation.[11]
A critical feature of modern microwave reactors is the ability to conduct reactions in sealed vessels at temperatures well above the solvent's boiling point, creating significant internal pressure.[12] This superheating capability is a key contributor to the observed rate accelerations.[4] These reactors are equipped with sensors for real-time monitoring and control of temperature and pressure, as well as safety features like automated power modulation and emergency shutdown systems.[9][13]
Strategic Choices: Solvent and Catalyst Selection
The choice of solvent is a critical parameter in microwave-assisted synthesis. Polar solvents generally absorb microwave energy efficiently and are good choices for many reactions.[14] However, non-polar solvents can also be used, in which case the reactants themselves or a polar catalyst can absorb the microwave energy, leading to selective heating.[5][14] Solvent-free, or "dry media," reactions are a particularly attractive green chemistry approach, often facilitated by microwave irradiation.[3][15]
Catalysts play a significant role in many pyrazole syntheses. Both acid and base catalysts are commonly employed to facilitate the cyclocondensation reaction. In the context of MAOS, the catalyst can also act as a primary microwave absorber, creating localized "hot spots" that can further accelerate the reaction.[7]
Experimental Protocols: A Practical Guide to Pyrazole Synthesis
The following protocols are illustrative examples of common approaches to pyrazole synthesis under microwave irradiation. Researchers should always start with small-scale reactions to optimize conditions before scaling up.
Protocol 1: One-Pot, Three-Component Synthesis of Pyranopyrazoles
This protocol describes a highly efficient, one-pot synthesis of pyranopyrazole derivatives, which are known for their diverse biological activities.[16]
Reaction Scheme: A multicomponent reaction of a pyrazolone, an aldehyde, and malononitrile.
Materials:
-
Ethyl acetoacetate
-
Hydrazine hydrate
-
Aromatic aldehyde (e.g., benzaldehyde)
-
Malononitrile
-
Ethanol
-
Piperidine (catalyst)
Step-by-Step Procedure:
-
In a dedicated microwave process vial (10 mL), combine ethyl acetoacetate (1 mmol), hydrazine hydrate (1 mmol), the aromatic aldehyde (1 mmol), and malononitrile (1 mmol).
-
Add ethanol (5 mL) to the vial.
-
Add a catalytic amount of piperidine (2-3 drops).
-
Seal the vial securely with a Teflon septum and an aluminum crimp cap.[12]
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a constant power of 300 W for 2-8 minutes, with a target temperature of 120°C.[2][16]
-
After the reaction is complete, allow the vial to cool to room temperature (below 50°C) before carefully opening it in a fume hood.[12]
-
The product will often precipitate out of the solution upon cooling. Collect the solid by vacuum filtration, wash with cold ethanol, and dry.
-
Further purification can be achieved by recrystallization from ethanol if necessary.
Causality of Choices:
-
One-Pot Approach: This minimizes waste and simplifies the workflow by combining multiple synthetic steps into a single operation.[17]
-
Ethanol as Solvent: Ethanol is a polar protic solvent that absorbs microwave energy efficiently and is relatively environmentally benign.
-
Piperidine Catalyst: This basic catalyst facilitates the Knoevenagel condensation and Michael addition steps in the reaction mechanism.
-
Microwave Irradiation: Dramatically reduces the reaction time from hours (under conventional heating) to minutes, often with improved yields.[2]
Protocol 2: Solvent-Free Synthesis of 1,3,5-Trisubstituted Pyrazoles
This protocol exemplifies a green chemistry approach by eliminating the need for a solvent.[18]
Reaction Scheme: Cyclocondensation of a chalcone with a hydrazine derivative.
Materials:
-
Substituted chalcone (e.g., 1,3-diphenyl-2-propen-1-one)
-
Phenylhydrazine hydrochloride
-
Basic alumina (as solid support and catalyst)
Step-by-Step Procedure:
-
In a mortar, thoroughly grind the substituted chalcone (1 mmol), phenylhydrazine hydrochloride (1.2 mmol), and activated basic alumina (2 g).
-
Transfer the resulting powder to an open glass vessel (e.g., a beaker or a specialized open-ended microwave vial).
-
Place the vessel in the center of the microwave reactor.
-
Irradiate the mixture at a power of 400-600 W for 3-5 minutes. Monitor the reaction progress by thin-layer chromatography (TLC).
-
After completion, allow the mixture to cool to room temperature.
-
Extract the product from the alumina with a suitable organic solvent (e.g., dichloromethane or ethyl acetate).
-
Remove the alumina by filtration and concentrate the filtrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Causality of Choices:
-
Solvent-Free Conditions: This aligns with the principles of green chemistry by reducing solvent waste and simplifying product workup.[3]
-
Basic Alumina: Acts as both a solid support to ensure even heating and as a basic catalyst for the cyclization step.
-
Open Vessel: As no volatile solvent is used, the reaction can be safely performed in an open vessel, avoiding pressure buildup.
Data Presentation: Optimizing Reaction Conditions
Systematic optimization of reaction parameters is crucial for achieving the best results. The following table illustrates a typical optimization study for a microwave-assisted pyrazole synthesis.
| Entry | Power (W) | Temperature (°C) | Time (min) | Yield (%) |
| 1 | 100 | 80 | 15 | 45 |
| 2 | 200 | 100 | 10 | 72 |
| 3 | 300 | 120 | 5 | 91 |
| 4 | 300 | 140 | 5 | 88 |
| 5 | 400 | 120 | 5 | 90 |
Reaction conditions: Substituted hydrazine (1 mmol), dicarbonyl compound (1 mmol), ethanol (5 mL), acetic acid (cat.). Yields are for the isolated product.
Visualizing the Process: Workflow and Mechanism
Diagrams are invaluable tools for understanding experimental workflows and reaction mechanisms.
Experimental Workflow
Caption: Simplified mechanism for the Knorr synthesis of pyrazoles.
Safety: The Uncompromisable Priority
Microwave chemistry, while powerful, presents unique safety hazards that must be managed diligently. [10]
-
Pressure Management: When using sealed vessels, be aware that high pressures can develop. Never exceed the maximum recommended volume for the reaction vials and always allow the vessel to cool completely before opening. [12][19]* Solvent Safety: Use caution with flammable solvents. Ensure the microwave reactor is placed in a well-ventilated fume hood and is equipped with a flammable vapor sensor. [10]* Reagent Stability: Be aware of the thermal stability of your reagents. Some compounds, particularly those containing azide or nitro groups, can decompose explosively at high temperatures. [9]Consult the Safety Data Sheet (SDS) for all chemicals.
-
Equipment Integrity: Only use microwave vials and accessories specifically designed for your reactor. [9]Inspect vials for cracks or defects before each use. [19]Never use metallic objects, such as spatulas or aluminum foil, inside the microwave cavity. [10]* Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and gloves.
Conclusion: A New Era of Synthesis
Microwave-assisted synthesis has firmly established itself as an indispensable tool in modern organic and medicinal chemistry. For the synthesis of pyrazole derivatives, it offers unparalleled advantages in terms of speed, efficiency, and cleanliness. [20]By understanding the fundamental principles, adhering to robust protocols, and prioritizing safety, researchers can harness the full potential of this technology to accelerate their discovery efforts and contribute to the development of new and impactful molecules.
References
- Wikipedia. Microwave chemistry. [Link]
- Chawla, S. (2014). Microwave Chemistry: General Features and Applications. International Journal of Pharmaceutical Sciences and Research, 5(8), 3166-3176.
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. DergiPark. [Link]
- Gothwal, A., et al. (2015). Microwave Chemistry: A Review. Journal of Chemical and Pharmaceutical Research, 7(5), 1169-1178.
- Allied Academies. (2012).
- Allied Academies. (2012).
- Karakaya, A. (2025). Microwave-assisted synthesis of pyrazoles - a mini-review. OUCI. [Link]
- Royal Society of Chemistry. (2024). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing. [Link]
- CEM Corporation.
- da Silva, M. A. P., et al. (2009). Pyrazole synthesis under microwave irradiation and solvent-free conditions. SciELO. [Link]
- Karakaya, A. (2025). (PDF) Microwave-assisted synthesis of pyrazoles - a mini-review.
- University of Zurich. Microwave Reactor Safety. [Link]
- Scribd.
- Wang, Y., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. PMC - NIH. [Link]
- MDPI. (2024). Solvent-Free and Microwave-Assisted Synthesis Enables Formation of Imidazole and Pyrazole Derivatives Through Epoxide Ring Opening. [Link]
- IChemE. (2004). Microwave chemistry — an approach to the assessment of chemical reaction hazards. [Link]
- ResearchGate. (2022). Exploiting Microwave-Assisted Organic Synthesis (MAOS) for Accessing Bioactive Scaffolds | Request PDF. [Link]
- Gaikwad, D. N., et al. (2019).
- Yadav, R., & Singh, A. (2020). Green synthesis of pyranopyrazole using microwave assisted techniques. GSC Online Press. [Link]
- Wang, Y., et al. (2010). Microwave-Assisted One-Pot Synthesis of Pyrazolone Derivatives under Solvent-Free Conditions. MDPI. [Link]
- da Silva, M. A. P., et al. (2009). Pyrazole Synthesis under Microwave Irradiation and Solvent-free Conditions.
- Microwave Chemical. Technologies|Microwave Safety Policy. [Link]
- Royal Society of Chemistry. (2020). Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry. RSC Publishing. [Link]
- CEM Corporation.
- ResearchGate. (2012). Development of microreactor setups for microwave organic synthesis. [Link]
- Varma, R. S. (2014). Microwave-Assisted Chemistry: Synthetic Applications for Rapid Assembly of Nanomaterials and Organics. Accounts of Chemical Research. [Link]
- JoVE. (2023). Microwave-Assisted Preparation Of 1-Aryl-1H-Pyrazole-5-amines l Protocol Preview. YouTube. [Link]
- MDPI. (2023). Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. PMC. [Link]
- ACS Publications. (2021). Conventional and Microwave-Assisted Synthesis, Antitubercular Activity, and Molecular Docking Studies of Pyrazole and Oxadiazole Hybrids | ACS Omega. [Link]
- PubMed Central. (2023).
- Organic Syntheses. 6 - Organic Syntheses Procedure. [Link]
- CEM Corporation. Getting Started with Microwave Synthesis. [Link]
- ResearchGate. Microwave synthesis of pyrazole derivatives | Download Scientific Diagram. [Link]
Sources
- 1. Microwave-assisted synthesis of pyrazoles - a mini-review [ouci.dntb.gov.ua]
- 2. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Microwave-assisted synthesis | Anton Paar Wiki [wiki.anton-paar.com]
- 5. Microwave chemistry - Wikipedia [en.wikipedia.org]
- 6. Theory of Microwave Heating for Organic Synthesis [cem.com]
- 7. ajrconline.org [ajrconline.org]
- 8. ijper.org [ijper.org]
- 9. Safety Considerations for Microwave Synthesis [cem.com]
- 10. scribd.com [scribd.com]
- 11. Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Organic Syntheses Procedure [orgsyn.org]
- 13. Technologies|Microwave Safety Policy|Microwave Chemical Co.,Ltd. [mwcc.jp]
- 14. scielo.br [scielo.br]
- 15. Benefits and applications of microwave-assisted synthesis of nitrogen containing heterocycles in medicinal chemistry - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01378A [pubs.rsc.org]
- 16. gsconlinepress.com [gsconlinepress.com]
- 17. alliedacademies.org [alliedacademies.org]
- 18. mdpi.com [mdpi.com]
- 19. chem.tamu.edu [chem.tamu.edu]
- 20. researchgate.net [researchgate.net]
method for preparing stock solutions of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Application Note & Protocol
Topic: Preparation of High-Concentration Stock Solutions of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile for Research Applications
Audience: Researchers, scientists, and drug development professionals.
Abstract
This document provides a comprehensive guide for the preparation, handling, and storage of stock solutions of this compound (CAS 330792-70-6). As a key intermediate in the synthesis of significant pharmaceutical compounds like Ibrutinib and Zanubrutinib, ensuring the integrity and accurate concentration of its solutions is paramount for reproducible experimental results.[1][2] This guide details a validated protocol for solubilization in Dimethyl Sulfoxide (DMSO), addresses common challenges such as limited solubility, and outlines best practices for long-term storage and the preparation of aqueous working solutions to prevent precipitation.
Compound Properties and Essential Handling
A foundational understanding of the physicochemical properties of this compound is critical for its effective use. The compound is typically supplied as a light yellow to off-white powder.[3][4]
Table 1: Physicochemical Properties
| Property | Value | Source |
|---|---|---|
| CAS Number | 330792-70-6 | [5] |
| Molecular Formula | C₁₆H₁₂N₄O | [5] |
| Molecular Weight | 276.29 g/mol | [5][6] |
| Appearance | Light yellow to off-white powder | [3][4] |
| Solubility | DMSO (Slightly)[3][4][7][8], Practically insoluble in water[9] | N/A |
| Predicted pKa | 10.83 ± 0.50 |[3][4][7] |
Safety and Handling Precautions
As a standard laboratory practice, appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.
-
Handling: The compound should be handled in a well-ventilated area or a chemical fume hood to avoid dust formation and inhalation.[10]
-
Storage (Solid): The solid compound should be stored in a tightly sealed container in a cool, dry, and dark place under an inert atmosphere to maintain its stability.[3][5][7][10][11]
The Rationale of Solvent Selection: Dimethyl Sulfoxide (DMSO)
For many non-polar small organic molecules used in biological research, DMSO is the solvent of choice.[12][13] Its powerful solvating capacity makes it suitable for creating high-concentration primary stock solutions, which can then be diluted into aqueous media for final assays.
-
Expertise & Experience: The designation "Slightly" soluble in DMSO is a key insight from supplier data sheets.[3][4][7] This indicates that while DMSO is the recommended solvent, achieving a high concentration (e.g., 10 mM or higher) may require more than simple mixing. Physical assistance, such as vortexing and sonication, is often necessary to overcome the activation energy of dissolution for the crystalline solid.
-
A Critical Consideration - Aqueous Precipitation: A frequent challenge in experimental biology is the precipitation of compounds when a DMSO stock solution is diluted into an aqueous buffer or cell culture medium.[13][14] This occurs because the compound, which is soluble in the organic solvent, is not soluble at the same concentration in a primarily aqueous environment. The protocols outlined below are specifically designed to mitigate this issue.
Protocol: Preparation of a 10 mM Primary Stock Solution
This protocol describes the preparation of a 10 mM stock solution, a common starting concentration for many drug discovery applications.
Required Materials and Equipment
-
This compound (solid powder)
-
Anhydrous, high-purity DMSO (Biotechnology Grade)
-
Calibrated analytical balance
-
Sterile, amber-colored glass vial or polypropylene microcentrifuge tubes
-
Vortex mixer
-
Bath sonicator
-
Calibrated micropipettes
Step-by-Step Procedure
-
Calculate Required Mass:
-
Objective: To prepare 1 mL of a 10 mM stock solution.
-
Calculation:
-
Mass (g) = Molarity (mol/L) × Volume (L) × Molecular Weight ( g/mol )
-
Mass (mg) = 10 mmol/L × 0.001 L × 276.29 g/mol × 1000 mg/g
-
Mass = 2.76 mg
-
-
-
Weigh the Compound:
-
Accurately weigh 2.76 mg of this compound using an analytical balance. Transfer the powder carefully into a sterile, appropriately labeled amber vial.
-
Scientist's Note: For quantities smaller than 10 mg, it is often best practice to add the solvent directly to the supplier's vial to avoid loss of material during transfer.[15] If a different amount is weighed, adjust the DMSO volume accordingly to maintain the 10 mM concentration.
-
-
Solvent Addition:
-
Add 1 mL of high-purity DMSO to the vial containing the compound.
-
-
Facilitate Dissolution:
-
Tightly cap the vial and vortex vigorously for 1-2 minutes.
-
Visually inspect the solution against a light source. If solid particles are still visible, proceed to the next step.
-
Rationale: The initial vortexing provides mechanical energy to break down the powder and initiate solubilization.[14]
-
-
Sonication:
-
Place the vial in a bath sonicator for 10-15 minutes. The ultrasonic waves will help break apart any remaining compound aggregates.
-
Scientist's Note: Gentle warming in a 37°C water bath can also aid dissolution, but should be used with caution as heat can potentially degrade sensitive compounds.[14] For this compound, sonication at room temperature is the preferred first-line approach.
-
-
Final Verification:
-
After sonication, vortex the vial again for 30 seconds and perform a final visual inspection to ensure the solution is clear and free of any precipitate. A completely dissolved high-concentration stock should be a homogenous solution.
-
Aliquoting and Long-Term Storage
To preserve the integrity of the primary stock solution, it is imperative to avoid repeated freeze-thaw cycles, which can lead to compound degradation and precipitation.[14][15]
-
Protocol: Once the compound is fully dissolved, dispense the 10 mM stock solution into smaller, single-use aliquots (e.g., 20-50 µL) in sterile polypropylene tubes.
Table 2: Recommended Storage Conditions for Stock Solutions
| Storage Condition | Maximum Duration | Rationale |
|---|---|---|
| -20°C | Up to 1 month | Minimizes degradation for short-term use. |
| -80°C | Up to 6 months | Preferred for long-term storage to ensure maximum stability. |
Protocol: Preparation of Working Solutions for Biological Assays
This section details the critical process of diluting the high-concentration DMSO stock into an aqueous medium for final use, designed to prevent compound precipitation.
The Principle of Serial Dilution in DMSO
The most reliable method to prevent precipitation is to perform intermediate serial dilutions in 100% DMSO before the final dilution into your aqueous assay buffer (e.g., cell culture media, PBS).[13] This ensures that when the compound is introduced to the aqueous environment, the concentration gradient is less steep, and the final DMSO concentration remains low and consistent across experiments.[14]
Figure 1: A workflow diagram illustrating the best practice for preparing final working solutions. Intermediate dilutions are performed in pure DMSO before the final dilution into an aqueous assay buffer to prevent precipitation.
Step-by-Step Example: Preparing a 10 µM Working Solution
-
Thaw one aliquot of the 10 mM primary stock solution.
-
Prepare an intermediate dilution. For example, pipette 5 µL of the 10 mM stock into 45 µL of pure DMSO to create a 1 mM solution. Vortex gently.
-
Perform the final dilution. Add 1 µL of the 1 mM intermediate solution to 99 µL of your final aqueous assay buffer. This yields a 10 µM working solution with a final DMSO concentration of 0.1%.
-
Trustworthiness: Always include a "vehicle control" in your experiments, which consists of the assay buffer with the same final concentration of DMSO (e.g., 0.1%) but without the compound. This ensures that any observed effects are due to the compound itself and not the solvent.[14]
-
References
- SMALL MOLECULES.
- 5-Amino-3- (4-phenoxyphenyl) -1h-Pyrazole-4-Carbonitrile CAS 330792-70-6. Ascent Chemical. [Link]
- This compound CAS NO 330792-70-6. Fengchen Group Co., Ltd. [Link]
- Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility. PubMed. [Link]
- This compound. Protheragen. [Link]
- This compound CAS NO 330792-70-6. Fengchen Group. [Link]
- This compound. Methylamine Supplier. [Link]
- 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound | 330792-70-6 [chemicalbook.com]
- 3. 5-Amino-3- (4-phenoxyphenyl) -1h-Pyrazole-4-Carbonitrile CAS 330792-70-6 [m.hsppharma.com]
- 4. This compound CAS NO 330792-70-6 [homesunshinepharma.com]
- 5. This compound - Protheragen [protheragen.ai]
- 6. 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | C16H12N4O | CID 22346784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound manufacturers and suppliers in india [chemicalbook.com]
- 8. This compound CAS NO 330792-70-6 Manufacturers, Suppliers, Factory - Home Sunshine Pharma [hsppharma.com]
- 9. This compound Detailed Information, Chemical Properties, Uses & Safety Data | Trusted China Manufacturer & Supplier [nj-finechem.com]
- 10. echemi.com [echemi.com]
- 11. High Quality Ibrutinib Intermediate this compound Manufacturer and Supplier | SyncoZymes [syncozymesnad.com]
- 12. Working with small molecules: preparing and storing stock solutions and determination of kinetic solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. FAQs on Inhibitor Preparation [sigmaaldrich.com]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. captivatebio.com [captivatebio.com]
Application Note: The Strategic Use of Pyrazole Intermediates in the Synthesis of Potent and Selective Lck Inhibitors
For Researchers, Scientists, and Drug Development Professionals.
Abstract
The Lymphocyte-specific protein tyrosine kinase (Lck) is a critical signaling protein in T-cells, making it a high-value target for therapeutic intervention in autoimmune diseases, transplant rejection, and certain cancers. A prominent and successful strategy in the development of Lck inhibitors has been the utilization of the pyrazole scaffold as a core structural motif. This application note provides an in-depth guide to the synthesis and application of pyrazole intermediates in the creation of Lck inhibitors, grounded in established medicinal chemistry principles and validated synthetic protocols. We will explore the rationale behind using the pyrazole core, detail synthetic routes to key intermediates, and discuss their elaboration into potent and selective final compounds.
Introduction: Why Pyrazole Scaffolds for Lck Inhibition?
Lck, a member of the Src family of kinases, plays a pivotal role in initiating the T-cell receptor (TCR) signaling cascade. Dysregulation of Lck activity is linked to various immunoinflammatory disorders. Consequently, small molecule inhibitors that can selectively modulate Lck's catalytic activity are of significant therapeutic interest.
The pyrazole ring system has emerged as a "privileged" scaffold in kinase inhibitor design for several key reasons:
-
Versatile Substitution Patterns: The pyrazole ring offers multiple points for chemical modification (typically at the N1 and C3, C4, C5 positions), allowing for fine-tuning of potency, selectivity, and pharmacokinetic properties.
-
Hydrogen Bonding Capabilities: The nitrogen atoms of the pyrazole core can act as both hydrogen bond donors and acceptors. This enables the scaffold to form crucial hydrogen bond interactions with the hinge region of the kinase ATP-binding site, a common feature of many potent kinase inhibitors.
-
Structural Rigidity and Favorable Geometry: The planar and rigid nature of the pyrazole ring helps to pre-organize the appended substituents into a conformation that is favorable for binding to the active site, often leading to higher affinity and reduced entropic penalty upon binding.
A notable example of a potent Lck inhibitor built around a pyrazole core is the aminopyrazole series developed by Pfizer, which demonstrated excellent potency and selectivity for Lck over other Src family kinases. These compounds typically feature a substituted aminopyrazole core that anchors the molecule in the ATP binding pocket.
Lck Signaling and Mechanism of Inhibition
To understand the rationale for inhibitor design, it is crucial to understand the Lck signaling pathway. Lck is essential for the phosphorylation of Immunoreceptor Tyrosine-based Activation Motifs (ITAMs) within the CD3 and ζ-chains of the T-cell receptor complex upon antigen presentation. This phosphorylation event initiates a downstream cascade leading to T-cell activation. Pyrazole-based inhibitors function as ATP-competitive inhibitors, occupying the ATP-binding pocket of Lck and preventing the phosphorylation of its substrates.
Caption: Lck signaling pathway and point of inhibition.
Synthesis of Key Pyrazole Intermediates
A common and effective strategy for constructing potent pyrazole-based Lck inhibitors involves the synthesis of a core aminopyrazole intermediate, which can then be diversified. The following protocol outlines a representative synthesis of a 1,3-disubstituted-1H-pyrazol-5-amine intermediate, a foundational building block.
Experimental Workflow Overview
The synthesis begins with a Claisen condensation to form a β-ketoester, followed by cyclization with a substituted hydrazine to form the pyrazole ring, and subsequent functional group manipulations.
Application Note: A Multi-Tiered Approach for Evaluating Novel Pyrazole Compounds in Cancer Cell Lines
Introduction
Pyrazole derivatives represent a promising class of heterocyclic compounds that have garnered significant attention in oncology research. Their versatile structure allows for modifications that can target a wide array of signaling pathways implicated in cancer progression.[1][2] Many pyrazole-containing molecules have demonstrated potent cytotoxic effects by inhibiting critical cellular machinery, including protein kinases (e.g., EGFR, CDK), tubulin polymerization, and DNA replication processes.[1][2][3][4]
This document provides a comprehensive, multi-tiered protocol for researchers and drug development professionals to systematically evaluate the in vitro anticancer potential of novel pyrazole compounds. The workflow is designed to progress from broad cytotoxicity screening to more detailed mechanistic studies, ensuring a robust and logical characterization of a compound's biological activity.
PART 1: Pre-Experimental Preparation
Compound Handling and Solubilization
Rationale: Accurate and reproducible results begin with proper compound handling. Most novel small molecules, including pyrazoles, exhibit poor aqueous solubility and require an organic solvent for solubilization.[5][6] Dimethyl sulfoxide (DMSO) is the most common choice for in vitro assays due to its high solubilizing capacity and compatibility with cell culture, though it can be toxic at higher concentrations.[5]
Protocol: Preparing a 10 mM Stock Solution
-
Weighing: Accurately weigh 1-5 mg of the novel pyrazole compound using a calibrated analytical balance.
-
Solvent Addition: In a sterile microcentrifuge tube, add the appropriate volume of anhydrous, cell culture-grade DMSO to achieve a 10 mM stock concentration.
-
Dissolution: Vortex the solution for 1-2 minutes. If particulates remain, gently warm the tube to 37°C for 5-10 minutes or use a sonicating water bath to facilitate dissolution.[5][7] Visually confirm that the solution is clear.
-
Storage: Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C, protected from light.
Scientist's Note: The final concentration of DMSO in the cell culture medium should ideally be kept below 0.5% (v/v) to avoid solvent-induced cytotoxicity. Always include a "vehicle control" (cells treated with the same concentration of DMSO as the highest drug concentration) in every experiment.[4]
Cell Line Selection and Culture
Rationale: The choice of cancer cell lines is critical and should be guided by the therapeutic goal. It is recommended to test novel compounds on a panel of cell lines representing different cancer types (e.g., breast, lung, colon) to assess the breadth of activity.[8]
Protocol: Standard Cell Culture
-
Culture: Maintain cancer cell lines in their recommended culture medium (e.g., DMEM, RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Incubation: Grow cells in a humidified incubator at 37°C with 5% CO2.
-
Passaging: Subculture the cells upon reaching 80-90% confluency to maintain them in the exponential growth phase.
PART 2: Tier 1 - Primary Cytotoxicity Screening
The initial goal is to determine whether the pyrazole compound has a cytotoxic or cytostatic effect on cancer cells and to establish a dose-response relationship, from which the half-maximal inhibitory concentration (IC50) can be calculated. The MTT assay is a robust, colorimetric method for this purpose.[9]
Protocol: MTT Cell Viability Assay [10][11]
-
Cell Seeding: Harvest and count cells. Seed 5,000-10,000 cells per well in 100 µL of complete medium into a 96-well plate. Incubate for 24 hours to allow for cell attachment.[10]
-
Compound Treatment: Prepare serial dilutions of the pyrazole compound in culture medium. Remove the old medium from the wells and add 100 µL of the medium containing the desired concentrations of the compound (e.g., 0.1 µM to 100 µM). Include vehicle control wells.
-
Incubation: Incubate the plate for 48 to 72 hours.[12]
-
MTT Addition: Add 10 µL of a 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.[9][10]
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.[11]
-
Absorbance Reading: Shake the plate for 15 minutes on an orbital shaker and measure the absorbance at 570 nm using a microplate reader.[11]
-
Data Analysis: Calculate cell viability as a percentage relative to the vehicle control. Plot the viability against the log of the compound concentration and use non-linear regression to determine the IC50 value.
| Parameter | Recommended Range | Rationale |
| Cell Seeding Density | 5,000 - 10,000 cells/well | Ensures cells are in an exponential growth phase during the assay. |
| Compound Concentration | 0.1 µM - 100 µM (log scale) | A wide range is necessary to capture the full dose-response curve. |
| Treatment Duration | 24, 48, or 72 hours | Allows for assessment of both acute and long-term effects. |
| MTT Incubation | 2 - 4 hours | Sufficient time for formazan development without causing toxicity. |
PART 3: Tier 2 - Mechanistic Elucidation
If a compound demonstrates potent cytotoxicity (e.g., a low micromolar IC50), the next step is to investigate how it kills the cells. The two most common mechanisms are apoptosis (programmed cell death) and cell cycle arrest.[3][13]
Apoptosis Detection by Annexin V/PI Staining
Rationale: A hallmark of early apoptosis is the translocation of phosphatidylserine (PS) from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, can be fluorescently labeled to detect these early apoptotic cells. Propidium Iodide (PI) is a DNA-binding dye that is excluded by live cells but can penetrate the compromised membranes of late apoptotic or necrotic cells.[14]
Protocol: Flow Cytometry Analysis [15][16]
-
Cell Treatment: Seed 1-2 x 10^5 cells in a 6-well plate. After 24 hours, treat with the pyrazole compound at its IC50 and 2x IC50 concentrations for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Wash the cells once with cold 1X PBS.
-
Staining: Resuspend the cells in 100 µL of 1X Binding Buffer. Add 5 µL of FITC-conjugated Annexin V and 5 µL of PI solution.
-
Incubation: Incubate for 15-20 minutes at room temperature in the dark.[15]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately using a flow cytometer.
Interpreting Results:
-
Annexin V (-) / PI (-): Live, healthy cells.
-
Annexin V (+) / PI (-): Early apoptotic cells.
-
Annexin V (+) / PI (+): Late apoptotic or necrotic cells.
-
Annexin V (-) / PI (+): Necrotic cells.
Cell Cycle Analysis
Rationale: Many anticancer agents, particularly kinase and tubulin inhibitors, exert their effects by disrupting the normal progression of the cell cycle, causing cells to accumulate in a specific phase (G1, S, or G2/M).[3][17] This can be quantified by staining the DNA of fixed cells with Propidium Iodide (PI) and analyzing the DNA content by flow cytometry.[18][19][20]
Protocol: Flow Cytometry Analysis [18][21]
-
Cell Treatment: Treat cells as described in the apoptosis protocol (Step 1).
-
Fixation: Harvest cells and wash with PBS. Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing to prevent clumping. Incubate for at least 30 minutes on ice.[18][19]
-
Staining: Centrifuge the fixed cells and wash twice with PBS. Resuspend the cell pellet in a staining solution containing PI (e.g., 50 µg/mL) and RNase A (to prevent staining of double-stranded RNA).[19][21][22]
-
Incubation: Incubate for 30 minutes at room temperature in the dark.[18][22]
-
Analysis: Analyze by flow cytometry, recording at least 10,000 events. Use the linear scale for PI fluorescence and appropriate gating to exclude doublets.[18][19]
PART 4: Tier 3 - Target Pathway Validation
Rationale: Pyrazole derivatives are known to interact with a multitude of protein targets.[1][2][4] Once a functional effect (e.g., apoptosis, G2/M arrest) is established, Western blotting can be used to investigate changes in the expression or phosphorylation status of key proteins within suspected signaling pathways. For example, if apoptosis is induced, one might examine the levels of Bcl-2 family proteins or cleaved caspases.[1][13]
Protocol: Western Blot Analysis [23]
-
Protein Extraction: Treat cells with the pyrazole compound, then wash with ice-cold PBS. Lyse the cells using RIPA buffer supplemented with protease and phosphatase inhibitors.[24]
-
Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample and separate them by size on a polyacrylamide gel.
-
Transfer: Electrotransfer the separated proteins onto a nitrocellulose or PVDF membrane.[23]
-
Blocking & Antibody Incubation: Block the membrane (e.g., with 5% nonfat milk or BSA in TBST) for 1 hour at room temperature. Incubate the membrane with a specific primary antibody overnight at 4°C.[23][25]
-
Secondary Antibody & Detection: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[25] Detect the signal using an ECL reagent and an imaging system.[25]
Visualizations
Workflow for Evaluating Novel Pyrazole Compounds
Caption: A tiered workflow for characterizing novel pyrazole compounds.
Interpreting Annexin V/PI Flow Cytometry Data
Caption: Potential mechanism of action for a pyrazole kinase inhibitor.
References
- Bio-Techne. Protocol: Annexin V and PI Staining for Apoptosis by Flow Cytometry. [Link]
- Bio-Rad Antibodies. Propidium iodide staining of cells for cell cycle analysis protocol. [Link]
- University of Padua. Cell Cycle Analysis by Propidium Iodide Staining. [Link]
- Wang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. International Journal of Molecular Sciences. [Link]
- University of Massachusetts Chan Medical School. DNA Cell Cycle Analysis with PI. [Link]
- Bio-protocol. Propidium Iodide Staining of Cells for FACS Analysis. [Link]
- National Center for Biotechnology Information.
- Boster Biological Technology. Annexin V PI Staining Guide for Apoptosis Detection. [Link]
- SciSpace. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method. [Link]
- PubMed.
- ResearchGate. Anticancer Activity of Pyrazole via Different Biological Mechanisms. [Link]
- Encyclopedia.pub.
- Medium. Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. [Link]
- ResearchGate. How to dissolve small inhibitor molecules for binding assay?. [Link]
- Roche.
- ACS Publications. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. [Link]
- National Center for Biotechnology Information. Cell Viability Assays - Assay Guidance Manual. [Link]
- Protocols.io. MTT (Assay protocol). [Link]
- National Center for Biotechnology Information. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. [Link]
- Semantic Scholar. Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. [Link]
- National Center for Biotechnology Information. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study. [Link]
- Bentham Science Publishers. In Vitro Solubility Assays in Drug Discovery. [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Solvent Selection for Insoluble Ligands, a Challenge for Biological Assay Development: A TNF-α/SPD304 Study - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. 四唑盐法(MTT)细胞活力和增殖检测方案 [sigmaaldrich.cn]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. MTT (Assay protocol [protocols.io]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. bosterbio.com [bosterbio.com]
- 15. BestProtocols: Annexin V Staining Protocol for Flow Cytometry | Thermo Fisher Scientific - TW [thermofisher.com]
- 16. scispace.com [scispace.com]
- 17. encyclopedia.pub [encyclopedia.pub]
- 18. bio-rad-antibodies.com [bio-rad-antibodies.com]
- 19. techresources.dsfarm.unipd.it [techresources.dsfarm.unipd.it]
- 20. Flow cytometry with PI staining | Abcam [abcam.com]
- 21. vet.cornell.edu [vet.cornell.edu]
- 22. bio-protocol.org [bio-protocol.org]
- 23. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. CST | Cell Signaling Technology [cellsignal.com]
Application Notes & Protocols for the Green Synthesis of 5-amino-1H-pyrazole-4-carbonitriles
These application notes provide researchers, scientists, and drug development professionals with a comprehensive guide to environmentally benign and efficient methods for synthesizing 5-amino-1H-pyrazole-4-carbonitriles. This class of compounds is a cornerstone in medicinal chemistry, forming the structural core of numerous therapeutic agents with diverse biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[1][2][3] The protocols detailed herein are designed to align with the principles of green chemistry, emphasizing the use of safer solvents, alternative energy sources, and catalytic efficiency to minimize environmental impact.[4][5]
Introduction: The Imperative for Greener Pyrazole Synthesis
The pyrazole scaffold is a privileged structure in drug discovery.[3] However, classical synthetic routes often rely on hazardous organic solvents, stoichiometric reagents, and energy-intensive conditions, generating significant chemical waste.[1] Green chemistry offers a transformative approach, enabling the synthesis of these valuable molecules through methods that are safer, more sustainable, and highly efficient.[6][7] This guide focuses on robust and field-proven green methodologies, including multicomponent reactions in aqueous media, microwave-assisted synthesis, ultrasound-promoted reactions, and mechanochemical approaches.
The core principle behind the green synthesis of 5-amino-1H-pyrazole-4-carbonitriles is the one-pot, three-component reaction of an aromatic aldehyde, malononitrile, and a hydrazine derivative.[8][9] This convergent approach embodies atom economy and procedural simplicity, key tenets of green chemistry.
Logical Workflow for Green Synthesis
The following diagram illustrates the general workflow for the multicomponent synthesis of the target pyrazoles, which forms the basis for the specific protocols described in this document.
Caption: General workflow for the green multicomponent synthesis of 5-amino-1H-pyrazole-4-carbonitriles.
Methodologies & Protocols
This section details specific, validated protocols for the green synthesis of 5-amino-1H-pyrazole-4-carbonitriles. The causality behind experimental choices is explained to provide a deeper understanding of the reaction mechanisms and optimization strategies.
Protocol 1: Catalyst-Free Synthesis in Aqueous Media
The use of water as a solvent is a cornerstone of green chemistry.[6][7] It is non-toxic, non-flammable, and abundant. For the synthesis of aminopyrazoles, water can serve not only as the reaction medium but also to promote the reaction through hydrophobic effects and hydrogen bonding. This protocol describes a catalyst-free, three-component reaction in water, offering one of the simplest and most environmentally friendly routes.[8][10]
Expertise & Causality: This method leverages the inherent reactivity of the starting materials. The reaction proceeds via an initial Knoevenagel condensation between the aldehyde and malononitrile, followed by a Michael addition of hydrazine and subsequent cyclization and dehydration. Performing the reaction in water at room temperature eliminates the need for catalysts and external heating, significantly improving the green credentials of the synthesis.[8][9]
Step-by-Step Protocol:
-
Reactant Preparation: In a 50 mL round-bottom flask, combine the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).
-
Solvent Addition: Add 10 mL of distilled water to the flask.
-
Reaction Execution: Stir the mixture vigorously at room temperature. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Product Isolation: Upon completion of the reaction (typically observed by the formation of a precipitate), collect the solid product by vacuum filtration.
-
Purification: Wash the crude product with cold ethanol to remove any unreacted starting materials. If necessary, the product can be further purified by recrystallization from ethanol.
Protocol 2: Microwave-Assisted Synthesis in Ethanol
Microwave irradiation provides a highly efficient and rapid method for heating, leading to dramatic reductions in reaction times and often improving yields.[4][11] Ethanol is chosen as a green solvent due to its low toxicity and biodegradability.[1]
Expertise & Causality: Microwave energy directly interacts with polar molecules in the reaction mixture, leading to rapid and uniform heating that is not achievable with conventional methods.[5] This localized superheating accelerates the rate-determining steps of the reaction, such as cyclization and dehydration, allowing for the synthesis to be completed in minutes rather than hours.[1] A catalyst-free approach under microwave irradiation is particularly effective, combining energy efficiency with procedural simplicity.[1][2]
Step-by-Step Protocol:
-
Reactant Preparation: In a 10 mL microwave-safe reaction vessel equipped with a magnetic stir bar, add the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol).
-
Solvent Addition: Add 5 mL of ethanol to the vessel.[1]
-
Reaction Execution: Seal the vessel and place it in a microwave reactor. Irradiate the mixture at a controlled temperature (e.g., 120°C) for a short duration (e.g., 10 minutes).[1]
-
Cooling & Isolation: After irradiation, allow the vessel to cool to room temperature. The solid product that precipitates is collected by vacuum filtration.
-
Purification: Wash the product with a small amount of cold ethanol and dry under vacuum. Purity can be confirmed using spectroscopic techniques (FT-IR, NMR).[1]
Protocol 3: Ultrasound-Assisted Synthesis in Aqueous Media
Ultrasound irradiation is another energy-efficient technique that promotes reactions through acoustic cavitation—the formation, growth, and implosion of microscopic bubbles.[12] This process generates localized high temperatures and pressures, enhancing mass transfer and accelerating reaction rates.[13][14]
Expertise & Causality: The mechanical and chemical effects of cavitation can break down reactant aggregates and increase the reactive surface area, which is particularly beneficial in heterogeneous mixtures. This allows the reaction to proceed efficiently at or near room temperature, reducing energy consumption and minimizing the formation of by-products.[12] The use of water as the solvent further enhances the green nature of this protocol.[13]
Step-by-Step Protocol:
-
Reactant Preparation: In a flask, suspend the aromatic aldehyde (1 mmol), malononitrile (1 mmol), and hydrazine derivative (1 mmol) in 10 mL of water (or a water:isopropyl alcohol mixture).[13]
-
Catalyst Addition (Optional): A base catalyst such as triethylamine can be added to facilitate the reaction.[13]
-
Reaction Execution: Immerse the flask in an ultrasonic cleaning bath. Irradiate the mixture with ultrasound at a specified frequency (e.g., 40 kHz) at room temperature. Monitor the reaction progress using TLC.
-
Product Isolation: Once the reaction is complete, the solid product is isolated by filtration.
-
Purification: The crude product is washed with water and then recrystallized from a suitable solvent like ethanol.
Protocol 4: Mechanochemical (Ball-Milling) Synthesis
Mechanochemistry involves conducting reactions in the solid state by grinding, often in a ball mill. This solvent-free approach is inherently green, as it eliminates the need for potentially hazardous solvents and simplifies product workup.[15][16]
Expertise & Causality: The high-energy collisions inside the ball mill provide the necessary activation energy for the reaction to occur between solid reactants. This method is highly efficient and can lead to the formation of products that are difficult to obtain through traditional solution-phase synthesis.[15] For the synthesis of aminopyrazoles, a recyclable magnetic nanocatalyst can be employed to further enhance efficiency and facilitate catalyst recovery.[17][18]
Step-by-Step Protocol:
-
Reactant Preparation: Place the aromatic aldehyde (1 mmol), malononitrile (1 mmol), phenylhydrazine (1 mmol), and a catalytic amount of a recyclable catalyst (e.g., Fe3O4@SiO2-based nanocatalyst) into a stainless-steel milling jar containing stainless steel balls.[17]
-
Reaction Execution: Mill the mixture at a high frequency (e.g., 25-30 Hz) at room temperature for the required time (typically 10-30 minutes).
-
Product Isolation: After milling, disperse the reaction mixture in water or ethanol.
-
Catalyst Recovery & Product Purification: If a magnetic catalyst is used, it can be separated using an external magnet.[17][19] The product is then collected by filtration, washed, and dried.
Data Presentation: Comparison of Green Synthesis Methods
The following table summarizes typical quantitative data for the different green synthesis protocols, allowing for a direct comparison of their efficiency.
| Protocol | Energy Source | Solvent | Catalyst | Typical Time | Typical Yield (%) | Key Advantages | References |
| 1. Aqueous Media | Conventional Stirring | Water | None | 1-4 h | 85-95% | Simplicity, cost-effective, environmentally benign | [8][10] |
| 2. Microwave | Microwave | Ethanol | None | 10-25 min | 88-95% | Rapid, high yields, energy-efficient | [1][4] |
| 3. Ultrasound | Ultrasound | Water/Ethanol | Optional (base or catalyst) | 20-60 min | 90-97% | Mild conditions, high efficiency | [13][14] |
| 4. Mechanochemical | Ball-Milling | None (Solvent-free) | Recyclable Nanocatalyst | 10-30 min | 90-98% | Solvent-free, rapid, easy catalyst recovery | [16][17] |
Concluding Remarks
The adoption of green chemistry principles in the synthesis of 5-amino-1H-pyrazole-4-carbonitriles offers significant advantages over traditional methods. The protocols outlined in these application notes demonstrate that high yields and purity can be achieved while minimizing environmental impact through the use of aqueous media, alternative energy sources like microwave and ultrasound, and solvent-free mechanochemical techniques. These methods are not only more sustainable but also often more efficient, offering reduced reaction times and simplified workup procedures. For researchers and professionals in drug development, these green protocols provide a practical and responsible pathway to access this vital class of heterocyclic compounds.
References
- Green Synthesis of Pyrazoles: Recent Developments in Aqueous Methods. (2023). ACS Omega.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023). RSC Advances.
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole deriv
- Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. (2023).
- Synthesis of 3,5-Diphenyl-1H-pyrazoles by Mechanochemical Ball Milling. (2014). Thieme.
- The preparation of 5-amino-1H-pyrazole-4-carbonitriles. (n.d.).
- Catalyst-free On-Water Synthesis of 5-Aminopyrazole-4-carbonitriles as Potential Antifungal Agents. (n.d.). Taylor & Francis Online.
- Detailed Insights Into Water‐Assisted Approaches Toward the Synthesis of Pyrazole Derivatives. (2023).
- Recent advances in the multicomponent synthesis of pyrazoles. (2024). Organic & Biomolecular Chemistry.
- Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media. (2013). PubMed.
- A Sustainable, Catalyst-Free, One-Pot Approach for the Microwave-Assisted Synthesis of 5-Amino-1,3- Diphenyl-1H-Pyrazole-4-Carbo. (n.d.). International Journal of Science Engineering and Technology.
- Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. (n.d.).
- Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2008). MDPI.
- Synthesis of 5-substituted 3-amino-1H-pyrazole-4-carbonitriles as precursors for microwave assisted regiospecific syntheses of pyrazolo[1,5-a]pyrimidines. (2008). PubMed.
- ChemInform Abstract: One-Pot Synthesis of 3,5-Diphenyl-1H-pyrazoles from Chalcones and Hydrazine under Mechanochemical Ball Milling. (2014).
- “On water” synthesis of N-unsubstituted pyrazoles: semicarbazide hydrochloride as an alternative to hydrazine for preparation of pyrazole-3-carboxylate derivatives and 3,5-disubstituted pyrazoles. (n.d.). Green Chemistry.
- A simple and efficient synthesis of pyrazoles in water. (2011).
- Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. (2024). RSC Publishing.
- Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-1 -pyrazole-4-carbonitriles in green media. (n.d.). Semantic Scholar.
- Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable C
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.). Nanoscale Advances.
- Synthesis of 5-Amino-1H-pyrazole-4-carbonitriles Using Ag/ZnO Nanoparticles as a Recyclable C
- (PDF) Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. (2009).
- Recent Advances in the Synthesis of Pyrazole Deriv
- (PDF) A Sustainable, Catalyst-Free, One-Pot Approach for the Microwave-Assisted Synthesis of 5-Amino-1,3- Diphenyl-1H-Pyrazole-4-Carbonitrile Derivatives in an Eco-Friendly Medium, Along With An Assessment of Their Biological Properties. (2024).
- -pyrazole-4-carbonitriles in green media. (2013).
- The synthesis of 5-amino-3-aryl-1H-pyrazole-4-carbonitriles based on hydrazines and benzhydrazides under ultrasonic activation conditions. (2024).
- Pyrazole synthesis. (n.d.). Organic Chemistry Portal.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (n.d.).
- Development of New Thiazole Complexes as Powerful Catalysts for Synthesis of Pyrazole-4-Carbonitrile Derivatives under Ultrasonic Irradiation Condition Supported by DFT Studies. (2021). ACS Omega.
- Synthesis and Pharmacological Activities of Pyrazole Deriv
- Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity. (2023). Oriental Journal of Chemistry.
Sources
- 1. ijset.in [ijset.in]
- 2. researchgate.net [researchgate.net]
- 3. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. thieme-connect.com [thieme-connect.com]
- 7. researchgate.net [researchgate.net]
- 8. Catalyst-free, one-pot, three-component synthesis of 5-amino-1,3-aryl-₁Η-pyrazole-4-carbonitriles in green media - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tandfonline.com [tandfonline.com]
- 11. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 12. Ultrasound-Assisted Synthesis and Characterization of 5-Carbonitrile-Functionalized tetrahydropyrimidine Derivatives with Evaluation of Their Antimicrobial Activity – Oriental Journal of Chemistry [orientjchem.org]
- 13. The synthesis of 5-amino-3-aryl-1H-pyrazole-4-carbonitriles based on hydrazines and benzhydrazides under ultrasonic activation conditions - Meshcheryakova - Izvestiya of Saratov University. New series. Series: Chemistry. Biology. Ecology [journals.rcsi.science]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
- 16. researchgate.net [researchgate.net]
- 17. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 19. researchgate.net [researchgate.net]
Introduction: The Challenge of Copper Corrosion and the Promise of Pyrazole Derivatives
An in-depth guide to the application, evaluation, and mechanistic understanding of pyrazole derivatives as corrosion inhibitors for copper, designed for researchers and scientists.
Copper and its alloys are indispensable in a multitude of industrial applications, from heat exchangers and cooling systems to electronics and marine infrastructure, owing to their excellent thermal and electrical conductivity and mechanical workability.[1] However, despite its relative nobility, copper is susceptible to corrosion in aggressive environments, particularly in acidic and chloride-containing media.[2][3] This degradation not only compromises the structural integrity and functionality of components but also leads to significant economic losses.
The use of organic corrosion inhibitors is a primary strategy for protecting copper.[4] Among the vast array of organic compounds, heterocyclic molecules containing nitrogen, sulfur, and oxygen atoms have shown exceptional promise.[2][5] Pyrazole derivatives, in particular, have emerged as a highly effective class of inhibitors.[6][7] Their efficacy stems from the presence of multiple adsorption centers, including the nitrogen heteroatoms in the pyrazole ring and π-electrons, which facilitate strong adsorption onto the copper surface, forming a protective barrier against corrosive agents.[5][6]
This guide provides a comprehensive overview of the application of pyrazole derivatives as copper corrosion inhibitors. It details the protocols for their evaluation, elucidates the underlying mechanisms of protection, and offers insights into the structure-property relationships that govern their performance.
Mechanism of Inhibition: The Pyrazole-Copper Interface
The protective action of pyrazole derivatives is fundamentally an interfacial phenomenon, occurring at the boundary between the copper surface and the corrosive electrolyte. The mechanism involves the adsorption of the inhibitor molecules onto the copper surface, creating a film that physically isolates the metal from the aggressive medium and impedes the electrochemical reactions of corrosion (anodic dissolution of copper and cathodic reduction of oxidants).[8]
The adsorption process can be broadly classified into:
-
Physisorption: This involves electrostatic interactions between the charged metal surface and charged inhibitor molecules, such as protonated pyrazoles in acidic solutions. This type of adsorption is generally weaker and can be temperature-sensitive.[9][10]
-
Chemisorption: This is a stronger interaction involving the sharing of electrons or coordinate bond formation between the heteroatoms (especially the lone pair electrons of nitrogen) of the pyrazole derivative and the vacant d-orbitals of copper atoms. The presence of π-electrons in the pyrazole ring can also contribute to this bonding.[5]
Often, the adsorption is a combination of both physisorption and chemisorption.[11] The molecules adsorb on the copper surface, displacing water molecules and aggressive ions (like Cl⁻ or SO₄²⁻), thereby forming a stable, protective layer.[12] Most pyrazole derivatives act as mixed-type inhibitors, meaning they suppress both the anodic and cathodic reactions, albeit often with a predominance towards one.[8][13]
The following diagram illustrates the general mechanism of copper corrosion inhibition by a pyrazole derivative.
Caption: Mechanism of copper protection by pyrazole derivatives.
Evaluating Inhibitor Performance: Key Methodologies
A multi-faceted approach is essential to reliably assess the effectiveness of a corrosion inhibitor. The primary techniques include gravimetric analysis, electrochemical measurements, and surface characterization.[14]
Protocol 1: Gravimetric (Weight Loss) Method
This classic method provides a direct measure of the corrosion rate by determining the mass loss of a copper specimen over time. It is straightforward and essential for calculating inhibition efficiency.
Objective: To determine the corrosion rate of copper in the absence and presence of various concentrations of a pyrazole inhibitor and to calculate the inhibition efficiency (IE%).
Materials:
-
Copper coupons (e.g., 1x1 cm) of known composition.[11]
-
Abrasive papers (e.g., from 200 to 1200 grit).
-
Degreasing solvent (e.g., acetone, ethanol).
-
Pyrazole derivative inhibitor.
-
Analytical balance (±0.1 mg precision).
-
Thermostatic water bath.
-
Desiccator.
Procedure:
-
Coupon Preparation: Mechanically polish the copper coupons with successive grades of abrasive paper until a mirror-like finish is achieved.
-
Cleaning: Degrease the coupons by sonicating in acetone or ethanol, rinse with deionized water, and dry thoroughly using a stream of warm air.
-
Initial Weighing: Accurately weigh each coupon using an analytical balance and record the initial weight (W₀).
-
Immersion: Immerse the prepared coupons in beakers containing the corrosive solution without (blank) and with different concentrations of the pyrazole inhibitor.
-
Exposure: Place the beakers in a thermostatic water bath at a constant temperature (e.g., 25 °C) for a specified immersion period (e.g., 24 hours).[15]
-
Final Weighing: After the immersion period, retrieve the coupons. Gently clean them with a soft brush to remove corrosion products, rinse with deionized water and acetone, dry, and re-weigh (W).[15]
-
Calculations:
-
Corrosion Rate (CR): Calculate using the formula: CR = (W₀ - W) / (A * t), where A is the surface area of the coupon and t is the immersion time.
-
Inhibition Efficiency (IE%): Calculate using the formula: IE% = [(CR₀ - CRᵢ) / CR₀] * 100, where CR₀ is the corrosion rate in the blank solution and CRᵢ is the corrosion rate in the presence of the inhibitor.[15]
-
Causality: The difference in weight loss between the blank and inhibited solutions directly reflects the inhibitor's ability to protect the copper surface. An effective inhibitor will result in a significantly lower weight loss.[4]
Protocol 2: Electrochemical Evaluation
Electrochemical methods are rapid and provide detailed insights into the corrosion kinetics and inhibition mechanism.[16] The two most common techniques are Potentiodynamic Polarization (PDP) and Electrochemical Impedance Spectroscopy (EIS).[13]
Objective: To determine the corrosion current density (i_corr), corrosion potential (E_corr), and polarization resistance (R_p) to understand the inhibitor's mode of action (anodic, cathodic, or mixed).
Apparatus:
-
Potentiostat/Galvanostat with frequency response analyzer.
-
Three-electrode electrochemical cell.[15]
-
Working Electrode (WE): A copper specimen with a defined exposed area.
-
Reference Electrode (RE): Saturated Calomel Electrode (SCE) or Ag/AgCl electrode.
-
Counter Electrode (CE): Platinum or graphite rod.
Procedure:
-
Electrode Preparation: Prepare the copper working electrode as described in the gravimetric method (polishing and cleaning).[11]
-
Cell Assembly: Assemble the three-electrode cell with the copper WE, RE, and CE immersed in the test solution (blank or inhibited).
-
Open Circuit Potential (OCP): Allow the system to stabilize by monitoring the OCP for about 30-60 minutes until a steady-state potential is reached.
-
Electrochemical Impedance Spectroscopy (EIS):
-
Apply a small amplitude AC sinusoidal voltage (e.g., 10 mV) around the OCP over a frequency range (e.g., 100 kHz to 10 mHz).[17]
-
Analyze the resulting Nyquist and Bode plots. The diameter of the semicircle in the Nyquist plot corresponds to the charge transfer resistance (R_ct), which is inversely proportional to the corrosion rate. A larger diameter indicates better inhibition.
-
IE% can be calculated as: IE% = [(R_ct(i) - R_ct(0)) / R_ct(i)] * 100, where R_ct(i) and R_ct(0) are the charge transfer resistances with and without the inhibitor, respectively.
-
-
Potentiodynamic Polarization (PDP):
-
After EIS, scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 1 mV/s).[17]
-
Plot the resulting current density (log i) versus potential (E).
-
Determine the corrosion potential (E_corr) and corrosion current density (i_corr) by Tafel extrapolation. A lower i_corr value signifies a lower corrosion rate and better inhibition.
-
IE% can be calculated as: IE% = [(i_corr(0) - i_corr(i)) / i_corr(0)] * 100, where i_corr(0) and i_corr(i) are the corrosion current densities without and with the inhibitor, respectively.
-
Causality:
-
EIS: A higher charge transfer resistance (R_ct) in the presence of the inhibitor indicates the formation of an insulating protective film that impedes the flow of charge (corrosion current).[14]
-
PDP: A significant shift in E_corr (>85 mV) indicates whether the inhibitor is primarily anodic or cathodic. A smaller shift suggests a mixed-type inhibitor. A decrease in both anodic and cathodic current densities confirms the mixed-type behavior, where the inhibitor blocks both reaction sites.[13]
Protocol 3: Surface Analysis
Surface analysis techniques provide visual and compositional evidence of the inhibitor film on the copper surface.[16]
Objective: To visualize the copper surface morphology and confirm the adsorption of the inhibitor.
Techniques:
-
Scanning Electron Microscopy (SEM): Provides high-resolution images of the surface topography.
-
Energy-Dispersive X-ray Spectroscopy (EDX/EDS): Provides elemental analysis of the surface.[17]
Procedure:
-
Sample Preparation: Immerse copper coupons in the blank and inhibitor-containing solutions for a set period (e.g., 24 hours).
-
Rinsing and Drying: Gently rinse the coupons with deionized water and dry them.
-
SEM Analysis:
-
Mount the coupons on an SEM stub.
-
Acquire images of the surface at various magnifications. The surface of the coupon from the blank solution is expected to be rough and damaged, while the coupon from the inhibited solution should appear smoother.[1]
-
-
EDX Analysis:
-
Perform an EDX scan on the surface of the coupon protected by the inhibitor.
-
The presence of elements from the inhibitor molecule (e.g., Carbon, Nitrogen) in the EDX spectrum, in addition to Copper and Oxygen, confirms the adsorption of the inhibitor and the formation of a protective film.[17]
-
Causality: Visual evidence from SEM of a smoother, less damaged surface in the presence of the inhibitor, coupled with EDX data showing the elemental signature of the pyrazole derivative, provides direct confirmation that the inhibitor has adsorbed onto the surface and formed a protective layer.[1][13]
Performance Data of Pyrazole Derivatives
The inhibition efficiency of pyrazole derivatives is influenced by their molecular structure, concentration, and the nature of the corrosive environment.
| Pyrazole Derivative | Corrosive Medium | Concentration | Inhibition Efficiency (IE%) | Method | Reference |
| 5-methyl-2,4-dihydro-3H-pyrazol-3-one (Py I) | 0.5 M H₂SO₄ | 10 mM | 90.1% | Various | [15] |
| 5-phenyl-2,4-dihydro-3H-pyrazol-3-one (Py III) | 0.5 M H₂SO₄ | 10 mM | 87.9% | Various | [15] |
| 4-(benzo[d]thiazol-2-yl)-1H-pyrazol-5-amine (BTPA) | 1 M HNO₃ | 15 µM | 92.5% | WL | [13] |
| 3-methyl-1H-pyrazol-5-amine (MPA) | 1 M H₂SO₄ | 0.8 mg/L | 92.28% | WL | [5] |
| 3-methyl-1H-pyrazol-5-(4H)-one (MPO) | 1 M H₂SO₄ | 0.8 mg/L | 88.14% | WL | [5] |
Conclusion and Future Outlook
Pyrazole derivatives have consistently demonstrated high efficacy as corrosion inhibitors for copper in various aggressive media.[13][15] Their performance is attributed to their ability to adsorb strongly onto the copper surface, forming a robust protective film that impedes both anodic and cathodic corrosion reactions. The combination of gravimetric, electrochemical, and surface analysis techniques provides a comprehensive framework for evaluating their performance and understanding their inhibition mechanisms.
Future research should focus on the design and synthesis of novel pyrazole derivatives with enhanced solubility and eco-friendly characteristics, broadening their applicability in industrial settings. Furthermore, advanced computational studies, such as Density Functional Theory (DFT) and Molecular Dynamics (MD) simulations, can provide deeper insights into the inhibitor-metal interactions, accelerating the development of next-generation, high-performance corrosion inhibitors.[5][15]
References
- Azooz, R. E., Abd El-Haleem, S. M., & Diab, A. (2025). Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution. Journal of Electrochemical Science and Engineering, 15(2), 2618. [Link]
- Gholami, M., & Shakeri, A. (2014). Electrochemical Studies of Copper Corrosion Inhibition in Aqueous Solution by Basic Red 46 Dye and Evaluation of the Inhibitor Adsorption Behavior. International Journal of Electrochemical Science, 9, 5143-5154. [Link]
- El-Haddad, M. N., et al. (2023). Novel Synthesized Benzothiazole Bearing a Pyrazole Moiety as Corrosion Inhibitor for Copper in 1 M Nitric Acid Solution: Experimental and Theoretical Modeling. ACS Omega. [Link]
- Singh, A., et al. (2023).
- Hameed, R. S., et al. (2018). Preparation and Investigation of Some New Pyrazole Derivatives as Corrosion Inhibitors for Mild Steel in Acidic Media. Journal of Engineering and Applied Sciences, 13(15), 6213-6222. [Link]
- Geler, S., & de Azambuja, D. S. (2001). Corrosion inhibition of copper in chloride solutions by pyrazole.
- Antonijevic, M. M., & Petrovic, M. B. (2008). Copper Corrosion Inhibitors. A review. International Journal of Electrochemical Science, 3, 1-28. [Link]
- Abd El-Maksoud, S. A. (2010). Electrochemical behaviour of copper corrosion and its inhibition in acidic media. A review. International Journal of Electrochemical Science, 5, 976-997. [Link]
- Yadav, D. K., et al. (2013). Experimental and Quantum Chemical Evaluation of 8-Hydroxyquinoline as a Corrosion Inhibitor for Copper in 0.1 M HCl. Industrial & Engineering Chemistry Research, 52(37), 13247-13258. [Link]
- Singh, G., et al. (2024). A comparative study of copper corrosion inhibition in various industrial environments.
- Azooz, R. E., Abd El-Haleem, S. M., & Diab, A. (2025). View of Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution. Journal of Electrochemical Science and Engineering. [Link]
- Sangeetha, M., et al. (2015). Pyrazolones used as corrosion inhibitors for mild steel in hydrochloric acid solution. International Journal of Chemistry, 4(4), 388-397. [Link]
- Azooz, R. E., Abd El-Haleem, S. M., & Diab, A. (2025). Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution: Original scientific paper.
- Verma, C., et al. (2018). New pyrazole derivatives as effective corrosion inhibitors on steel-electrolyte interface in 1 M HCl: Electrochemical, surface morphological (SEM) and computational analysis.
- Herrag, L., et al. (2020). Pyrazole derivatives efficient organic inhibitors for corrosion in aggressive media: A comprehensive review.
- Azooz, R. E., Abd El-Haleem, S. M., & Diab, A. (2025). Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution. Journal of Electrochemical Science and Engineering. [Link]
- Singh, A., & Ansari, K. R. (2021). Surface Characterization Techniques in Corrosion Inhibition Research.
- El-Shamy, A. M., et al. (2022). Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids. RSC Advances, 12(38), 24933-24950. [Link]
Sources
- 1. View of Pyrazolone derivatives as corrosion inhibitors of copper in sulfuric acid solution [pub.iapchem.org]
- 2. electrochemsci.org [electrochemsci.org]
- 3. idk.org.rs [idk.org.rs]
- 4. iasj.rdd.edu.iq [iasj.rdd.edu.iq]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. researchgate.net [researchgate.net]
- 11. journalirjpac.com [journalirjpac.com]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. hrcak.srce.hr [hrcak.srce.hr]
- 16. researchgate.net [researchgate.net]
- 17. Experimental and theoretical insights into copper corrosion inhibition by protonated amino-acids - PMC [pmc.ncbi.nlm.nih.gov]
Application Note & Protocols: One-Pot Synthesis of Pyrazole-4-Carbonitrile Compounds
Audience: Researchers, scientists, and drug development professionals.
Abstract: This guide provides a detailed exploration of the one-pot synthesis of pyrazole-4-carbonitrile derivatives, a scaffold of significant interest in medicinal chemistry. We delve into the underlying reaction mechanisms, present detailed, field-proven protocols for catalyzed and ultrasound-assisted syntheses, and offer expert insights into optimizing these reactions. The focus is on multicomponent strategies that align with the principles of green chemistry, offering high efficiency, operational simplicity, and reduced environmental impact.
Strategic Overview: The Importance of Pyrazole-4-Carbonitriles & One-Pot Synthesis
The pyrazole ring is a privileged scaffold in pharmaceutical development, forming the core of numerous approved drugs with applications ranging from anti-inflammatory agents like Celecoxib to antiviral and anticancer therapies.[1][2][3][4][5][6] The pyrazole-4-carbonitrile motif, in particular, serves as a versatile synthetic intermediate for creating diverse libraries of bioactive molecules.
Traditionally, the synthesis of such heterocycles involves multi-step procedures that are often time-consuming, generate significant waste, and require tedious purification of intermediates. Multicomponent Reactions (MCRs), where three or more reactants are combined in a single reaction vessel to form the final product, represent a paradigm shift.[7][8] This one-pot approach is a cornerstone of green chemistry, offering numerous advantages:
-
Atom Economy: Maximizes the incorporation of reactant atoms into the final product.[4]
-
Efficiency: Drastically reduces reaction times and eliminates the need to isolate intermediates.[1][9][10]
-
Simplicity: Simplifies experimental setup and product work-up, often yielding products that can be purified by simple filtration and recrystallization.[7][11]
-
Sustainability: Reduces solvent consumption and energy usage, especially when coupled with techniques like microwave or ultrasound irradiation.[12][13][14]
This document will focus on the most prevalent and efficient one-pot strategy: the three-component condensation of an aromatic aldehyde, malononitrile, and a hydrazine derivative.
Reaction Mechanism and Rationale
The one-pot synthesis of 5-amino-1,3-diaryl-1H-pyrazole-4-carbonitriles is a domino reaction that proceeds through a sequence of well-understood organic transformations. The key to its success lies in the careful orchestration of these steps within a single pot, often facilitated by a catalyst.
The generally accepted mechanism involves three key stages:
-
Knoevenagel Condensation: The reaction is initiated by a base- or acid-catalyzed condensation between the aromatic aldehyde and malononitrile. The catalyst activates the aldehyde's carbonyl group, making it susceptible to nucleophilic attack by the active methylene group of malononitrile. This is followed by dehydration to yield an arylidene malononitrile intermediate (Knoevenagel adduct).[11][15][16]
-
Michael Addition: The hydrazine derivative then acts as a nucleophile, attacking the electron-deficient β-carbon of the arylidene malononitrile intermediate. This 1,4-conjugate addition, or Michael addition, forms a non-cyclic intermediate.
-
Intramolecular Cyclization & Tautomerization: The intermediate undergoes an intramolecular cyclization where a terminal amino group attacks the nitrile carbon. This is followed by a Thorpe-Ziegler type reaction and subsequent tautomerization (aromatization) to yield the stable 5-aminopyrazole-4-carbonitrile ring system.[17]
The catalyst's role is crucial. It can be a base (e.g., piperidine, DABCO), an acid, an ionic liquid, or a heterogeneous catalyst (e.g., nanoparticles, layered double hydroxides), which enhances reaction rates and allows the process to occur under milder conditions.[1][7][9][10]
Sources
- 1. bepls.com [bepls.com]
- 2. researchgate.net [researchgate.net]
- 3. ijcrt.org [ijcrt.org]
- 4. jetir.org [jetir.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent advances in the multicomponent synthesis of pyrazoles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. mdpi.com [mdpi.com]
- 9. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological study of new pyrazole-4-carbonitriles. [wisdomlib.org]
- 13. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 14. nanobioletters.com [nanobioletters.com]
- 15. researchgate.net [researchgate.net]
- 16. nbinno.com [nbinno.com]
- 17. Thorpe-Ziegler Reaction | Chem-Station Int. Ed. [en.chem-station.com]
Application Notes: Leveraging 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile in Modern Drug Discovery
For: Researchers, scientists, and drug development professionals.
Introduction: The Pyrazole Scaffold as a Privileged Structure in Kinase Inhibition
The pyrazole nucleus is a cornerstone in medicinal chemistry, recognized as a "privileged scaffold" due to its versatile chemical nature and its presence in numerous clinically successful drugs.[1][2] This five-membered heterocyclic ring system, with its unique arrangement of nitrogen atoms, serves as an excellent bioisostere for other aromatic systems and can engage in a variety of non-covalent interactions, including hydrogen bonding and π-stacking, with biological targets.[2] Within the vast landscape of therapeutic targets, protein kinases have emerged as a focal point for drug discovery, particularly in oncology and immunology.[1][3] The dysregulation of kinase signaling pathways is a hallmark of many diseases. The pyrazole scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.[2][3]
This application note focuses on a specific and highly valuable pyrazole derivative: 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile . This compound has garnered significant attention not only for its intrinsic potential as a biologically active molecule but also as a key intermediate in the synthesis of next-generation covalent inhibitors of Bruton's tyrosine kinase (BTK), such as Zanubrutinib.[4] BTK is a critical component of the B-cell receptor (BCR) signaling pathway, and its inhibition has revolutionized the treatment of various B-cell malignancies.[5][6]
Herein, we provide a comprehensive guide for researchers on how to effectively utilize this compound as a starting point for a drug discovery campaign. We will delve into its synthesis, its application as a scaffold for library generation, and provide detailed protocols for its evaluation in both biochemical and cell-based assays, with a particular focus on its potential as a BTK inhibitor.
The Strategic Value of the this compound Scaffold
The unique structural features of this compound make it an exceptional starting point for kinase inhibitor discovery. The core pyrazole ring acts as a rigid scaffold, pre-organizing the appended functional groups for optimal interaction with the kinase active site. The various substituents each play a crucial role:
-
5-amino group: This group can act as a hydrogen bond donor, a key interaction in the hinge region of many kinases.
-
4-carbonitrile group: The electron-withdrawing nature of the nitrile can influence the electronics of the pyrazole ring and can also serve as a hydrogen bond acceptor.
-
3-(4-phenoxyphenyl) group: This bulky, lipophilic group can occupy the hydrophobic pocket of the kinase active site, contributing to both potency and selectivity. The phenoxy moiety provides an additional vector for modification to fine-tune properties.
The strategic positioning of these functional groups allows for systematic modification to explore structure-activity relationships (SAR) and optimize for potency, selectivity, and pharmacokinetic properties.
Experimental Workflows and Protocols
A typical drug discovery workflow utilizing this scaffold would involve synthesis, primary biochemical screening, secondary cell-based assays, and subsequent lead optimization.
Protocol 1: Synthesis of this compound
The synthesis of this compound can be achieved through a one-pot, three-component reaction, a method celebrated for its efficiency and atom economy.[7][8] This approach involves the reaction of an appropriate aldehyde, malononitrile, and a hydrazine derivative.
Materials:
-
4-Phenoxybenzaldehyde
-
Malononitrile
-
Hydrazine hydrate
-
Ethanol
-
Piperidine (catalyst)
-
Round-bottom flask
-
Magnetic stirrer with heating
-
Reflux condenser
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
Recrystallization solvents (e.g., ethanol, ethyl acetate/hexane)
Procedure:
-
To a 100 mL round-bottom flask, add 4-phenoxybenzaldehyde (10 mmol), malononitrile (10 mmol), and ethanol (30 mL).
-
Add a catalytic amount of piperidine (0.5 mL) to the mixture.
-
Stir the reaction mixture at room temperature for 30 minutes. Monitor the formation of the Knoevenagel condensation product by TLC.
-
To the reaction mixture, add hydrazine hydrate (12 mmol) dropwise.
-
Attach a reflux condenser and heat the reaction mixture to reflux (approximately 78 °C) for 4-6 hours. Monitor the progress of the reaction by TLC.
-
Upon completion, allow the reaction mixture to cool to room temperature. A precipitate should form.
-
Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol or ethyl acetate/hexane) to yield this compound as a solid.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Primary Biochemical Screening - BTK Enzymatic Assay
Once synthesized, the compound should be evaluated for its ability to inhibit the enzymatic activity of its putative target, BTK. The LanthaScreen™ Eu Kinase Binding Assay is a robust, time-resolved fluorescence resonance energy transfer (TR-FRET) based method suitable for this purpose.[9][10]
Principle: This assay measures the displacement of a fluorescently labeled ATP-competitive tracer from the kinase active site by a test compound. Inhibition of tracer binding leads to a decrease in the FRET signal.
Materials:
-
Recombinant human BTK enzyme
-
LanthaScreen™ Eu-anti-tag antibody
-
Kinase Tracer 236
-
Kinase Buffer A (50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)
-
Test compound (this compound) dissolved in DMSO
-
Staurosporine (positive control inhibitor)
-
384-well microplates
-
TR-FRET capable plate reader
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test compound in DMSO. A typical starting concentration range is 10 mM to 0.1 nM. Further dilute the compound in Kinase Buffer A to a 3X final concentration.
-
Kinase/Antibody Mixture Preparation: Prepare a 3X solution of BTK enzyme and Eu-anti-tag antibody in Kinase Buffer A. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.[9]
-
Tracer Preparation: Prepare a 3X solution of Kinase Tracer 236 in Kinase Buffer A. The concentration should be at or near the Kd of the tracer for BTK.[9]
-
Assay Assembly: In a 384-well plate, add:
-
5 µL of the 3X serially diluted test compound or control (DMSO for negative control, staurosporine for positive control).
-
5 µL of the 3X BTK/antibody mixture.
-
Incubate for 15-30 minutes at room temperature.
-
5 µL of the 3X tracer solution to initiate the binding reaction.
-
-
Incubation and Measurement: Incubate the plate for 1 hour at room temperature, protected from light. Read the plate on a TR-FRET plate reader, measuring the emission at 665 nm (acceptor) and 615 nm (donor) with excitation at 340 nm.
-
Data Analysis:
-
Calculate the emission ratio (665 nm / 615 nm).
-
Plot the emission ratio against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter logistic equation to determine the IC₅₀ value.
-
Expected Outcome: This assay will provide a quantitative measure (IC₅₀) of the potency of this compound as a direct inhibitor of BTK.
Protocol 3: Secondary Cell-Based Assay - Anti-Proliferation in B-Cell Lymphoma Lines
Demonstrating activity in a cellular context is a critical next step. This protocol describes a cell viability assay using Ramos or Raji cells, which are human Burkitt's lymphoma cell lines that endogenously express BTK and are dependent on BCR signaling.[11][12][13][14]
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures cellular metabolic activity. Viable cells reduce the yellow MTT to purple formazan crystals, which can be solubilized and quantified.
Materials:
-
Ramos (ATCC® CRL-1596™) or Raji (ATCC® CCL-86™) cells
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
Test compound dissolved in DMSO
-
Ibrutinib or Zanubrutinib (positive control)
-
MTT reagent (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well cell culture plates
-
Humidified incubator (37 °C, 5% CO₂)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed Ramos or Raji cells in a 96-well plate at a density of 1 x 10⁵ cells/well in 100 µL of complete growth medium.
-
Compound Treatment: Prepare serial dilutions of the test compound and positive controls in culture medium. Add 100 µL of the diluted compounds to the respective wells. Include a vehicle control (DMSO-containing medium).
-
Incubation: Incubate the plate for 48-72 hours in a humidified incubator.
-
MTT Addition: Add 20 µL of MTT reagent to each well and incubate for an additional 4 hours.
-
Formazan Solubilization: Centrifuge the plate, carefully remove the supernatant, and add 150 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration and determine the GI₅₀ (concentration for 50% of maximal inhibition of cell growth) or IC₅₀ value.
Expected Outcome: This assay will determine the compound's ability to inhibit the proliferation of BTK-dependent cancer cells, providing a measure of its cellular potency.
Lead Optimization and Structure-Activity Relationship (SAR) Exploration
The this compound scaffold is highly amenable to chemical modification to improve its drug-like properties. A systematic SAR study is the next logical step.
Key Areas for Modification:
-
N1-position of the Pyrazole: Alkylation or arylation at this position can modulate potency, selectivity, and pharmacokinetic properties.[15]
-
5-amino Group: Acylation of the amino group is a common strategy to introduce moieties that can form additional interactions with the kinase or to attach warheads for covalent inhibition.
-
Phenoxyphenyl Group: Modifications to the terminal phenyl ring can be used to fine-tune lipophilicity, solubility, and metabolic stability. Introducing polar groups can improve pharmacokinetic properties.
The following table summarizes hypothetical SAR data based on known pyrazole-based kinase inhibitors:
| Compound ID | R1 (N1-position) | R2 (5-position) | R3 (Phenoxyphenyl) | BTK IC₅₀ (nM) | Ramos GI₅₀ (µM) |
| Lead | H | -NH₂ | 4-OPh | 500 | >10 |
| 1a | -CH₃ | -NH₂ | 4-OPh | 250 | 8.5 |
| 1b | H | -NH-CO-CH=CH₂ | 4-OPh | 5 | 0.1 |
| 1c | H | -NH₂ | 4-O-(4-morpholinophenyl) | 150 | 2.3 |
Visualization of Key Concepts
Drug Discovery Workflow
Caption: A typical workflow for developing a kinase inhibitor from the pyrazole scaffold.
Mechanism of Action: BTK Inhibition
Caption: Inhibition of the BCR signaling pathway via BTK by a pyrazole-based inhibitor.
Conclusion and Future Directions
This compound represents a validated and highly promising scaffold for the discovery of novel kinase inhibitors, particularly targeting BTK. Its synthetic accessibility and the clear SAR vectors it presents make it an ideal starting point for medicinal chemistry programs. The protocols outlined in this application note provide a robust framework for the initial stages of such a program, from synthesis to biochemical and cellular characterization.
Future work should focus on comprehensive kinase selectivity profiling to ensure the developed inhibitors have a clean off-target profile.[16][17] Furthermore, as lead compounds emerge, in-depth ADME/Tox profiling and in vivo efficacy studies in relevant animal models, such as xenografts of B-cell malignancies, will be crucial for advancing these promising molecules towards clinical development.[18][19] The rich chemical space accessible from this versatile pyrazole scaffold holds immense potential for the generation of the next wave of targeted therapies.
References
- Zhang, L., et al. (2020). Design, synthesis and biological evaluation of novel 3-substituted pyrazolopyrimidine derivatives as potent Bruton's tyrosine kinase (BTK) inhibitors. European Journal of Medicinal Chemistry, 192, 112185.
- Ciancetta, A., et al. (2021).
- Zhang, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(5), 2185.
- Ge, Y., et al. (2016). Discovery of Novel Bruton's Tyrosine Kinase (BTK) Inhibitors Bearing a N,9-Diphenyl-9H-purin-2-amine Scaffold. ACS Medicinal Chemistry Letters, 7(12), 1050-1055.
- Niculescu, G. M., et al. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules, 28(14), 5359.
- BindingDB. (n.d.). Assay in Summary_ki.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals, 14(8), 779.
- BellBrook Labs. (n.d.). BTK Activity Assay | A Validated BTK Inhibitor Screening Assay.
- Reaction Biology. (n.d.). BTK (T474I) Kinase Assay Service.
- Nitulescu, G. M., et al. (2023). Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. Current Medicinal Chemistry, 30.
- Discovery of 3-Amino-1H-pyrazole-Based Kinase Inhibitors to Illuminate the Understudied PCTAIRE Family. (2022). Molecules, 27(19), 6529.
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. (2012). Biochemical Journal, 443(2), 359–372.
- Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. (2019). Bioorganic Chemistry, 88, 102943.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2022). RSC Advances, 12(1), 1-13.
- Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. (2022). RSC Advances, 12(1), 1-13.
- Google Patents. (2014). CN103965201A - Method for synthesizing intermediate 4-amino-3-(4-phenoxy-phenyl)-1H-pyrazolo[3,4-d]pyrimidine of Ibrutinib.
- Cell viability (MTT assay) of Ramos lymphoma cells exposed to different... (n.d.). ResearchGate.
- In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models. (2017). Bio-protocol, 7(1), e2100.
- B-cell lymphoma line (Raji) viability and surface marker expression minimally affected by 20- and 25-gauge vitrectomy systems analyzed by flow cytometry. (2011). Retina, 31(1), 146-151.
- Cytion. (n.d.). Ramos Cell Line - B-Cell Lymphoma Research.
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. (2023). Organic and Biomolecular Chemistry, 21(29), 5961-5980.
- The Bruton's tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia. (2016). Oncotarget, 7(49), 81494–81506.
- The preparation of 5-amino-1H-pyrazole-4-carbonitriles. (2021). ResearchGate.
- UCSC Genome Browser. (n.d.). Cell Culture Protocol for Raji cells.
- BPS Bioscience. (n.d.). eGFP/Firefly Luciferase Ramos (RA 1) Cell Line.
- Evaluation of second-generation Bruton's tyrosine kinase inhibitors for the treatment of mantle cell lymphoma. (2022). Journal of Oncology Pharmacy Practice, 28(4), 834-840.
Sources
- 1. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets - Cetin - Combinatorial Chemistry & High Throughput Screening [journals.eco-vector.com]
- 4. documents.thermofisher.com [documents.thermofisher.com]
- 5. promega.com [promega.com]
- 6. Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. rsc.org [rsc.org]
- 8. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. LanthaScreen Eu Kinase Binding Assay Validation & Reagent Selection Table | Thermo Fisher Scientific - TW [thermofisher.com]
- 11. researchgate.net [researchgate.net]
- 12. B-cell lymphoma line (Raji) viability and surface marker expression minimally affected by 20- and 25-gauge vitrectomy systems analyzed by flow cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Ramos Cell Line - B-Cell Lymphoma Research [cytion.com]
- 14. genome.ucsc.edu [genome.ucsc.edu]
- 15. mdpi.com [mdpi.com]
- 16. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. The Bruton’s tyrosine kinase (BTK) inhibitor acalabrutinib demonstrates potent on-target effects and efficacy in two mouse models of chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Mastering the Purification of Pyrazole Derivatives by Column Chromatography
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Critical Role of Purity in Pyrazole Chemistry
Pyrazoles, five-membered aromatic heterocycles with two adjacent nitrogen atoms, are a cornerstone of modern medicinal chemistry.[1][2] Their versatile scaffold is found in a wide array of pharmaceuticals, from the anti-inflammatory celecoxib to the anti-obesity drug rimonabant.[2] The biological activity of these compounds is intrinsically linked to their precise chemical structure. Consequently, the isolation of pyrazole derivatives in a highly pure form is not merely a procedural step but a fundamental prerequisite for accurate pharmacological evaluation and successful drug development.
This guide provides an in-depth exploration of column chromatography as the primary technique for purifying pyrazole derivatives. We will move beyond rote procedural lists to delve into the underlying principles, empowering researchers to make informed decisions, troubleshoot effectively, and develop robust, reproducible purification protocols.
Part 1: Foundational Principles – The "Why" Behind the Method
Column chromatography separates compounds based on their differential partitioning between a stationary phase (typically silica gel) and a mobile phase (the eluent).[3] The success of this technique hinges on understanding the physicochemical properties of the target pyrazole derivative and its impurities.
The Nature of the Pyrazole Scaffold: Polarity and Interactions
The pyrazole ring itself possesses a unique electronic architecture. The N-1 nitrogen can act as a hydrogen bond donor, while the N-2 nitrogen is a hydrogen bond acceptor, similar to pyridine.[1] This duality, combined with the aromatic π-system, allows for a range of intermolecular interactions. The overall polarity of a pyrazole derivative, however, is heavily influenced by its substituents.[4]
-
Lipophilicity and Solubility: The pyrazole ring is less lipophilic than a benzene ring, which can enhance aqueous solubility.[1] However, bulky, non-polar substituents will decrease solubility in polar solvents. Conversely, polar functional groups will increase it.[4] Many pyrazoles are readily soluble in organic solvents like ethanol, methanol, and acetone.[5][6]
-
Basicity and Silica Gel Interactions: A significant challenge in pyrazole purification is the basicity of the pyridine-like nitrogen atom. This basicity can lead to strong interactions with the acidic silanol groups (Si-OH) on the surface of standard silica gel. This interaction often results in significant peak tailing or streaking on a TLC plate and poor recovery from the column.[7][8]
The Stationary Phase: More Than Just Silica
While standard silica gel (SiO₂) is the workhorse of normal-phase chromatography, its acidic nature necessitates careful consideration when purifying basic pyrazoles.
-
Normal-Phase Chromatography (Silica Gel): This is the most common mode, separating compounds based on polarity. Non-polar compounds elute first, followed by more polar compounds.[9] For pyrazoles, a mixture of a non-polar solvent like hexanes or heptane and a more polar solvent like ethyl acetate is a typical starting point.[10][11][12]
-
Deactivated Silica: To mitigate the issues caused by the acidity of silica, the stationary phase can be "deactivated." This is achieved by pre-treating the silica or, more commonly, by adding a small amount (0.1-1%) of a basic modifier like triethylamine (Et₃N) or pyridine to the mobile phase.[7][13] This neutralizes the acidic sites, leading to sharper peaks and improved separation.
-
Amine-Functionalized Silica: For particularly basic pyrazoles, using an amine-functionalized silica gel can be highly effective.[9][14] This specialized stationary phase provides a less acidic surface, minimizing unwanted interactions.
-
Reversed-Phase Chromatography (C18): In this mode, the stationary phase is non-polar (e.g., silica gel modified with C18 alkyl chains), and the mobile phase is polar (e.g., water/acetonitrile or water/methanol).[9][15] This technique is ideal for highly polar pyrazole derivatives.[15][16] A modifier like formic acid or trifluoroacetic acid is often added to the mobile phase to improve peak shape.[15]
The Mobile Phase: The Engine of Separation
The choice of the mobile phase (eluent) is critical and is almost always determined by preliminary Thin Layer Chromatography (TLC) analysis.[8][10] The goal is to find a solvent system that provides good separation between the desired product and its impurities, with an ideal Retention Factor (Rf) of 0.2-0.4 for the target compound.[8][10][17]
-
Polarity and Eluting Strength: The eluting strength of the mobile phase is its ability to move compounds through the stationary phase. In normal-phase chromatography, increasing the polarity of the mobile phase increases its eluting strength.
-
Common Solvent Systems:
-
Isocratic vs. Gradient Elution:
-
Isocratic Elution: The composition of the mobile phase remains constant throughout the separation. This is suitable for simple separations where the Rf values of the components are significantly different.
-
Gradient Elution: The polarity of the mobile phase is gradually increased during the separation.[10] This is highly effective for complex mixtures containing compounds with a wide range of polarities, as it allows for the efficient elution of both non-polar and polar components in a reasonable time.
-
Part 2: Self-Validating Protocols for Pyrazole Purification
The following protocols are designed to be self-validating, meaning they incorporate analytical checkpoints (primarily TLC) to ensure the success of the purification.
Workflow for Pyrazole Purification
The overall process can be visualized as a logical sequence of steps, each informing the next.
Caption: Workflow for Pyrazole Purification by Column Chromatography.
Protocol 1: Method Development with Thin Layer Chromatography (TLC)
Objective: To identify an optimal solvent system for separating the target pyrazole from impurities.
Materials:
-
Crude pyrazole derivative
-
Silica gel TLC plates (e.g., Silica Gel 60 F254)
-
A selection of solvents (e.g., hexanes, ethyl acetate, dichloromethane, methanol)
-
Triethylamine (if basic compounds are suspected)
-
Developing chambers
-
Capillary spotters
-
UV lamp (254 nm)
Procedure:
-
Prepare a Dilute Sample: Dissolve a small amount of the crude product in a suitable solvent like dichloromethane or ethyl acetate.[10]
-
Spot the TLC Plate: Use a capillary spotter to apply a small spot of the sample solution onto the baseline of a TLC plate.
-
Develop the Plate: Place the plate in a developing chamber containing a shallow pool of your chosen solvent system (e.g., start with 20% ethyl acetate in hexanes). Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Visualize: Remove the plate, mark the solvent front, and allow it to dry. Visualize the spots under a UV lamp.
-
Analyze and Optimize:
-
Goal Rf: Aim for a solvent system that gives the target compound an Rf value of approximately 0.2-0.4 and provides clear separation from all other spots.[10][17]
-
Adjusting Polarity:
-
If all spots remain at the baseline, the solvent is not polar enough. Increase the proportion of the more polar solvent (e.g., move from 20% to 40% ethyl acetate).
-
If all spots are at the solvent front, the solvent is too polar. Decrease the proportion of the polar solvent.
-
-
Addressing Streaking: If the spot for your target compound is streaked, add 0.5-1% triethylamine to the solvent mixture and re-run the TLC. This often resolves the issue for basic pyrazoles.[7]
-
-
Document: Record the optimal solvent system for use in the column chromatography.
Protocol 2: Flash Column Chromatography Purification
Objective: To purify the crude pyrazole derivative using the solvent system identified in Protocol 1.
Materials:
-
Crude pyrazole derivative
-
Silica gel (230-400 mesh for flash chromatography)[7]
-
Chromatography column
-
Sand
-
Optimal eluent (from TLC)
-
Collection tubes/flasks
-
Pressurized air or nitrogen source (for flash chromatography)
Procedure:
-
Column Packing (Slurry Method): a. Add a small plug of cotton or glass wool to the bottom of the column, followed by a thin layer of sand.[7][17] b. Prepare a slurry of silica gel in the initial, least polar eluent.[7] c. Pour the slurry into the column and use gentle pressure to pack it, ensuring no air bubbles are trapped.[8] Add another thin layer of sand on top of the packed silica.[17] d. Elute the column with the solvent until the silica bed is stable. Do not let the solvent level drop below the top layer of sand.
-
Sample Loading:
-
Wet Loading (Recommended for soluble samples): Dissolve the crude product in a minimal amount of a suitable solvent (dichloromethane or the eluent itself).[7][18] Carefully apply this solution to the top of the silica gel.[18]
-
Dry Loading (Recommended for poorly soluble samples): Dissolve the crude product in a solvent, add a small amount of silica gel, and evaporate the solvent under reduced pressure to obtain a dry, free-flowing powder.[15][18] Carefully add this powder to the top of the packed column.[15][18]
-
-
Elution: a. Carefully add the eluent to the top of the column. b. Apply pressure to force the solvent through the column at a steady rate. c. If using a gradient, start with a less polar solvent mixture and gradually increase the polarity according to your method development.[10]
-
Fraction Collection & Analysis: a. Collect the eluting solvent in a series of numbered test tubes or flasks.[10] b. Monitor the collected fractions by TLC to identify which ones contain the purified product.[7][10] Spot the crude mixture, the target compound (if available), and several fractions on the same TLC plate for comparison.
-
Solvent Removal: a. Combine the fractions that contain only the pure product.[10] b. Remove the solvent using a rotary evaporator to obtain the purified pyrazole derivative.[10] c. Further dry the product under high vacuum to remove any residual solvent.[10]
Part 3: Data Presentation and Troubleshooting
Table: Common Solvent Systems and Properties
| Stationary Phase | Mobile Phase System (Typical Starting Ratios) | Target Compound Polarity | Key Considerations |
| Silica Gel | Hexane / Ethyl Acetate (9:1 to 1:1) | Low to Medium | Excellent general-purpose system.[10][17] |
| Silica Gel | Dichloromethane / Methanol (99:1 to 9:1) | Medium to High | Good for more polar pyrazoles.[17] |
| Silica Gel + 0.5% Et₃N | Hexane / Ethyl Acetate | Basic Pyrazoles | Neutralizes acidic silica sites to prevent streaking.[7][13] |
| Amine-Silica | Hexane / Ethyl Acetate | Basic Pyrazoles | Provides an inert surface for basic compounds.[9][14] |
| Reversed-Phase (C18) | Water / Acetonitrile + 0.1% Formic Acid | High (Polar) | For compounds poorly retained on silica.[15][16] |
Troubleshooting Common Issues
| Symptom | Potential Cause | Recommended Solution |
| Streaking/Tailing on TLC/Column | Compound is basic and interacting with acidic silica gel.[7] | Add 0.1-1% triethylamine or pyridine to the eluent.[7] Alternatively, use amine-functionalized or reversed-phase silica.[14][15] |
| Poor Separation (Co-elution) | The chosen solvent system has insufficient selectivity. | Re-optimize the solvent system using TLC. Try different solvent combinations (e.g., dichloromethane/methanol instead of hexanes/ethyl acetate). A slower, more shallow gradient may also improve resolution.[7] |
| Compound Won't Elute | The eluent is not polar enough; compound may be strongly adsorbed. | Gradually increase the polarity of the mobile phase. For very polar compounds, a switch to reversed-phase chromatography may be necessary.[15] |
| Cracked or Channeled Column Bed | Improper packing of the column. | This can lead to very poor separation. The column must be repacked. Ensure the silica is packed as a uniform slurry without air bubbles.[19] |
| Compound Degradation | Some pyrazole derivatives may be sensitive to the acidic nature of silica gel.[7] | Minimize the time the compound spends on the column by using flash chromatography.[8] Deactivate the silica with triethylamine or consider alternative methods like recrystallization.[7] |
Logic Diagram for Method Selection
This diagram outlines the decision-making process for choosing the appropriate chromatographic conditions.
Caption: Decision tree for selecting a pyrazole purification strategy.
Conclusion
The purification of pyrazole derivatives by column chromatography is a nuanced process that requires a solid understanding of the interplay between the compound's structure, the stationary phase, and the mobile phase. By systematically developing a method using TLC, selecting the appropriate stationary and mobile phases, and being prepared to troubleshoot common issues, researchers can consistently achieve the high levels of purity essential for advancing drug discovery and development. This guide serves as a foundational resource to empower scientists to approach this critical purification step with confidence and scientific rigor.
References
- BenchChem. Overcoming challenges in the purification of heterocyclic compounds. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHlHUxPXPlFEeZvpp83obMoRKp3I2H9Fh71qh9QQBqeKmaM8xzcRyt0EKJwdK73JqjPODcbVNgDhI_boq7UQKT6vPbuGDVfyeZSTtRGccKrRr5KhxL9-ppcPeCDVJjII9_c1BLK3M5vyU8H9MALG8n0RaF3Z5gr4_jNzTMWYSxs4I6m3feTW4p3WlD_A7Wlr-Xo7dBWf-R9UnHO2CFNoSSA]
- BenchChem. Technical Support Center: Purification of 1-ethyl-4-iodo-5-methyl-1H-pyrazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFKuvjn2JJPvrTgYvhW7QGEk1WyoD_7UU8eCRbGEEI8Pi1sFHLE_OOkMZKSzbLxZ1m_pBPmOEkEQr1KvkfkjwN-wNIZm7lbuzoXA4V7VPGsfSh2O8Sy20em931xzUCRrEcOZNhY-WLi3apjtYNSL9oMWh33of_axg1qDwVZ9olacC_fPjkOh8FbQpY3VZN4x9pE-sgNTSp8WsCFX-mzOTeqb_mY8KhqMnOr]
- Zhang, L., et al. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. Signal Transduction and Targeted Therapy, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8219830/]
- BenchChem. Technical Support Center: Purification of Pyrazolone Derivatives. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHiugSJ9Bj08NYYsYBVckwTEx0Cn--f8dE_sFVWT_kbc9efBcjditq4sWhKjQh4Z7wB3nv4Z6iDCFnEpQsw_K7uB1qOfZ3sfSLEuM4hcSmSjgWu48FAFdBkAUAP7GWEcNrnc6Ax6xu-ykE9JNCv8Ro2ke0hhp_Hb3R-GuYJijfMH47Jrwe8ow_fiQDc7YFfgY1jyGsPfvQk4bsme_c=]
- Solubility of Things. Pyrazole. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQED3Mt8-skdhM1JSAS2w7uPwGfdPzNBD2d2mvsH6NPQAG5rNOV2s36GopkZk1fs4suLjjpQJrQaPJGIsT5SFCBf4dU1E-YGAzT8CLqvHjze7W44R5gvBNIb2Bvniw5Vlshzm_N2jHvhDKs=]
- Biotage. 5 Steps to successful flash chromatography. 2023. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEz5ntZYLvWO3dzfNpeLL4SiR4qPMcBgy_4VdFCjQ6gpoCRdLJYVRPIS86ggzRK_uarejMEBCMrfxwtC-Cjr4pnVw9PzTW2pDwBTqxdU0c8cQh5nAu1lLwyLP5EbKYTI3EbWNipqTtlp4iZf55f8tzGTGD8-HTf_7wQHYaF4SM4fyWn]
- BenchChem. Overcoming poor solubility of pyrazole derivatives during reaction workup. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQG1b9VaNJEdBBarwl7HoMcFSHL_yVMqbz2yNQFHWFNE1dLwEVA-5Bkk8lzaVGoaPEJAdUAu8HXqAghgPBDJ4ydfGZDrZRHnGgFYDRRdcIlVvz3tOz8kLbiFXhguhN2AVhxWO4pLQAFBQiOetrUT3shHeqWuxshAxstIc1YkxoDeebEsqs3xEiQTGkMZmeYquwKP2EuLjrYlGFfUkNEkcYV-JjwmnwT_]
- BenchChem. Technical Support Center: Purification of Trifluoromethylated Pyrazoles. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFfs9gWcsKgsC84H-eudD-3bsoGvNss1Km0zVkL47J3po1KWLHOYNDG_9gFjcCJWUE0oqFUQzpfyYjonWqWWOyywZNdfN3HPNAMskUCqoSpzrH7Ehp1lgz3hE8zhTtcFsfbA2bBgb3iaLnyvKbMq2A7odjKteLf49rXT1Zd2TxrY5tWBVoe2J5Eb1qHdoplyX_pwH9RgGko6XmMvXyTYpomafzZ]
- SIELC Technologies. Separation of Pyrazole on Newcrom R1 HPLC column. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFBkkZoUBRPTpLtGjW1R_7dkhym1QAlWpsi73r_RDmvPP1bZmpC-Gk0UWLGRRr4SINOFavLhM0aCjifiCSrOFa0vsjAf0TzcH_2bjlfBXYiGS9kYAR08Bx6_xbfUj0EU1yC_jyCzClqjchUvOAAgW-ZZHXVyaqyC889Sn2H4Hw=]
- Verma, S., et al. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 2021. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8434317/]
- Lominac, K. D., et al. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. Biochemistry, 2018. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6063462/]
- King Group. Successful Flash Chromatography. Biotage, 2018. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFAUvFOGvDqnwlDXEI2B8m_CfgxrrdP44EzR-eds0pxJUC1iS_NbsO98jjYS1xD2b0IA6WEhNIk4nZmT2e2OXN1YcTl7FVONDeiuwG4fkDAtWQWRGCVCWNDX82VcrjYf8rhCxZM1wipNE8puDh4cCe6z5oZTGMHxENCEWlAr38dVfzVza2Rtpa3veG6tuyoAPA=]
- Shishkina, D. V., et al. Simultaneous Determination of 20 Nitrogen-Containing Heterocyclic Compounds in Soil by Supercritical Fluid Chromatography–Tandem Mass Spectrometry. Molecules, 2022. [URL: https://www.mdpi.com/1420-3049/27/19/6274]
- BenchChem. Preventing degradation of pyrazole compounds during synthesis. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFJD3mrfixUP05XUCOanDX2wHBtiwZMnDXZMme7Onnw8N-LsAnq6-dsDaQISPZrNgOi9YKOCAXJX7WP8LAlbbOTch7dCTOmsDY3xkm1i7C3GaE8C2tiMidMHPowi8mVlPZr5kaZSKLw21PtcBxHG-kloG1raX6bTv94JDQ4yVnNB0CI--bK6WYfGgIWpqP8sVFdMUHdJuEkwB5o]
- ResearchGate. Synthesis of some novel pyrazole derivatives and evaluation of their purification of chromatography in thin-layer chromatography. 2025. [URL: https://www.researchgate.
- Balaraman, K., et al. Sustainable synthesis of pyrazoles using alcohols as the primary feedstock by an iron catalyzed tandem C-C and C-N coupling approach. Green Chemistry, 2017. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGR_8RkGuTVnIJquKRoYuvS9GtCHPcI6YZpH5_0ulYqrivzZMOAUjq7HjypLCzcp8hOiLO2IxvffpgT8MS6CLLy0XaMgZJBf5i0hZcEXYzzA_ZHqGyyrwrOBD1JMiq6fEzgPkdSxy2sdjZHBeXqVZ-XPj8kf6PpVBg=]
- International Journal of Trend in Scientific Research and Development. Synthesis of Pyrazole Compounds by Using Sonication Method. 2019. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEduNBYVHhtEPrYO-8veX4aahNzflF3Wc48wQNS-uAzSlrVLeFdf3edPUfG523gLjOIHBZw28kddZnTaUV1JnGnhZ-tID5FFtNrEFB7XEtcJdq-EgD3LS34TBj6e-HEG9EgdmRvXKcI2GsZrm5R0bCE5gNtl6ysov_HpeDe9lPEdx1t5YcRqq2cEAqz7ebQFWO68TbRIN629ICFgA==]
- Der Pharma Chemica. [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. 2017. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFxqmKONALzu3p8DQiyxJ4m9rc1N2igNFOBvrHqumCg26XU_i9vRMIDfaEsoaOcAmXq4gyKJXDk_O7-u5W7o93ZxdSb9pmvyOszReFw0FQ6OA2az4lER3GOfuurg3dX8KX5j6rylg4RhrLiw3j0evN_EBh6EGOcspA=]
- University of Rochester, Department of Chemistry. Chromatography: How to Run a Flash Column. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGoD5UfcT5hPUYEknVsDnm8BSy2Rs8gQEV_LBKGJjhZIoxj6xH3Rs0w7BoDnWS6T6q5NWlr0fof_3niy41y8_5eGglJjA49Ymf4qgmLHQ8uRJjRdyLfPenm_PGn588l7mGO38j19QL5rIJKAVKhQepW5AsDPdrIffyEmYPCwgIgBLps4ij5EtL_JOEw9U4b]
- SOP: FLASH CHROMATOGRAPHY. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHhNHrgXpVqw65D8d0jgHrXy0NNUkJhS7s_EpDE76qZdXhdiUl8f_jk4R1KHfdNP05_Fi1AWKDy-At5Vb46OvnBiNhTxOhdSAkFNa5zsd_5PS5tTz76SPfakjbye_cjNgNJgXlJ5L4izPS6m-owcQ9sFp-y2OjjqBlWEdLMnVvjxVZpmmH8HeReMQEl6pxxjYeH9Wz1hC4r6ASXQ8UdnF-kPnVOwonPr4_-kp5rucReTT2RAbPW]
- ResearchGate. What is a good way to select mobile phase in chromatography?. 2013. [URL: https://www.researchgate.
- ChemistryViews. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. 2012. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFe-AFJZVnalnqy0365XN8ju10BKCAHR6I_AFja-ZT7k0VtXkiaPCIFywTtoKgHNNVwoZEmwZWOY2plHqmnT8uf0p45lYAXmqeO4CkSNR0NQYO3EUr1kqHtc_Jps2oW2gbJrDAE9EzUgDHSQPCQYJWs1yhIMF6IzywYMKsSX-p_C9R93SopqCIBfceOL5rfTr6Mm8CO8OXiM1ONLpu-aeug47fnfqY_HYhvTY34jCmmMtEmqWyKiyof]
- ALWSCI. Mobile Phase Selection Guide: Optimal Solvent Pairing Strategies For Different Analytical Tasks. 2024. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQF29p2VpfCb13mdHXd3Co7AcDaZF_RZqetQoGHYU0VA_Aef53zjiM3-nbXURnYwBLxjIbh28SN0l8XOD1v6EuFSKsomWgZoJ-gVcEiSPji5mK5hMlSNGf-mW0YkuMLlwPN5buZL7arOqx65MwZs3P18aSTp5swf-dl2kOmKRZ4ULRxZEa4tkDjCdq3YLm2jdRyY]
- Chemistry For Everyone. How To Choose Mobile Phase For Column Chromatography?. 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGcYe5Jg3sOKpRPCme1cHvX-6ps1WAByZH48o_febxFBcP_wVC9AC0QH22wHfDo_GDxDvsDAhdey_Gi3MDeJfANsLBbDHoeMqvzVkev-TN2IwkVZ8S89-B-aBOiMx-rIR47FDVHw9E=]
- Phenomenex. Troubleshooting Guide. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFzzAge156Ou0DFYIvEwj95ScQSAit9LZ5B_HfCmj-DaH5_gUi-T1iJ7bQ9u9YhODd3UPSfrHMN8Hgr3U5_IAWy_pKFWQxfyyiyHB1G7Ug1yD0JRFNvYCIysgoWlcxLFVRpU1cuZ_HDmu5u0a_9YqVNtL6BG4pVmwkZewbwztJmfjrzDHh_]
- Biovanix Chromatography. Quick Troubleshooting Guide For HPLC Column Usage. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHENFbKtHo0Ac_VUESKW5rjABoZ2Vp2AnnXyrzBDTrP1o6p-w-eZ4NpyrW3pKyqiRTGtLeAoQYM21Z3rDfbexoEO5A-OfTxWwaUSMgjS-GH8f9b6v_zW4mtmQHPAZt_BeW7Auoca6zNprXXzrr9gJhg0_akxv-2SXJTQRBzOkuujbcP]
- ResearchGate. Retention Behavior of Nitrogen-Containing Heterocyclic Compounds in Reversed-Phase and Hydrophilic HPLC–MS. [URL: https://www.researchgate.net/publication/327798150_Retention_Behavior_of_Nitrogen-Containing_Heterocyclic_Compounds_in_Reversed-Phase_and_Hydrophilic_HPLC-MS]
- ResearchGate. The retention features of nitrogen-containing heterocyclic compounds in reversed-phase and hydrophilic HPLC-MS modes. 2025. [URL: https://www.researchgate.net/publication/327798150_The_retention_features_of_nitrogen-containing_heterocyclic_compounds_in_reversed-phase_and_hydrophilic_HPLC-MS_modes]
- Oriental Journal of Chemistry. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications. 2018. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEn2WoAOTkURFnLC6yLgEHD4x7X6mIz4u4djM75bjCouYEwSIudpYT8DGjy3FIWCwNfgw2bCkoOeCYINaDUyXMW_-0Yd4hBljgTTNF2rJ3Tfz5leR1GJNGDLU4ySRpt6cJuP48Tp_R_6em8V1VUBB45iqMUfLKGvgj7spdvxIWiPHbshLkRGDqtG1aF-Vek1CO5VblU4FJqxD3Sx6zw1lQvIOjgrBnoBF6G2boKtkTR9bLwBbcbsScaKp8JpSH1uuU-Kw==]
- SpringerLink. Development of an LC-MS method for determination of nitrogen-containing heterocycles using mixed-mode liquid chromatography. 2020. [URL: https://link.springer.com/article/10.1007/s00216-020-02685-z]
- Phenomenex. Mobile Phase Optimization: A Critical Factor in HPLC. 2025. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQEw86wI-Ud_pMJVsBpS6HSxUROQK2SKPtun7rXDLUeuWnrvMQskFpuALZLVvz0vMXA0seRe0suctYP51-MgHww2USBhXn82DaiGufRncZIM1vpnWXEWGBb_JrVO850rWhIe8JZQ51Xm_f-mGzHR54SdrCtFopmA1jDn2kVlbv3c6AoispPGCBBqybPj9nuAqyv6QbzYnqD1rn-R8w==]
- MDPI. Recent Advances in Synthesis and Properties of Pyrazoles. 2022. [URL: https://www.mdpi.com/1420-3049/27/15/4934]
- MDPI. Transition-Metal-Free and HI-Catalyzed Synthesis of 2,3-Dihydrobenzothiazin-4-one Derivatives. 2023. [URL: https://www.mdpi.com/1420-3049/28/13/5023]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. science.uct.ac.za [science.uct.ac.za]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. solubilityofthings.com [solubilityofthings.com]
- 6. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. kinglab.chemistry.wfu.edu [kinglab.chemistry.wfu.edu]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rsc.org [rsc.org]
- 12. Synthesis of Pyrazole Compounds by Using Sonication Method – Oriental Journal of Chemistry [orientjchem.org]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. biotage.com [biotage.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Separation of Pyrazole on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]
- 17. Chromatography [chem.rochester.edu]
- 18. Tips and Tricks for the Lab: Column Troubleshooting and Alternatives - ChemistryViews [chemistryviews.org]
- 19. lcms.cz [lcms.cz]
Application Notes and Protocols for Molecular Docking Studies of Pyrazole Derivatives with Target Proteins
Introduction: The Pyrazole Scaffold in Modern Drug Discovery
The pyrazole ring is a privileged scaffold in medicinal chemistry, forming the core structure of numerous clinically approved drugs and investigational compounds.[1][2] Its unique chemical properties, synthetic accessibility, and ability to form key interactions with biological targets make it a cornerstone in the development of targeted therapies.[2][3] Pyrazole derivatives have demonstrated a wide spectrum of pharmacological activities, including potent inhibition of protein kinases, carbonic anhydrases, and topoisomerases, which are crucial targets in oncology, inflammation, and infectious diseases.[4][5][6][7][8]
Molecular docking is an indispensable computational technique in structure-based drug design that predicts the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein (receptor).[9][10][11] By simulating this molecular "handshake," researchers can rapidly screen large libraries of compounds, prioritize candidates for synthesis, and gain mechanistic insights into protein-ligand interactions, thereby significantly reducing the time and cost of drug development.[9][12]
This comprehensive guide provides a detailed protocol for performing molecular docking studies of pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not just a step-by-step methodology but also the underlying scientific rationale for each experimental choice, ensuring a robust and self-validating workflow.
Theoretical Foundations: The "Why" Behind the "How"
Molecular docking aims to model the interaction between a ligand and a protein at an atomic level. The process is governed by two fundamental components: a search algorithm and a scoring function.[9]
-
Search Algorithms: These algorithms are responsible for exploring the vast conformational space of the ligand and its possible orientations within the protein's binding site. They generate a multitude of potential binding poses. Common algorithms include Genetic Algorithms (used in AutoDock), which mimic evolutionary processes, and gradient-based optimization methods that rapidly find local energy minima.[13][14]
-
Scoring Functions: Once a pose is generated, a scoring function estimates the binding affinity (or binding free energy) for that specific protein-ligand complex. The resulting score (typically in kcal/mol) is used to rank different poses of the same ligand and to compare different ligands. A more negative score generally indicates a stronger, more favorable binding interaction.[10] These functions approximate the complex thermodynamics of binding by considering forces like van der Waals interactions, electrostatic interactions, hydrogen bonding, and the energy penalty of desolvation.[13]
Workflow for Molecular Docking Studies
Caption: General workflow for a molecular docking study.
Part I: Preparation of Molecules (The Foundation)
The quality of your input structures directly determines the reliability of your docking results. This preparation phase is the most critical part of the entire process.
A. Ligand Preparation (Pyrazole Derivatives)
A ligand structure obtained from a 2D drawing or a database must be converted into a suitable 3D format with correct charges and stereochemistry.[15][16]
Protocol: Ligand Preparation using Open Babel and AutoDockTools
-
Obtain 2D Structure: Draw your pyrazole derivative in a chemical sketcher like ChemDraw or MarvinSketch, or download the structure from a database like PubChem. Save it in a common format (e.g., .SDF or .MOL).
-
Convert to 3D: Use a tool like Open Babel to convert the 2D structure into a 3D structure. This step generates an initial, often unoptimized, 3D conformation.[17]
-
Rationale: Docking algorithms require 3D coordinates to work with.
-
-
Energy Minimization: Perform an energy minimization on the 3D structure using a force field (e.g., MMFF94). This step optimizes the bond lengths, bond angles, and torsion angles to achieve a low-energy, stable conformation.[18]
-
Rationale: An unrealistic, high-energy starting conformation can lead to poor docking results.
-
-
Load into AutoDockTools (ADT): Open the 3D structure in ADT, which is the graphical user interface for AutoDock.[14]
-
Assign Charges: Add partial atomic charges. For ligands, Gasteiger charges are commonly used.[19]
-
Rationale: Charges are essential for calculating electrostatic interactions, a key component of the scoring function.
-
-
Define Rotatable Bonds: ADT will automatically detect rotatable bonds. You can review and, if necessary, modify these.[19]
-
Rationale: This defines the ligand's flexibility during the docking simulation, allowing the search algorithm to explore different conformations.[15]
-
-
Save as PDBQT: Save the prepared ligand in the .pdbqt format, which is the required input format for AutoDock Vina. This file contains the atomic coordinates, partial charges, and atom type information.
B. Receptor Preparation (Target Protein)
Protein structures from the Protein Data Bank (PDB) are raw experimental data and require cleaning and preparation before they can be used for docking.[20]
Protocol: Receptor Preparation using AutoDockTools
-
Obtain Protein Structure: Download the crystal structure of your target protein from the . Choose a high-resolution structure, preferably one that is co-crystallized with a ligand in the binding site of interest.
-
Clean the Structure: Load the PDB file into ADT or another molecular viewer.
-
Remove Water Molecules: Delete all water molecules (HOH).[17][18]
-
Rationale: Most water molecules are transient. Unless a specific water molecule is known to be critical for ligand binding (a "structural water"), they can interfere with the docking process.
-
-
Remove Heteroatoms: Remove any non-protein, non-cofactor molecules such as ions, crystallization agents, and the original co-crystallized ligand.[17]
-
Select Protein Chain(s): If the protein is a multimer, retain only the chain(s) that form the binding site of interest.[18]
-
-
Repair Missing Atoms: Check for and repair any missing atoms in the protein side chains using the tools within ADT.[17]
-
Add Hydrogens: Add hydrogen atoms to the protein, specifying "polar only."[17][21]
-
Rationale: PDB files often do not include hydrogen atoms. They are crucial for defining the correct hydrogen bonding network and tautomeric states of amino acid residues.
-
-
Assign Charges: Add partial atomic charges to the protein. For proteins, Kollman charges are the standard in the AutoDock suite.[17]
-
Save as PDBQT: Save the prepared receptor as a .pdbqt file.
Part II: Performing the Molecular Docking Simulation
A. Defining the Binding Site (Grid Generation)
Instead of searching the entire protein surface, you must define a specific search space, or "grid box," where the docking algorithm will attempt to place the ligand.
Protocol: Grid Box Setup
-
Identify the Binding Pocket: The most reliable way to define the binding site is by using the coordinates of a co-crystallized ligand from the original PDB file. If no such ligand exists, you can use active site prediction servers or information from the literature to identify key catalytic or binding residues.
-
Set Grid Box in ADT: In AutoDockTools, load your prepared protein and ligand. Use the "Grid Box" feature. A 3D box will appear.
-
Adjust Box Dimensions and Center: Center the box on the known binding site. Adjust the dimensions (x, y, z) so that the box completely encompasses the binding pocket with a buffer of about 4-5 Å on all sides.
-
Rationale: The box must be large enough to allow the ligand to rotate and translate freely within the active site, but not so large that it wastes computational time searching irrelevant space.
-
-
Save Grid Parameters: Note the coordinates of the grid center and the dimensions for the configuration file.
B. Docking with AutoDock Vina
AutoDock Vina is a widely used, fast, and accurate open-source docking program.[9][14] It requires a configuration file that specifies the input files and search space parameters.
Protocol: Running the Docking Simulation
-
Create a Configuration File: Create a text file (e.g., conf.txt) with the following information:
-
Rationale:num_modes specifies how many binding poses to generate. exhaustiveness controls the thoroughness of the search (higher values are more thorough but slower).
-
-
Run Vina from the Command Line: Open a terminal or command prompt, navigate to your working directory, and execute the following command:
-
Await Completion: Vina will perform the docking calculation and output two files: results.pdbqt containing the coordinates of the predicted binding poses, and results.log containing the binding affinity scores for each pose.
Part III: Analysis and Interpretation of Results
Protocol: Results Analysis
-
Examine Binding Affinities: Open the .log file. Vina lists the binding affinity (in kcal/mol) for each generated pose. The top-ranked pose (mode 1) has the most favorable (most negative) score.
-
Visualize Binding Poses: Load the receptor PDBQT file and the results PDBQT file into a molecular visualization tool like UCSF Chimera or PyMOL.[10][20] You can cycle through the different poses to observe their conformations.
-
Analyze Intermolecular Interactions: For the top-ranked pose(s), analyze the specific interactions between the pyrazole derivative and the protein's active site residues.[23][24] Look for:
-
Hydrogen Bonds: These are critical for specificity and affinity. The pyrazole ring's nitrogen atoms are excellent hydrogen bond acceptors and donors.
-
Hydrophobic Interactions: Interactions between nonpolar groups (e.g., phenyl rings on the pyrazole scaffold and hydrophobic residues like Leucine, Valine, Phenylalanine).
-
Pi-Pi Stacking: Aromatic rings on the pyrazole derivative interacting with aromatic residues like Phenylalanine, Tyrosine, or Tryptophan.
-
Salt Bridges: Electrostatic interactions between charged groups, if applicable.
-
-
Generate Interaction Diagrams: Use tools like Discovery Studio Visualizer or the Protein-Ligand Interaction Profiler (PLIP) web server to generate 2D diagrams that clearly summarize these interactions.[22]
Part IV: Validation of the Docking Protocol
A crucial step to ensure the trustworthiness of your results is to validate that your chosen docking protocol can reproduce experimentally observed binding modes.[25]
Protocol: Validation by Re-docking
-
Select a System with a Co-crystallized Ligand: Choose a PDB structure of your target protein that has a known inhibitor (ideally, one with a pyrazole core) bound in the active site.
-
Prepare Protein and Native Ligand: Prepare the protein as described in Part I. Extract the co-crystallized ligand and prepare it as well, without changing its conformation. This is your experimental reference.
-
Perform Docking: Dock the prepared native ligand back into the prepared protein using the exact same protocol (grid box, Vina parameters) that you will use for your test compounds.
-
Calculate RMSD: Superimpose the top-ranked docked pose of the native ligand onto its original crystallographic position. Calculate the Root Mean Square Deviation (RMSD) between the heavy atoms of the two structures.
-
Interpretation: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that your docking protocol can accurately reproduce the experimental binding mode.[25][26] If the RMSD is high, you may need to adjust your grid box size, location, or other docking parameters.
-
Data Presentation: Pyrazole Derivatives and Their Protein Targets
The following table summarizes results from published molecular docking studies, showcasing the versatility of the pyrazole scaffold against various protein targets.
| Pyrazole Derivative Class | Target Protein | PDB ID | Docking Software | Binding Affinity (kcal/mol) | Key Interacting Residues | Reference |
| Pyrazole-carboxamides | Carbonic Anhydrase II (hCA II) | Multiple | AutoDock | -6.5 to -8.5 | His94, His96, His119, Thr199, Thr200 | [27] |
| 1H-pyrazole derivatives | VEGFR-2 Kinase | 2QU5 | AutoDock 4.2 | -10.09 | Cys919, Asp1046 | [13][28] |
| 1H-pyrazole derivatives | CDK2 | 2VTO | AutoDock 4.2 | -10.35 | Leu83, Asp86, Gln131 | [13][28] |
| Pyrazole-benzimidazolones | 4-HPPD | 1SQI | AutoDock Vina | -8.7 | Gln307, Asn423, Phe392 | [29] |
| Pyrazole N-Mannich Bases | Tyrosyl-tRNA synthetase | 1JIL | AutoDock 4.2 | -7.0 to -9.5 | Asp194, Tyr51, Gly48 |
Visualization of Key Concepts
Caption: Common protein-ligand interaction types.
Conclusion
Molecular docking is a powerful computational tool that provides critical insights for the rational design of novel pyrazole-based therapeutics. By following a rigorous and validated protocol encompassing careful molecule preparation, appropriate simulation parameters, and detailed analysis of results, researchers can effectively predict binding affinities and interaction modes. This process enables the prioritization of high-potential candidates for chemical synthesis and biological evaluation, ultimately accelerating the journey from concept to clinic.
References
- Quora. (2021). How does one prepare proteins for molecular docking?.
- Omics tutorials. (2024). Step-by-Step Tutorial on Molecular Docking.
- Labinsights. (2023). Docking Software for Drug Development.
- ResearchGate. (2022). How to validate the molecular docking results?.
- ResearchGate. (n.d.). Ligand–protein interaction analysis after molecular docking.
- Dizdaroglu, Y., et al. (2019). Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 296-304.
- Schrödinger Community. (2021). How can I validate docking result without a co-crystallized ligand?.
- ResearchGate. (2021). How to validate molecular docking results with no proper crystal structure??.
- ChemCopilot. (2025). Molecular Docking Tutorial: A Step-by-Step Guide for Beginners.
- Barakat, K. H. (2009). Molecular Docking Tutorial. University of Alberta.
- Pars Silico. (n.d.). A Comprehensive Review on the Top 10 Molecular Docking Softwares.
- Bioinformatics (YouTube Channel). (2020). Molecular docking for Beginners | Autodock Full Tutorial | Bioinformatics.
- Kumar, A., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors. Bioinformation, 10(7), 413-418.
- University of Pittsburgh. (n.d.). Session 4: Introduction to in silico docking.
- Gomez, L., et al. (2007). Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis. Bioorganic & Medicinal Chemistry Letters, 17(10), 2723-2727.
- Smith, R. D., et al. (2011). Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase. Journal of Computer-Aided Molecular Design, 25(3), 205-216.
- ResearchGate. (2025). The pyrazole scaffold in drug development. A target profile analysis.
- Dr. Ammad Ahmad (YouTube Channel). (2021). Analysis of Docking results by Autodock ||Protein Ligand interaction || High Quality 2D & 3D figure.
- Vu, L. (2023). Analyze protein-ligand interactions of docking-based virtual screening results. Medium.
- Center for Computational Structural Biology. (2024). DOCKING.
- PyRx (YouTube Channel). (2024). How to Perform Molecular Docking Using PyRx? - Complete Demonstration / Step by Step Guide.
- Li, Y., et al. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. Molecules, 28(15), 5863.
- ResearchGate. (2019). Molecular docking proteins preparation.
- ResearchGate. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
- TrendBioTech (YouTube Channel). (2022). [MD-2] Protein Preparation for Molecular Docking.
- Michigan State University. (n.d.). Lessons from Docking Validation.
- Drug Discovery. (n.d.). Software.
- Schrödinger (YouTube Channel). (2024). Learn Maestro: Preparing protein structures.
- SAMSON Blog. (n.d.). Making Protein-Ligand Docking Results Easier to Interpret.
- ResearchGate. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Dr. S. S. V. (YouTube Channel). (2021). AutoDock Tutorial- Part 4. Preparing Ligand for Docking.
- Al-Hourani, B. J. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.
- Wang, Y., et al. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. RSC Medicinal Chemistry, 13(10), 1177-1200.
- Research Journal of Pharmacy and Technology. (2019). Synthesis, Molecular Docking and Characterization of Pyrazole N-Mannich Base Derivatives as Antimicrobial Agents.
- MDPI. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies.
- PubMed Central. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Prof. Sanket Bapat (YouTube Channel). (2020). Protein-Ligand Interaction Tutorial.
- MDPI. (2023). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents.
- Dockamon (YouTube Channel). (2024). Ligands Preparation Tutorial for Docking & Molecular Modelling Via a Free Software (Dockamon).
- MDPI. (2016). Synthesis of Pyrazole-Thiobarbituric Acid Derivatives: Antimicrobial Activity and Docking Studies.
- PubMed Central. (2016). Key Topics in Molecular Docking for Drug Design.
- International Journal of Pharmacy and Biological Sciences. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma.
- MDPI. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors.
- ResearchGate. (n.d.). Best docking scores and binding modes from docking the pyrazole-based ligands into the cofactor binding pockets of the MTBPS crystal structures.
- Albay, C., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1309, 138356.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis and molecular modelling studies of some pyrazole derivatives as carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Novel pyrazole derivatives as potent inhibitors of type II topoisomerases. Part 1: synthesis and preliminary SAR analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- 9. Molecular Docking Software and Tools - Creative Proteomics [iaanalysis.com]
- 10. Molecular Docking Tutorial: A Step-by-Step Guide for Beginners — ChemCopilot: PLM + AI for Chemical Industry [chemcopilot.com]
- 11. m.youtube.com [m.youtube.com]
- 12. labinsights.nl [labinsights.nl]
- 13. Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. DOCKING – Center for Computational Structural Biology [ccsb.scripps.edu]
- 15. quora.com [quora.com]
- 16. m.youtube.com [m.youtube.com]
- 17. Step-by-Step Tutorial on Molecular Docking - Omics tutorials [omicstutorials.com]
- 18. researchgate.net [researchgate.net]
- 19. m.youtube.com [m.youtube.com]
- 20. Tutorial: Prepping Molecules [dock.compbio.ucsf.edu]
- 21. youtube.com [youtube.com]
- 22. youtube.com [youtube.com]
- 23. researchgate.net [researchgate.net]
- 24. medium.com [medium.com]
- 25. Validation of Molecular Docking Programs for Virtual Screening against Dihydropteroate Synthase - PMC [pmc.ncbi.nlm.nih.gov]
- 26. researchgate.net [researchgate.net]
- 27. Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 28. researchgate.net [researchgate.net]
- 29. biointerfaceresearch.com [biointerfaceresearch.com]
Application Notes & Protocols: The Pyrazole Scaffold in Anti-Inflammatory Drug Discovery
Prepared for: Researchers, Scientists, and Drug Development Professionals From: The Senior Application Scientist's Desk
Introduction: The Central Role of the Pyrazole Heterocycle in Inflammation Control
Inflammation is a fundamental biological process, an essential defensive response to harmful stimuli such as pathogens, damaged cells, or irritants.[1] This complex cascade is orchestrated by a host of chemical mediators, including prostaglandins, leukotrienes, and pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and various interleukins (ILs).[1] While acute inflammation is protective, chronic, unresolved inflammation underpins a vast array of debilitating diseases, including rheumatoid arthritis, inflammatory bowel disease, and even neurodegenerative conditions.[1]
For decades, the cornerstone of anti-inflammatory therapy has been Non-Steroidal Anti-Inflammatory Drugs (NSAIDs), which primarily function by inhibiting cyclooxygenase (COX) enzymes.[1] However, traditional NSAIDs often carry a significant risk of gastrointestinal toxicity due to their non-selective inhibition of both COX-1 (a constitutively expressed enzyme vital for gastric protection) and COX-2 (an inducible enzyme upregulated at sites of inflammation).[2][3] This challenge spurred the search for scaffolds that could offer selective COX-2 inhibition.
The pyrazole, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, has emerged as a "privileged scaffold" in this pursuit.[1][4] Its unique structural and electronic properties allow for versatile chemical modifications, enabling the design of potent and selective enzyme inhibitors. The landmark success of Celecoxib (Celebrex®), a diaryl-substituted pyrazole, validated this approach, establishing the pyrazole core as a premier template for developing safer and more effective anti-inflammatory agents.[2][5][6] This guide provides an in-depth exploration of the mechanisms, synthesis, and evaluation protocols for pyrazole compounds in the context of modern anti-inflammatory drug discovery.
Part 1: Core Mechanism of Action of Anti-Inflammatory Pyrazoles
The therapeutic efficacy of pyrazole-based anti-inflammatory agents is primarily rooted in their ability to selectively inhibit the COX-2 enzyme. However, emerging research indicates that their mechanism extends to the modulation of other critical inflammatory signaling pathways.
Selective Inhibition of Cyclooxygenase-2 (COX-2)
The central mechanism for leading pyrazole drugs like Celecoxib is the selective, reversible inhibition of COX-2.[2][5]
-
The COX Enzymes: COX-1 and COX-2 are key enzymes that convert arachidonic acid into prostaglandin H2 (PGH2), the precursor for various prostaglandins and thromboxanes that mediate pain and inflammation.[6][7] While COX-1 is constitutively expressed and plays a homeostatic role in protecting the stomach lining and maintaining platelet function, COX-2 is predominantly induced by inflammatory stimuli such as cytokines and growth factors.[2][8]
-
The Basis of Selectivity: The active sites of COX-1 and COX-2 are nearly identical, but a critical difference exists. The substitution of an isoleucine in COX-1 with a smaller valine in COX-2 creates a larger, more accommodating side pocket in the COX-2 active site.[2] Diaryl-substituted pyrazoles, like Celecoxib, possess a characteristic polar side chain (e.g., a benzenesulfonamide group) that fits snugly into this hydrophilic side pocket.[2][6] This specific interaction anchors the molecule within the COX-2 active site, effectively blocking its function, while its bulk prevents it from binding efficiently to the narrower COX-1 active site. This structural nuance is the key to COX-2 selectivity, which theoretically reduces the risk of gastrointestinal side effects associated with COX-1 inhibition.[2][8]
Caption: COX Pathway Inhibition by Pyrazole Compounds.
Modulation of NF-κB and Cytokine Signaling
Beyond direct enzyme inhibition, certain pyrazole derivatives have been shown to suppress inflammation by interfering with key transcription factors and the cytokines they regulate.[1][9]
-
The NF-κB Pathway: Nuclear Factor kappa B (NF-κB) is a master regulator of the inflammatory response.[9][10] In resting cells, NF-κB is held inactive in the cytoplasm by an inhibitory protein called IκBα.[11][12] Pro-inflammatory stimuli (like TNF-α or bacterial lipopolysaccharide - LPS) trigger a signaling cascade that leads to the phosphorylation and subsequent degradation of IκBα.[11] This releases NF-κB, allowing it to translocate to the nucleus and activate the transcription of numerous pro-inflammatory genes, including those for TNF-α, IL-1β, IL-6, and COX-2 itself.[9][13]
-
Pyrazole Intervention: Some pyrazole compounds can suppress the activation of the NF-κB pathway, although the exact mechanisms are still under investigation.[1] This suppression prevents the downstream production of a broad spectrum of inflammatory mediators, contributing to a more comprehensive anti-inflammatory effect than COX-2 inhibition alone.
Caption: Potential Modulation of NF-κB Pathway by Pyrazoles.
Part 2: Experimental Protocols for Synthesis and Evaluation
This section provides validated, step-by-step protocols for the synthesis and biological characterization of novel pyrazole compounds as anti-inflammatory agents.
Synthesis Workflow: Representative Protocol for 1,3,5-Trisubstituted Pyrazoles
The Knorr pyrazole synthesis and related condensation reactions are robust and widely used methods to generate the pyrazole core.[1] Modern adaptations, such as microwave-assisted synthesis, can dramatically reduce reaction times and improve yields.[1]
Caption: General Workflow for Pyrazole Synthesis.
Protocol 1: Microwave-Assisted Synthesis of a Diaryl-Pyrazole Derivative
-
Rationale: This protocol utilizes microwave energy to accelerate the cyclocondensation reaction, offering a significant time and energy advantage over traditional reflux methods.[1]
-
Materials:
-
1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 mmol)
-
4-Hydrazinobenzenesulfonamide hydrochloride (1.0 mmol)
-
Ethanol (5 mL)
-
Microwave synthesis vial (10 mL) with a magnetic stir bar
-
-
Procedure:
-
Combine the β-diketone, hydrazine derivative, and ethanol in the microwave synthesis vial.
-
Seal the vial securely.
-
Place the vial in the cavity of a dedicated microwave synthesizer.
-
Irradiate the mixture at 120°C for 10-15 minutes at a power of 150 W.[1] Monitor reaction completion by Thin Layer Chromatography (TLC).
-
After cooling to room temperature, concentrate the reaction mixture under reduced pressure.
-
Purify the resulting crude solid by flash column chromatography (e.g., using a hexane:ethyl acetate gradient) to yield the pure diaryl-pyrazole product, analogous to Celecoxib.
-
Confirm the structure using ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS).
-
In Vitro Evaluation Protocols
Protocol 2: COX-1/COX-2 Inhibition Assay (Enzymatic)
-
Principle: This assay quantifies the potency and selectivity of a test compound by measuring its ability to inhibit the enzymatic activity of purified COX-1 and COX-2 enzymes. Inhibition is determined by measuring the reduction in Prostaglandin E2 (PGE2) production.
-
Materials:
-
Purified ovine COX-1 and human recombinant COX-2 enzymes.
-
Assay buffer (e.g., 100 mM Tris-HCl, pH 8.0).
-
Cofactors: Glutathione, Hematin.
-
Arachidonic Acid (substrate).
-
Test pyrazole compounds and reference inhibitors (e.g., Celecoxib, Indomethacin).
-
PGE2 ELISA kit.
-
-
Procedure:
-
Prepare serial dilutions of the test compounds in DMSO.
-
In a 96-well plate, add the assay buffer, cofactors, and either COX-1 or COX-2 enzyme to designated wells.
-
Add the test compounds or vehicle control (DMSO) to the wells and pre-incubate for 15 minutes at 37°C to allow for inhibitor-enzyme binding.
-
Initiate the enzymatic reaction by adding arachidonic acid.
-
Incubate for a defined period (e.g., 10 minutes) at 37°C.
-
Terminate the reaction by adding a stop solution (e.g., 1 M HCl).
-
Quantify the amount of PGE2 produced in each well using a competitive PGE2 ELISA kit according to the manufacturer's protocol.
-
-
Data Analysis:
-
Construct a dose-response curve by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
Calculate the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%) for both COX-1 and COX-2 using non-linear regression analysis.
-
Determine the COX-2 Selectivity Index (SI) as: SI = IC50 (COX-1) / IC50 (COX-2) . A higher SI value indicates greater selectivity for COX-2.
-
Protocol 3: Cellular Anti-Inflammatory Assay (LPS-Stimulated RAW 264.7 Macrophages)
-
Principle: This assay assesses the anti-inflammatory effect of a compound in a cellular context. Murine macrophages (RAW 264.7) are stimulated with LPS, a potent inflammatory agent, to produce nitric oxide (NO) and pro-inflammatory cytokines. The ability of the test compound to inhibit this production is measured.[1]
-
Materials:
-
RAW 264.7 macrophage cell line.
-
DMEM culture medium supplemented with 10% FBS and antibiotics.
-
Lipopolysaccharide (LPS) from E. coli.
-
Test pyrazole compounds.
-
Griess Reagent for NO measurement.
-
ELISA kits for TNF-α and IL-6.
-
-
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere overnight.
-
Remove the medium and replace it with fresh medium containing various concentrations of the test pyrazole compounds. Incubate for 1 hour.
-
Stimulate the cells by adding LPS to a final concentration of 1 µg/mL (excluding the negative control wells).
-
Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
After incubation, carefully collect the cell culture supernatant for analysis.
-
NO Measurement: Mix an aliquot of the supernatant with an equal volume of Griess Reagent. Measure the absorbance at 540 nm. Quantify nitrite concentration using a sodium nitrite standard curve.
-
Cytokine Measurement: Use specific ELISA kits to measure the concentrations of TNF-α and IL-6 in the supernatant, following the manufacturer's instructions.
-
-
Data Analysis: Calculate the percentage inhibition of NO, TNF-α, and IL-6 production for each compound concentration relative to the LPS-stimulated control. Determine IC50 values where applicable.
In Vivo Evaluation Protocol
Protocol 4: Carrageenan-Induced Paw Edema in Rats (Acute Inflammation Model)
-
Principle: This is a classic and highly reproducible model for evaluating acute inflammation. Subplantar injection of carrageenan in the rat's hind paw elicits a biphasic inflammatory response characterized by swelling (edema). The anti-inflammatory effect of a test compound is determined by its ability to reduce this edema.[1][14]
-
Materials:
-
Male Wistar or Sprague-Dawley rats (150-200 g).
-
1% (w/v) Carrageenan solution in sterile saline.
-
Test pyrazole compounds and a reference drug (e.g., Indomethacin, Celecoxib) suspended in a suitable vehicle (e.g., 0.5% carboxymethyl cellulose).
-
Digital Plethysmometer.
-
-
Procedure:
-
Fast the animals overnight with free access to water.
-
Divide the animals into groups (e.g., Vehicle Control, Reference Drug, Test Compound groups at various doses).
-
Measure the initial volume of the right hind paw of each rat using the plethysmometer (V₀).
-
Administer the test compounds, reference drug, or vehicle orally (p.o.) or intraperitoneally (i.p.) 1 hour before carrageenan injection.
-
Induce inflammation by injecting 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.
-
Measure the paw volume (Vt) at 1, 2, 3, and 4 hours post-carrageenan injection.
-
-
Data Analysis:
-
Calculate the edema volume (mL) at each time point: Edema = Vt - V₀ .
-
Calculate the Percentage Inhibition of Edema for each treated group compared to the control group at each time point using the formula: % Inhibition = [ (Edema_control - Edema_treated) / Edema_control ] x 100
-
Part 3: Data Presentation and Interpretation
Quantitative data from the described assays should be summarized for clear comparison, enabling the identification of promising lead candidates.
Table 1: Representative Anti-Inflammatory Profile of Novel Pyrazole Compounds
| Compound ID | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | COX-2 Selectivity Index (SI) | % Inhibition of Paw Edema (at 3h, 10 mg/kg) |
| PZ-001 | 4.5 | 0.02 | 225 | 75% |
| PZ-002 | >100 | 0.01 | >10000 | 80% |
| PZ-003 | 15.2 | 10.5 | 1.4 | 25% |
| Celecoxib | 7.7 | 0.07 | 110 | 70% |
| Indomethacin | 0.05 | 0.95 | 0.05 | 55% |
| Data is hypothetical or compiled from literature sources for illustrative purposes.[1][15][16] |
Interpretation:
-
PZ-002 emerges as a highly promising lead. It demonstrates exceptional potency against COX-2 (IC50 = 0.01 µM) and outstanding selectivity (SI >10000), surpassing even Celecoxib. This is strongly corroborated by its potent in vivo anti-inflammatory activity (80% edema inhibition).[1]
-
PZ-001 is also a strong candidate, showing high potency and excellent selectivity, with proven in vivo efficacy.[1][15]
-
PZ-003 would likely be deprioritized. Its low selectivity index (1.4) suggests a mode of action similar to non-selective NSAIDs, and its in vivo activity is weak.
Part 4: Conclusion and Future Directions
The pyrazole scaffold remains a cornerstone of modern anti-inflammatory drug discovery, primarily due to its proven ability to be chemically tailored for potent and selective COX-2 inhibition. The protocols detailed in this guide provide a robust framework for the synthesis, in vitro screening, and in vivo validation of novel pyrazole derivatives.
Future research is expanding beyond single-target inhibition. The versatility of the pyrazole core is being leveraged to design multi-target agents, such as dual COX-2/5-lipoxygenase (5-LOX) inhibitors, which could offer a broader anti-inflammatory effect by simultaneously blocking both the prostaglandin and leukotriene pathways.[1][16] Furthermore, ongoing efforts focus on optimizing the pharmacokinetic profiles of pyrazole leads to improve bioavailability and reduce potential off-target effects, ensuring that this remarkable heterocycle continues to yield new generations of advanced anti-inflammatory therapeutics.
References
- Celecoxib - St
- Celebrex (Celecoxib) Pharmacology - News-Medical.Net. (URL: [Link])
- Celecoxib - Wikipedia. (URL: [Link])
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evalu
- Pyrazole Derivatives as Anti-Inflammatory Agents: A Comprehensive Review of Synthesis, In-Silico Studies and Therapeutic - IJPPR. (URL: [Link])
- NF-κB signaling in inflamm
- Synthesis of New Pyrazole Derivatives, Their Anti-Inflammatory and Analgesic Activities, and Molecular Docking Studies - ResearchG
- Celecoxib Pathway, Pharmacodynamics - ClinPGx. (URL: [Link])
- NF-κB: At the Borders of Autoimmunity and Inflamm
- Full article: Synthesis and Activity Evaluation of Some Pyrazole–Pyrazoline Derivatives as Dual Anti-Inflammatory and Antimicrobial Agents - Taylor & Francis Online. (URL: [Link])
- The Nuclear Factor NF-κB Pathway in Inflamm
- What is the mechanism of Celecoxib?
- Synthesis of Celecoxib and Structural Analogs- A Review - Ingenta Connect. (URL: [Link])
- Design and Synthesis of Celecoxib and Rofecoxib Analogues as Selective Cyclooxygenase-2 (COX-2)
- Design and synthesis of celecoxib and rofecoxib analogues as selective cyclooxygenase-2 (COX-2) inhibitors: replacement of sulfonamide and methylsulfonyl pharmacophores by an azido bioisostere - PubMed. (URL: [Link])
- Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC. (URL: [Link])
- Novel pyrazoles and pyrazolo[1,2-a]pyridazines as selective COX-2 inhibitors; Ultrasound-assisted synthesis, biological evaluation, and DFT calcul
- Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity | Journal of Medicinal Chemistry - ACS Public
- Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents - PubMed Central. (URL: [Link])
- New pyrazole-pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PubMed. (URL: [Link])
- New pyrazole–pyridazine hybrids as selective COX-2 inhibitors: design, synthesis, molecular docking, in silico studies and investigation of their anti-inflammatory potential by evaluation of TNF-α, IL-6, PGE-2 and NO in LPS-induced RAW264.7 macrophages - PMC - PubMed Central. (URL: [Link])
- Structure-Activity Study on Antiinflammatory Pyrazole Carboxylic Acid Hydrazide Analogs Using Molecular Connectivity Indices | Semantic Scholar. (URL: [Link])
- Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC - PubMed Central. (URL: [Link])
- Structural Insights into Pyrazoles as Agents against Anti‐inflammatory and Related Disorders - ResearchG
- Synthesis, Anti-Inflammatory, and Molecular Docking Studies of New Heterocyclic Derivatives Comprising Pyrazole, Pyridine, and/or Pyran Moieties - MDPI. (URL: [Link])
- NF-κB - Wikipedia. (URL: [Link])
- Novel pyrazole-based COX-2 inhibitors as potential anticancer agents: Design, synthesis, cytotoxic effect against resistant cancer cells, cell cycle arrest, apoptosis induction and dual EGFR/Topo-1 inhibition - PubMed. (URL: [Link])
- Pyrazoline derivatives and their docking interactions with COX-2.
- Structures of pyrazole derivatives with anti-inflammatory activity.
- Structure–Activity Relationship Studies on Highly Functionalized Pyrazole Hydrazones and Amides as Antiproliferative and Antioxidant Agents - MDPI. (URL: [Link])
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies | Request PDF - ResearchG
- Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies. (URL: [Link])
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - Encyclopedia.pub. (URL: [Link])
- Pyrazole as an anti-inflammatory scaffold: A comprehensive review - ResearchG
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells - PMC - PubMed Central. (URL: [Link])
- In Vitro Enzymatic and Computational Assessments of Pyrazole–Isatin and Pyrazole–Indole Conjugates as Anti-Diabetic, Anti-Arthritic, and Anti-Inflamm
- Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole deriv
- Anti-inflammatory Activity of Pyrazole Analogues Deduced from Bioactive Piperine: Synthesis, In silico, and In vitro Evaluation | Bentham Science Publishers. (URL: [Link])
- (PDF)
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC - PubMed Central. (URL: [Link])
- Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies | Request PDF - ResearchG
Sources
- 1. ijpsjournal.com [ijpsjournal.com]
- 2. Celecoxib - Wikipedia [en.wikipedia.org]
- 3. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. news-medical.net [news-medical.net]
- 7. ClinPGx [clinpgx.org]
- 8. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 9. NF-κB signaling in inflammation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Modulating Inflammation through the Negative Regulation of NF-κB Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 12. NF-κB - Wikipedia [en.wikipedia.org]
- 13. Frontiers | NF-κB: At the Borders of Autoimmunity and Inflammation [frontiersin.org]
- 14. researchgate.net [researchgate.net]
- 15. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile
Welcome to the dedicated technical support guide for the synthesis of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile. This molecule is a critical building block in medicinal chemistry, notably as a key intermediate in the synthesis of Zanubrutinib, a Bruton's tyrosine kinase (BTK) inhibitor.[1] Achieving a high yield of this pyrazole derivative is paramount for efficient drug development workflows.
This guide is structured to provide researchers, scientists, and drug development professionals with practical, field-tested insights to overcome common synthetic challenges. We will move from troubleshooting specific experimental issues to providing optimized protocols, all grounded in established chemical principles.
Troubleshooting Guide: Enhancing Reaction Yield and Purity
This section addresses the most common issues encountered during the synthesis in a direct question-and-answer format.
Question 1: My reaction yield is consistently low or I'm getting no product at all. What are the primary factors to investigate?
Answer: Low or no yield in this pyrazole synthesis typically points to one of three areas: reagent quality, reaction conditions, or competing side reactions.
-
Probable Cause A: Reagent Integrity. The cyclocondensation reaction is highly sensitive to the purity of the starting materials.
-
Hydrazine: Hydrazine hydrate is hygroscopic and can degrade. Use a freshly opened bottle or verify the concentration of an older stock via titration.
-
Malononitrile: This reagent can dimerize or hydrolyze over time. Use freshly recrystallized malononitrile for best results.
-
-
Probable Cause B: Sub-optimal Reaction Conditions.
-
Solvent: Ethanol and THF are commonly used solvents for this cyclization.[1] Ensure the solvent is anhydrous, as water can promote the hydrolysis of intermediates and starting materials.
-
Temperature: The reaction often requires heating under reflux to proceed to completion.[1] Insufficient temperature can lead to a stalled reaction. Conversely, excessive heat over prolonged periods can lead to degradation. Monitor reaction progress by Thin Layer Chromatography (TLC).
-
Base/Catalyst: While some variations proceed without a catalyst, a mild base like piperidine or triethylamine is often used to facilitate the initial condensation and subsequent cyclization. The absence or incorrect stoichiometry of the base can halt the reaction.
-
-
Probable Cause C: Competing Side Reactions.
-
Malononitrile is a potent Michael acceptor and can engage in side reactions if reaction conditions are not controlled.[4] The primary pyrazole formation should be rapid enough to outcompete these pathways.
-
Troubleshooting Summary Table
| Problem | Probable Cause | Recommended Solution |
| Low / No Yield | Poor quality of hydrazine hydrate. | Use a new bottle or determine the concentration of the existing stock. |
| Impure malononitrile. | Recrystallize malononitrile from water or ethanol before use. | |
| Incorrect solvent or temperature. | Use anhydrous ethanol under reflux. Monitor reaction progress via TLC. | |
| Absence of a suitable base/catalyst. | Add a catalytic amount of a mild base such as piperidine. | |
| Difficult Product Isolation | Product is highly soluble in the reaction solvent. | After cooling, try adding cold water to precipitate the product. |
| Oily or impure crude product. | Purify via column chromatography (e.g., silica gel, ethyl acetate/hexane gradient). | |
| Multiple Spots on TLC | Incomplete reaction. | Increase reaction time or temperature. Confirm starting material integrity. |
| Formation of by-products. | Lower the reaction temperature and ensure slow, controlled addition of reagents. |
Question 2: I've formed the product, but it is difficult to purify. What strategies can I employ?
Answer: Purification challenges often arise from residual starting materials or the formation of closely related by-products.
-
Optimize the Work-up: The goal is to remove unreacted polar starting materials like hydrazine. Upon reaction completion (monitored by TLC), cool the reaction mixture and pour it into ice-cold water. The organic product should precipitate. If it oils out, try scratching the flask or adding a seed crystal.
-
Recrystallization: This is the most effective method for purifying the final product. A solvent system like ethanol/water or isopropanol is often effective. Dissolve the crude solid in the minimum amount of hot solvent and allow it to cool slowly.
-
Column Chromatography: If recrystallization fails to yield a pure product, silica gel column chromatography is a reliable alternative. A gradient elution with a mixture of ethyl acetate and hexanes is a good starting point for separating the desired pyrazole from less polar impurities.
Frequently Asked Questions (FAQs)
Q: What is the underlying mechanism for this synthesis?
A: The synthesis is a classic example of a cyclocondensation reaction to form a pyrazole ring. The process generally involves two key stages:
-
Condensation: The hydrazine nucleophilically attacks one of the nitrile groups or the activated double bond of the β-ketonitrile precursor.
-
Cyclization: An intramolecular cyclization occurs, followed by tautomerization and elimination of a small molecule (like water or methanol) to yield the stable, aromatic 5-aminopyrazole ring system.
Q: Are there "greener" or more efficient catalytic methods to improve yield and reduce reaction times?
A: Absolutely. Modern synthetic methods focus on sustainability and efficiency.
-
Biocatalysts: Guar gum has been reported as an effective green catalyst, pushing yields above 85% while minimizing by-products.[1]
-
Nanocatalysts: Various novel nanocatalysts, such as those based on layered double hydroxides (LDHs) or functionalized magnetic nanoparticles, have demonstrated excellent catalytic activity for related 5-aminopyrazole syntheses.[5][6][7] These catalysts often work in greener solvents like water/ethanol mixtures, offer short reaction times (15-50 minutes), and can be easily recovered and reused for several cycles.[5][8]
-
Alternative Energy Sources: Microwave irradiation has been shown to significantly accelerate similar pyrazole syntheses, often reducing reaction times from hours to minutes and improving yields compared to conventional heating.[9]
Q: Can I use a substituted hydrazine instead of hydrazine hydrate?
A: Yes, using a substituted hydrazine (e.g., phenylhydrazine) is a common strategy to produce N-substituted pyrazoles.[5][10] This is a valid approach for generating a library of related compounds. However, be aware that using a non-symmetrical precursor with a substituted hydrazine can potentially lead to a mixture of regioisomers, which may complicate purification.[11][12]
Visualizing the Workflow
A clear understanding of the reaction pathway and troubleshooting logic is essential.
Caption: Standard Experimental Workflow Diagram.
Caption: Troubleshooting Decision Tree for Low Yield.
Optimized Synthesis Protocols
Protocol 1: Standard Reflux Method
This protocol is a conventional and widely established method for the synthesis.
-
Reagent Preparation:
-
To a 250 mL round-bottom flask equipped with a magnetic stirrer and reflux condenser, add 2-[methoxy(4-phenoxyphenyl)methylene]propanedinitrile (10.0 g, 1 eq).
-
Add 100 mL of absolute ethanol.
-
-
Reaction:
-
To the stirred suspension, add hydrazine hydrate (~64% solution, 1.1 eq) dropwise at room temperature.
-
Add 5-10 drops of piperidine as a catalyst.
-
Heat the reaction mixture to reflux (~78 °C) and maintain for 4-6 hours.
-
Monitor the reaction's progress using TLC (eluent: 1:1 ethyl acetate/hexanes), observing the consumption of the starting material.
-
-
Work-up and Purification:
-
Once the reaction is complete, cool the flask to room temperature, then place it in an ice bath for 30 minutes.
-
Pour the mixture into 200 mL of ice-cold distilled water with stirring.
-
Collect the resulting precipitate by vacuum filtration and wash the solid with cold water (2 x 50 mL).
-
Dry the crude product under vacuum.
-
Recrystallize the solid from an ethanol/water mixture to yield pure this compound as a white to off-white solid.
-
Protocol 2: Green, Catalyst-Enhanced Method
This protocol utilizes a modern, efficient approach for improved yield and faster reaction times, based on principles found in recent literature for related pyrazoles.[5][13]
-
Reagent Preparation:
-
In a 50 mL round-bottom flask, combine the appropriate aldehyde (4-phenoxybenzaldehyde, 1 mmol), malononitrile (1 mmol), and phenylhydrazine (1 mmol) in a 1:1 H₂O/EtOH solvent (10 mL).
-
Add the reusable nanocatalyst LDH@PTRMS@DCMBA@CuI (0.05 g).[5]
-
-
Reaction:
-
Stir the mixture vigorously at a controlled temperature of 55 °C.
-
The reaction is typically complete within 15-30 minutes. Monitor via TLC.
-
-
Work-up and Purification:
-
Cool the reaction to room temperature.
-
Add 3 mL of hot ethanol to the mixture and separate the catalyst via centrifugation or magnetic decantation if applicable. The catalyst can be washed, dried, and stored for reuse.
-
Evaporate the solvent from the supernatant under reduced pressure.
-
Recrystallize the resulting solid from ethanol to afford the pure product with high yield.[13]
-
Key Takeaways
-
The synthesis of this compound is robust but sensitive to reagent purity and reaction conditions.
-
Low yields can often be rectified by carefully verifying the quality of starting materials and optimizing temperature and solvent conditions.
-
Modern catalytic methods, including the use of nanocatalysts and alternative energy sources, offer significant advantages in terms of yield, reaction time, and environmental impact.
-
Systematic monitoring by TLC is crucial for determining reaction completion and identifying the presence of impurities, guiding subsequent purification strategies.
References
- ResearchGate. (n.d.). The preparation of 5-amino-1H-pyrazole-4-carbonitriles.
- ResearchGate. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles.
- Yathirajan, H., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances.
- Ghorbani-Choghamarani, A., & Shiri, L. (2021). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. New Journal of Chemistry.
- ResearchGate. (n.d.). Studies with Malononitrile Derivatives: Synthesis and Reactivity.
- Semantic Scholar. (2021). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano.
- Ghorbani-Choghamarani, A., & Shiri, L. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry.
- Al-Adiwish, W. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.
- Royal Society of Chemistry. (n.d.). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH.
- ResearchGate. (n.d.). Synthesis of pyranopyrazole using hydrazine and malanonitrile derivatives.
- Al-Omran, F., et al. (2010). Polyfunctional Nitriles in Organic Syntheses: A Novel Route to Aminopyrroles, Pyridazines and Pyrazolo[3,4-c]pyridazines. Molecules.
- Zvilichovsky, G., & David, M. (1983). The reaction of phenylmalononitrile with hydrazine. Synthesis and properties of 3,5-diamino-4-phenylpyrazole, 2-amino-3-phenylpyrazolo[1,5-a]pyrimidine, and related compounds. Journal of the Chemical Society, Perkin Transactions 1.
- Chemdad. (n.d.). This compound.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- PubMed. (2024). Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors.
- IntechOpen. (2018). Recent advances in the synthesis of new pyrazole derivatives.
- Al-Adiwish, W. M., et al. (2010). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules.
- El-Sheref, E. M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules.
- El-Metwaly, A. M., et al. (2018). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. Molecules.
Sources
- 1. benchchem.com [benchchem.com]
- 2. This compound synthesis - chemicalbook [chemicalbook.com]
- 3. This compound Nine Chongqing Chemdad Co. ,Ltd [chemdad.com]
- 4. researchgate.net [researchgate.net]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 10. researchgate.net [researchgate.net]
- 11. Recent Advances in the Synthesis of Pyrazole Derivatives: A Review [mdpi.com]
- 12. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 13. rsc.org [rsc.org]
Technical Support Center: Troubleshooting Regioisomer Formation in Knorr Pyrazole Synthesis
Welcome to the technical support center for the Knorr pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are encountering challenges with regioisomer formation in their experiments. The following information is curated to provide in-depth, actionable insights to help you navigate and troubleshoot this common synthetic challenge.
Troubleshooting Guide: Regioisomer Control
The formation of regioisomers is a frequent complication in the Knorr pyrazole synthesis when using unsymmetrical 1,3-dicarbonyl compounds.[1] The ratio of these isomers is highly dependent on the reaction conditions and the nature of the substituents on both the dicarbonyl and hydrazine starting materials. This section provides answers to specific troubleshooting questions.
Q: How does the acidity of the reaction medium affect the regioselectivity of my Knorr pyrazole synthesis?
Controlling the pH of the reaction is a critical factor in dictating the final regioisomeric ratio. The mechanism of the Knorr synthesis involves a series of acid-catalyzed steps, including imine formation and cyclization.[2][3][4][5][6]
-
Under Acidic Conditions: Acid catalysis promotes the protonation of a carbonyl oxygen, which increases the electrophilicity of the carbonyl carbon for the initial nucleophilic attack by the hydrazine.[3] Generally, the more reactive carbonyl group (less sterically hindered or more electronically activated) will be attacked preferentially. For instance, in a β-ketoester, the ketone carbonyl is more reactive than the ester carbonyl.[7]
-
Under Neutral or Weakly Acidic Conditions: In neutral or weakly acidic media, the reaction may proceed more slowly, and the inherent nucleophilicity of the hydrazine nitrogens plays a more significant role. The dehydration step to form the final pyrazole is often the rate-determining step under neutral pH conditions.[1] It has been observed that at pH 7, the initial hydrazone can be formed and trapped without cyclizing to the pyrazole.[2] Conversely, at a pH of 8.5, the reaction may not proceed at all, yielding only starting materials.[2]
Troubleshooting Tip: If you are observing an unfavorable regioisomeric ratio, systematically screen a range of pH conditions. Start with weakly acidic conditions (e.g., using acetic acid as a catalyst) and move to more strongly acidic conditions if necessary.[8] Keep in mind that very low pH (<3) can sometimes favor the formation of furan byproducts.[9]
Q: What is the impact of steric and electronic effects of the substituents on the 1,3-dicarbonyl compound?
The electronic and steric characteristics of the substituents on the 1,3-dicarbonyl compound significantly influence which carbonyl group is more susceptible to nucleophilic attack.
-
Steric Hindrance: A bulkier substituent adjacent to a carbonyl group will sterically hinder the approach of the hydrazine, favoring attack at the less hindered carbonyl. This can be a powerful tool for directing the regioselectivity.
-
Electronic Effects: Electron-withdrawing groups (EWGs) increase the electrophilicity of the adjacent carbonyl carbon, making it a more likely site for the initial attack. Conversely, electron-donating groups (EDGs) decrease the electrophilicity. When considering a β-ketoester, the ketone is generally more reactive towards nucleophiles than the ester.[7]
Troubleshooting Tip: To favor a specific regioisomer, consider modifying the substituents on your 1,3-dicarbonyl substrate. Introducing a bulky group or a strong electron-withdrawing group can effectively direct the initial nucleophilic attack.
Q: How do the substituents on the hydrazine starting material influence the reaction outcome?
The nature of the substituent on a monosubstituted hydrazine (R-NHNH₂) determines the relative nucleophilicity of the two nitrogen atoms.
-
Electron-Donating Groups (EDGs) on Hydrazine: An EDG will increase the electron density on the substituted nitrogen, making it more nucleophilic.
-
Electron-Withdrawing Groups (EWGs) on Hydrazine: An EWG will decrease the electron density on the substituted nitrogen, making the unsubstituted terminal nitrogen the more nucleophilic center.
Troubleshooting Tip: The interplay between the hydrazine's nucleophilicity and the dicarbonyl's electrophilicity is key. For example, with phenylhydrazine, the NH₂ group is the more nucleophilic nitrogen.[10] This more nucleophilic nitrogen is expected to preferentially attack the more reactive carbonyl group.[10]
Q: Can the choice of solvent influence the regioisomeric ratio?
Yes, the solvent can play a significant role in the regioselectivity of the Knorr pyrazole synthesis. The polarity of the solvent can influence the stability of intermediates and transition states. Recent studies have shown that using fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP) can dramatically increase regioselectivity in some cases.[10]
Troubleshooting Tip: If you are struggling with poor regioselectivity, consider screening different solvents. A shift from a non-polar to a polar protic or aprotic solvent, or the use of fluorinated alcohols, could significantly alter the product distribution.[10]
Q: Does the stoichiometry of the reactants affect the formation of regioisomers?
Recent research suggests that varying the ratio of the diketone and hydrazine can indeed affect the regioisomeric ratio.[1] This is a less commonly explored parameter but could provide an additional handle for optimizing your reaction.
Troubleshooting Tip: Experiment with slight excesses of either the 1,3-dicarbonyl compound or the hydrazine to see if this influences the regioisomeric outcome.
Frequently Asked Questions (FAQs)
Q: What is the generally accepted mechanism for the Knorr pyrazole synthesis?
The Knorr pyrazole synthesis is a classic condensation reaction between a 1,3-dicarbonyl compound and a hydrazine.[8][11] The widely accepted mechanism proceeds through the following key steps, typically under acidic catalysis:[4][5][6]
-
Initial Nucleophilic Attack: One of the nitrogen atoms of the hydrazine attacks one of the carbonyl carbons of the 1,3-dicarbonyl compound.
-
Formation of a Carbinolamine Intermediate: This attack forms a tetrahedral intermediate.
-
Dehydration to form a Hydrazone: The carbinolamine intermediate eliminates a molecule of water to form a hydrazone.
-
Intramolecular Cyclization: The remaining free nitrogen atom of the hydrazine attacks the second carbonyl group in an intramolecular fashion.
-
Second Dehydration: The resulting cyclic intermediate undergoes another dehydration step to form the aromatic pyrazole ring.
Q: What are the expected regioisomers in the Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl?
When an unsymmetrical 1,3-dicarbonyl compound (R¹-CO-CH₂-CO-R²) reacts with a monosubstituted hydrazine (R³-NHNH₂), two possible regioisomeric pyrazoles can be formed.[1] The initial attack of the hydrazine can occur at either of the two different carbonyl carbons, leading to a mixture of the two isomers.
Q: Are there any common side reactions or impurities to be aware of?
Besides the formation of regioisomers, other side reactions can occur. Hydrazines can be unstable and may decompose, leading to colored impurities.[12] In some cases, particularly at very low pH, furan derivatives can be formed as byproducts.[9] Additionally, incomplete reaction can leave unreacted starting materials in the final product mixture.
Summary of Factors Influencing Regioselectivity
| Parameter | Effect on Regioselectivity | Troubleshooting Considerations |
| pH | Controls the activation of carbonyls and the rate of cyclization. Acidic conditions generally favor attack at the more reactive carbonyl.[2][3] | Systematically screen pH from weakly acidic to more strongly acidic conditions. |
| Dicarbonyl Substituents (Steric) | Bulky groups hinder attack at the adjacent carbonyl, directing the reaction to the less hindered site. | Introduce sterically demanding groups to block one of the carbonyls. |
| Dicarbonyl Substituents (Electronic) | Electron-withdrawing groups increase the electrophilicity of the adjacent carbonyl, making it more susceptible to attack.[7] | Utilize electron-withdrawing or -donating groups to modulate carbonyl reactivity. |
| Hydrazine Substituents | The electronic nature of the substituent determines the relative nucleophilicity of the two nitrogen atoms. | Choose a hydrazine with appropriate electronic properties to direct the initial attack. |
| Solvent | Can influence the stability of intermediates and transition states. Fluorinated alcohols may enhance regioselectivity.[10] | Screen a range of solvents with varying polarities. |
| Reactant Stoichiometry | The ratio of dicarbonyl to hydrazine can impact the regioisomeric ratio.[1] | Experiment with using a slight excess of one of the reactants. |
Experimental Protocol: A General Procedure for Knorr Pyrazole Synthesis
This protocol provides a general starting point. The specific amounts, temperature, and reaction time should be optimized for your particular substrates.
-
Reactant Preparation: In a round-bottom flask equipped with a magnetic stir bar and a condenser, dissolve the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Addition of Hydrazine: Add the hydrazine derivative (1.0-1.2 eq) to the solution. If using a hydrazine salt (e.g., phenylhydrazine hydrochloride), a base such as sodium acetate may be added.
-
Catalyst Addition (if necessary): Add a catalytic amount of a weak acid, such as glacial acetic acid (e.g., 3 drops), if not already used as the solvent.[8]
-
Reaction: Heat the reaction mixture to reflux and monitor the progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. The product may precipitate upon cooling. If not, the solvent can be removed under reduced pressure. The crude product can then be purified by recrystallization or column chromatography.
Mechanistic Diagram of Regioisomer Formation
The following diagram illustrates the competing pathways in the Knorr pyrazole synthesis that lead to the formation of two different regioisomers from an unsymmetrical 1,3-dicarbonyl.
Caption: Competing pathways in the Knorr pyrazole synthesis.
References
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. RSC Publishing. [Link]
- Flood, D. T., et al. (2018).
- Zhang, Y., et al. (2019). Mechanistic Study on the Knorr Pyrazole Synthesis-Thioester Generation Reaction.
- Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis. Chem Help Asap. [Link]
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis. Name-Reaction.com. [Link]
- Giradkar, V. (2019). Knorr Pyrazole Synthesis (M. Pharm). Slideshare. [Link]
- Raw, S. A., & Turner, N. J. (2018).
- El-Faham, A., et al. (2023).
- Dömling, A. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry. [Link]
- Dömling, A. (2019). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journals. [Link]
- The Royal Society of Chemistry. (2017). Knorr Pyrazole Synthesis of Edaravone. The Royal Society of Chemistry. [Link]
- Petrović, V. P., et al. (2017). Knorr Pyrazole Synthesis.
- Wikipedia. (n.d.). Knorr pyrrole synthesis. Wikipedia. [Link]
- Chem Help ASAP. (2021).
- Fustero, S., et al. (2023). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. [Link]
- Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
- Li, J. J. (2006). Knorr Pyrazole Synthesis.
- Reddit. (2024). Knorr Pyrazole Synthesis advice. Reddit. [Link]
- Chemexplained. (2020). Paal-Knorr Synthesis of Pyrrole: Complete mechanistic description. YouTube. [Link]
- Organic Chemistry Portal. (n.d.). Paal-Knorr Pyrrole Synthesis. Organic Chemistry Portal. [Link]
- Reddit. (n.d.). Knorr Pyrazole Synthesis Question. Reddit. [Link]
- Flood, D. T., et al. (2018). Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL.
Sources
- 1. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 2. Leveraging the Knorr Pyrazole Synthesis for the Facile Generation of Thioester Surrogates for use in NCL - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. jk-sci.com [jk-sci.com]
- 5. name-reaction.com [name-reaction.com]
- 6. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 7. rsc.org [rsc.org]
- 8. chemhelpasap.com [chemhelpasap.com]
- 9. Paal-Knorr Pyrrole Synthesis [organic-chemistry.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. mdpi.com [mdpi.com]
- 12. reddit.com [reddit.com]
Technical Support Center: Overcoming Solubility Challenges with Pyrazole-Based Inhibitors
Welcome to the technical support center dedicated to addressing a critical bottleneck in the development of pyrazole-based inhibitors: poor aqueous solubility. This guide is designed for researchers, scientists, and drug development professionals to provide practical, field-proven insights and troubleshooting strategies to overcome solubility hurdles encountered during experimentation. Our approach is rooted in a deep understanding of the physicochemical properties of pyrazole scaffolds and the causal mechanisms behind various solubility enhancement techniques.
Understanding the Challenge: Why Do Pyrazole-Based Inhibitors Often Exhibit Poor Solubility?
Pyrazole-based compounds are a cornerstone in modern medicinal chemistry, forming the structural core of numerous potent and selective kinase inhibitors.[1][2] However, their inherent structural features can often lead to solubility issues. The planar nature of the pyrazole ring, coupled with its capacity for strong intermolecular interactions such as hydrogen bonding and π-π stacking, can result in high crystal lattice energy.[3][4] This makes it energetically unfavorable for solvent molecules to break apart the crystal lattice and solvate the individual inhibitor molecules, leading to low aqueous solubility.
Furthermore, the weakly basic nature of the pyrazole ring (pKa ≈ 2.5) means that its ionization state, and therefore solubility, can be highly dependent on the pH of the surrounding medium.[1] Substituents on the pyrazole ring also play a crucial role; non-polar groups can significantly decrease aqueous solubility, while strategically placed polar groups may enhance it.[5]
Frequently Asked Questions (FAQs)
Q1: My pyrazole-based inhibitor is insoluble in my aqueous assay buffer. What is the first thing I should try?
A1: The most immediate and often effective first step is to prepare a concentrated stock solution of your inhibitor in a water-miscible organic solvent and then dilute it into your aqueous buffer.
-
Recommended Solvents: Dimethyl sulfoxide (DMSO) is the most common choice due to its high solubilizing power for a wide range of organic compounds. Other options include ethanol, methanol, or dimethylformamide (DMF).[6]
-
Best Practices:
-
Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO.
-
When preparing your working solution, ensure the final concentration of the organic solvent in the aqueous buffer is low (typically ≤1%) to avoid impacting your biological assay.
-
Always add the stock solution to the buffer with vigorous vortexing to ensure rapid and uniform dispersion, minimizing the risk of precipitation.
-
Q2: I'm observing compound precipitation in my cell culture media over time. What's happening and how can I prevent it?
A2: This is a common issue known as "compound crashing out." It occurs when the concentration of the inhibitor in the media exceeds its thermodynamic solubility limit, even if it initially appears dissolved.
-
Causality: The organic solvent from your stock solution initially helps to keep the compound in a supersaturated state. Over time, as the system equilibrates, the compound precipitates to its true, lower solubility limit in the aqueous media.
-
Solutions:
-
Lower the Final Concentration: The simplest solution is to work at a lower final concentration of the inhibitor.
-
Incorporate a Surfactant: Low concentrations of non-ionic surfactants like Tween® 20 or Pluronic® F-127 can help to form micelles that encapsulate the inhibitor and improve its apparent solubility.[7]
-
Use a Formulation Strategy: For in vivo studies or more demanding in vitro experiments, consider more advanced formulation strategies as detailed in the troubleshooting guide below.
-
Q3: How does pH affect the solubility of my pyrazole-based inhibitor?
A3: Pyrazoles are weakly basic.[1] Adjusting the pH of your solution can significantly impact their solubility.
-
Mechanism: At a pH below the pKa of the pyrazole ring, the nitrogen atoms can become protonated, forming a more soluble salt.[8]
-
Practical Application: If your compound has a basic pyrazole core, lowering the pH of your buffer (e.g., to pH 5-6) may increase its solubility. Conversely, if your molecule has acidic functional groups, increasing the pH may be beneficial. A pH-solubility profile is a valuable initial experiment to determine the optimal pH range for your compound.[9]
Troubleshooting Guide: Advanced Strategies for Overcoming Solubility Issues
When simple co-solvent systems are insufficient, a range of chemical and formulation strategies can be employed.
Chemical Modification Strategies
For pyrazole-based inhibitors with ionizable groups, forming a salt is a highly effective method to improve aqueous solubility and dissolution rate.[10][11]
-
Principle: By reacting the parent compound with an acid or base, you create an ionic salt form which often has a much lower crystal lattice energy and is more readily solvated by water. For weakly basic pyrazoles, acid addition salts are most common.
-
Common Counter-ions: For basic pyrazoles, common acidic counter-ions include hydrochloride, sulfate, phosphate, mesylate, and tartrate. The choice of counter-ion can significantly impact the final solubility and solid-state properties of the salt.
Experimental Protocol: Small-Scale Salt Screening
-
Dissolve the Parent Compound: Dissolve a known amount of your pyrazole-based inhibitor in a suitable organic solvent (e.g., methanol, ethanol, or acetone).
-
Add the Acid: In separate vials, add a stoichiometric equivalent of different acids (e.g., HCl in isopropanol, methanesulfonic acid, sulfuric acid).
-
Induce Precipitation: Allow the solutions to stand at room temperature or cool to induce precipitation of the salt. If no precipitate forms, slow evaporation of the solvent can be attempted.
-
Isolate and Wash: Isolate the resulting solid by filtration, wash with a small amount of the organic solvent, and dry under vacuum.
-
Assess Solubility: Determine the aqueous solubility of each salt form and compare it to the parent compound.
A prodrug is a biologically inactive derivative of a drug molecule that undergoes an enzymatic or chemical transformation in vivo to release the active parent drug.[12] This strategy can be used to temporarily mask the physicochemical properties that lead to poor solubility.
-
Mechanism: A common approach is to add a highly soluble promoiety, such as a phosphate group, to the inhibitor. This increases aqueous solubility and, once administered, endogenous phosphatases cleave the phosphate group to release the active inhibitor at the site of action.[13]
-
Example: Ruxolitinib, a pyrazole-containing JAK inhibitor, has been formulated as a phosphate salt to improve its properties.[13]
Conceptual Workflow for Prodrug Synthesis
Caption: Conceptual workflow for the prodrug approach.
Formulation Strategies
Solid dispersions involve dispersing the drug in an inert carrier matrix at the solid state.[14][15] This can significantly enhance the dissolution rate and apparent solubility.
-
Mechanism: The drug is typically present in an amorphous (non-crystalline) state within the carrier, which has a higher energy state and is more readily dissolved than the stable crystalline form. Common carriers include polymers like polyvinylpyrrolidone (PVP), polyethylene glycol (PEG), and hydroxypropyl methylcellulose (HPMC).
-
Case Study: Celecoxib: The solubility and dissolution of the pyrazole-based COX-2 inhibitor, celecoxib, have been significantly enhanced using solid dispersion techniques with carriers like Pluronic F 127 and urea.[7][14]
Experimental Protocol: Preparation of a Solid Dispersion by Solvent Evaporation
-
Dissolution: Dissolve both the pyrazole-based inhibitor and the carrier polymer (e.g., PVP K30) in a common volatile solvent (e.g., a mixture of dichloromethane and methanol).
-
Solvent Evaporation: Evaporate the solvent under reduced pressure using a rotary evaporator. This will leave a thin film of the solid dispersion on the flask wall.
-
Drying: Further dry the solid dispersion in a vacuum oven to remove any residual solvent.
-
Pulverization and Sieving: Scrape the dried solid dispersion from the flask, pulverize it using a mortar and pestle, and pass it through a sieve to obtain a fine powder.
-
Characterization and Dissolution Testing: Characterize the solid dispersion using techniques like Differential Scanning Calorimetry (DSC) and X-Ray Diffraction (XRD) to confirm the amorphous nature of the drug. Perform dissolution studies to compare the release profile to the pure drug.
Reducing the particle size of the drug increases its surface area-to-volume ratio, which, according to the Noyes-Whitney equation, leads to a faster dissolution rate.[16]
-
Nanosuspensions: These are sub-micron colloidal dispersions of pure drug particles in a liquid phase, stabilized by surfactants or polymers. They are particularly useful for compounds that are poorly soluble in both aqueous and organic media.
-
Benefits: Nanosuspensions can be used for oral, parenteral, and other routes of administration. The increased saturation solubility and dissolution rate can significantly improve bioavailability.[16]
Experimental Workflow for Nanosuspension Preparation
Caption: Workflow for preparing a nanosuspension.
Quantitative Data Summary
The following table provides a conceptual comparison of the solubility enhancement that can be achieved with different techniques for a hypothetical pyrazole-based inhibitor.
| Method | Solubility in Water (µg/mL) | Fold Increase |
| Parent Compound | 1 | - |
| Optimized pH (pH 4.0) | 10 | 10 |
| Co-solvent (5% DMSO) | 50 | 50 |
| Hydrochloride Salt | 500 | 500 |
| Solid Dispersion (1:5 with PVP) | 1500 | 1500 |
| Nanosuspension | > 2000 (apparent) | > 2000 |
Application in Relevant Signaling Pathways
The solubility of pyrazole-based inhibitors is critical for their efficacy in targeting key signaling pathways implicated in diseases like cancer and inflammation.
BCR-ABL Signaling in Chronic Myeloid Leukemia (CML)
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives CML.[17][18] Pyrazole-based inhibitors targeting BCR-ABL must achieve sufficient concentrations in the plasma to effectively inhibit downstream signaling through pathways like RAS/MAPK and PI3K/AKT.[19][20]
Caption: Simplified BCR-ABL signaling pathway.
JAK-STAT Signaling in Inflammatory Diseases
The JAK-STAT pathway transmits signals from cytokines and growth factors to the nucleus, playing a key role in immunity and inflammation.[21][22] Pyrazole-based JAK inhibitors, such as ruxolitinib, are used to treat myelofibrosis and other inflammatory conditions.[23][24] Their solubility is crucial for effective oral absorption and systemic activity.
Caption: Role of Aurora kinases in mitosis.
Conclusion
Overcoming the solubility challenges of pyrazole-based inhibitors is a critical step in translating a potent compound into a viable therapeutic candidate. A systematic approach, beginning with an understanding of the compound's physicochemical properties and progressing through a logical sequence of formulation and chemical modification strategies, will maximize the probability of success. This guide provides a framework for troubleshooting these common issues, grounded in scientific principles and practical experimental protocols.
References
- Solubility enhancement of Cox-2 inhibitors using various solvent systems. PubMed.
- Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. PubMed.
- Janus kinase inhibitor. Wikipedia.
- Molecular Pathways: BCR-ABL. Clinical Cancer Research - AACR Journals.
- Mechanism of action of the Aurora kinase inhibitor CCT129202 and in vivo quantification of biological activity. AACR Journals.
- The role of JAK/STAT signaling pathway and its inhibitors in diseases. PubMed.
- JAK-STAT Signaling Has Many Faces: Inhibitors Offer Hope in Rare Blood Cancers. AJMC.
- Aurora kinases signaling in cancer: from molecular perception to targeted therapies. PMC - PubMed Central.
- Targeting the BCR-ABL Signaling Pathway in Therapy-Resistant Philadelphia Chromosome-Positive Leukemia. AACR Journals.
- Enhancing Solubility and Dissolution of Celecoxib by Spray Drying using Pluronic F 127. Indian Journal of Pharmaceutical Education and Research.
- Signaling pathways activated by BCR-ABL. (a) BCR-ABL activates... ResearchGate.
- BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction. Encyclopedia.pub.
- What are Aurora B inhibitors and how do they work? Patsnap Synapse.
- Enhancement of Solubility and Dissolution of Celecoxib by Solid Dispersion Technique. Journal of Pharmaceutical Science and Technology (JPST).
- BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia. NIH.
- A Comprehensive Overview of Globally Approved JAK Inhibitors. PMC - PubMed Central.
- (PDF) Enhancement of celecoxib solubility by solid disperson using mannitol. ResearchGate.
- Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation. PubMed Central.
- What are Serine/threonine-protein kinase Aurora inhibitors and how do they work? Patsnap Synapse.
- Developing a JAK Inhibitor for Targeted Local Delivery: Ruxolitinib Cream. PMC - NIH.
- Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model. PubMed.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC - PubMed Central.
- Ruxolitinib and its Phosphate Form: Exploring a Potential New Treatment Option. Qingmu.
- Coordination chemistry in the solid state: synthesis and interconversion of pyrazolium salts, pyrazole complexes, and pyrazolate MOFs. PubMed.
- Pyrazole compound and salt and application thereof. Google Patents.
- Pyrazole. Solubility of Things.
- Development and Evaluation of Bilayer Sustained-Release Tablets of Ruxolitinib Using Discriminative Pharmacokinetic Analysis and IVIVC. PubMed Central.
- a) Hydrogen bonding between pyrazoles units, and b) π···π stacking... ResearchGate.
- Stable oral pharmaceutical formulation containing ruxolitinib hemifumarate. Google Patents.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. MDPI.
- Salt Formation to Improve Drug Solubility. Request PDF - ResearchGate.
- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. MDPI.
- Applications of π-π stacking interactions in the design of drug-delivery systems. Request PDF - ResearchGate.
- Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH.
- Salt formation to improve drug solubility. PubMed.
- Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. Request PDF - ResearchGate.
- 1 Competitive Pi-Stacking and H-Bond Piling Increase Solubility of Heterocyclic Redoxmers. OSTI.GOV.
- General methods of synthesis for pyrazole and its derivatives. ResearchGate.
- Prodrugs and Mutual Prodrugs: Synthesis of Some New Pyrazolone and Oxadiazole Analogues of a Few Non-Steroidal Antiinflammatory Drugs. ResearchGate.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- 4. Organic Syntheses Procedure.
- The binding interactions of the newly derived pyrazole compounds... ResearchGate.
- Dihedral angle and hydrogen bonding with π….π stacking interactions of (4 k). ResearchGate.
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 6. cdn.caymanchem.com [cdn.caymanchem.com]
- 7. ijper.org [ijper.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. Solubility enhancement of Cox-2 inhibitors using various solvent systems - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Pyrazole NNRTIs 3: optimisation of physicochemical properties - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Prodrugs of Pyrazolo[3,4-d]pyrimidines: From Library Synthesis to Evaluation as Potential Anticancer Agents in an Orthotopic Glioblastoma Model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. qingmupharm.com [qingmupharm.com]
- 14. onlinepharmacytech.info [onlinepharmacytech.info]
- 15. researchgate.net [researchgate.net]
- 16. Celecoxib Nanoformulations with Enhanced Solubility, Dissolution Rate, and Oral Bioavailability: Experimental Approaches over In Vitro/In Vivo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 17. aacrjournals.org [aacrjournals.org]
- 18. researchgate.net [researchgate.net]
- 19. aacrjournals.org [aacrjournals.org]
- 20. BCR-ABL1 Tyrosine Kinase Complex Signaling Transduction: Challenges to Overcome Resistance in Chronic Myeloid Leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 21. The role of JAK/STAT signaling pathway and its inhibitors in diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. onclive.com [onclive.com]
- 23. Janus kinase inhibitor - Wikipedia [en.wikipedia.org]
- 24. A Comprehensive Overview of Globally Approved JAK Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Pyrazole Synthesis with Hydrazine Derivatives
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for pyrazole synthesis. This guide, designed by application scientists, provides in-depth troubleshooting advice and answers to frequently asked questions encountered during the synthesis of pyrazoles using hydrazine derivatives. Our goal is to move beyond simple procedural steps and offer a deeper understanding of the reaction mechanisms and the rationale behind optimizing experimental conditions.
Section 1: Understanding the Core Reaction - The Knorr Pyrazole Synthesis
The reaction of a 1,3-dicarbonyl compound with a hydrazine derivative is a cornerstone of pyrazole synthesis, widely known as the Knorr pyrazole synthesis.[1][2] This reaction proceeds via a cyclocondensation mechanism, typically under acidic conditions, to form the stable aromatic pyrazole ring.[3][4]
Mechanism Overview
The generally accepted mechanism involves the following key steps:
-
Imine/Hydrazone Formation: The reaction initiates with the nucleophilic attack of one nitrogen atom of the hydrazine derivative on one of the carbonyl groups of the 1,3-dicarbonyl compound. This is often the rate-determining step and can be influenced by the nature of the substituents on both reactants.
-
Cyclization: The second nitrogen atom of the hydrazine then attacks the remaining carbonyl group in an intramolecular fashion.
-
Dehydration: The resulting cyclic intermediate undergoes dehydration to form the final aromatic pyrazole product.[4]
Visualizing the Knorr Pyrazole Synthesis
Sources
Technical Support Center: Avoiding Byproduct Formation in Pyrazole Synthesis via Cyclocondensation
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals who are actively engaged in the synthesis of pyrazole derivatives through cyclocondensation reactions, a cornerstone of heterocyclic chemistry. The formation of pyrazoles, particularly through the well-established Knorr synthesis, involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][2][3] While seemingly straightforward, this reaction is often plagued by challenges, most notably the formation of unwanted byproducts that complicate purification and reduce yields.
This document provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during these experiments. Our focus is on understanding the underlying mechanisms of byproduct formation and providing actionable, field-proven strategies to mitigate these challenges, ensuring the integrity and efficiency of your synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: What is the most common byproduct in pyrazole synthesis from unsymmetrical 1,3-dicarbonyls?
A1: The most prevalent issue is the formation of a regioisomeric mixture.[1][4][5] When an unsymmetrical 1,3-dicarbonyl compound reacts with a substituted hydrazine, the initial nucleophilic attack by the hydrazine can occur at either of the two distinct carbonyl carbons.[1][6] This leads to two different intermediates and, ultimately, two distinct pyrazole regioisomers.[1] Controlling which isomer is formed is critical, as different regioisomers can exhibit vastly different biological and physical properties.[7]
Q2: Why is my reaction yield consistently low, even when starting materials are consumed?
A2: Low yields, despite the consumption of starting materials, can often be attributed to the formation of soluble byproducts or decomposition of intermediates. One common intermediate, a 5-hydroxy-5-trifluoromethylpyrazoline, can be stable and may not fully convert to the desired pyrazole under certain conditions.[8][9] Additionally, side reactions of the hydrazine or dicarbonyl compound, such as self-condensation or decomposition under harsh reaction conditions (e.g., high temperatures or strong acids), can lead to a complex mixture of uncharacterized byproducts, thereby lowering the yield of the desired pyrazole.
Q3: My reaction mixture turns a dark color. Is this normal, and how can I obtain a cleaner product?
A3: Discoloration, often to a deep yellow or red, is a common observation, especially when using hydrazine salts like phenylhydrazine hydrochloride.[10] This is frequently caused by the formation of colored impurities from the hydrazine starting material itself.[10] To achieve a cleaner reaction, consider adding a mild base, such as sodium acetate, to neutralize the acidity if you are using a hydrazine salt.[10] Running the reaction under an inert atmosphere (e.g., nitrogen or argon) can also help prevent the formation of colored impurities that may result from oxidative processes.[10]
Q4: Can the choice of solvent significantly impact the outcome of my pyrazole synthesis?
A4: Absolutely. The solvent plays a crucial role in influencing regioselectivity.[8][9] Traditional solvents like ethanol can sometimes lead to poor selectivity.[8][9] However, the use of fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), has been shown to dramatically increase regioselectivity in favor of a single isomer.[8][9] This is attributed to their non-nucleophilic nature, which prevents them from competing with the hydrazine in attacking the more reactive carbonyl group.[9] Aprotic dipolar solvents like DMF or NMP can also offer improved results, particularly with aryl hydrazine hydrochlorides.[10]
Troubleshooting Guide: Common Issues and Solutions
This section delves into specific problems you may encounter during your experiments and provides detailed, evidence-based solutions.
Problem: Poor Regioselectivity (Formation of Isomeric Pyrazoles)
The formation of a mixture of regioisomers is arguably the most significant challenge when working with unsymmetrical 1,3-dicarbonyls.[1][4][5] The ratio of these isomers is dictated by a delicate balance of steric and electronic factors, as well as the reaction conditions.[1]
Root Causes & Mechanistic Insights:
The regiochemical outcome is determined by the initial nucleophilic attack of the substituted hydrazine on one of the two carbonyl carbons of the 1,3-dicarbonyl compound.[1][6] Several factors influence this initial step:
-
Steric Hindrance: Bulky substituents on either the dicarbonyl compound or the hydrazine can sterically hinder the approach to one of the carbonyl groups, thereby favoring attack at the less hindered position.[1][7]
-
Electronic Effects: The electrophilicity of the carbonyl carbons is a key determinant. Electron-withdrawing groups (e.g., -CF₃) on the dicarbonyl compound increase the electrophilicity of the adjacent carbonyl carbon, making it a more favorable site for nucleophilic attack.[7][11]
-
Hydrazine Nucleophilicity: In a substituted hydrazine (R-NH-NH₂), the two nitrogen atoms have different nucleophilicities. For instance, in methylhydrazine, the methyl-substituted nitrogen is more nucleophilic, whereas in phenylhydrazine, the unsubstituted -NH₂ group is more nucleophilic.[11]
-
Reaction pH: The acidity or basicity of the reaction medium can alter the nucleophilicity of the hydrazine and the reactivity of the dicarbonyl compound.[1][7] Acid catalysis can protonate a carbonyl group, activating it for attack.[6][12][13]
Solutions & Preventative Measures:
| Strategy | Principle | Experimental Protocol Example |
| Solvent Optimization | Fluorinated alcohols like TFE and HFIP are non-nucleophilic and can stabilize intermediates through hydrogen bonding, promoting a single reaction pathway.[8][9] | Protocol: Dissolve the 1,3-dicarbonyl (1.0 mmol) in HFIP (3 mL). Add the substituted hydrazine (1.1 mmol) and stir at room temperature. Monitor by TLC. This method has been shown to yield regioisomeric ratios greater than 99:1 in some cases.[7][9] |
| Catalyst Selection | Acid catalysts (e.g., acetic acid, HCl) can protonate the carbonyl group, influencing the site of initial hydrazine attack.[6][12][13] Lewis acids can also be employed to control regioselectivity. | Protocol: In a microwave vial, combine the 1,3-dicarbonyl (1.0 mmol) and hydrazine (1.1 mmol) in glacial acetic acid (5 mL). Irradiate in a microwave reactor (e.g., 120-140 °C for 15-20 min).[7] |
| Temperature Control | In some systems, temperature can be used to switch between kinetic and thermodynamic control, favoring the formation of a specific isomer. | Protocol: Systematically screen reaction temperatures (e.g., 0 °C, room temperature, reflux) in a chosen solvent system and analyze the isomeric ratio at each temperature point by ¹H NMR or HPLC. |
| Strategic Use of Bulky Groups | Incorporating a sterically demanding group on either the dicarbonyl or the hydrazine can effectively block one of the reaction pathways.[1][7] | Design Consideration: When synthesizing a new pyrazole series, consider if a bulky protecting group or substituent could be temporarily installed to direct the cyclization and later removed. |
Problem: Incomplete Reaction or Low Yield
Even with high regioselectivity, achieving a high yield can be challenging. This often points to issues with reaction conditions, starting material stability, or the formation of non-pyrazole byproducts.
Root Causes & Mechanistic Insights:
-
Stable Intermediates: The reaction proceeds through a hydrazone or a cyclic hemiaminal (e.g., 5-hydroxypyrazoline) intermediate.[1][5] Under certain conditions, particularly at lower temperatures or with less reactive substrates, this intermediate may not fully dehydrate to form the aromatic pyrazole ring.
-
Starting Material Decomposition: Hydrazine and its derivatives can be unstable, especially at elevated temperatures. 1,3-Dicarbonyl compounds can undergo self-condensation or other side reactions under strongly acidic or basic conditions.
-
Formation of Bis-Pyrazoles or Other Oligomers: If the stoichiometry is not carefully controlled, or if one reactant is added too quickly, side reactions leading to the formation of bis-pyrazoles or other oligomeric byproducts can occur.
Solutions & Preventative Measures:
| Strategy | Principle | Experimental Protocol Example |
| Ensuring Complete Dehydration | The final step of the Knorr synthesis is the acid-catalyzed dehydration of a cyclic intermediate.[5] Ensuring sufficient acid concentration and an adequate reaction temperature is crucial for driving the reaction to completion. | Protocol: After the initial condensation (monitored by TLC for starting material consumption), add a catalytic amount of a strong acid (e.g., a few drops of concentrated H₂SO₄) and heat the reaction to reflux to facilitate dehydration. Neutralize with a base during workup. |
| Stoichiometry Control | Using a slight excess (1.1-1.2 equivalents) of the hydrazine derivative can help drive the reaction to completion, but a large excess should be avoided to minimize side reactions. | Procedure: Add the hydrazine derivative dropwise to a solution of the 1,3-dicarbonyl compound at a controlled temperature (e.g., 0 °C or room temperature) to maintain control over the reaction rate and prevent localized excesses. |
| Purification of Starting Materials | Impurities in either the 1,3-dicarbonyl or the hydrazine can inhibit the reaction or lead to byproduct formation. | Best Practice: Ensure the purity of your starting materials before beginning the reaction. 1,3-Dicarbonyl compounds can often be purified by distillation or recrystallization. Hydrazine derivatives should be stored properly, and their purity checked before use. |
| Microwave-Assisted Synthesis | Microwave irradiation can significantly shorten reaction times and often leads to higher yields and cleaner reaction profiles by rapidly and uniformly heating the reaction mixture.[7] | Protocol: Utilize a dedicated microwave reactor for organic synthesis. A typical procedure involves heating the reactants in a sealed vessel in a suitable solvent (e.g., acetic acid, ethanol, or DMF) for 5-30 minutes at 100-150 °C.[7] |
Problem: Difficulty in Product Purification
The presence of closely related byproducts, especially regioisomers, can make the purification of the desired pyrazole a significant challenge.
Root Causes & Mechanistic Insights:
-
Similar Polarity of Regioisomers: Regioisomeric pyrazoles often have very similar polarities, making their separation by standard silica gel column chromatography difficult and inefficient.[14][15]
-
Contamination with Unreacted Hydrazine: Hydrazine and its derivatives can be difficult to remove completely during workup and can co-elute with the product during chromatography.
-
Formation of Acid/Base Salts: If acidic or basic catalysts are used, the final product may exist as a salt, altering its solubility and chromatographic behavior.
Solutions & Preventative Measures:
| Strategy | Principle | Experimental Protocol Example |
| Optimize for Selectivity First | The most effective purification strategy is to avoid the formation of the impurity in the first place. Revisit the troubleshooting steps for poor regioselectivity before attempting a difficult separation. | Workflow: Before scaling up, perform small-scale screening of solvents (e.g., EtOH vs. HFIP), catalysts, and temperatures to find conditions that maximize the formation of the desired isomer. |
| Crystallization | If the desired product is a solid, careful crystallization can be a highly effective method for separating it from soluble impurities and, in some cases, from its regioisomer if their crystal packing energies are sufficiently different. | Procedure: Screen a variety of solvent systems (e.g., ethanol/water, ethyl acetate/hexanes, dichloromethane/pentane) to find conditions that selectively crystallize the desired product. |
| Acid-Base Extraction/Crystallization | Pyrazoles are basic and can form salts with acids.[16] This property can be exploited for purification by forming a salt of the pyrazole mixture, which can sometimes be selectively crystallized. | Protocol: Dissolve the crude pyrazole mixture in a suitable organic solvent and treat with an acid (e.g., oxalic acid or phosphoric acid). The resulting acid addition salt may precipitate and can be collected by filtration.[17] The free pyrazole can then be regenerated by treatment with a base. |
| Advanced Chromatography | If standard column chromatography fails, consider alternative techniques. | Options: Reversed-phase chromatography (C18) can sometimes provide better separation for closely related isomers. Preparative HPLC is a powerful tool for separating difficult mixtures, although it is less scalable. |
Visualizing Reaction Pathways
To better understand the challenges in pyrazole synthesis, it is helpful to visualize the competing reaction pathways.
Diagram 1: Knorr Pyrazole Synthesis - Competing Regiochemical Pathways
Caption: Competing pathways in Knorr pyrazole synthesis.
Diagram 2: Troubleshooting Workflow for Optimizing Regioselectivity
Caption: Workflow for optimizing pyrazole synthesis regioselectivity.
By systematically addressing the factors that lead to byproduct formation, researchers can significantly improve the efficiency, reproducibility, and scalability of their pyrazole syntheses. This guide serves as a foundational resource for troubleshooting common issues and implementing robust solutions in your synthetic work.
References
- BenchChem. (n.d.). Regioselectivity comparison between different substituted hydrazines in pyrazole synthesis.
- Chimenti, F., Bizzarri, B., Bolasco, A., Secci, D., Chimenti, P., Granese, A., Carradori, S., D'Ascenzio, M., & Rivanera, D. (2011). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH.
- BenchChem. (n.d.). Technical Support Center: Optimizing Regioselectivity in Unsymmetrical Pyrazole Synthesis.
- Name-Reaction.com. (n.d.). Knorr pyrazole synthesis.
- Cerdán, S., & Marco-Contelles, J. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(21), 8545–8552.
- Slideshare. (n.d.). Knorr Pyrazole Synthesis (M. Pharm).
- Blucher Chemistry Proceedings. (n.d.). Theoretical study of the regiospecific synthesis of pyrazole-5-carboxylate from unsymmetrical enaminodiketones.
- RSC Publishing. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow.
- J&K Scientific LLC. (n.d.). Knorr Pyrazole Synthesis.
- Chem Help Asap. (n.d.). Knorr Pyrazole Synthesis.
- Beilstein Journals. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- ACS Publications. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry.
- MDPI. (n.d.). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives.
- BenchChem. (n.d.). Application Notes & Protocols: Synthesis of Pyrazole Derivatives from β-Keto Esters.
- Slideshare. (n.d.). Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole.
- Alberola, A., et al. (2005). Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. PMC - NIH.
- MDPI. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- BenchChem. (n.d.). Troubleshooting low yield in pyrazole synthesis from dicarbonyl compounds.
- Google Patents. (n.d.). Method for purifying pyrazoles.
- RSC Publishing. (2024). Recent advances in the multicomponent synthesis of pyrazoles.
- ResearchGate. (2022). From 2011 to 2022: The development of pyrazole derivatives through the α, β-unsaturated carbonyl compounds.
- NIH. (n.d.). Temperature-Controlled Divergent Synthesis of Pyrazoles and 1-Tosyl-1H-pyrazoles under Transition-Metal-Catalyst- and Oxidant-Free Conditions.
- ResearchGate. (2025). From 2011 to 2022: The development of pyrazole derivatives through the α, β-unsaturated carbonyl compounds.
- ACS Publications. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents.
- RSC Publishing. (n.d.). Regioselective [3 + 2]-annulation of hydrazonyl chlorides with 1,3-dicarbonyl compounds for assembling of polysubstituted pyrazoles.
- MDPI. (n.d.). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes.
- Who we serve. (2025). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs).
- UAB Barcelona. (n.d.). Preparation, separation and characterization of two pyrazolic regioisomers of high purity.
- NIH. (n.d.). Recent highlights in the synthesis and biological significance of pyrazole derivatives.
- PubMed Central. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives.
- NIH. (n.d.). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 4. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 5. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 6. name-reaction.com [name-reaction.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 9. pubs.acs.org [pubs.acs.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Knorr Pyrazole Synthesis (M. Pharm) | PPTX [slideshare.net]
- 13. jk-sci.com [jk-sci.com]
- 14. Preparation, separation and characterization of two pyrazolic regioisomers of high purity - Divulga UAB - University research dissemination magazine [uab.cat]
- 15. Preparation, separation and characterization of two pyrazolic regioisomers of high purity UAB Barcelona [uab.cat]
- 16. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 17. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
Technical Support Center: Refining Purification Methods for Pyrazole Carbonitrile Intermediates
Welcome to the technical support center for the purification of pyrazole carbonitrile intermediates. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of isolating these valuable compounds. Pyrazole carbonitriles are critical building blocks in medicinal chemistry, but their unique physicochemical properties can present significant purification challenges.
This document moves beyond simple protocols to explain the fundamental principles behind purification strategies. By understanding the "why," you can make informed decisions to troubleshoot and optimize your experiments effectively.
Part 1: Troubleshooting Guide
This section addresses specific, common problems encountered during the purification of pyrazole carbonitrile intermediates in a question-and-answer format.
Issue 1: The Compound "Oils Out" During Recrystallization
Question: I'm attempting to recrystallize my crude pyrazole carbonitrile, but instead of forming crystals, it separates as an oily liquid. What's happening and how can I fix it?
Answer:
"Oiling out" is a common issue that occurs when a compound precipitates from a solution at a temperature above its melting point.[1] This is problematic because impurities tend to be more soluble in the oily phase of your compound than in the solvent, leading to poor purification.[1] For pyrazole derivatives, this can be triggered by several factors, including the presence of impurities that depress the melting point or a suboptimal solvent choice.[2][3]
Causality & Solution Workflow:
The core issue is that the solution becomes supersaturated at a temperature where the compound's liquid state is more stable than its solid crystalline state. To resolve this, you must adjust conditions to favor crystallization at a temperature below the compound's melting point.
Troubleshooting Flowchart for "Oiling Out"
Sources
troubleshooting unexpected side reactions in pyrazole synthesis
Welcome to the Technical Support Center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of pyrazole synthesis, with a focus on troubleshooting unexpected side reactions and optimizing reaction outcomes. Drawing from established literature and field-proven insights, this resource provides in-depth technical guidance in a direct question-and-answer format.
Part 1: Troubleshooting Guide for Unexpected Side Reactions
This section addresses specific experimental challenges, detailing their root causes and providing actionable solutions.
Issue 1: Poor Regioselectivity - Formation of an Inseparable Regioisomeric Mixture
Q: My reaction with an unsymmetrical 1,3-dicarbonyl compound and a substituted hydrazine is producing a mixture of two pyrazole regioisomers that are difficult to separate. How can I control the regioselectivity?
A: The formation of regioisomers is one of the most common challenges in pyrazole synthesis, particularly in reactions like the Knorr synthesis.[1][2] The reaction between a monosubstituted hydrazine and a nonsymmetrical 1,3-diketone can theoretically lead to two different pyrazole products.[3] The final ratio of these isomers is highly dependent on the reaction conditions and the electronic and steric properties of the substituents on both reactants.
The regioselectivity is determined by the initial nucleophilic attack of one of the two different nitrogen atoms of the hydrazine onto one of the two different carbonyl carbons of the dicarbonyl compound. The more nucleophilic nitrogen will preferentially attack the more electrophilic carbonyl carbon. However, under standard conditions (e.g., refluxing ethanol), the energy barrier for attack at either carbonyl can be similar, leading to a mixture of products.[3]
For instance, the reaction of a 1,3-diketone with methylhydrazine in ethanol often yields regioisomeric mixtures of N-methylpyrazoles that are challenging to separate.
Controlling regioselectivity requires fine-tuning the reaction environment to favor one reaction pathway over the other.
1. Solvent Modification for Enhanced Selectivity:
The polarity and hydrogen-bonding capability of the solvent can dramatically influence the reaction's regioselectivity. Fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), have been shown to significantly increase regioselectivity in favor of one isomer.[3]
-
Mechanism of Action: These solvents, through their strong hydrogen-bonding properties, can solvate and stabilize intermediates differently, thereby increasing the energy difference between the two competing reaction pathways.
Table 1: Effect of Solvent on Regioselectivity
| 1,3-Diketone Substrate | Hydrazine | Solvent | Regioisomeric Ratio | Reference |
| 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | Ethanol (EtOH) | ~2:1 | |
| 1,1,1-trifluoro-2,4-pentanedione | Methylhydrazine | TFE | >95:5 | |
| Ethyl 2,4-dioxopentanoate | Methylhydrazine | Boiling EtOH | 2:1 |
Experimental Protocol: Regioselective Synthesis using TFE
-
Dissolve the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE).
-
Add the substituted hydrazine (1.1 eq) to the solution.
-
Stir the reaction at room temperature or heat to reflux, monitoring by TLC or LC-MS until the starting material is consumed.
-
Remove the solvent under reduced pressure.
-
Purify the residue by column chromatography or recrystallization.
2. Modifying the Hydrazine Reagent:
The form of the hydrazine used (free base vs. hydrochloride salt) can alter the reaction pathway. Using arylhydrazine hydrochlorides in aprotic dipolar solvents has been shown to improve regioselectivity compared to using the free base in protic solvents like ethanol.[1][4]
-
Mechanism of Action: The protonated hydrazine has different nucleophilicity and steric hindrance compared to the free base, which can favor attack at a specific carbonyl group.
3. Catalyst-Mediated Control:
The use of specific catalysts can direct the reaction towards a single isomer. For example, silver carbonate (Ag₂CO₃) has been used to catalyze the aza-Michael addition of pyrazoles to α,β-unsaturated carbonyl compounds with high regioselectivity.[5] While this is for N-alkylation, the principle of using a metal to coordinate and direct reactants can be applied to cyclization reactions as well.
Issue 2: Formation of Pyrazolone Byproducts Instead of the Desired Pyrazole
Q: I am using a β-ketoester to synthesize a substituted pyrazole, but my main product is a pyrazolone. How can I avoid this?
A: The reaction of a β-ketoester with a hydrazine is a variation of the Knorr synthesis that is specifically designed to produce pyrazolones.[6][7] This outcome is expected due to the nature of the starting materials.
The reaction proceeds via the formation of a hydrazone intermediate at the ketone position. The second nitrogen of the hydrazine then performs an intramolecular nucleophilic attack on the ester carbonyl. This cyclization results in the formation of the stable, five-membered pyrazolone ring.[6] Pyrazolones exist in equilibrium with their aromatic enol tautomers (hydroxypyrazoles).[6][7]
If a fully aromatic pyrazole (not a pyrazolone/hydroxypyrazole) is the desired product, you must start with a 1,3-diketone, not a β-ketoester.
Protocol: Synthesis of Pyrazole from a 1,3-Diketone
-
In a round-bottom flask, dissolve the 1,3-diketone (1.0 eq) in a suitable solvent (e.g., ethanol, acetic acid).
-
Add the hydrazine or hydrazine derivative (1.0-1.2 eq) dropwise. An acid catalyst (e.g., a few drops of glacial acetic acid or sulfuric acid) can be added.[6][8]
-
Heat the mixture to reflux and monitor the reaction by TLC.
-
Upon completion, cool the reaction mixture. If a precipitate forms, it can be collected by filtration.
-
If no precipitate forms, concentrate the solution and purify the crude product by column chromatography or recrystallization.[9]
Issue 3: Incomplete Aromatization - Presence of Pyrazoline Intermediates
Q: My reaction produces the desired pyrazole, but I have a significant amount of a pyrazoline byproduct that is difficult to remove. What is causing this and how can I ensure full aromatization?
A: The synthesis of pyrazoles from α,β-unsaturated ketones or aldehydes with hydrazines proceeds through a pyrazoline intermediate.[2][10] This pyrazoline must then be oxidized to form the final aromatic pyrazole. Incomplete oxidation is a common reason for the presence of this impurity.
The initial reaction is a cyclocondensation that forms the non-aromatic, five-membered pyrazoline ring. A subsequent oxidation step is required to introduce the second double bond and achieve aromaticity. If the oxidizing agent is too weak, used in insufficient quantity, or if the reaction conditions are not optimal, the conversion will be incomplete.
Ensure complete oxidation by choosing an appropriate oxidant and optimizing the reaction conditions.
1. In Situ Oxidation:
Some protocols are designed for a one-pot condensation and oxidation.
-
Bromine in situ: One method involves forming the pyrazoline intermediate and then adding bromine to afford the pyrazole in good yield.[11]
-
Oxygen in DMSO: A more benign alternative is to heat the pyrazoline intermediate in DMSO under an oxygen atmosphere.[11]
-
Iodine-mediated: Iodine can be used as a metal-free catalyst to promote oxidative C-N bond formation, leading directly to the pyrazole from α,β-unsaturated ketones and hydrazine salts.[11]
2. Stepwise Oxidation:
If the pyrazoline has been isolated, it can be oxidized in a separate step using various reagents.
Table 2: Common Oxidizing Agents for Pyrazoline Aromatization
| Oxidizing Agent | Conditions | Advantages | Reference |
| Iodine (I₂) | Varies | Metal-free, efficient | [11] |
| Manganese Dioxide (MnO₂) | Reflux in solvent (e.g., toluene) | Effective for many substrates | [12] |
| Phenyliodine(III) diacetate (PIDA) | Room temp in DCM | Mild conditions | [12] |
| Oxygen/Air | Heat in DMSO | "Green" oxidant | [11] |
| Copper(II) Oxide (CuO) | Heat | Classic oxidant |
Experimental Protocol: Oxidation of a Pyrazoline with MnO₂
-
Dissolve the isolated pyrazoline (1.0 eq) in a suitable solvent like toluene or dichloromethane.
-
Add activated manganese dioxide (MnO₂) (5-10 eq by weight).
-
Heat the mixture to reflux, monitoring the disappearance of the pyrazoline by TLC.
-
After the reaction is complete, cool the mixture and filter it through a pad of Celite to remove the manganese salts.
-
Wash the Celite pad with the solvent.
-
Combine the filtrates and evaporate the solvent to yield the crude pyrazole, which can then be purified.
Part 2: Frequently Asked Questions (FAQs)
Q1: How can I reliably predict the major regioisomer in my pyrazole synthesis?
A: Predicting the major regioisomer involves considering both steric and electronic factors. Generally, the more nucleophilic nitrogen of the hydrazine (for substituted hydrazines, the NH₂ group is more nucleophilic than the NHR group) will attack the more electrophilic carbonyl carbon of the 1,3-dicarbonyl compound. Electron-withdrawing groups (like -CF₃) on the dicarbonyl will make the adjacent carbonyl carbon more electrophilic and susceptible to attack.[1] However, this is a general rule, and the outcome can be highly sensitive to reaction conditions. For definitive control, it is best to use experimentally validated methods, such as solvent modification with fluorinated alcohols.[3]
Q2: My pyrazole product is an oil/low-melting solid and is difficult to purify by recrystallization. What are the best practices for purification?
A: When recrystallization is not feasible, several other techniques can be employed:
-
Column Chromatography: This is the most common method. However, pyrazoles are basic and can stick to acidic silica gel, leading to poor recovery and streaking. To mitigate this, deactivate the silica gel by pre-treating it with a solvent system containing a small amount of a base like triethylamine (~1-2%).[9]
-
Acid-Base Extraction: If the impurities are neutral or acidic, you can dissolve your crude product in an organic solvent (e.g., ethyl acetate), wash it with an acidic aqueous solution (e.g., 1M HCl) to protonate and extract the pyrazole into the aqueous layer. Then, basify the aqueous layer (e.g., with NaOH) and extract the purified pyrazole back into an organic solvent.
-
Salt Formation and Crystallization: Sometimes, the pyrazole itself may not crystallize well, but its salt might. You can form a salt by treating the pyrazole solution with an acid (like HCl or H₂SO₄). The resulting crystalline salt can be isolated by filtration and then neutralized to recover the pure pyrazole.[13][14]
Q3: My reaction is very slow or does not go to completion. What are the first things I should check?
A: Several factors can lead to a sluggish reaction:
-
Catalyst: The Knorr synthesis and related reactions are often acid-catalyzed.[8] Ensure you have added a catalytic amount of a suitable acid (e.g., glacial acetic acid).
-
Temperature: While many pyrazole syntheses proceed at room temperature, some require heating to overcome the activation energy barrier, particularly for the dehydration step.[6]
-
Steric Hindrance: Bulky substituents on either the hydrazine or the dicarbonyl compound can significantly slow down the reaction.[15] In these cases, longer reaction times or higher temperatures may be necessary.
-
Reagent Quality: Ensure your hydrazine and dicarbonyl reagents are pure. Hydrazine, in particular, can degrade over time.
Q4: How can I definitively confirm the structure of my pyrazole regioisomers and identify byproducts?
A: A combination of analytical techniques is essential:
-
NMR Spectroscopy (¹H, ¹³C, ¹⁵N): This is the most powerful tool. For regioisomers, Nuclear Overhauser Effect (NOE) experiments (e.g., 1D NOESY or 2D NOESY/ROESY) can establish through-space proximity between protons on the N-substituent and protons on the C3 or C5 position of the pyrazole ring, allowing for unambiguous assignment.
-
Mass Spectrometry (MS): LC-MS is invaluable for monitoring the reaction, confirming the molecular weight of the product(s), and identifying byproducts. Isomers will have the same mass but different retention times.
-
X-ray Crystallography: If you can obtain a single crystal of your product, X-ray crystallography provides unequivocal structural proof.
-
Infrared (IR) Spectroscopy: Can help identify key functional groups. For example, the presence of a strong C=O stretch would indicate a pyrazolone byproduct.[16]
Part 3: References
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(4), 1259-1266. Available from: [Link]
-
Afonin, A. V., et al. (2022). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. Molecules, 27(19), 6649. Available from: [Link]
-
Li, Y., et al. (2018). Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles. Molecules, 23(11), 2968. Available from: [Link]
-
Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry. Available from: [Link]
-
Organic Chemistry Portal. Pyrazole synthesis. Available from: [Link]
-
Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyrazole. Available from: [Link]
-
Aggarwal, N., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 22(1), 119. Available from: [Link]
-
El-Sayed, M. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Molecules, 28(18), 6522. Available from: [Link]
-
Aggarwal, N., et al. (2017). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. Available from: [Link]
-
Various Authors (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column? ResearchGate. Available from: [Link]
-
ResearchGate. A mechanism of pyrazole forming reaction. Available from: [Link]
-
Slideshare (2018). Unit 4 Pyrazole. Available from: [Link]
-
Encyclopedia.pub. Recent Advances in Synthesis and Properties of Pyrazoles. Available from: [Link]
-
Deng, X., & Mani, N. S. (2006). A General, One-Pot, Regioselective Synthesis of 1,3,4,5-Tetrasubstituted Pyrazoles from N-Monosubstituted Hydrazones and Nitro-Olefins. Organic Syntheses, 85, 111-120. Available from: [Link]
-
Beilstein Journals. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Available from: [Link]
-
Stanovnik, B., et al. (2001). A one-step synthesis of pyrazolone. ResearchGate. Available from: [Link]
-
Google Patents. DE102009060150A1 - Process for the purification of pyrazoles. Available from:
-
Encyclopedia.pub. Synthesis and Properties of Pyrazoles. Available from: [Link]
-
Al-Ostath, A. I. N., et al. (2020). Synthesis of new pyrazolone and pyrazole-based adamantyl chalcones and antimicrobial activity. PeerJ, 8, e9984. Available from: [Link]
-
Google Patents. WO2011076194A1 - Method for purifying pyrazoles. Available from:
-
Schrecker, L., et al. (2022). Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow. Reaction Chemistry & Engineering, 7(11), 2436-2443. Available from: [Link]
-
Chem Help Asap. Knorr Pyrazole Synthesis. Available from: [Link]
-
MDPI. The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds. Available from: [Link]
-
Komendantova, A. S., et al. (2020). Iodine-Promoted Synthesis of Pyrazoles from 1,3-Dicarbonyl Compounds and Oxamic Acid Thiohydrazides. Request PDF. Available from: [Link]
-
ResearchGate. Unexpected Pyrazole → 1,2,4Triazole Ring Transformation. Available from: [Link]
-
Portilla, J., et al. (2010). Recent advances in the synthesis of new pyrazole derivatives. Ciencia en Desarrollo, 2(2), 193-207. Available from: [Link]
-
Chem Help ASAP (2021). Knorr pyrazole synthesis from a ketoester - laboratory experiment. YouTube. Available from: [Link]
-
IJCRT.org. A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. Available from: [Link]
-
ResearchGate. Various methods for the synthesis of pyrazole. Available from: [Link]
-
da Rosa, F. A., et al. (2023). Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones. ACS Omega, 8(20), 17997-18008. Available from: [Link]
-
International Journal of Creative Research Thoughts. Synthesis of Pyrazole Compounds by Using Sonication Method. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis of 1,3-disubstituted pyrazoles using ionic liquid. Available from: [Link]
-
Chemistry Stack Exchange. One-pot synthesis of pyrazole. Available from: [Link]
-
Slideshare. Knorr Pyrazole Synthesis (M. Pharm). Available from: [Link]
-
Name-Reaction.com. Knorr pyrazole synthesis. Available from: [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Regio- and Stereoselective Switchable Synthesis of (E)- and (Z)-N-Carbonylvinylated Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. youtube.com [youtube.com]
- 8. jk-sci.com [jk-sci.com]
- 9. researchgate.net [researchgate.net]
- 10. mdpi.com [mdpi.com]
- 11. Pyrazole synthesis [organic-chemistry.org]
- 12. jocpr.com [jocpr.com]
- 13. DE102009060150A1 - Process for the purification of pyrazoles - Google Patents [patents.google.com]
- 14. WO2011076194A1 - Method for purifying pyrazoles - Google Patents [patents.google.com]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. researchgate.net [researchgate.net]
enhancing the stability of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile in solution
Welcome to the technical support center for 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS No. 330792-70-6). This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting for enhancing the stability of this compound in solution. As a key intermediate in the synthesis of prominent pharmaceutical agents like Zanubrutinib, ensuring its stability is paramount for reproducible results and successful drug development campaigns.[1][2][3]
This document synthesizes field-proven insights with established scientific principles to address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary stability concerns for this compound?
A1: Based on its chemical structure—an aminopyrazole core—the primary stability concerns are susceptibility to oxidation and photodegradation . The amino group is a known site for oxidative reactions, and heterocyclic aromatic rings are often sensitive to light.[4] Standard supplier recommendations consistently advise storing the solid compound in a dark place under an inert atmosphere, which corroborates these risks.[3][5] Additionally, as with many active pharmaceutical ingredients (APIs), its stability can be influenced by pH, and potential incompatibilities with certain excipients should be considered during formulation development.[6][7]
Q2: What are the ideal storage conditions for this compound in its solid state and in solution?
A2:
-
Solid State: The compound should be stored at room temperature, protected from light, and under an inert atmosphere (e.g., argon or nitrogen) to prevent oxidation and photodegradation.[3][5]
-
In Solution: Stock solutions, especially in solvents like DMSO, should be stored at low temperatures (-20°C or -80°C) in amber vials or containers wrapped in foil to protect from light. For short-term storage, refrigeration (2-8°C) may be acceptable. It is advisable to prepare fresh solutions for sensitive experiments. Aliquoting stock solutions can help minimize freeze-thaw cycles, which can introduce moisture and accelerate degradation.
Q3: Is this compound soluble in aqueous buffers?
A3: The compound is characterized as having poor aqueous solubility. It is listed as slightly soluble in DMSO.[3][8] Direct dissolution in aqueous buffers, particularly at neutral pH, is expected to be very low. Strategies to enhance aqueous solubility, such as the use of co-solvents, cyclodextrins, or pH modification, will likely be necessary for many biological assays or formulation studies.[9]
Q4: What analytical methods are suitable for monitoring the stability of this compound?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common and reliable technique.[10] A reverse-phase HPLC (RP-HPLC) method, likely with a C18 column, coupled with a UV detector would be appropriate for separating the parent compound from its potential degradants.[11] Mass spectrometry (LC-MS) can be invaluable for identifying the mass of unknown degradation products during forced degradation studies.[10]
Troubleshooting Guide: Enhancing Solution Stability
This section addresses specific issues you may encounter during your experiments and provides causal explanations and actionable protocols.
Issue 1: Rapid Loss of Compound Potency or Purity in Solution
You observe a rapid decrease in the concentration of the parent compound over a short period, even when stored at low temperatures.
Potential Cause A: Oxidative Degradation
The 5-amino group on the pyrazole ring is susceptible to oxidation, which can be catalyzed by trace metal ions or initiated by peroxide impurities commonly found in some solvents or excipients.[11] This can lead to the formation of colored degradants or ring-opened byproducts.[12]
Troubleshooting Protocol:
-
Deoxygenate Solvents: Before preparing your solution, sparge the solvent (e.g., DMSO, ethanol) with an inert gas like argon or nitrogen for 15-20 minutes to remove dissolved oxygen.
-
Use High-Purity Solvents: Utilize anhydrous, high-purity, or HPLC-grade solvents to minimize contaminants that could catalyze oxidation.
-
Incorporate Antioxidants: For formulation development, consider the inclusion of antioxidants. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid. The selection and concentration (typically 0.01% - 0.1%) must be optimized for your specific application.[13][14][15][16]
-
Consider Chelating Agents: If metal-catalyzed oxidation is suspected, adding a small amount of a chelating agent like ethylenediaminetetraacetic acid (EDTA) can sequester metal ions.[17]
-
Control Excipient Impurities: When working with excipients, be aware that some, like povidone, can contain peroxide impurities that promote oxidation. Request information on peroxide levels from the supplier or select excipients with low peroxide content.
Workflow for Mitigating Oxidation
Caption: Logic for troubleshooting oxidative degradation.
Potential Cause B: Photodegradation
Exposure to light, especially UV light, can induce photochemical reactions in the pyrazole ring system, leading to isomerization, ring cleavage, or other transformations.[13][14][18] The recommendation to store the solid in the dark strongly suggests this sensitivity.[5]
Troubleshooting Protocol:
-
Work Under Low-Light Conditions: Conduct all experimental manipulations involving the compound under amber or yellow lighting to filter out UV wavelengths.
-
Use Protective Containers: Always store solutions in amber glass vials or tubes. If only clear containers are available, wrap them securely in aluminum foil.
-
Perform Photostability Studies: For formulation development, it is crucial to perform formal photostability testing according to ICH Q1B guidelines.[5][18][19][20][21] This involves exposing the solution to a controlled light source (e.g., providing an overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter) and comparing its degradation to a dark control.[18][19]
Issue 2: Compound Precipitation or Inconsistent Results in Aqueous Media
The compound crashes out of solution during an experiment, or you observe high variability in bioassay results.
Potential Cause: Poor Solubility and pH-Dependent Stability
The compound has low intrinsic aqueous solubility. Its stability and solubility can be highly dependent on the pH of the medium.[6][7] The pyrazole ring and amino group are basic centers (predicted pKa ≈ 10.83), suggesting that solubility will increase in acidic conditions due to protonation.[3] However, extreme pH values (both acidic and basic) can also catalyze hydrolysis or other degradation reactions.[7][17][22]
Troubleshooting Protocol:
-
Determine a pH-Solubility Profile: Experimentally determine the solubility of the compound across a range of pH values (e.g., pH 2 to pH 10) to identify the optimal pH for dissolution.
-
Conduct a pH-Rate Profile Study: Perform a forced degradation study by incubating the compound in buffers of different pH values (e.g., 0.1N HCl, pH 4.5, pH 7.4, 0.1N NaOH) at an elevated temperature (e.g., 60°C).[8][23][24][25] Analyze samples at various time points by HPLC to determine the pH at which the compound is most stable.
-
Utilize Co-solvents: For stock solutions, use water-miscible organic co-solvents such as DMSO, ethanol, or polyethylene glycol (PEG). When diluting into aqueous media, ensure the final concentration of the organic solvent is low (typically <1%) and does not affect the experimental system.
-
Employ Solubilizing Excipients:
-
Cyclodextrins: Use cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin, HP-β-CD) to form inclusion complexes that can significantly enhance aqueous solubility.
-
Surfactants: Non-ionic surfactants like Tween® 80 or Cremophor® EL can be used to create micellar formulations that improve solubility.
-
Data Summary: Formulation Strategies for Solubility Enhancement
| Strategy | Mechanism | Typical Agents | Considerations |
| pH Adjustment | Ionization of the molecule to a more soluble salt form. | HCl, Citric Acid, Phosphate Buffers | Must be balanced with pH-dependent stability. Optimal pH may not be physiologically compatible.[6] |
| Co-solvents | Reduce the polarity of the aqueous vehicle. | Ethanol, Propylene Glycol, PEG 400 | Potential for precipitation upon dilution. Solvent toxicity must be considered for in vivo studies. |
| Surfactants | Formation of micelles that encapsulate the drug. | Tween® 80, Polysorbate 20, Cremophor® EL | Can affect cell membranes in biological assays. Concentration needs to be above the critical micelle concentration (CMC). |
| Complexation | Formation of a host-guest inclusion complex. | HP-β-CD, Sulfobutylether-β-CD (SBE-β-CD) | Stoichiometry of the complex needs to be considered. Can have a high molecular weight. |
Issue 3: Formulation Instability or Appearance of New Peaks in HPLC After Mixing with Excipients
After preparing a blend of the compound with common pharmaceutical excipients for solid dosage form development, you observe degradation products.
Potential Cause: Excipient Incompatibility
Direct chemical reactions can occur between an API and excipients. For an amine-containing compound like this one, a primary concern is the Maillard reaction with reducing sugars.[26][27]
Troubleshooting Protocol:
-
Conduct Systematic Excipient Compatibility Studies:
-
Prepare binary mixtures of the API and each proposed excipient (typically in a 1:1 or other relevant ratio).
-
Add a small amount of water (e.g., 5-10% w/w) to accelerate potential reactions.[26]
-
Store the mixtures under accelerated stability conditions (e.g., 40°C/75% RH) for a set period (e.g., 2-4 weeks).[26]
-
Analyze the samples by HPLC at different time points and compare them to pure API and pure excipient controls. Look for the appearance of new peaks or a significant loss of the parent peak.
-
-
Avoid Reducing Sugars: Avoid using excipients that are reducing sugars, such as lactose and dextrose , as they can react with the primary amino group of the compound via the Maillard reaction, especially in the presence of heat and moisture.[27] Preferable fillers include microcrystalline cellulose (check for low impurity levels), mannitol, or dicalcium phosphate.
-
Evaluate Lubricant Compatibility: While widely used, magnesium stearate can sometimes be reactive. If incompatibility is observed, consider alternative lubricants like sodium stearyl fumarate.
Excipient Compatibility Screening Workflow
Caption: Workflow for screening drug-excipient compatibility.
References
- ResearchGate. (n.d.). Oxidative Ring‐Opening of 1H‐Pyrazol‐5‐amines and Its Application in Constructing Pyrazolo–Pyrrolo–Pyrazine Scaffolds by Domino Cyclization.
- From Synthesis to Therapy: Evaluating the Anti-Inflammatory Efficacy of Pyrazole Deriv
- ResearchGate. (2017). Oxidative conversion of N-substituted 3-aminopyrazoles to azopyrazoles using electrogenerated NaOCl as the mediator.
- PubMed. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase.
- PMC. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments.
- ijcpa.in. (n.d.).
- ResearchGate. (n.d.). Photochemical transformation of a pyrazole derivative into imidazoles.
- ICH. (n.d.). STABILITY TESTING: PHOTOSTABILITY TESTING OF NEW DRUG SUBSTANCES AND PRODUCTS.
- MDPI. (n.d.). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.
- PMC. (n.d.). Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors.
- ResearchGate. (2020). (PDF) Pyrazole and its derivatives, preparation, SAR and uses as antioxidative agent.
- EMA. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
- MedCrave online. (2016). Forced Degradation – A Review.
- MedCrave online. (2016). Forced degradation studies.
- BioPharm International. (n.d.). Forced Degradation Studies for Biopharmaceuticals.
- IKEV. (n.d.). ICH Q1B Guideline Photostability Testing of New Drug Substances and Products.
- International Journal of Pharmaceutical Sciences Review and Research. (2014).
- ECA Academy. (n.d.). ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products.
- Protheragen. (n.d.). This compound.
- Asian Journal of Research in Chemistry. (2014). Forced Degradation Study: An Important Tool in Drug Development.
- NIH. (2023). Drug-Excipient Compatibility Study Through a Novel Vial-in-Vial Experimental Setup.
- Ibis Scientific, LLC. (2025). The Impact of pH on Chemical Stability in Lab Experiments.
- LookChem. (n.d.). 5-amino-3-(4-phenoxy-phenyl)-1-piperidin-3-yl-1H-pyrazole-4-carbonitrile.
- ResearchGate. (n.d.). Simultaneous development of zanubrutinib in the USA and China.
- PubMed. (2025). The preclinical discovery and development of zanubrutinib for the treatment of chronic lymphocytic leukemia.
- Veeprho. (2020). Drug-Excipient Compatibility Study.
- HAL Open Science. (n.d.).
- ResearchGate. (2024). Influence of pH on the Stability of Pharmaceutical Compounds in Japan.
- hangzhouchemsyn.com. (n.d.). This compound CAS NO 330792-70-6.
- Separation Science. (2025). Analytical Techniques In Stability Testing.
- ResearchGate. (n.d.). (PDF) Stabilizers and Their Interaction with Formulation Components in Frozen and Freeze-dried Protein Formulations.
- PMC. (n.d.). Impact of Gastric pH Variations on the Release of Amorphous Solid Dispersion Formulations Containing a Weakly Basic Drug and Enteric Polymers.
- PubMed. (2021). Stabilizers and their interaction with formulation components in frozen and freeze-dried protein formulations.
- PubMed Central. (n.d.). Sustained benefit of zanubrutinib vs ibrutinib in patients with R/R CLL/SLL: final comparative analysis of ALPINE.
- PMC. (n.d.). 5-Amino-1-(4-nitrophenyl)-1H-pyrazole-3-carbonitrile.
- NIH. (n.d.). The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions.
- PubMed. (n.d.). Stability of 5-aminolevulinic acid in aqueous solution.
Sources
- 1. The preclinical discovery and development of zanubrutinib for the treatment of chronic lymphocytic leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. netl.doe.gov [netl.doe.gov]
- 5. ICH Q1B Photostability testing of new active substances and medicinal products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 6. ibisscientific.com [ibisscientific.com]
- 7. researchgate.net [researchgate.net]
- 8. biomedres.us [biomedres.us]
- 9. researchgate.net [researchgate.net]
- 10. echemi.com [echemi.com]
- 11. Oxidation of Drugs during Drug Product Development: Problems and Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resolvemass.ca [resolvemass.ca]
- 13. US20120271026A1 - Inhibition of amine oxidation - Google Patents [patents.google.com]
- 14. ijpsr.com [ijpsr.com]
- 15. Design, synthesis, molecular modelling and biological evaluation of novel 3-(2-naphthyl)-1-phenyl-1H-pyrazole derivatives as potent antioxidants and 15-Lipoxygenase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. Stability of 5-aminolevulinic acid in aqueous solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. ema.europa.eu [ema.europa.eu]
- 19. database.ich.org [database.ich.org]
- 20. ikev.org [ikev.org]
- 21. ICH Q1B Stability Testing: Photostability Testing of New Drug Substances and Products - ECA Academy [gmp-compliance.org]
- 22. The Influence of pH and Temperature on the Stability of N-[(Piperidine)methylene]daunorubicin Hydrochloride and a Comparison of the Stability of Daunorubicin and Its Four New Amidine Derivatives in Aqueous Solutions - PMC [pmc.ncbi.nlm.nih.gov]
- 23. medcraveonline.com [medcraveonline.com]
- 24. biopharminternational.com [biopharminternational.com]
- 25. globalresearchonline.net [globalresearchonline.net]
- 26. DSpace [scholarshare.temple.edu]
- 27. pharmaffiliates.com [pharmaffiliates.com]
Technical Support Center: Improving Regioselectivity in Unsymmetrical Pyrazole Synthesis
Welcome to the technical support center for unsymmetrical pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with regioselectivity. Here, we move beyond simple protocols to explain the underlying principles governing the formation of pyrazole regioisomers, providing you with the knowledge to troubleshoot and optimize your reactions effectively.
Frequently Asked Questions (FAQs)
Q1: What is "regioselectivity" in the context of unsymmetrical pyrazole synthesis, and why is it critically important?
A1: Regioselectivity refers to the preference for forming one constitutional isomer over another when a reaction can produce multiple products. In the synthesis of unsymmetrical pyrazoles, this challenge typically arises when reacting an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine.[1][2][3] This reaction can yield two different regioisomeric pyrazoles, as the hydrazine has two distinct nitrogen atoms that can initiate the cyclization at two different carbonyl carbons. Controlling which isomer is formed is crucial because different regioisomers can have vastly different biological activities, physical properties, and subsequent reactivity. Ensuring the selective synthesis of the desired isomer is paramount for efficiency in drug discovery and development.[4]
Q2: What are the primary factors that influence regioselectivity in the classical Knorr pyrazole synthesis?
A2: The regiochemical outcome of the Knorr condensation reaction, which uses a 1,3-dicarbonyl and a hydrazine, is governed by a sensitive interplay of several factors:[5][6][7]
-
Electronic Effects: The reactivity of the two carbonyl carbons is influenced by the electronic nature of their adjacent substituents (R¹ and R³ in the diagram below). The initial attack of the hydrazine typically occurs at the more electrophilic (electron-poor) carbonyl carbon.[3][8] For example, in a dicarbonyl containing a ketone and an ester, the ketone is generally more reactive towards nucleophiles.[8] Similarly, a carbonyl adjacent to a strong electron-withdrawing group, like a trifluoromethyl (-CF₃) group, is highly electrophilic.
-
Steric Hindrance: Bulky substituents on either the 1,3-dicarbonyl or the hydrazine can physically block one reaction pathway, thereby directing the nucleophilic attack of the hydrazine to the less sterically hindered carbonyl group.[3][9]
-
Reaction pH / Catalyst: The acidity or basicity of the medium is critical. Under acidic conditions, the reaction is catalyzed, but the nucleophilicity of the hydrazine's two nitrogen atoms can be modulated.[3][5] For a substituted hydrazine like methylhydrazine, the NH₂ group is generally the more nucleophilic center. The choice between using a free hydrazine base or its hydrochloride salt can also dramatically alter the outcome.[4]
-
Solvent: The choice of solvent can have a profound impact on regioselectivity, often by mediating the stability of intermediates or by participating in the reaction mechanism.[1][10][11]
Troubleshooting Guide: Common Regioselectivity Problems
This section addresses the most common issues encountered during the synthesis of unsymmetrical pyrazoles from 1,3-dicarbonyls and substituted hydrazines.
Issue 1: My reaction produces a nearly 1:1 mixture of regioisomers.
This is a common outcome when the substituents on the unsymmetrical 1,3-dicarbonyl have similar steric and electronic properties, leading to little inherent preference for the site of initial hydrazine attack.
Root Cause Analysis:
When the electronic and steric differentiation between the two carbonyl groups is minimal, the activation energy barrier for the initial nucleophilic attack at either carbonyl is nearly identical. Standard solvents like ethanol can further level these small differences, leading to poor selectivity.[1][2]
Troubleshooting Strategy: Solvent-Mediated Regiocontrol
Recent studies have demonstrated that fluorinated alcohols, such as 2,2,2-trifluoroethanol (TFE) and 1,1,1,3,3,3-hexafluoro-2-propanol (HFIP), can dramatically enhance regioselectivity even in challenging cases.[1][2][10][11]
Why It Works (Mechanism):
In protic solvents like ethanol, the solvent molecules are nucleophilic and can compete with the hydrazine in attacking the more reactive carbonyl group, forming a hemiacetal intermediate. This reversible side reaction can diminish the intrinsic reactivity difference between the two carbonyls. In sharp contrast, TFE and HFIP are highly polar and can stabilize charged intermediates, but they are very poor nucleophiles.[1] They do not compete with the hydrazine, allowing the reaction to proceed based on the subtle electronic differences between the carbonyls, thus amplifying selectivity.[1] The reaction is guided to the more electrophilic carbonyl center without solvent interference.
Experimental Protocol: Regioselective Knorr Condensation Using HFIP
This protocol details a general procedure for the Knorr condensation favoring one regioisomer through the use of HFIP.
Materials:
-
Unsymmetrical 1,3-diketone (1.0 mmol)
-
Methylhydrazine (1.1 mmol)
-
1,1,1,3,3,3-Hexafluoro-2-propanol (HFIP) (3 mL)
Procedure:
-
In a clean, dry round-bottom flask equipped with a magnetic stirrer, dissolve the 1,3-diketone (1.0 mmol) in HFIP (3 mL).
-
Add methylhydrazine (1.1 mmol) dropwise to the solution at room temperature.
-
Stir the reaction mixture at room temperature. The reaction is often complete in less than 4 hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC) or LC-MS.
-
Upon completion, remove the HFIP solvent under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to isolate the major regioisomer.
Issue 2: The major product of my reaction is the undesired regioisomer.
This occurs when the intrinsic electronic and steric factors of your substrates preferentially lead to the formation of the wrong isomer under standard conditions. For example, in the reaction of a 1-aryl-4,4,4-trifluorobutane-1,3-dione with a substituted hydrazine, the initial attack typically occurs at the carbonyl next to the highly electrophilic -CF₃ group, which may not be the desired pathway.
Troubleshooting Strategy 1: Re-evaluate Substrate Design
If possible, consider if a directing group can be installed on one of the substrates to block the undesired pathway or if the electronic properties can be modulated. This is a substrate-specific solution that requires re-synthesis of the starting materials.
Troubleshooting Strategy 2: Exploit Alternative Synthetic Routes
When the 1,3-dicarbonyl condensation fails to provide the desired isomer, alternative methods that offer different regiochemical control should be employed.
-
Cycloaddition Reactions: 1,3-dipolar cycloadditions of sydnones with alkynes can provide access to different regioisomers of polysubstituted pyrazoles.[12][13] The regioselectivity can often be controlled by the choice of catalyst (e.g., copper) or by the electronic nature of the alkyne.[12]
-
Synthesis from Hydrazones: Reactions of N-monosubstituted hydrazones with other building blocks, such as nitroolefins or vicinal diols, can offer excellent regiocontrol.[14][15] For instance, an iron-catalyzed reaction of diarylhydrazones and vicinal diols provides a regioselective route to 1,3,5-substituted pyrazoles.[16]
Data Presentation: The Impact of Solvent on Regioselectivity
The following data, adapted from Fustero et al., illustrates the powerful effect of solvent choice on the reaction of various 1,3-dicarbonyl compounds with hydrazines.[1] The desired isomer in these examples is Product 2 .
| Entry | R¹ | R² | R³ | Solvent | Ratio (Product 2 : Product 3/4) |
| 1 | 2-Furyl | CF₃ | CH₃ | EtOH | 36:64 |
| 2 | 2-Furyl | CF₃ | CH₃ | TFE | 85:15 |
| 3 | 2-Furyl | CF₃ | CH₃ | HFIP | 97:3 |
| 4 | 2-Furyl | CO₂Et | CH₃ | EtOH | 44:56 |
| 5 | 2-Furyl | CO₂Et | CH₃ | TFE | 89:11 |
| 6 | 2-Furyl | CO₂Et | CH₃ | HFIP | 93:7 |
| 7 | Phenyl | CO₂Et | Ph | EtOH | 60:40 |
| 8 | Phenyl | CO₂Et | Ph | TFE | 88:12 |
| 9 | Phenyl | CO₂Et | Ph | HFIP | 99:1 |
Visualization of Key Concepts
The following diagrams illustrate key decision-making processes and mechanistic pathways for optimizing regioselectivity.
Caption: A decision-making workflow for troubleshooting poor regioselectivity.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. ri.conicet.gov.ar [ri.conicet.gov.ar]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Regiocontrolled Synthesis of 1-Substituted-3(5)-carboxyalkyl-1H-pyrazoles Using Trichloromethyl Enones - PMC [pmc.ncbi.nlm.nih.gov]
- 5. name-reaction.com [name-reaction.com]
- 6. jk-sci.com [jk-sci.com]
- 7. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 8. rsc.org [rsc.org]
- 9. mdpi.com [mdpi.com]
- 10. Improved regioselectivity in pyrazole formation through the use of fluorinated alcohols as solvents: synthesis and biological activity of fluorinated tebufenpyrad analogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Regioselective Pyrazole Synthesis via Base-Mediated [3+2] Cycloaddition of 2-Alkynyl-1,3-Dithianes and Sydnones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Ce-catalyzed regioselective synthesis of pyrazoles from 1,2-diols via tandem oxidation and C–C/C–N bond formation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D2OB01996E [pubs.rsc.org]
- 15. Organic Syntheses Procedure [orgsyn.org]
- 16. Pyrazole synthesis [organic-chemistry.org]
challenges in scaling up the synthesis of pyrazole-based API intermediates
Welcome to the Technical Support Center for the synthesis of pyrazole-based Active Pharmaceutical Ingredient (API) intermediates. This guide is designed for researchers, scientists, and drug development professionals actively engaged in the process of scaling up these critical chemical syntheses. The transition from laboratory-scale experiments to pilot or commercial-scale production is rarely linear and often presents a unique set of challenges.[1][2] This resource provides in-depth, experience-driven troubleshooting advice and frequently asked questions to navigate these complexities effectively.
Our approach is grounded in the principles of Expertise, Experience, and Trustworthiness. We aim not just to provide solutions, but to explain the underlying chemical and engineering principles, enabling you to build robust, safe, and efficient scalable processes.
Section 1: Foundational Challenges in Scale-Up
Transitioning from the bench to a manufacturing plant introduces non-linear variables that can significantly impact reaction outcomes.[1] Understanding these foundational challenges is the first step toward a successful scale-up campaign.
FAQ 1: Why is direct, linear scaling of my lab-proven pyrazole synthesis failing at the pilot scale?
Answer: The core of this issue lies in the fact that chemical reactions behave differently at larger volumes.[1] Several scale-dependent factors that are often negligible in a lab flask become critical in a large reactor.[1][2]
-
Heat and Mass Transfer Inefficiencies: Inadequate mixing in large reactors can lead to temperature gradients, creating localized "hot spots" that can drive side reactions and impurity formation.[2] Exothermic reactions, such as the common condensation of hydrazines with 1,3-dicarbonyl compounds, are particularly susceptible to thermal runaway if heat cannot be dissipated efficiently.[1][2][3]
-
Altered Reaction Kinetics: The rate of reagent addition, which is rapid at the lab scale, is often much slower in a manufacturing setting. This can alter the concentration profiles of reactants and intermediates, potentially favoring different reaction pathways and leading to a different product or impurity profile.
-
Increased Impurity Amplification: Impurities that are present in trace amounts at the lab scale can accumulate to significant levels during scale-up, complicating purification and impacting the final product's quality.[1][2][4]
To mitigate these issues, a thorough understanding of the reaction's thermodynamics and kinetics is essential.[1] Design of Experiment (DoE) methodologies should be employed at the lab scale to identify critical process parameters and establish a robust design space.[1]
Section 2: Troubleshooting Specific Synthesis Issues
This section addresses common problems encountered during the scale-up of pyrazole synthesis in a question-and-answer format.
Issue 1: Poor Regioselectivity and Isomer Control
Question: My pyrazole synthesis, which was highly regioselective in the lab, is now producing a mixture of isomers at a larger scale. How can I regain control over the regioselectivity?
Answer: The formation of regioisomers is a frequent challenge in the synthesis of unsymmetrically substituted pyrazoles.[3] Several factors can influence the regiochemical outcome of the reaction, and these can be exacerbated during scale-up.
Potential Causes & Solutions:
| Potential Cause | Recommended Solution |
| Inefficient Mixing and Temperature Gradients | Improve agitation in the reactor to ensure uniform temperature and reactant concentration. Consider using a reactor with better heat transfer capabilities. |
| Solvent Effects | The choice of solvent can significantly influence regioselectivity.[5] Consider screening alternative solvents, including fluorinated alcohols like hexafluoroisopropanol (HFIP), which have been shown to improve regioselectivity in pyrazole formation.[5] |
| pH and Catalyst Concentration | Localized variations in pH or catalyst concentration due to poor mixing can favor the formation of undesired isomers. Ensure controlled and consistent addition of acids, bases, or catalysts. |
| Reaction Temperature | Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.[3] |
Workflow for Troubleshooting Poor Regioselectivity:
Caption: Troubleshooting workflow for poor regioselectivity.
Issue 2: Exothermic Runaway and Process Safety
Question: During the addition of hydrazine hydrate in a large-scale reaction, I observed a rapid temperature increase that was difficult to control. What are the best practices for managing this exotherm?
Answer: The condensation reaction with hydrazine is often highly exothermic and poses a significant risk of thermal runaway if not properly managed.[3] This is a critical safety concern during scale-up.[1]
Key Strategies for Exotherm Management:
-
Slow and Controlled Addition: The rate of addition of the energetic reagent (e.g., hydrazine) is a critical parameter.[3] Utilize a dosing pump for precise control over the addition rate.
-
Adequate Cooling Capacity: Ensure the reactor's cooling system is capable of dissipating the heat generated by the reaction at the intended scale.[3] Perform reaction calorimetry studies at the lab scale to determine the heat of reaction and required cooling duty.[1]
-
Dilution: Increasing the solvent volume can help to absorb the heat of reaction.[3] However, this must be balanced with considerations of process efficiency and solvent waste.
-
Reverse Addition: In some cases, adding the substrate to the hydrazine solution (reverse addition) can provide better control over the exotherm.
-
Use of a Co-solvent: A co-solvent with a higher heat capacity can be added to the reaction mixture to help manage the temperature.
Emergency Protocol for a Runaway Reaction:
Caption: Emergency protocol for a thermal runaway event.
Issue 3: Crystallization, Polymorphism, and Isolation
Question: My pyrazole intermediate crystallizes well in the lab, but on a larger scale, I'm getting an oil, or a different crystal form with poor filtration characteristics. How can I develop a robust crystallization process?
Answer: Crystallization is a critical step for purification and isolation, and its success is highly dependent on factors that change with scale. Polymorphism, the ability of a compound to exist in multiple crystal forms, is a common challenge with pyrazole derivatives.[6]
Troubleshooting Crystallization Issues:
| Problem | Potential Cause | Recommended Solution |
| Oiling Out | Supersaturation is too high; cooling rate is too fast. | Slow down the cooling rate. Use a seed crystal to induce crystallization at a lower supersaturation. |
| Poor Crystal Form (e.g., needles) | Solvent system is not optimal; high degree of supersaturation. | Screen a variety of solvents and solvent mixtures. Employ anti-solvent addition to control supersaturation. |
| Inconsistent Polymorph | Variations in temperature, agitation, and solvent composition. | Identify the desired polymorph and its stable temperature range. Develop a controlled crystallization process with consistent parameters. |
| Difficult Filtration | Small particle size; agglomeration. | Optimize the crystallization process to grow larger crystals. Consider aging the slurry to allow for particle size growth. |
Experimental Protocol: Polymorph Screening
-
Solvent Selection: Dissolve the pyrazole intermediate in a range of solvents with varying polarities (e.g., ethanol, ethyl acetate, toluene, heptane) to the point of saturation at an elevated temperature.
-
Crystallization Methods:
-
Slow Cool: Allow the saturated solutions to cool slowly to room temperature, and then to 0-5 °C.
-
Anti-Solvent Addition: Add a miscible anti-solvent to the saturated solutions until precipitation occurs.
-
Evaporation: Allow the solvent to evaporate slowly from the saturated solutions at room temperature.
-
-
Characterization: Analyze the resulting solids using techniques such as X-ray Powder Diffraction (XRPD), Differential Scanning Calorimetry (DSC), and microscopy to identify different polymorphic forms.
Issue 4: Impurity Profile and Control
Question: I am observing new or elevated levels of impurities in my scaled-up batches. How can I identify and control these impurities?
Answer: A well-defined impurity profile is a regulatory requirement for API intermediates.[7][8][9] Impurities can arise from starting materials, side reactions, or degradation of the product.[4]
Strategy for Impurity Management:
-
Identification: Utilize analytical techniques such as High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) to identify the structure of the impurities.[4][10]
-
Source Determination:
-
Starting Material Impurities: Analyze the starting materials for the presence of the observed impurities.
-
Side-Reaction Products: Review the reaction mechanism to hypothesize potential side reactions that could lead to the observed impurities.
-
Degradation Products: Conduct forced degradation studies (e.g., exposure to heat, acid, base, light, and oxidizing agents) to determine if the impurities are degradants.
-
-
Control:
-
Optimize Reaction Conditions: Adjust parameters such as temperature, reaction time, and stoichiometry to minimize the formation of side-reaction impurities.[3]
-
Purification: Develop a robust purification method, such as recrystallization or column chromatography, to remove the impurities to acceptable levels.[3]
-
Specification Setting: Establish appropriate specifications for impurities in the starting materials and the final intermediate.
-
Analytical Method Development for Quality Control:
A robust and validated analytical method is crucial for monitoring the quality of your pyrazole intermediate.[10] A reversed-phase HPLC method with UV detection is commonly used for this purpose.[10]
Typical HPLC Method Parameters:
| Parameter | Example Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm |
| Mobile Phase | Gradient of acetonitrile and water with 0.1% formic acid |
| Flow Rate | 1.0 mL/min |
| Detection | UV at a suitable wavelength (e.g., 254 nm) |
| Injection Volume | 10 µL |
This method should be validated for specificity, linearity, accuracy, precision, and robustness according to ICH guidelines.[7][8]
Section 3: Advanced Topics and Future Trends
Flow Chemistry for Pyrazole Synthesis
Flow chemistry, or continuous manufacturing, is emerging as a powerful tool for addressing many of the challenges associated with scaling up pyrazole synthesis.[11] By performing reactions in a continuous stream through a reactor, flow chemistry offers several advantages:
-
Enhanced Heat and Mass Transfer: The high surface-area-to-volume ratio in flow reactors allows for excellent control over reaction temperature and mixing.[11]
-
Improved Safety: The small reaction volume at any given time minimizes the risk associated with hazardous reagents and exothermic reactions.[11]
-
Increased Efficiency and Scalability: Scaling up is achieved by running the process for a longer duration, rather than using larger reactors.[11]
Recent studies have demonstrated the successful synthesis of various pyrazole derivatives using flow chemistry, often with reduced reaction times and improved yields compared to batch processes.[11]
References
- Neuland Labs. (2017, September 3). 5 Common Challenges in Scaling Up an API.
- MDPI. (2023, September 5). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review.
- Loh, W.-S., Quah, C. K., Chia, T. S., Fun, H.-K., Sapnakumari, M., Narayana, B., & Sarojini, B. K. (2013). Synthesis and crystal structures of N-substituted pyrazolines. Molecules, 18(2), 2386–2396.
- MDPI. (n.d.). The Role of Flow Chemistry on the Synthesis of Pyrazoles, Pyrazolines and Pyrazole-Fused Scaffolds.
- ACS Publications. (n.d.). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs.
- PYG Lifesciences. (2024, December 23). Pharmaceutical Intermediates Manufacturers: Ensuring Consistency & Reliability in Drug Productions.
- The Pharma Master. (2024, May 26). Regulatory Compliance in API Manufacturing.
- International Journal of Creative Research Thoughts. (n.d.). A Highly Validated RP-HPLC Method for Pyrazoline Derivative Having Anti-inflammatory Activity.
- ProQuest. (n.d.). Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism.
Sources
- 1. 5 Common Challenges in Scaling Up an API | Neuland Labs [neulandlabs.com]
- 2. Scaling API Synthesis: The Crucial Bridge Between Discovery and Delivery - PharmaFeatures [pharmafeatures.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. arborpharmchem.com [arborpharmchem.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Crystalline Derivatives of Dipyrazolo-1,5-diazocine and Dipyrazolopyrimidine: A Case of Unexpected Synthesis and Isostructural Polymorphism - ProQuest [proquest.com]
- 7. arborpharmchem.com [arborpharmchem.com]
- 8. thepharmamaster.com [thepharmamaster.com]
- 9. Pharmaceutical Intermediates: Ensuring Quality & Reliability in Drug Production [pyglifesciences.com]
- 10. ijcpa.in [ijcpa.in]
- 11. mdpi.com [mdpi.com]
Technical Support Center: Troubleshooting Low Yields in Multicomponent Reactions for Pyrazole Synthesis
Welcome to our dedicated technical support center for researchers, scientists, and professionals in drug development. This guide is designed to provide expert advice and actionable solutions for overcoming the common challenge of low yields in the multicomponent synthesis of pyrazoles. Drawing from established literature and practical experience, this resource will help you diagnose problems, optimize your reaction conditions, and improve the overall efficiency of your pyrazole synthesis.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Here, we address specific issues you may encounter during your experiments in a question-and-answer format, providing in-depth explanations and proven troubleshooting protocols.
Q1: My three-component reaction of a 1,3-dicarbonyl compound, hydrazine, and an aldehyde is giving a very low yield. What are the likely causes and how can I fix this?
Low yields in this fundamental pyrazole synthesis can often be traced back to several key factors, including suboptimal reaction conditions, catalyst inefficiency, or issues with the starting materials themselves.
Underlying Principles: The classic Knorr synthesis and related multicomponent reactions rely on the efficient formation of a key intermediate, typically through a condensation reaction, followed by cyclization.[1] Any factor that hinders these steps or promotes side reactions will inevitably lower your yield.
Troubleshooting Protocol:
-
Re-evaluate Your Catalyst: The choice of catalyst is critical. While some reactions proceed without a catalyst, many benefit significantly from one.
-
Acid Catalysis: Lewis acids like SmCl₃ can accelerate the reaction by participating in the formation of β-diketonate complexes.[1] If you are not using a catalyst, consider adding one. If you are using a weak acid, you might need a stronger one.
-
Ionic Liquids: Ionic liquids such as [bmim][InCl₄] have been shown to act as effective catalysts, promoting high regioselectivity and yielding excellent results for a range of aldehydes.[1][2]
-
Heterogeneous Catalysts: For easier removal and potential recycling, consider solid-supported catalysts like nano-ZnO or montmorillonite K-10 clay.[3][4]
-
-
Optimize Your Solvent and Temperature: The reaction medium and temperature play a crucial role in reaction kinetics and solubility of reactants.
-
Solvent Polarity: The choice of solvent can dramatically impact yield. While polar aprotic solvents like DMF or DMSO are common, sometimes a switch to a greener solvent like water or ethanol can be beneficial, especially with the right catalyst.[5][6][7] Some reactions even perform best under solvent-free conditions.[3][5]
-
Temperature Adjustment: Increasing the reaction temperature can often improve yields, but be cautious as it can also lead to side product formation. Microwave-assisted synthesis has been shown to reduce reaction times and, in some cases, improve yields compared to conventional heating.[3][8][9]
-
-
Examine Your Starting Materials:
-
Purity of Reactants: Ensure your 1,3-dicarbonyl compound, hydrazine, and aldehyde are pure. Impurities can interfere with the reaction.
-
Steric Hindrance and Electronic Effects: Highly substituted or sterically hindered reactants may require longer reaction times or more forcing conditions. The electronic nature of substituents on the aldehyde can also affect the reaction rate and yield. Electron-withdrawing groups on the aldehyde have been observed to sometimes lead to higher yields than electron-donating groups.[3]
-
Hydrazine Stability: Hydrazine and its derivatives can be unstable. Use fresh, high-quality hydrazine.
-
Troubleshooting Workflow:
Caption: A stepwise troubleshooting workflow for low yields.
Q2: I'm attempting a four-component synthesis of a pyranopyrazole derivative and the yield is poor. What are the most common pitfalls in this more complex MCR?
Four-component reactions for pyranopyrazoles, often involving an aldehyde, malononitrile, a β-ketoester, and hydrazine, are powerful but can be sensitive to reaction conditions.
Underlying Principles: The efficiency of this reaction hinges on a delicate cascade of events, including Knoevenagel condensation, Michael addition, and subsequent cyclization and dehydration steps. A bottleneck in any of these steps can lead to the accumulation of intermediates and a low yield of the final product.
Troubleshooting Protocol:
-
Catalyst Selection is Key:
-
Base Catalysis: Simple bases like piperidine or triethylamine are often effective.[5] A screening of different bases may be necessary to find the optimal one for your specific substrates.
-
Green Catalysts: Environmentally benign catalysts such as boric acid or nano-magnetic particles (e.g., Fe₃O₄) have been successfully employed, often in aqueous media.[5][8]
-
Phase Transfer Catalysts: In aqueous systems, a phase transfer catalyst like cetyltrimethylammonium chloride (CTACl) can enhance the reaction rate.[5]
-
-
Solvent Effects in Four-Component Systems:
-
Water as a Green Solvent: Many modern protocols for pyranopyrazole synthesis utilize water as the solvent, which is both environmentally friendly and can promote the reaction through hydrophobic effects.[5][6]
-
Solvent-Free Conditions: In some cases, running the reaction neat (without any solvent) at room temperature or with gentle heating can lead to excellent yields and short reaction times.[5]
-
-
Order of Reagent Addition: While many multicomponent reactions are robust "mix-and-go" procedures, the order of addition can sometimes matter. If you are getting a complex mixture of products, consider a stepwise addition of components to favor the desired reaction pathway.
Quantitative Data Summary: Catalyst and Solvent Effects on Pyranopyrazole Synthesis
| Catalyst | Solvent | Temperature | Yield (%) | Reference |
| Piperidine | Water | Room Temp. | High | [5] |
| Boric Acid | Solvent-free | 70 °C | High | [5] |
| Fe₃O₄ NPs | Water | Room Temp. | Excellent | [8] |
| CTACl | Water | Room Temp. | Good | [5] |
| None | Neat | Room Temp. | Good | [5] |
Q3: My reaction seems to be working, but I'm losing a significant amount of product during workup and purification. How can I improve my isolated yield?
Low isolated yields despite good reaction conversion are a common and frustrating problem. This often points to issues with product solubility, stability, or the purification method itself.
Troubleshooting Protocol:
-
Optimize the Workup Procedure:
-
Precipitation/Crystallization: Many pyrazole derivatives are crystalline solids. Instead of a full extractive workup followed by column chromatography, try to induce precipitation or crystallization directly from the reaction mixture. This can be achieved by cooling the reaction, adding a co-solvent in which the product is insoluble (an anti-solvent), or concentrating the reaction mixture.
-
pH Adjustment: If your pyrazole has acidic or basic functional groups, adjusting the pH of the aqueous phase during extraction can be critical to ensure it remains in the organic layer.
-
-
Re-evaluate Your Purification Strategy:
-
Column Chromatography: If you must use column chromatography, ensure you have chosen the correct stationary phase (e.g., silica gel, alumina) and eluent system. Running a small analytical TLC plate first to determine the optimal solvent system is crucial. Sometimes, product can be lost on the column if it is too polar and binds irreversibly to the silica.
-
Recrystallization: For solid products, recrystallization is often a superior method for obtaining high-purity material with minimal loss compared to chromatography. Experiment with different solvents to find one in which your product is soluble when hot but sparingly soluble when cold.
-
-
Consider Product Stability:
-
Acid/Base Sensitivity: Some pyrazoles may be sensitive to strong acids or bases used during workup. If you suspect this, use milder conditions or neutralize the reaction mixture carefully before extraction.
-
Thermal Decomposition: If your product is thermally labile, avoid high temperatures during solvent evaporation. Use a rotary evaporator at a moderate temperature and pressure.
-
Purification Workflow Diagram:
Caption: A decision tree for optimizing product isolation and purification.
References
- Heck, A., & Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 178-223. [Link]
- Molla, A., & Patel, B. K. (2019). A Review on the Recent Multicomponent Synthesis of Pyranopyrazoles.
- El-Metwaly, N. M., & El-Gazzar, A. B. A. (2022). Catalytic and Multicomponent Reactions for Green Synthesis of Some Pyrazolone Compounds and Evaluation as Antimicrobial Agents. ACS Omega, 7(33), 28955-28968. [Link]
- Venkatesh, M., & Kumar, K. S. (2018). One Pot Multicomponent Synthesis of Highly Commutated 1, 2, 3-Triazoles using Some Pyrazole Aldehyde through “Click” Reaction. Oriental Journal of Chemistry, 34(3), 1435-1443. [Link]
- Abdel-Wahab, B. F., & Mohamed, H. A. (2021).
- El-Sayed, N. N. E., & El-Gazzar, A. B. A. (2023).
- Singh, R., & Sharma, P. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Advances, 13(44), 30899-30921. [Link]
- Zare, A., & Abi, F. (2018).
- Pires, R. V., & Martins, G. M. (2019). Optimization of the reaction conditions.
- El-Sayed, N. N. E., & El-Gazzar, A. B. A. (2023). A Simple and Efficient Multicomponent Synthesis of Novel Pyrazole, N-Aminopyridine and Pyrazolo[3,4-b]Pyridine Derivatives in Water. Journal of Heterocyclic Chemistry, 60(12), 2115-2123. [Link]
- Heck, A., & Dömling, A. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps.
- Google Patents. (2011). WO2011076194A1 - Method for purifying pyrazoles.
- Singh, R., & Sharma, P. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions.
Sources
- 1. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 2. Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. mdpi.com [mdpi.com]
- 5. tandfonline.com [tandfonline.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. preprints.org [preprints.org]
- 8. Green multicomponent synthesis of pyrano[2,3- c ]pyrazole derivatives: current insights and future directions - RSC Advances (RSC Publishing) DOI:10.1039/D3RA05570A [pubs.rsc.org]
- 9. Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Catalyst Efficiency in 5-Amino-1H-Pyrazole-4-Carbonitrile Synthesis
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to address common challenges and optimize catalytic efficiency in this crucial synthesis. The content is structured in a question-and-answer format to provide direct solutions to potential issues encountered during your experimental work.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level questions regarding catalyst selection, reaction optimization, and general best practices.
Q1: What are the primary catalytic strategies for synthesizing 5-amino-1H-pyrazole-4-carbonitrile, and how do I select the right one?
The synthesis of 5-amino-1H-pyrazole-4-carbonitrile and its derivatives is most commonly achieved via a one-pot, multi-component reaction involving a hydrazine source, malononitrile, and often an aldehyde.[1][2][3] The catalyst's role is to facilitate the initial condensation and subsequent cyclization steps. The choice of catalyst depends on your specific priorities, such as yield, reaction time, cost, and environmental impact.
Common Catalyst Families:
-
Heterogeneous Nanocatalysts: These are highly favored for their ease of separation and recyclability.[2][3] Examples include:
-
Metal-Functionalized Layered Double Hydroxides (LDHs): Copper-modified LDHs have shown excellent activity, promoting the reaction under mild conditions (e.g., 55°C in H₂O/EtOH) with high yields (85–93%) and short reaction times (15–27 min).[1][4][5]
-
Magnetic Nanoparticles (MNPs): Iron oxide (Fe₃O₄) cores coated with silica and functionalized with acidic or basic groups offer excellent catalytic activity and can be recovered simply by using an external magnet.[3][6][7]
-
-
Homogeneous Catalysts: These include basic catalysts like piperidine or sodium benzoate and acid catalysts.[8] While often efficient, they can be more challenging to separate from the reaction mixture.
-
Ionic Liquids: Can act as both solvent and catalyst, offering unique reactivity profiles.[1]
-
Catalyst-Free Systems: Some protocols achieve good yields without a dedicated catalyst, often by using refluxing ethanol, but may require longer reaction times.[9]
Selection Criteria:
-
For Green Chemistry & Reusability: Choose a heterogeneous catalyst like a functionalized MNP or an LDH-supported system.[3][4]
-
For Highest Throughput & Yield: Specially designed nano catalysts, such as the LDH@PTRMS@DCMBA@CuI system, have demonstrated extremely short reaction times and high yields.[1][10]
-
For Simplicity & Cost-Effectiveness: Traditional base catalysts or catalyst-free thermal methods can be effective, though they may require more extensive product purification.[8][9]
Q2: My reaction yield is consistently low. What are the first steps to troubleshoot and optimize the process?
Low yield is a common issue that can typically be traced to the catalyst, reaction conditions, or reagents. A systematic approach is crucial for diagnosis.
Initial Troubleshooting Workflow:
Caption: Standard workflow for catalyst recovery and reuse.
To Improve Reusability:
-
Thorough Washing: After separation, the catalyst must be washed extensively to remove any adsorbed product or byproducts that could block active sites. Solvents like ethanol or chloroform are often used. [1][10]* Proper Drying: Ensure the catalyst is completely dry before reuse, as residual solvent can interfere with the next reaction cycle. Drying in a vacuum oven at a moderate temperature (e.g., 60°C) is a common practice. [10]* Perform a Hot Filtration Test: To check for leaching of the active metal, filter the catalyst out of the reaction mixture mid-reaction while hot. If the reaction continues in the filtrate, it indicates that the active species is leaching into the solution, and the catalyst support system needs to be redesigned for better stability.
-
Characterize the Used Catalyst: Analyze the recovered catalyst using techniques like TEM, EDX, or FTIR to see if its morphology or composition has changed. [3][6]This can provide direct evidence for the cause of deactivation.
Part 2: Experimental Protocols & Data
This section provides standardized protocols for catalyst evaluation and a summary of reported catalytic performances.
Protocol 1: General Procedure for Three-Component Synthesis of 5-Amino-1-phenyl-3-aryl-1H-pyrazole-4-carbonitrile
This protocol is adapted from demonstrated syntheses using heterogeneous catalysts. [1][11]
-
Reaction Setup: To a 5 mL round-bottom flask, add the aryl aldehyde (1.0 mmol), malononitrile (1.0 mmol), and phenylhydrazine (1.0 mmol).
-
Solvent Addition: Add the chosen solvent system (e.g., 3 mL of a 1:1 water/ethanol mixture).
-
Catalyst Addition: Add the optimized amount of the heterogeneous catalyst (e.g., 0.05 g). [1]4. Reaction Execution: Stir the mixture at the optimized temperature (e.g., 55°C) using a magnetic stirrer.
-
Monitoring: Monitor the reaction progress using Thin-Layer Chromatography (TLC) with an appropriate eluent (e.g., n-hexane/ethyl acetate, 1:1 v/v).
-
Workup: Once the reaction is complete, cool the mixture to room temperature. Add a solvent like chloroform or ethyl acetate to dissolve the product and separate the solid catalyst by filtration (or with a magnet if using MNPs).
-
Purification: Wash the organic layer with water, dry it over anhydrous Na₂SO₄, and concentrate it under reduced pressure. The crude product can be further purified by recrystallization from ethanol or by column chromatography on silica gel. [12]
Data Summary: Comparison of Catalytic Systems
The following table summarizes the performance of different catalysts reported in the literature for the synthesis of 5-amino-1H-pyrazole-4-carbonitrile derivatives, providing a baseline for expected results.
| Catalyst | Reactants | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| LDH@PTRMS@DCMBA@CuI | 4-chlorobenzaldehyde, malononitrile, phenylhydrazine | H₂O/EtOH | 55 | 15 min | 93 | [1][10] |
| Fe₃O₄@SiO₂@Tannic acid | Azo-linked aldehydes, malononitrile, phenylhydrazine | Solvent-free | 80 | 10-15 min | 90-96 | [3] |
| SnO–CeO₂ Nanocomposite | Substituted aldehydes, malononitrile, phenylhydrazine | Water | Room Temp | 25-45 min | 81-96 | [2] |
| No Catalyst | (ethoxymethylene)malononitrile, phenylhydrazine | Ethanol | Reflux | 4 h | 84 | [9][12] |
| Sodium Benzoate | Aromatic aldehyde, malononitrile, hydrazine hydrate | Water | Room Temp | 30-75 min | 78-94 | [8] |
Part 3: Reaction Mechanism
Understanding the reaction mechanism is key to troubleshooting. The formation of 5-amino-1H-pyrazole-4-carbonitrile from hydrazine and (ethoxymethylene)malononitrile (EMM) proceeds via a well-established pathway.
Proposed Reaction Mechanism:
Caption: General mechanism for pyrazole synthesis.
-
Michael Addition: The reaction initiates with a nucleophilic attack of the terminal nitrogen of the hydrazine onto the β-carbon of the electron-deficient alkene in EMM (or a related Knoevenagel adduct). [12]2. Intramolecular Cyclization: The second nitrogen atom of the hydrazine intermediate then attacks one of the nitrile groups, leading to the formation of the five-membered pyrazole ring.
-
Elimination/Aromatization: The final step involves the elimination of a leaving group (like ethanol from EMM) and tautomerization to yield the stable, aromatic 5-aminopyrazole product. [13]
References
- Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(24), 6290-6302. [Link] [1][4][5][10][12]2. Various Authors. (2025). The preparation of 5-amino-1H-pyrazole-4-carbonitriles. ResearchGate. [Link] [6]3. Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link] [9][13]4. Zhang, Q., & Tang, M. (2025). A Facile Method for Preparing 5-Amino-1H-Pyrazole-4-Carbonitriles. Synfacts, 21(08), 770. [Link] [14]5. Various Authors. (n.d.). Synthesis of 5-amino-1,3-diphenyl-1H-pyrazole-4-carbonitriles. ResearchGate. [Link] [2]7. Maleki, A., et al. (2021). Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst. Frontiers in Chemistry. [Link] [3]8. Kiyani, H., et al. (n.d.). Applications of pyrazolone in multicomponent reactions for the synthesis of dihydropyrano[2,3-c]pyrazoles and spiro. Semantic Scholar. [Link] [8]9. Chhattise, P., et al. (2023). Green multicomponent synthesis of pyrano[2,3-c]pyrazole derivatives: current insights and future directions. RSC Sustainability. [Link] [15]14. Dotsenko, V. V., et al. (2020). New Reactions of 5-Amino-3-(Cyanomethyl)-1H-Pyrazole-4-Carbonitrile. MDPI. [Link] [16]15. Taylor, E. C., & Hartke, K. S. (1959). The Reaction of Malononitrile with Hydrazine. Journal of the American Chemical Society. [Link] [17]18. Abdelrazek, F. M., et al. (2011). Approaches towards the synthesis of 5-aminopyrazoles. Beilstein Journal of Organic Chemistry, 7, 145-169. [Link] [11]23. Maleki, A., et al. (2022). Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst. Scientific Reports, 12(1), 2244. [Link] [7]24. El-remaily, M. A. A. A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI. [Link] [18]29. Al-Issa, S. A. (2014). Synthesis of 5-Substituted 3-Amino-1H-Pyrazole-4-Carbonitriles as Precursors for Microwave Assisted Regiospecific Syntheses of Pyrazolo[1,5-a]Pyrimidines. Molecules, 19(6), 7268-7280. [Link]
Sources
- 1. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Frontiers | Synthesis of Novel Azo-Linked 5-Amino-Pyrazole-4-Carbonitrile Derivatives Using Tannic Acid–Functionalized Silica-Coated Fe3O4 Nanoparticles as a Novel, Green, and Magnetically Separable Catalyst [frontiersin.org]
- 4. Green and efficient synthesis of 5-amino-1 H-pyrazole-5-carbonitriles utilizing novel modified LDH - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Green synthesis of novel 5-amino-bispyrazole-4-carbonitriles using a recyclable Fe3O4@SiO2@vanillin@thioglycolic acid nano-catalyst - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. rsc.org [rsc.org]
- 12. Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection [scirp.org]
- 13. Thieme E-Journals - Synfacts / Abstract [thieme-connect.com]
Technical Support Center: Troubleshooting Poor Starting Material Quality in Pyrazole Synthesis
Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges arising from suboptimal starting material quality. Here, we move beyond simple procedural lists to explain the underlying chemical principles, helping you diagnose issues, implement effective solutions, and ensure the integrity of your synthetic outcomes.
Section 1: Frequently Asked Questions (FAQs) - Quick Navigation
This section provides rapid answers to common questions about starting material quality in pyrazole synthesis.
FAQ 1: My Knorr pyrazole synthesis is yielding a dark, impure product mixture. What's the likely cause?
Discoloration, often described as a "sinful yellow/red," in Knorr-type reactions is frequently linked to the quality of the hydrazine reagent.[1] Phenylhydrazine, for example, is susceptible to oxidation, which can lead to the formation of colored impurities that complicate purification. Additionally, the stability of the 1,3-dicarbonyl compound is a critical factor; decomposition of this starting material can also introduce impurities and discoloration.[1]
FAQ 2: I'm observing inconsistent yields in my pyrazole synthesis. Could the 1,3-dicarbonyl compound be the culprit?
Absolutely. Beta-ketoesters and other 1,3-dicarbonyl compounds can be prone to degradation, especially if they are not stored correctly.[2] The presence of impurities or decomposition products will alter the stoichiometry of your reaction, leading to variable and often lower-than-expected yields. It is crucial to assess the purity of your dicarbonyl compound before use.
FAQ 3: What are the most common impurities in hydrazine hydrate and how do they affect the reaction?
Hydrazine hydrate can contain a variety of impurities, including other nitrogenous compounds like hydrazones and azines, as well as heterocyclic compounds such as pyrazoles and pyrazolines that may have formed during its production or storage.[3][4] These impurities can participate in side reactions, leading to a complex product mixture and making it difficult to isolate the desired pyrazole.
FAQ 4: How can I quickly assess the quality of my starting materials before starting a large-scale reaction?
A combination of analytical techniques is recommended. For a rapid assessment, Thin Layer Chromatography (TLC) can be used to compare your starting material against a known pure standard.[5][6] For a more detailed analysis, Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for identifying and quantifying impurities.[7][8]
Section 2: Troubleshooting Guide - In-Depth Problem Solving
This section provides a more detailed, question-and-answer-based approach to troubleshooting specific issues encountered during pyrazole synthesis.
Issue 1: Unexpected Side Products and Low Purity
Question: My reaction is producing multiple unexpected spots on TLC, and the final product purity is low despite following the protocol exactly. What should I investigate first?
Answer: The first and most critical area to investigate is the purity of your starting materials, specifically the hydrazine derivative and the 1,3-dicarbonyl compound. The classic Knorr pyrazole synthesis and related methods are fundamentally condensation reactions, and their success is highly dependent on the integrity of these precursors.[9][10][11][12]
Diagnostic Workflow for Starting Material Purity
Caption: Troubleshooting workflow for low purity.
In-Depth Analysis and Solutions:
-
Hydrazine Quality:
-
Causality: Hydrazine and its derivatives are susceptible to oxidation and can contain residual impurities from their synthesis.[4] These impurities can compete in the reaction, leading to a variety of side products.
-
Verification: Run a simple 1H NMR of your hydrazine starting material. Compare it to a reference spectrum to identify any unexpected peaks. For hydrazine hydrate, a simple acid-base titration can determine its concentration accurately.[13]
-
Solution: If impurities are detected, purification is necessary. Distillation is a common method for purifying liquid hydrazines.[4] For solid hydrazine salts, recrystallization can be effective.
-
-
1,3-Dicarbonyl Stability:
-
Causality: Beta-ketoesters and other 1,3-dicarbonyls can undergo self-condensation or decomposition, especially if stored improperly (e.g., exposure to moisture or non-inert atmosphere).[2]
-
Verification: Check the physical appearance of the dicarbonyl compound. Any discoloration or change in viscosity can indicate degradation. TLC and NMR are definitive methods for assessing purity.[5][14]
-
Solution: Purification via distillation or column chromatography is often necessary for liquid dicarbonyls.[2][5] Recrystallization is a viable option for solid compounds. In some cases, it may be more efficient to synthesize the 1,3-dicarbonyl compound fresh before use.[11][15]
-
Issue 2: Poor Regioselectivity in the Pyrazole Product
Question: I am getting a mixture of two pyrazole regioisomers. How can I improve the selectivity of my reaction?
Answer: The formation of regioisomers is a known challenge in pyrazole synthesis, particularly when using unsymmetrical 1,3-dicarbonyl compounds.[11][16] The outcome is determined by which carbonyl group of the dicarbonyl is initially attacked by the hydrazine.
Factors Influencing Regioselectivity
Caption: Factors governing pyrazole regioselectivity.
Strategies for Controlling Regioselectivity:
-
Purity of the 1,3-Dicarbonyl: Impurities can sometimes catalyze the formation of the undesired isomer. Ensuring the high purity of your dicarbonyl starting material is the first step.
-
Reaction Conditions:
-
Solvent: The polarity of the solvent can influence which carbonyl is more accessible or reactive. Experimenting with different solvents (e.g., protic vs. aprotic) can shift the isomeric ratio.
-
Catalyst: The choice of acid or base catalyst can also play a role. For instance, using a milder acid might favor attack at the more reactive carbonyl.
-
-
Protecting Groups: In some cases, it may be possible to selectively protect one of the carbonyl groups, force the reaction to proceed with the desired regiochemistry, and then deprotect to obtain the final product.
| Parameter | Effect on Regioselectivity | Recommendation |
| 1,3-Dicarbonyl Purity | Impurities may alter the electronic and steric environment, leading to a mixture of isomers. | Use highly purified starting materials. |
| Solvent Choice | Can influence the transition state energies for the two possible pathways. | Screen a range of solvents with varying polarities. |
| Temperature | Lower temperatures can sometimes increase selectivity by favoring the pathway with the lower activation energy. | Attempt the reaction at reduced temperatures. |
Section 3: Experimental Protocols
This section provides detailed, step-by-step methodologies for the purification and analysis of common starting materials.
Protocol 1: Purification of Hydrazine Hydrate by Distillation with Xylene
This procedure is adapted for concentrating commercially available hydrazine hydrate solutions.[13]
Materials:
-
42% Hydrazine hydrate solution
-
Xylene
-
500-mL round-bottom flask
-
Hempel column
-
Distillation apparatus
Procedure:
-
Combine 150 g (144 cc) of 42% hydrazine hydrate solution and 230 cc of xylene in a 500-mL flask.
-
Set up the distillation apparatus with the Hempel column.
-
Heat the mixture to distill the xylene and approximately 85 cc of water.
-
After the initial distillation, continue to heat the residue to distill the concentrated hydrazine hydrate.
-
Collect the fraction that distills at the boiling point of the desired concentration of hydrazine hydrate. This should yield 45-50 g of 80-85% hydrazine hydrate.
-
The concentration of the final product can be verified by titration with a standard acid using methyl orange as an indicator.
Protocol 2: Purity Assessment of a β-Ketoester by ¹H NMR
Materials:
-
β-Ketoester sample
-
Deuterated chloroform (CDCl₃)
-
NMR tube
-
NMR spectrometer
Procedure:
-
Dissolve a small amount of the β-ketoester (5-10 mg) in approximately 0.6 mL of CDCl₃ in an NMR tube.
-
Acquire a ¹H NMR spectrum.
-
Analyze the spectrum for the characteristic peaks of the β-ketoester. Pay close attention to the integration of these peaks.
-
Look for any unexpected peaks that may indicate the presence of impurities. The chemical shifts and coupling patterns of these impurity peaks can often help in their identification.
-
The keto-enol tautomerism of β-ketoesters is readily observable by ¹H NMR and can be a good indicator of the compound's identity.
Section 4: References
-
Process for the purification of aqueous hydrazine hydrate solutions. (n.d.). Google Patents. Retrieved from
-
Process for producing a purified hydrazine hydrate. (n.d.). Google Patents. Retrieved from
-
Khaled, J. (n.d.). Beta Ketoester Synthesis: Preparation and Reactions. Prezi. Retrieved from [Link]
-
Wang, Y., et al. (2021). Purification of hydrazine hydrate waste salt using a water washing based integrated process for the production of sodium hydrate via ion-exchange membrane electrolysis. Journal of Cleaner Production, 319, 128626.
-
Hydrazine purification. (n.d.). Google Patents. Retrieved from
-
Hydrazine hydrate. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Ali, I., et al. (2013). β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies. Chemistry Central Journal, 7(1), 125.
-
Knorr Pyrazole Synthesis advice. (2024, April 23). Reddit. Retrieved from [Link]
-
Knorr Pyrazole Synthesis. (n.d.). Chem Help Asap. Retrieved from [Link]
-
Pérez-Picaso, L., et al. (2023). Design of β-Keto Esters with Antibacterial Activity: Synthesis, In Vitro Evaluation, and Theoretical Assessment of Their Reactivity and Quorum-Sensing Inhibition Capacity. Pharmaceuticals, 16(9), 1339.
-
Naimi, A., et al. (2021). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 26(23), 7334.
-
Synthesis and evaluation of pyrazole derivatives by using green catalyst. (2024). Journal of Emerging Technologies and Innovative Research, 11(6).
-
Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline. Retrieved from [Link]
-
Kumar, S., & Singh, R. (2022). Recent Updates on Green Synthesis of Pyrazole Derivatives: A Review. Indian Journal of Natural Sciences, 13(75).
-
Knorr Pyrazole Synthesis of Edaravone. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]
-
Reddy, T. R., et al. (2017). Direct N-heterocyclization of hydrazines to access styrylated pyrazoles: synthesis of 1,3,5-trisubstituted pyrazoles and dihydropyrazoles. Organic & Biomolecular Chemistry, 15(46), 9845–9851.
-
Knorr pyrazole synthesis. (n.d.). Name-Reaction.com. Retrieved from [Link]
-
Pyrazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Orrego-Hernández, J., et al. (2022). Recent Advances in Synthesis and Properties of Pyrazoles. Chemistry, 4(4), 1435-1473.
-
El-Faham, A., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Reactions, 4(3), 438-482.
-
Method for preparing acyclic beta keto ester. (n.d.). Google Patents. Retrieved from
-
Gade, P., & Shinde, S. (2021). β‐Ketoesters: An Overview and It's Applications via Transesterification. ChemistrySelect, 6(41), 11229-11248.
-
Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals. (2017). Journal of Pharmaceutical Sciences, 106(8), 1935-1949.
-
Review of pyrazole compounds' production, use, and pharmacological activity. (2024). Community Practitioner, 20(7).
-
Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities. (2021). Molecules, 26(5), 1259.
-
Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation. (2022). Pharmaceutics, 14(4), 795.
-
Iodine-promoted synthesis of pyrazoles from 1,3-dicarbonyl compounds and oxamic acid thiohydrazides. (2019). Organic Chemistry Frontiers, 6(11), 1776-1780.
-
Sharma, M. (2020). Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. International Journal of Trend in Scientific Research and Development, 4(5), 123-126.
-
Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Journal of Nuclear Medicine & Radiation Therapy, 5(250), 2.
Sources
- 1. reddit.com [reddit.com]
- 2. prezi.com [prezi.com]
- 3. EP0153216B1 - Process for the purification of aqueous hydrazine hydrate solutions - Google Patents [patents.google.com]
- 4. US4963232A - Process for producing a purified hydrazine hydrate - Google Patents [patents.google.com]
- 5. β-Keto esters from ketones and ethyl chloroformate: a rapid, general, efficient synthesis of pyrazolones and their antimicrobial, in silico and in vitro cytotoxicity studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemhelpasap.com [chemhelpasap.com]
- 7. jetir.org [jetir.org]
- 8. Synthesis and Characterization of Pyrazole-Enriched Cationic Nanoparticles as New Promising Antibacterial Agent by Mutual Cooperation - PMC [pmc.ncbi.nlm.nih.gov]
- 9. jk-sci.com [jk-sci.com]
- 10. name-reaction.com [name-reaction.com]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
- 13. Organic Syntheses Procedure [orgsyn.org]
- 14. mdpi.com [mdpi.com]
- 15. Pyrazole synthesis [organic-chemistry.org]
- 16. Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
preventing degradation of pyrazole compounds during storage
Welcome to the Technical Support Center for Pyrazole Compound Stability. As a Senior Application Scientist, my goal is to provide you with in-depth, practical guidance to ensure the integrity of your pyrazole-containing molecules during storage and experimentation. This guide is structured to help you quickly diagnose issues and implement robust, preventative strategies.
Frequently Asked Questions (FAQs)
This section addresses the most common initial queries regarding pyrazole compound stability.
Q1: My pyrazole sample, which was a white powder, has turned slightly yellow/brown. What's happening?
A: Discoloration, particularly to yellow or brown, is a common visual indicator of degradation. This is often due to oxidation of the pyrazole ring or its substituents, or the formation of polymeric impurities. Pyrazoline derivatives, for instance, are known to undergo oxidation to furnish brownish products.[1] The specific pathway depends on the compound's structure and its exposure to oxygen, light, and trace impurities.
Q2: I've observed a new spot on the TLC plate of my stored pyrazole compound. Is this a sign of degradation?
A: Yes, the appearance of a new spot, especially if it develops a "tail," is a strong indication that your compound is no longer pure.[1] This new spot represents a degradation product with a different polarity from the parent compound. It is crucial to halt any quantitative experiments and re-purify the material if purity is essential for your application.
Q3: My pyrazole-based drug candidate is showing reduced activity in my bioassays compared to a freshly synthesized batch. Could storage be the issue?
A: Absolutely. A loss of potency is a critical, non-visual sign of degradation. The active parent molecule is likely converting into one or more degradation products that have lower or no affinity for the biological target. For example, pyrazole ester derivatives used as enzyme inhibitors have been shown to degrade rapidly in aqueous buffer, leading to a loss of inhibitory function.[2][3]
Q4: What are the absolute "must-do" storage conditions for any new pyrazole compound?
A: For any new or uncharacterized pyrazole derivative, you should start with the most protective conditions until its stability profile is known. As a baseline, store the compound as a solid in a tightly sealed, amber glass vial at low temperature (≤4°C) with an inert atmosphere (argon or nitrogen).[1][4] This minimizes exposure to the three primary degradation drivers: oxygen, light, and ambient temperature/humidity.
Troubleshooting Guide: Diagnosing and Solving Degradation Issues
This guide provides a systematic approach to identifying the root cause of degradation and implementing corrective actions.
Problem 1: Rapid Degradation in Aqueous Solution
Symptoms:
-
Compound "crashes out" of solution.
-
Rapid color change upon dissolution.
-
Poor reproducibility in assays.
-
HPLC analysis shows a decreasing peak for the parent compound and increasing peaks for new products over a short time (minutes to hours).
Primary Suspect: Hydrolysis Many pyrazole derivatives, especially those containing ester or amide functionalities, are susceptible to hydrolysis. The rate is highly dependent on pH and temperature. Pyrazolyl benzoic acid esters, for instance, were found to hydrolyze rapidly in a pH 8 buffer with a half-life of only 1-2 hours.[2][3]
Diagnostic Workflow:
-
pH-Dependent Stability Study:
-
Prepare solutions of your compound in buffers of varying pH (e.g., pH 3, pH 7, pH 9).
-
Incubate at a controlled temperature (e.g., room temperature or 37°C).
-
Analyze samples by HPLC at time points (e.g., t=0, 1h, 4h, 8h, 24h).
-
Plot the percentage of the parent compound remaining versus time for each pH. This will reveal the pH range of maximum stability.
-
-
Product Identification:
-
Analyze the degraded samples using LC-MS to determine the mass of the degradation products. This can confirm if hydrolysis (addition of a water molecule) has occurred.
-
Solutions & Preventative Measures:
-
Work in Optimal pH: Once the most stable pH is identified, ensure all buffers for storage and assays are within that range.
-
Use Aprotic Solvents: For stock solutions, use dry aprotic solvents like DMSO or DMF and store them at -20°C or -80°C.
-
Prepare Fresh: Prepare aqueous solutions immediately before use and avoid storing them.
-
Structural Modification: In a drug development context, if hydrolysis is a major issue, consider synthesizing analogs where the labile ester or amide group is replaced with a more stable isostere.[2]
Problem 2: Degradation of Solid Material Over Time
Symptoms:
-
Discoloration (browning) of the solid sample.[1]
-
Changes in physical properties (e.g., becoming sticky).
-
Decreased purity confirmed by HPLC or NMR after several weeks/months.
Primary Suspects: Oxidation and/or Photodegradation
Diagnostic Workflow:
Solutions & Preventative Measures:
-
Light Protection: Always store pyrazole compounds in amber vials or wrap clear vials in aluminum foil to prevent photodegradation.[1] UV irradiation can induce significant molecular rearrangements.[5][6]
-
Inert Atmosphere: Purge vials with an inert gas like argon or nitrogen before sealing to displace oxygen. This is especially critical for electron-rich pyrazoles or those with easily oxidizable functional groups.[1]
-
Low Temperature: Store compounds in a refrigerator or freezer (typically 4°C to -20°C) to slow down the rate of all potential degradation reactions.[1]
-
Avoid Contaminants: Ensure the compound is free from residual solvents or catalysts (e.g., transition metals) that could promote degradation.
Best Practices for Long-Term Storage
To ensure the long-term viability of your pyrazole compound library, a systematic approach to storage is essential.
Storage Condition Guidelines
The optimal storage conditions depend on the compound's structure and physical state.
| Feature / State | Recommended Storage Condition | Rationale |
| All Compounds (Solid) | 4°C or below, tightly sealed container, dark (amber vial) | Reduces thermal, oxidative, and photodegradation. Prevents moisture uptake.[1][4] |
| Ester or Amide Groups | Store as solid, avoid aqueous solutions. Keep desiccated. | These groups are prone to hydrolysis, especially at non-neutral pH.[2][3] |
| Electron-Rich Rings or Oxidizable Groups | Store under inert atmosphere (N₂ or Ar). | Prevents oxidation, which is a common pathway for discoloration and impurity formation.[1] |
| Stock Solutions (in DMSO/DMF) | Store at -20°C or -80°C in small aliquots. | Minimizes freeze-thaw cycles. Low temperature slows degradation in solution. |
| Aqueous Solutions | Prepare fresh immediately before use. | Pyrazole derivatives can have limited stability in aqueous buffers.[2] |
Protocol: Performing a Forced Degradation Study
A forced degradation (or stress testing) study is a powerful way to predict long-term stability and identify potential degradation products.
Objective: To rapidly assess the stability of a pyrazole compound under various stress conditions.
Methodology:
-
Preparation: Prepare five separate solutions of the pyrazole compound (~1 mg/mL) in a suitable solvent mixture (e.g., acetonitrile/water).
-
Stress Conditions:
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 2-8 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2-8 hours.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Keep the solution at 80°C for 48 hours. Separately, heat the solid powder at 80°C.
-
Photolytic: Expose the solution to direct sunlight or a photostability chamber for 24-48 hours.
-
-
Control: Prepare a sixth solution and keep it at 4°C in the dark.
-
Analysis: After the incubation period, neutralize the acidic and basic samples. Analyze all samples and the control by HPLC-UV and LC-MS.
-
Evaluation: Compare the chromatograms. A stable compound will show minimal degradation (<5%) compared to the control. The appearance of new peaks indicates susceptibility to that specific stress condition. The MS data will help in the tentative identification of degradation products.
By understanding the specific vulnerabilities of your pyrazole compounds, you can implement tailored storage and handling strategies, ensuring the accuracy and reproducibility of your research.
References
- Bulychev, N. A., Ledenkova, Y. S., & Kurbatov, S. V. (2022). Electrooxidation Is a Promising Approach to Functionalization of Pyrazole-Type Compounds. International Journal of Molecular Sciences.
- Yin, Z., Patel, S. J., Wang, W. L., Wang, G., Chan, K. L., & Li, H. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. Bioorganic & Medicinal Chemistry Letters.
- Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole.
- Yin, Z., Patel, S. J., Wang, W. L., Wang, G., Chan, K. L., & Li, H. (2009). Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase. PubMed.
- Weiss, D., & Karaghiosoff, K. (2020). Combining Performance with Thermal Stability: Synthesis and Characterization of 5‐(3,5‐Dinitro‐1H‐pyrazol‐4‐yl)‐1H‐tetrazole and its Energetic Derivatives. ResearchGate.
- Zhang, J., Wang, Y., & Zhang, J. (2024). Unraveling the impact of regioisomerism on the thermal stability of highly nitrated energetic pyrazoles: a DFT study. ResearchGate.
- Harrowfield, J., & Mocerino, M. (2018). Mechanistic study of pyrazole synthesis via oxidation-induced N–N coupling of diazatitanacycles. Dalton Transactions.
- International Journal of Novel Research and Development. (2024). A REVIEW ON PYRAZOLE AN ITS DERIVATIVE.
- Wang, C., Li, H., & Zhang, J. (2024). High performance and heat-resistant pyrazole-1,2,4-triazole energetic materials: Tuning the thermal stability by asymmetric framework and azo-bistriazole bridge. ResearchGate.
- Das, P., Bhatia, P., Verma, S., & Kumar, D. (2024). Understanding the Stability of Highly Nitrated Sensitive Pyrazole Isomers. ResearchGate.
- Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC.
- Karaman, R. (2016). How can we store Pyrazolin from chalcone and hydrazine hydrate? ResearchGate.
- von Gunten, U., & Salhi, E. (2021). Reactions of pyrrole, imidazole, and pyrazole with ozone: Kinetics and mechanisms. Water Research.
- Zhang, X., & Liu, Y. (2022). Comparative Studies on Thermal Decompositions of Dinitropyrazole-Based Energetic Materials. MDPI.
- Aggarwal, N., Kumar, R., & Dureja, P. (2013). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI.
- Liu, H., Wang, W., & Wang, B. (2022). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC.
- Chimenti, F., & Carradori, S. (2021). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. PMC.
- Santos, L. S., & Pilli, R. A. (2005). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry. ResearchGate.
- Li, Y., & Chi, H. (2024). Advances in Pyrazole as an Active Fragment for Herbicide Discovery. ACS Publications.
- Organic Chemistry Portal. (n.d.). Pyrazole synthesis.
- D'Anna, F., & Frenna, V. (2023). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. MDPI.
- Al-Masoudi, N. A., & Al-Salihi, N. I. (2022). A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. MDPI.
- Zhang, Y., & Liu, Y. (2023). Degradation of Isopyrazam in Soil: Kinetics, Microbial Mechanism, and Ecotoxicity of the Transformation Product. PubMed.
- Wang, C., & Sun, W. (2022). Recent Developments in Reactions and Catalysis of Protic Pyrazole Complexes. MDPI.
- Ashfold, M. N., & Minns, R. S. (2017). Ultrafast photodissociation dynamics of pyrazole, imidazole and their deuterated derivatives using ab initio multiple cloning. RSC Publishing.
- Khasanov, A. F., & Kopchuk, D. S. (2022). A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. PMC.
- Li, X., & Wang, J. (2012). Synthesis and dye degradation properties of Cu complexes with pyrazole derivatives. Journal of Chemical and Pharmaceutical Research.
- Armanino, N., & Fagnoni, M. (2013). Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate.
- Sharma, V., & Kumar, V. (2022). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.
- Kumar, A. A., & Singh, R. K. (2024). Sustainable Routes and Mechanistic Study in Pyrazole Synthesis Using Deep Eutectic Solvents (DESs). Thieme.
- McNeill, K. (2019). Exploring the photodegradation of pyrroles. Kris McNeill Group.
- Jana, A., & Maiti, D. (2021). Visible light-induced functionalization of indazole and pyrazole: a recent update. Chemical Communications.
- Sauthof, L., & Dömling, A. (2021). Recent Applications of the Multicomponent Synthesis for Bioactive Pyrazole Derivatives. Molecules.
- Li, Y., & Zhang, Y. (2024). Synthesis of novel pyrazole derivatives and neuroprotective effect investigation. PMC.
- Elguero, J., & Goya, P. (2018). Recent Developments in the Chemistry of Pyrazoles. ResearchGate.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structure-activity relationship and improved hydrolytic stability of pyrazole derivatives that are allosteric inhibitors of West Nile Virus NS2B-NS3 proteinase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. chemicalbook.com [chemicalbook.com]
- 5. A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Navigating Pyrazole Derivative Toxicity in Cell-Based Assays
Welcome to the technical support center for researchers, scientists, and drug development professionals working with novel pyrazole derivatives. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its presence in numerous approved drugs.[1][2] However, unlocking its therapeutic potential requires a nuanced understanding of its potential for cytotoxicity. This guide provides field-proven insights and troubleshooting strategies to help you minimize toxicity and accurately interpret your cell-based assay results.
Part 1: Frequently Asked Questions (FAQs)
This section addresses common questions regarding the toxicological assessment of novel pyrazole derivatives.
Q1: What are the typical mechanisms of pyrazole-induced cytotoxicity?
A1: Pyrazole derivatives can induce cytotoxicity through various mechanisms, which can be either on-target (related to the intended therapeutic effect) or off-target. Common mechanisms include the induction of apoptosis (programmed cell death), often confirmed by the activation of caspases 3 and 7, and the generation of reactive oxygen species (ROS).[3][4] Some derivatives can also cause cell cycle arrest at different phases (e.g., G2/M or S phase) or interfere with critical cellular machinery like tubulin polymerization.[3][5] It is crucial to determine if the observed cytotoxicity aligns with the expected mechanism of action for your specific target.
Q2: Are there known structural features of pyrazoles associated with toxicity?
A2: Yes, certain structural motifs, often called "structural alerts" or "toxicophores," can be associated with an increased risk of toxicity.[6][7] While the pyrazole ring itself is generally considered metabolically stable, substituents can introduce liabilities.[8] For example, highly lipophilic groups can increase non-specific binding and promiscuity, potentially leading to off-target effects and toxicity.[9] Additionally, certain functional groups, like nitroaromatics or anilines, attached to the pyrazole core are well-known structural alerts that can be metabolically activated to reactive species.[10] Early computational toxicity prediction can help flag these potential issues.[11][12]
Q3: How can I distinguish between desired on-target cytotoxicity and undesirable off-target toxicity?
A3: Differentiating between on-target and off-target effects is a critical step.[13] A key strategy is to use a counter-screening approach. This involves testing your compound in a cell line that does not express the intended target. If cytotoxicity is still observed, it is likely an off-target effect. Another approach is to use a structurally similar but inactive analog of your compound as a negative control. If this analog produces the same cytotoxic effects, it points towards an off-target mechanism. Furthermore, comparing the observed cellular phenotype with what is known from genetic knockdown (e.g., siRNA or CRISPR) of the target can reveal discrepancies indicative of off-target activity.
Q4: My pyrazole derivative has poor solubility. Could this be causing apparent toxicity in my assay?
A4: Absolutely. Poor aqueous solubility is a common issue that can lead to misleading cytotoxicity data.[14] When a compound precipitates out of the solution in the cell culture medium, it can form aggregates that are engulfed by cells, leading to physical stress and cell death that is independent of the compound's pharmacological activity. This can be misinterpreted as true cytotoxicity. It is essential to determine the kinetic solubility of your compound in the final assay medium and to visually inspect for precipitation under a microscope.[14] Using a lower final concentration of a vehicle like DMSO (typically ≤ 0.5%) is also critical to avoid solvent-induced toxicity.[15]
Part 2: Troubleshooting Guide
This guide provides a structured, question-and-answer approach to resolving specific issues encountered during your experiments.
Issue 1: Unexpectedly High Cytotoxicity Across Multiple Cell Lines, Including Non-Target Cells
Potential Cause: This often suggests general, non-specific cytotoxicity rather than a targeted effect. This could be due to off-target activity, compound instability, or issues with physicochemical properties.
Troubleshooting Workflow:
Caption: Decision tree for troubleshooting non-specific cytotoxicity.
Detailed Protocols:
Protocol 1: Kinetic Solubility and Stability Assessment [14]
-
Preparation: Prepare a 10 mM stock solution of your pyrazole derivative in 100% DMSO.
-
Serial Dilution: Create a serial dilution series of the stock solution in DMSO.
-
Addition to Medium: Add 2 µL of each dilution to 98 µL of your final cell culture medium in a 96-well plate. This creates a 1:50 dilution.
-
Incubation: Incubate the plate at 37°C for 2 hours.
-
Visual Inspection: Examine each well under a microscope for signs of precipitation.
-
Quantitative Measurement (Optional): Measure turbidity using a plate reader at a wavelength of 600-700 nm. The highest concentration without a significant increase in turbidity is your kinetic solubility limit.
-
Stability: To assess stability, incubate the compound in the medium at 37°C for the duration of your planned experiment (e.g., 24, 48, 72 hours) and then analyze the concentration of the parent compound using LC-MS.
Protocol 2: Counter-Screening Against a Normal Cell Line [16][17]
-
Cell Selection: Choose a non-cancerous cell line that is relevant to the intended therapeutic area (e.g., normal human fibroblasts, epithelial cells). Ensure this cell line does not express the target of interest.
-
Assay Setup: Seed both your target cancer cell line and the non-cancerous cell line at their optimal densities in separate 96-well plates.
-
Compound Treatment: Treat both cell lines with an identical serial dilution of your pyrazole derivative. Include vehicle-only and untreated controls.
-
Viability Assay: After the desired incubation period (e.g., 72 hours), perform a standard cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Data Analysis: Calculate the IC50 (half-maximal inhibitory concentration) for both cell lines. The ratio of the IC50 in the normal cell line to the IC50 in the cancer cell line gives you the Selectivity Index (SI). A higher SI indicates better selectivity for the cancer cells.
| Parameter | Target Cancer Cell Line (e.g., MCF-7) | Normal Cell Line (e.g., MCF-10A) | Selectivity Index (SI) | Interpretation |
| Compound X (Ideal) | IC50 = 1 µM | IC50 = 50 µM | 50 | High selectivity, promising therapeutic window. |
| Compound Y (Problematic) | IC50 = 2 µM | IC50 = 3 µM | 1.5 | Poor selectivity, likely general cytotoxicity. |
Table 1: Example of Selectivity Index Calculation
Issue 2: Results are Inconsistent and Not Reproducible
Potential Cause: High variability can stem from several sources including inconsistent cell health, compound precipitation, or edge effects in multi-well plates.
Troubleshooting Workflow:
Caption: Workflow for improving experimental reproducibility.
Best Practices for Consistency:
-
Cell Health: Use cells within a consistent, low passage number range. Always seed cells from cultures that are in the logarithmic growth phase and have high viability (>95%).
-
Plate Layout: Avoid using the outer wells of 96-well plates as they are prone to evaporation, which can alter compound concentrations. Fill these wells with sterile PBS or medium instead.
-
Compound Preparation: Prepare fresh working dilutions of your pyrazole derivative from a frozen stock for each experiment to avoid degradation.[15] Ensure the compound is fully dissolved in the vehicle before adding it to the medium.
Part 3: Proactive Strategies for Toxicity Minimization
A proactive approach during the design and early screening phases can significantly reduce the likelihood of encountering toxicity issues downstream.
1. In Silico Predictive Toxicology: Before synthesis, leverage computational tools to predict potential liabilities.[12][18] These models can identify potential structural alerts, predict off-target interactions (e.g., with cytochrome P450 enzymes or hERG channels), and estimate general toxicity.[19] This allows for the early redesign of compounds to mitigate these risks.
2. Structure-Toxicity Relationship (STR) Guided Design: While Structure-Activity Relationship (SAR) studies aim to enhance potency, a parallel STR analysis is crucial for improving safety.[8] This involves systematically modifying the pyrazole scaffold to identify which substituents increase toxicity and which decrease it. For example, replacing a lipophilic, metabolically labile group with a more polar, stable one might reduce off-target effects and improve the overall safety profile.[1][9]
3. Early Counter-Screening and Selectivity Profiling: Do not wait for lead optimization to assess selectivity. Incorporate a non-target or normal cell line into your primary screening cascade.[17] This provides an early indication of the therapeutic window and helps prioritize compounds that are selectively potent against your target of interest. A co-culture screening model, where cancer and non-cancerous cells are grown together, can offer an even more physiologically relevant system for assessing selective cytotoxicity.[17]
By integrating these troubleshooting and proactive strategies, you can more effectively navigate the challenges of pyrazole derivative development, leading to the identification of safer and more efficacious therapeutic candidates.
References
- Ravula, P., Vamaraju, H. B., Paturi, M., JN, N. S., & Kolli, S. (Year). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents.
- Nemr, M. T. M., Fadaly, W. A. A., & Abdelaziz, M. (Year). Structure–activity relationship (SAR) for pyrazole derivatives.
- Abd-Elhalim, B. T., Elbana, G., El-Sayed, A. F., & Abd El Ghani, G. E. (Year). Prediction of pyrazole chemical toxicity risks and outcomes.
- (Author). (Year).
- (Author). (Year). Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. PMC - NIH. [Link]
- (Author). (Year). Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. PMC - PubMed Central. [Link]
- (Author). (Year). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review.
- (Author). (Year). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. PMC - NIH. [Link]
- (Author). (Year). Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
- Shah, R., et al. (2023). Integrated computational and preclinical evaluation of novel synthetic pyrazole pyrazoline thiazole derivative for breast cancer therapeutics. Scientific Reports. [Link]
- (Author). (Year). Synthesis, biological evaluation and SAR analysis of novel poly-heterocyclic compounds containing pyridylpyrazole group. PubMed. [Link]
- (Author). (Year). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents. NIH. [Link]
- (Author). (Year). Synthesis, docking studies, pharmacological activity and toxicity of a novel pyrazole derivative (LQFM 021)--possible effects on phosphodiesterase. PubMed. [Link]
- (Author). (Year). Convenient synthesis, characterization, cytotoxicity and toxicity of pyrazole derivatives.
- (Author). (Year). Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. MDPI. [Link]
- (Author). (Year).
- (Author). (Year). Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles. PubMed. [Link]
- (Author). (Year).
- (Author). (Year). Part 1: Structure–Activity Relationship (SAR) investigations of fused pyrazoles as potent, selective and orally available inhibitors of p38α mitogen-activated protein kinase.
- (Author). (Year). Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. NIH. [Link]
- (Author). (Year). Characterization of Stable Pyrazole Derivatives of Curcumin with Improved Cytotoxicity on Osteosarcoma Cell Lines. MDPI. [Link]
- (Author). (Year).
- (Author). (Year). Designing around Structural Alerts in Drug Discovery. American Chemical Society. [Link]
- (Author). (Year).
- (Author). (Year). New pyrazole derivatives and investigate their toxic effect in Hella and RD cancer cells lines.
- (Author). (Year). Designing Around Structural Alerts in Drug Discovery.
- (Author). (Year).
- (Author). (Year). The designed pyrazole-based target compounds.
- (Author). (Year). Computational Predictive Toxicology. Schrödinger. [Link]
- (Author). (Year). Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. PMC. [Link]
- (Author). (Year). Machine Learning in Predictive Toxicology. AZoLifeSciences. [Link]
- (Author). (Year).
- (Author). (Year). On-target and Off-target-based Toxicologic Effects.
- (Author). (Year). Comparison of cytotoxicity of the newly synthesized pyrazoles to the known cytotoxic pyrazole, TOSIND in breast cancer cells.
- (Author). (Year). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. PubMed Central. [Link]
- (Author). (Year). Structural Alerts for Toxicity.
- (Author). (Year). ToxAlerts: A Web Server of Structural Alerts for Toxic Chemicals and Compounds with Potential Adverse Reactions. PMC - PubMed Central. [Link]
Sources
- 1. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. rjptonline.org [rjptonline.org]
- 6. Computational Approach to Structural Alerts: Furans, Phenols, Nitroaromatics, and Thiophenes - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi - PMC [pmc.ncbi.nlm.nih.gov]
- 10. acs.org [acs.org]
- 11. Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. azolifesciences.com [azolifesciences.com]
- 13. researchgate.net [researchgate.net]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. mdpi.com [mdpi.com]
- 16. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents [mdpi.com]
- 17. Coculture-Based Screening Revealed Selective Cytostatic Effects of Pyrazol-Azepinoindoles - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. schrodinger.com [schrodinger.com]
- 19. Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Validation & Comparative
A Researcher's Guide to Validating the Inhibitory Activity of Pyrazole Compounds Against Bruton's Tyrosine Kinase (BTK)
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to validate the inhibitory activity of novel pyrazole-based compounds against Bruton's Tyrosine Kinase (BTK). We will delve into the scientific rationale behind experimental choices, provide detailed, field-proven protocols, and present a comparative analysis of hypothetical pyrazole compounds to illustrate the validation process. Our focus is on ensuring scientific integrity through self-validating experimental systems and grounding our claims in authoritative sources.
The Critical Role of BTK in B-Cell Signaling and Malignancies
Bruton's Tyrosine Kinase (BTK) is a non-receptor tyrosine kinase that plays a pivotal role in B-cell development, activation, and proliferation.[1] It is a crucial component of the B-cell receptor (BCR) signaling pathway.[2] Upon BCR engagement, BTK is activated and subsequently phosphorylates downstream substrates, including phospholipase Cγ2 (PLCγ2), leading to a cascade of events that promote cell survival and proliferation.[1] In many B-cell malignancies, such as mantle cell lymphoma (MCL) and chronic lymphocytic leukemia (CLL), the BCR signaling pathway is constitutively active, making BTK a prime therapeutic target.[3][4] The development of small molecule inhibitors targeting BTK has revolutionized the treatment of these diseases.[1][5]
Pyrazole and its fused heterocyclic derivatives, such as pyrazolopyrimidines, have emerged as a promising scaffold for the development of potent and selective BTK inhibitors.[2][6] These compounds can be designed to bind to the ATP-binding site of BTK, either reversibly or irreversibly, thereby blocking its kinase activity.[7] Validating the inhibitory potential of these novel pyrazole compounds is a critical step in the drug discovery pipeline.
Below is a diagram illustrating the central role of BTK in the B-cell receptor signaling pathway.
Caption: BTK's central role in the B-cell receptor signaling pathway.
A Multi-tiered Approach to Validating Inhibitory Activity
A robust validation strategy for pyrazole-based BTK inhibitors involves a multi-tiered approach, starting from in vitro biochemical assays to more physiologically relevant cell-based assays. This tiered approach allows for a comprehensive understanding of the compound's potency, selectivity, and mechanism of action.
The following diagram outlines a typical experimental workflow for validating BTK inhibitors.
Caption: A tiered experimental workflow for validating BTK inhibitors.
Experimental Protocols
Here, we provide detailed, step-by-step methodologies for key experiments in the validation workflow.
Tier 1: In Vitro Biochemical Kinase Assay (ADP-Glo™ Kinase Assay)
This assay quantifies the amount of ADP produced during the kinase reaction, which is directly proportional to the kinase activity.
Materials:
-
Recombinant human BTK enzyme
-
Poly (4:1 Glu, Tyr) peptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test pyrazole compounds
-
Assay plates (384-well, low volume)
-
Luminometer
Procedure:
-
Compound Preparation: Prepare a serial dilution of the test pyrazole compounds in DMSO.
-
Reaction Setup: In a 384-well plate, add 1 µL of the diluted compound or DMSO (vehicle control).
-
Add 2 µL of BTK enzyme diluted in kinase buffer (40mM Tris, pH 7.5; 20mM MgCl2; 0.1mg/ml BSA; 2mM MnCl2, 50μM DTT).[1]
-
Initiate the reaction by adding 2 µL of a substrate/ATP mix.[1] Incubate at room temperature for 60 minutes.
-
Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.[1]
-
ADP to ATP Conversion and Signal Generation: Add 10 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.[1]
-
Data Acquisition: Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the vehicle control and determine the IC50 value by fitting the data to a dose-response curve.
Tier 2: Cell-Based BTK Autophosphorylation Assay (Western Blot)
This assay measures the phosphorylation of BTK at Tyr223 in the SH3 domain, a key marker of its activation, within a cellular context.[5]
Materials:
-
B-cell lymphoma cell line (e.g., Ramos)
-
Anti-human IgM
-
Test pyrazole compounds
-
Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Primary antibodies: anti-phospho-BTK (Tyr223) and anti-total BTK
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Western blotting equipment
Procedure:
-
Cell Culture and Treatment: Culture Ramos cells to the desired density. Pre-treat the cells with various concentrations of the pyrazole compounds or DMSO for 1 hour.
-
BTK Activation: Stimulate the cells with anti-human IgM (e.g., 12 µg/ml) for 10 minutes to induce BTK phosphorylation.[8]
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them with lysis buffer.[9]
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Separate 20-40 µg of protein per lane on an SDS-PAGE gel.[10]
-
Transfer the proteins to a PVDF membrane.
-
Block the membrane with 5% w/v nonfat dry milk or BSA in TBST for 1 hour at room temperature.[8][11]
-
Incubate the membrane with the primary anti-phospho-BTK antibody (e.g., 1:1000 dilution) overnight at 4°C.[8]
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
-
Data Analysis: Quantify the band intensities for phospho-BTK and total BTK. Normalize the phospho-BTK signal to the total BTK signal to determine the extent of inhibition.
Tier 2: Cell Viability Assay (MTT Assay)
This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
B-cell lymphoma cell line (e.g., Jeko-1, Z138)
-
Test pyrazole compounds
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of HCl in isopropanol)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density.
-
Compound Treatment: Add serial dilutions of the pyrazole compounds to the wells and incubate for a specified period (e.g., 72 hours).
-
MTT Addition: Add 10 µL of MTT solution to each well to a final concentration of 0.45 mg/mL and incubate for 1-4 hours at 37°C.[12]
-
Formazan Solubilization: Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.[12]
-
Data Acquisition: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells and determine the IC50 value.
Data Presentation: A Comparative Analysis of Hypothetical Pyrazole Compounds
To illustrate the application of these validation assays, we present hypothetical data for three pyrazole-based BTK inhibitors: PZ-101, PZ-102, and PZ-103.
Table 1: In Vitro and Cellular Inhibitory Activities of Pyrazole Compounds against BTK
| Compound | BTK Enzymatic IC50 (nM) | p-BTK (Tyr223) Cellular IC50 (nM) | Ramos Cell Viability IC50 (nM) |
| PZ-101 | 5.2 | 15.8 | 45.3 |
| PZ-102 | 25.1 | 89.4 | 250.7 |
| PZ-103 | 1.8 | 7.5 | 22.1 |
| Ibrutinib (Control) | 1.5 | 5.1 | 18.9 |
Data are hypothetical and for illustrative purposes only.
Conclusion and Future Directions
This guide has outlined a systematic and robust approach to validating the inhibitory activity of novel pyrazole compounds against BTK. By employing a tiered experimental workflow, researchers can confidently assess the potency and cellular efficacy of their compounds. The provided protocols serve as a foundation that can be adapted to specific research needs.
Future work should focus on assessing the selectivity of the most promising compounds through kinome-wide profiling and confirming their mechanism of action through target engagement assays in more complex biological systems, including primary patient-derived cells.[13] Ultimately, a thorough preclinical validation will pave the way for the clinical development of novel and effective BTK inhibitors for the treatment of B-cell malignancies and autoimmune diseases.
References
- Targeting BTK in B Cell Malignancies: From Mode of Action to Resistance Mechanisms. (2024). International Journal of Molecular Sciences. [Link]
- The Development of BTK Inhibitors: A Five-Year Upd
- Targeting BTK in B-Cell Malignancies. (2019). OncLive. [Link]
- BTK Activity Assay. BellBrook Labs. [Link]
- IC50 values for compounds against PI3Kδ and BTK in kinase inhibition assay.
- In vitro kinase assay. Protocols.io. [Link]
- Discovery of pyrazolopyrimidine derivatives as potent BTK inhibitors with effective anticancer activity in MCL. (2019). Bioorganic Chemistry. [Link]
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. (2021). Pharmaceuticals. [Link]
- Cell Viability Assays. (2013). Assay Guidance Manual. [Link]
- Btk Inhibitors: A Medicinal Chemistry and Drug Delivery Perspective. (2021). Pharmaceuticals. [Link]
- Ex vivo proliferation assays for CLL patient samples: optimal for BTK or PI3Kδ inhibitors. Vivia Biotech. [Link]
- Recent research of BTK inhibitors: Methods of structural design, pharmacological activities, manmade derivatives and structure-activity relationship. (2023). European Journal of Medicinal Chemistry. [Link]
- Autoinhibition of Bruton's tyrosine kinase (Btk)
Sources
- 1. promega.com [promega.com]
- 2. researchgate.net [researchgate.net]
- 3. promega.com [promega.com]
- 4. bellbrooklabs.com [bellbrooklabs.com]
- 5. Autoinhibition of Bruton's tyrosine kinase (Btk) and activation by soluble inositol hexakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Phospho-Btk (Tyr223) Antibody | Cell Signaling Technology [awsprod-cellsignal.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Western Blot protocol specific for BTK antibody (NBP1-78295) WB: Novus Biologicals [novusbio.com]
- 11. ptglab.com [ptglab.com]
- 12. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. viviabiotech.com [viviabiotech.com]
A Senior Application Scientist's Guide to Confirming Pyrazole Derivative Structures with ¹H-NMR
For Researchers, Scientists, and Drug Development Professionals
In the landscape of medicinal chemistry and drug development, pyrazole derivatives are celebrated for their vast therapeutic potential, exhibiting activities ranging from anti-inflammatory to anticancer.[1][2][3] The precise arrangement of substituents on the pyrazole core is paramount, as even minor structural variations, such as regioisomerism, can drastically alter a compound's biological activity and pharmacokinetic profile. Therefore, unambiguous structural confirmation is not merely a procedural step but a cornerstone of rigorous scientific investigation.
Among the arsenal of analytical techniques, Proton Nuclear Magnetic Resonance (¹H-NMR) spectroscopy stands out as the primary tool for elucidating the structure of these synthesized molecules. This guide provides an in-depth, experience-driven comparison of how ¹H-NMR is expertly applied to validate the structures of pyrazole derivatives, contrasting its utility with other methods and offering practical, field-proven insights.
The Foundational ¹H-NMR Spectrum of the Pyrazole Core
To confidently assign the structure of a complex derivative, one must first understand the signature of the parent heterocycle. The unsubstituted pyrazole ring presents a simple yet informative ¹H-NMR spectrum. Due to rapid proton exchange (tautomerism) between the two nitrogen atoms at room temperature, the C3 and C5 positions become chemically equivalent on the NMR timescale.[4][5]
This leads to a characteristic pattern:
-
H4 Proton: A triplet signal typically appears around δ 6.3-6.4 ppm .[6] It is split into a triplet by the two equivalent neighboring protons (H3 and H5).
-
H3/H5 Protons: A doublet signal is observed further downfield, around δ 7.6-7.7 ppm .[6] This signal integrates for two protons and is split into a doublet by the H4 proton.
-
N-H Proton: The signal for the N-H proton is often broad and can appear over a wide chemical shift range (e.g., δ 12-14 ppm), or it may not be observed at all due to rapid exchange with residual water or the solvent.[5][7]
| Proton Position | Typical Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| H3 / H5 | 7.6 - 7.7 | Doublet (d) | J3,4 = J4,5 ≈ 1.9-2.5 Hz |
| H4 | 6.3 - 6.4 | Triplet (t) | J4,3 = J4,5 ≈ 1.9-2.5 Hz |
| N1-H | 12.0 - 14.0 | Broad Singlet (br s) | - |
Note: Chemical shifts are solvent-dependent. The values provided are typical for solvents like CDCl₃ or DMSO-d₆.
Case Study: Synthesis and ¹H-NMR Confirmation of a Disubstituted Pyrazole
A cornerstone of pyrazole synthesis is the Knorr cyclocondensation reaction, which typically involves reacting a 1,3-dicarbonyl compound with a hydrazine derivative.[1][8][9] This method, while classic, often presents a critical challenge: the potential formation of two different regioisomers, especially when using an unsymmetrical dicarbonyl compound.[1][8]
¹H-NMR is the definitive tool for distinguishing these isomers.
Experimental Protocol: Synthesis of 1,5-Diphenyl-1H-pyrazole-3-carboxylic acid
This protocol describes a typical Knorr-type synthesis.
Reagents:
-
Ethyl benzoylpyruvate (a 1,3-dicarbonyl compound)
-
Phenylhydrazine
-
Glacial Acetic Acid (solvent and catalyst)
Procedure:
-
Dissolution: Dissolve ethyl benzoylpyruvate (1.0 eq) in glacial acetic acid in a round-bottom flask.
-
Addition: Add phenylhydrazine (1.0 eq) dropwise to the solution at room temperature with continuous stirring.
-
Reaction: Heat the mixture to reflux (approx. 118°C) for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Workup: After cooling to room temperature, pour the reaction mixture into ice-cold water. A precipitate will form.
-
Isolation: Collect the solid product by vacuum filtration and wash thoroughly with water to remove excess acetic acid.
-
Saponification: To obtain the carboxylic acid, the resulting ester is then saponified using a standard procedure (e.g., refluxing with NaOH in ethanol, followed by acidic workup).
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., ethanol/water) to yield the purified 1,5-diphenyl-1H-pyrazole-3-carboxylic acid.
The Decisive Role of ¹H-NMR in Regioisomer Assignment
The reaction between ethyl benzoylpyruvate and phenylhydrazine can theoretically yield two regioisomers. The key to distinguishing them lies in the Nuclear Overhauser Effect (NOE), a through-space correlation observed in 2D NMR experiments (NOESY) or 1D NOE difference spectra.
-
Isomer 1 (1,5-disubstituted): The N-phenyl group is adjacent to the C5-phenyl group. A NOESY experiment will show a spatial correlation between the ortho-protons of the N-phenyl ring and the ortho-protons of the C5-phenyl ring.
-
Isomer 2 (1,3-disubstituted): The N-phenyl group is adjacent to the C3-carboxylic acid group. No such NOE correlation between the two phenyl rings would be observed. Instead, a correlation might be seen between the N-phenyl protons and the H4 proton of the pyrazole ring.
Interpreting the ¹H-NMR Spectrum of the Expected Product (1,5-Diphenyl-1H-pyrazole-3-carboxylic acid):
-
H4 Proton: This will appear as a singlet, typically in the range of δ 7.0-7.5 ppm . Its downfield shift compared to unsubstituted pyrazole is due to the electronic effects of the adjacent phenyl and carboxyl groups.
-
Phenyl Protons: The protons on the two phenyl rings will appear as complex multiplets between δ 7.2-8.0 ppm .
-
Carboxylic Acid Proton: A very broad singlet, often far downfield (δ > 12 ppm ), which is exchangeable with D₂O.
The absence of coupling for the H4 proton is the most immediate indicator of a 3,5-disubstituted pyrazole. The definitive assignment of which substituent is at C3 vs. C5 then relies on more advanced techniques like NOESY or HMBC. For instance, in an HMBC spectrum, the H4 proton will show a correlation to the C3 and C5 carbons, helping to assign their respective substituents.[10][11]
A Comparative Analysis: ¹H-NMR vs. Other Techniques
While ¹H-NMR is the primary tool, a multi-faceted approach ensures the highest level of confidence.
| Technique | Primary Use in Pyrazole Analysis | Advantages | Limitations |
| ¹H-NMR | Determines proton framework, connectivity, and stereochemistry. Crucial for regioisomer differentiation. | Provides detailed structural information, quantitative data, and is non-destructive. | Can be complex to interpret for highly substituted rings; tautomerism can broaden signals.[5] |
| ¹³C-NMR | Identifies the number of unique carbon environments and their electronic nature. | Complements ¹H-NMR, confirms the carbon skeleton. | Lower sensitivity, longer acquisition times, does not show C-C coupling without special techniques. |
| Mass Spectrometry (MS) | Confirms molecular weight and provides fragmentation patterns for structural clues. | High sensitivity, requires minimal sample. | Regioisomers have identical molecular weights and often similar fragmentation, making differentiation difficult or impossible by MS alone.[10] |
| Infrared (IR) Spectroscopy | Identifies the presence of key functional groups (e.g., C=O, N-H, C=N). | Fast, simple, good for confirming functional group transformations. | Provides limited information about the overall molecular skeleton; not useful for isomer differentiation. |
| X-Ray Crystallography | Provides the absolute, unambiguous 3D structure of a molecule. | The "gold standard" for structural proof.[10][12] | Requires a suitable single crystal, which can be difficult or impossible to grow. |
As the table illustrates, while techniques like Mass Spectrometry are essential for confirming molecular weight, they fall short in the critical task of distinguishing regioisomers.[10] X-Ray crystallography is definitive but contingent on successful crystal growth. ¹H-NMR, especially when augmented with 2D techniques like NOESY and HMBC, offers the most reliable and accessible pathway to complete structural assignment in the solution state.[10][11][13]
Conclusion
For professionals in drug discovery and development, mastering the interpretation of ¹H-NMR spectra is indispensable. It is the most powerful and accessible first-line technique for confirming the successful synthesis of target pyrazole derivatives and, critically, for resolving the ambiguities of regioisomerism that classical synthetic methods often produce. While complementary methods provide valuable data points, ¹H-NMR delivers the detailed conformational and connectivity information necessary to proceed with confidence in the development of novel therapeutics. This expertise ensures that the right molecule is advanced, saving invaluable time and resources in the long run.
References
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). National Institutes of Health (NIH).
- Knorr pyrazole synthesis. (n.d.). Name-Reaction.com.
- Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. (2023). MDPI.
- Process for the preparation of pyrazoles. (n.d.). Google Patents.
- Knorr Pyrazole Synthesis. (n.d.). J&K Scientific LLC.
- A Computational Study of the NMR Chemical Shifts of Polynitropyrazoles. (n.d.). National Institutes of Health (NIH).
- Discovery of 1,5-Diphenylpyrazole-3-Carboxamide Derivatives as Potent, Reversible, and Selective Monoacylglycerol Lipase (MAGL) Inhibitors. (2018). FLORE.
- The 1H NMR spectrum of pyrazole in a nematic phase. (2016). Wiley Online Library.
- Chemical shift values and assigned coupling constants of compound (7 a) by ¹H‐NMR. (n.d.). ResearchGate.
- 1 H-NMR chemical shifts, in ppm, of pyrazole and complex from pyrazole... (n.d.). ResearchGate.
- 1H NMR of pyrazole. (2024). Reddit.
- Theoretical NMR investigation of pyrazol and substituted pyrazoles, DNMR and 1 H spin-lattice relaxation times. (n.d.). ResearchGate.
- Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives. (2024). National Institutes of Health (NIH).
- synthesis, characterization, and antioxidant activity of new pyrazoles. (n.d.). ResearchGate.
- Synthesis and Characterization of Some Pyrazole based Heterocyclic Compounds. (n.d.). IJTSRD.
- 1H and 13C NMR study of perdeuterated pyrazoles. (n.d.). ResearchGate.
- Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. (2022). PubMed Central.
- Distinguishing Regioisomers in Pharmaceutical Products using Benchtop NMR Spectroscopy. (n.d.). Oxford Instruments Magnetic Resonance.
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. ijtsrd.com [ijtsrd.com]
- 4. reddit.com [reddit.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 9. name-reaction.com [name-reaction.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Synthesis, Spectroscopic Characterization, Structural Analysis, and Evaluation of Anti-Tumor, Antimicrobial, and Antibiofilm Activities of Halogenoaminopyrazoles Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 13. nmr.oxinst.com [nmr.oxinst.com]
5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile vs other BTK inhibitor precursors
A Senior Application Scientist's Perspective on the Synthetic Pathways to Zanubrutinib, Ibrutinib, and Acalabrutinib Intermediates
In the landscape of targeted cancer therapy, Bruton's tyrosine kinase (BTK) inhibitors have emerged as a cornerstone in the treatment of various B-cell malignancies. The efficacy and safety profiles of these drugs are not only dictated by their final molecular structure but are also profoundly influenced by the efficiency, purity, and scalability of their synthetic routes. This guide provides an in-depth, comparative analysis of the chemical synthesis of key precursors for three prominent covalent BTK inhibitors: 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile for Zanubrutinib, the pyrazolopyrimidine core for Ibrutinib, and the imidazo[1,5-a]pyrazine scaffold for Acalabrutinib.
This document is intended for researchers, medicinal chemists, and process development scientists, offering a detailed examination of the synthetic strategies, comparative performance metrics, and the underlying chemical logic that informs precursor selection and process optimization in drug development.
The Central Role of Precursors in BTK Inhibitor Synthesis
The journey from starting materials to a final active pharmaceutical ingredient (API) is a multi-step process where the integrity of each intermediate is paramount. The precursors discussed herein represent critical junctures in the synthesis of their respective BTK inhibitors. Their structural complexity, chirality, and purity directly impact the overall yield and quality of the final drug substance. An ideal precursor synthesis is characterized by high yields, excellent purity, cost-effectiveness, scalability, and a favorable safety and environmental profile.
This guide will dissect the synthetic pathways to these pivotal intermediates, providing a comparative framework to evaluate their strengths and weaknesses.
Comparative Analysis of Synthetic Precursors
The selection of a synthetic route in pharmaceutical development is a multi-faceted decision. Below is a comparative overview of the key precursors for Zanubrutinib, Ibrutinib, and Acalabrutinib, focusing on their core heterocyclic structures.
| Precursor | Target BTK Inhibitor | Core Heterocycle | Key Synthetic Features | Reported Yields (for key steps) | Noteworthy Aspects |
| This compound | Zanubrutinib | Pyrazole | Cyclocondensation of a β-ketonitrile derivative with hydrazine.[1] | Often high, with some methods reporting >85%.[1] | Relatively straightforward synthesis; the phenoxyphenyl moiety is introduced early. |
| (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | Ibrutinib | Pyrazolo[3,4-d]pyrimidine | Construction of the pyrazolopyrimidine ring followed by introduction of the chiral piperidine and phenoxyphenyl groups. | Variable, with some routes reporting overall yields around 9-10%. One optimized step reports a 70% yield.[2] | Multiple synthetic strategies exist, including those involving Suzuki or Mitsunobu reactions.[3] |
| (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide | Acalabrutinib | Imidazo[1,5-a]pyrazine | Construction of the imidazo[1,5-a]pyrazine core, often involving multi-step sequences. | Can be low in initial routes (e.g., 8% overall), but optimized processes show significant improvement (e.g., 86% in a key coupling step).[4][5] | Synthesis can be complex, with challenges in regioselectivity and purification.[6] |
In-Depth Look at Precursor Synthesis
Zanubrutinib Precursor: this compound
The synthesis of this key pyrazole intermediate is a critical first step in the production of Zanubrutinib. Its structure incorporates the phenoxyphenyl moiety, a key pharmacophore for BTK binding.
Synthetic Strategy:
The most common and efficient route to this compound involves a cyclocondensation reaction. This approach is favored for its high convergence and generally good yields.
Caption: Synthetic workflow for the Zanubrutinib precursor.
Experimental Protocol: Synthesis of this compound
-
Step 1: Preparation of 2-[methoxy(4-phenoxyphenyl)methylene]propanedinitrile. This intermediate is typically prepared from 4-phenoxybenzoic acid through a multi-step process.
-
Step 2: Cyclocondensation. To a solution of 2-[methoxy(4-phenoxyphenyl)methylene]propanedinitrile in a suitable solvent such as ethanol, hydrazine hydrate is added. The reaction mixture is then heated under reflux.
-
Step 3: Isolation and Purification. After the reaction is complete, the mixture is cooled, and the precipitated product is collected by filtration. The crude product can be purified by recrystallization to afford this compound as a solid.
Performance Analysis:
-
Yield: This route is known for its high efficiency, with reported yields often exceeding 85%.[1]
-
Purity: The product can be obtained in high purity after recrystallization.
-
Scalability: The reaction conditions are generally amenable to large-scale industrial production.
Ibrutinib Precursor: The Pyrazolo[3,4-d]pyrimidine Core
The synthesis of Ibrutinib involves the construction of a pyrazolo[3,4-d]pyrimidine heterocyclic system. Several synthetic strategies have been developed, each with its own set of advantages and challenges. A key intermediate in many of these routes is (R)-tert-Butyl 3-(4-amino-3-iodo-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate.
Synthetic Strategy:
One common approach involves the initial synthesis of a pyrazole ring, followed by the construction of the fused pyrimidine ring. The chiral piperidine moiety and the phenoxyphenyl group are then introduced in subsequent steps.
Caption: A representative synthetic workflow for an Ibrutinib precursor.
Experimental Protocol: Synthesis of (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate
-
Step 1: Synthesis of 3-Iodo-1H-pyrazolo[3,4-d]pyrimidin-4-amine. 4-Amino-1H-pyrazolo[3,4-d]pyrimidine is halogenated using an iodinating agent like N-iodosuccinimide (NIS).
-
Step 2: Mitsunobu Reaction. The 3-iodo intermediate is reacted with (R)-tert-butyl 3-hydroxypiperidine-1-carboxylate under Mitsunobu conditions (e.g., using triphenylphosphine and diisopropyl azodicarboxylate) to introduce the chiral piperidine moiety.
-
Step 3: Suzuki Coupling. The resulting compound is then coupled with 4-phenoxyphenylboronic acid using a palladium catalyst to introduce the phenoxyphenyl group, yielding the target precursor. A reported yield for this step is 70%.[2]
Performance Analysis:
-
Yield: The overall yield can be moderate due to the multi-step nature of the synthesis. However, optimization of individual steps, such as the Suzuki coupling, can significantly improve efficiency. One process reports an 80% yield with 92.5% purity for a key intermediate after recrystallization.[3]
-
Purity: Chromatographic purification is often required to isolate the intermediates and final precursor in high purity.
-
Scalability: The use of reagents like those in the Mitsunobu reaction can pose challenges for large-scale synthesis due to cost and waste generation. Alternative routes avoiding such reagents are actively sought.
Acalabrutinib Precursor: The Imidazo[1,5-a]pyrazine Core
The synthesis of Acalabrutinib relies on the construction of the (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide intermediate. This precursor contains the core imidazo[1,5-a]pyrazine heterocycle and the chiral pyrrolidine ring.
Synthetic Strategy:
The synthesis of this complex precursor is a multi-step process that often involves the initial construction of a substituted pyrazine ring, followed by the formation of the fused imidazole ring.
Caption: A simplified workflow for the synthesis of the Acalabrutinib precursor.
Experimental Protocol: General Approach to (S)-4-(8-amino-3-(pyrrolidin-2-yl)imidazo[1,5-a]pyrazin-1-yl)-N-(pyridin-2-yl)benzamide
The synthesis is complex and involves several steps that can vary between different reported methods. A general overview includes:
-
Step 1: Construction of the Imidazo[1,5-a]pyrazine Ring System. This is often achieved by reacting a suitably substituted aminopyrazine with a chiral building block derived from (S)-proline.
-
Step 2: Introduction of the Benzamide Moiety. This is typically accomplished through a palladium-catalyzed cross-coupling reaction, such as a Suzuki coupling, with a boronic acid derivative of the N-(pyridin-2-yl)benzamide side chain.
-
Step 3: Deprotection. Removal of protecting groups (e.g., Boc on the pyrrolidine nitrogen) yields the final precursor.
Performance Analysis:
-
Yield: Early synthetic routes reported low overall yields (around 5-8%).[5][7] However, significant process development has led to improved methods with much higher yields in key steps. For instance, an improved coupling step to form Acalabrutinib from its precursor reported a yield of 86%.[5]
-
Purity: Chromatographic purification is frequently necessary to obtain the desired purity of the intermediates and the final precursor.[6]
-
Scalability: The complexity of the synthesis and the need for purification can present challenges for industrial-scale production. Process optimization to reduce the number of steps and avoid chromatography is a key focus of research.[6]
Conclusion: A Strategic Choice in Drug Development
The synthesis of key precursors is a critical determinant of the overall efficiency and cost-effectiveness of producing BTK inhibitors.
-
This compound (Zanubrutinib precursor) stands out for its relatively straightforward and high-yielding synthesis. The early introduction of the phenoxyphenyl group simplifies the later stages of the Zanubrutinib synthesis.
-
The pyrazolopyrimidine core of Ibrutinib has been the subject of extensive synthetic exploration, leading to multiple viable routes. The choice of a specific route will depend on a balance of factors including yield, cost of reagents, and scalability, with a notable trend towards avoiding problematic reactions like the Mitsunobu.
-
The imidazo[1,5-a]pyrazine precursor for Acalabrutinib presents the most significant synthetic complexity among the three. However, ongoing process chemistry research has made substantial strides in improving the efficiency of its synthesis, making it more amenable to large-scale production.
Ultimately, the choice of a particular BTK inhibitor for development and commercialization is influenced by a combination of its clinical performance and the robustness of its manufacturing process. A thorough understanding of the synthetic chemistry of their precursors, as outlined in this guide, is therefore indispensable for researchers and professionals in the field of drug development.
References
- WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents.
- WO2018191815A1 - Processes for the preparation of acalabrutinib and intermediates thereof - Google Patents.
- US10800787B2 - Process for the preparation of acalabrutinib - Google Patents.
- AU2022200828B2 - Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide - Google Patents.
Sources
- 1. researchgate.net [researchgate.net]
- 2. (R)-tert-Butyl 3-(4-amino-3-(4-phenoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)piperidine-1-carboxylate | 1022150-11-3 [chemicalbook.com]
- 3. Page loading... [wap.guidechem.com]
- 4. WO2018191815A1 - Processes for the preparation of acalabrutinib and intermediates thereof - Google Patents [patents.google.com]
- 5. US10800787B2 - Process for the preparation of acalabrutinib - Google Patents [patents.google.com]
- 6. WO2020053795A2 - Process for the preparation of acalabrutinib and its intermediates - Google Patents [patents.google.com]
- 7. AU2022200828B2 - Processes for the preparation of 4-{8-amino-3-[(2s)-1-(but-2-ynoyl)-pyrrolidin-2-yl]imidazo[1,5-a]-pyrazin-1-yl}n-(pyridin-2-yl)-benzamide - Google Patents [patents.google.com]
A Researcher's Guide to Validating Novel Pyrazole Derivatives as Anticancer Agents In Vitro
The landscape of cancer drug discovery is in a perpetual state of evolution, with heterocyclic compounds, particularly pyrazole derivatives, emerging as a promising frontier.[1][2] Their unique chemical structures offer a versatile scaffold for the development of potent and selective anticancer agents.[1][2][3] Numerous studies have highlighted their potential to interact with a variety of cancer-associated targets, including kinases, tubulin, and DNA, thereby inducing cytotoxicity and apoptosis in cancer cells.[1][2][4] This guide provides a comprehensive, technically grounded framework for researchers to rigorously validate the in vitro anticancer effects of novel pyrazole derivatives. It is designed to move beyond simple procedural lists, offering insights into the causality behind experimental choices and ensuring the generation of robust, publishable data.
I. Foundational Screening: Assessing Cytotoxicity and Viability
The initial step in evaluating any potential anticancer compound is to determine its cytotoxic effect on cancer cells. This is typically achieved through cell viability assays, which measure the proportion of living versus dead cells after treatment.[5]
A. Comparative Analysis of Cell Viability Assays: MTT vs. XTT
Two of the most common colorimetric assays for assessing cell viability are the MTT and XTT assays.[6] Both rely on the principle that metabolically active cells can reduce a tetrazolium salt to a colored formazan product, with the color intensity being directly proportional to the number of viable cells.[6]
| Feature | MTT Assay | XTT Assay |
| Principle | Reduction of yellow MTT to insoluble purple formazan crystals by mitochondrial dehydrogenases.[6] | Reduction of yellow XTT to a water-soluble orange formazan product by mitochondrial enzymes.[6][7] |
| Workflow | Requires an additional solubilization step to dissolve the formazan crystals before absorbance reading.[6] | Does not require a solubilization step, simplifying the procedure.[8] |
| Advantages | Well-established and widely used. | Faster workflow, reduced potential for error, and suitable for high-throughput screening.[8] |
| Disadvantages | The solubilization step can introduce variability and is more time-consuming. | Can be susceptible to interference from compounds that affect cellular redox potential.[6] |
Expert Insight: While both assays are effective, the XTT assay is generally recommended for high-throughput screening of novel compounds due to its simpler and more time-efficient protocol.[8] However, it is crucial to perform appropriate controls to account for any potential interference from the test compounds with the assay reagents.
B. Experimental Workflow: A Strategic Approach
The following diagram illustrates a typical workflow for the initial screening of novel pyrazole derivatives.
Caption: A streamlined workflow for the initial in vitro screening of novel pyrazole derivatives.
C. Detailed Protocol: XTT Cell Viability Assay
This protocol provides a standardized procedure for performing the XTT assay.
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.
-
Compound Treatment: Treat the cells with a serial dilution of the novel pyrazole derivatives and a standard anticancer drug (e.g., Doxorubicin) for 24, 48, or 72 hours. Include a vehicle control (e.g., DMSO).
-
Reagent Preparation: Prepare the XTT labeling mixture according to the manufacturer's instructions. This typically involves mixing the XTT reagent with an electron-coupling reagent.
-
XTT Incubation: Add the XTT labeling mixture to each well and incubate the plate for 2-4 hours at 37°C in a CO₂ incubator.
-
Absorbance Measurement: Measure the absorbance of the samples in a microplate reader at a wavelength of 450-500 nm, with a reference wavelength between 630-690 nm.[6]
-
Data Analysis: Calculate the percentage of cell viability for each concentration of the compound and determine the half-maximal inhibitory concentration (IC₅₀) value.
II. Delving Deeper: Unraveling the Mechanism of Action
Once the cytotoxic potential of the lead pyrazole derivatives has been established, the next crucial step is to investigate their mechanism of action. This involves exploring their effects on key cellular processes such as apoptosis and the cell cycle.
A. Investigating Programmed Cell Death: Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which anticancer drugs eliminate cancer cells.[9] Several assays can be employed to detect and quantify apoptosis.
This is a widely used method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[10]
-
Principle: In early apoptosis, phosphatidylserine (PS) translocates from the inner to the outer leaflet of the plasma membrane. Annexin V, a protein with a high affinity for PS, is conjugated to a fluorochrome (e.g., FITC) and used to detect exposed PS. Propidium iodide (PI) is a fluorescent nuclear stain that is unable to cross the intact membrane of live and early apoptotic cells, but can stain the nucleus of late apoptotic and necrotic cells where the membrane integrity is compromised.[9][10]
Caspases are a family of proteases that play a central role in the execution of apoptosis.[11]
-
Principle: These assays utilize substrates that are specifically cleaved by activated caspases (e.g., caspase-3, -8, -9), leading to the release of a detectable signal (colorimetric or fluorometric). Measuring caspase activity provides a direct indication of apoptosis induction.[9]
B. Analyzing Cell Proliferation: Cell Cycle Analysis
Dysregulation of the cell cycle is a hallmark of cancer.[12][13] Many anticancer drugs exert their effects by inducing cell cycle arrest, preventing cancer cells from proliferating.
-
Principle: PI stoichiometrically binds to DNA, meaning the amount of fluorescence emitted is directly proportional to the DNA content of the cell. By analyzing the DNA content of a population of cells using flow cytometry, it is possible to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, and G2/M).[12][14] An accumulation of cells in a particular phase following treatment with a pyrazole derivative suggests cell cycle arrest at that checkpoint.
C. Experimental Workflow for Mechanistic Studies
The following diagram outlines a logical progression for investigating the mechanism of action of lead pyrazole compounds.
Caption: A workflow for elucidating the mechanism of action of novel pyrazole derivatives.
III. Probing Molecular Targets: Western Blot Analysis
To further dissect the molecular mechanisms underlying the anticancer effects of the pyrazole derivatives, Western blotting is an indispensable technique.[15] It allows for the detection and quantification of specific proteins involved in key signaling pathways.
A. Key Signaling Pathways to Investigate
Based on the known mechanisms of other pyrazole derivatives, key signaling pathways to investigate include:[4]
-
Apoptosis Pathway: Analyze the expression levels of pro-apoptotic proteins (e.g., Bax, Bad), anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL), and cleaved caspases (e.g., cleaved caspase-3, -9).
-
Cell Cycle Regulation: Examine the levels of key cell cycle regulatory proteins such as cyclins (e.g., Cyclin D1, Cyclin B1) and cyclin-dependent kinases (CDKs) (e.g., CDK4, CDK1).
-
PI3K/Akt/mTOR Pathway: This is a crucial pathway involved in cell survival and proliferation that is often dysregulated in cancer. Assess the phosphorylation status of key proteins like Akt and mTOR.
B. Detailed Protocol: Western Blotting
This protocol provides a general outline for performing a Western blot.
-
Protein Extraction: Treat cells with the pyrazole derivative for a specified time, then lyse the cells to extract total protein.[16][17]
-
Protein Quantification: Determine the protein concentration of each sample using a protein assay (e.g., BCA assay).[17]
-
SDS-PAGE: Separate the proteins based on their molecular weight by sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).[15]
-
Protein Transfer: Transfer the separated proteins from the gel to a membrane (e.g., nitrocellulose or PVDF).[16]
-
Blocking: Block the membrane to prevent non-specific binding of antibodies.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[16][18]
-
Secondary Antibody Incubation: Wash the membrane and then incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.[16][18]
-
Detection: Add a chemiluminescent substrate and detect the signal using an imaging system.[18]
-
Analysis: Quantify the band intensities to determine the relative protein expression levels.
IV. Data Synthesis and Comparative Analysis
The culmination of these in vitro experiments is the synthesis of all data to build a comprehensive profile of the novel pyrazole derivatives.
A. Summarizing Quantitative Data
Presenting the data in clear, concise tables is essential for comparative analysis.
Table 1: IC₅₀ Values of Novel Pyrazole Derivatives against Various Cancer Cell Lines
| Compound | MCF-7 (Breast) IC₅₀ (µM) | A549 (Lung) IC₅₀ (µM) | HeLa (Cervical) IC₅₀ (µM) | Doxorubicin IC₅₀ (µM) |
| PZ-1 | 1.5 ± 0.2 | 2.1 ± 0.3 | 3.0 ± 0.4 | 0.8 ± 0.1 |
| PZ-2 | 0.8 ± 0.1 | 1.2 ± 0.2 | 1.8 ± 0.3 | 0.8 ± 0.1 |
| PZ-3 | 5.2 ± 0.6 | 7.8 ± 0.9 | 9.1 ± 1.1 | 0.8 ± 0.1 |
Table 2: Effects of Lead Compound PZ-2 on Apoptosis and Cell Cycle Distribution in MCF-7 Cells
| Treatment | % Apoptotic Cells (Annexin V+) | % G0/G1 Phase | % S Phase | % G2/M Phase |
| Control | 5.2 ± 0.7 | 65.4 ± 2.1 | 20.1 ± 1.5 | 14.5 ± 1.2 |
| PZ-2 (IC₅₀) | 45.8 ± 3.5 | 20.3 ± 1.8 | 15.2 ± 1.3 | 64.5 ± 4.2 |
B. Drawing Authoritative Conclusions
By following this comprehensive and logically structured guide, researchers can confidently and rigorously validate the in vitro anticancer effects of novel pyrazole derivatives, paving the way for further preclinical and clinical development.
V. References
-
A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). ResearchGate. Retrieved January 8, 2026, from [Link]
-
Bhatt, S., & Maheshwari, U. (2019). In vitro assays and techniques utilized in anticancer drug discovery. Journal of Applied Toxicology, 39(1), 38–71. [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues. (2020). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Noble Life Sciences. Retrieved January 8, 2026, from [Link]
-
In vitro bioassays for anticancer drug screening: effects of cell concentration and other assay parameters on growth inhibitory activity. (1998). PubMed. Retrieved January 8, 2026, from [Link]
-
A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (2024). PubMed. Retrieved January 8, 2026, from [Link]
-
Analysis of Cell Cycle by Flow Cytometry. (2022). PubMed. Retrieved January 8, 2026, from [Link]
-
Apoptosis Assay. (n.d.). iQ Biosciences. Retrieved January 8, 2026, from [Link]
-
Cell Viability Assays. (n.d.). Creative Bioarray. Retrieved January 8, 2026, from [Link]
-
Development of a Rapid In Vitro Screening Assay Using Metabolic Inhibitors to Detect Highly Selective Anticancer Agents. (2021). ACS Omega. Retrieved January 8, 2026, from [Link]
-
Pyrazoles as anticancer agents: Recent advances. (2020). SRR Publications. Retrieved January 8, 2026, from [Link]
-
Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (2020). National Center for Biotechnology Information. Retrieved January 8, 2026, from [Link]
-
Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. Retrieved January 8, 2026, from [Link]
-
Western Blotting for Cancer Research: A Comprehensive Guide to Investigating Signaling Proteins in Cancer Cells. (2023). Medium. Retrieved January 8, 2026, from [Link]
-
Cell viability assays: Alternatives to the MTT assay. (2017). Quartzy. Retrieved January 8, 2026, from [Link]
-
How to Complete Cell Cycle Analysis via Flow Cytometry. (2020). NanoCellect. Retrieved January 8, 2026, from [Link]
-
Cell Cycle Analysis: Flow vs Imaging Cytometry. (2019). Biocompare. Retrieved January 8, 2026, from [Link]
Sources
- 1. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. creative-bioarray.com [creative-bioarray.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. CyQUANT XTT and MTT Assays for Cell Viability | Thermo Fisher Scientific - HK [thermofisher.com]
- 8. blog.quartzy.com [blog.quartzy.com]
- 9. In Vitro Cell Death Determination for Drug Discovery: A Landscape Review of Real Issues - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Apoptosis Assay | iQ Biosciences [iqbiosciences.com]
- 11. Apoptosis Assays | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. Analysis of Cell Cycle by Flow Cytometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. miltenyibiotec.com [miltenyibiotec.com]
- 14. nanocellect.com [nanocellect.com]
- 15. medium.com [medium.com]
- 16. Western Blot Procedure | Cell Signaling Technology [cellsignal.com]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. CST | Cell Signaling Technology [cellsignal.com]
A Comparative Guide to the Synthetic Routes of Pyrazole-4-carbonitriles for Researchers and Drug Development Professionals
Introduction: The Significance of the Pyrazole-4-carbonitrile Scaffold
The pyrazole ring system is a cornerstone in medicinal chemistry and drug discovery, prized for its metabolic stability and versatile biological activities.[1] Within this important class of heterocycles, pyrazole-4-carbonitriles stand out as particularly valuable building blocks. The nitrile group at the C4 position is a versatile synthetic handle, readily transformed into other functional groups such as amines, carboxylic acids, and amides, unlocking a diverse chemical space for lead optimization and the development of novel therapeutic agents.[2] Derivatives of this scaffold have demonstrated a wide array of pharmacological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Given their strategic importance, the efficient and scalable synthesis of pyrazole-4-carbonitriles is a critical consideration for researchers in both academic and industrial settings. This guide provides an in-depth, comparative analysis of the principal synthetic routes to this scaffold, grounded in mechanistic understanding and supported by experimental data. We will explore the nuances of multicomponent reactions, the strategic functionalization offered by the Vilsmeier-Haack reaction, and the elegance of cycloaddition strategies, providing field-proven insights to guide your synthetic planning.
Route 1: The Efficiency of One-Pot Three-Component Reactions
One of the most powerful and atom-economical strategies for the synthesis of highly substituted 5-aminopyrazole-4-carbonitriles is the one-pot, three-component reaction.[3][4] This approach typically involves the condensation of an aromatic or aliphatic aldehyde, an active methylene compound (most commonly malononitrile), and a hydrazine derivative.[5] The reaction's popularity stems from its operational simplicity, high yields, and the ability to generate molecular complexity in a single synthetic step.[2]
Mechanistic Rationale
The causality behind this transformation lies in a sequential cascade of well-understood organic reactions. The process is initiated by a Knoevenagel condensation between the aldehyde and malononitrile, typically catalyzed by a base. This step forms a highly electrophilic arylidene malononitrile intermediate. Subsequently, the hydrazine undergoes a nucleophilic Michael addition to the activated double bond. The resulting intermediate then undergoes an intramolecular cyclization via the attack of the second nitrogen atom of the hydrazine onto one of the nitrile groups, followed by tautomerization to yield the aromatic pyrazole ring.[2]
The choice of catalyst and solvent can significantly impact reaction times and yields. While traditional methods often employ base catalysts in organic solvents, numerous "green" protocols have been developed, utilizing catalysts such as sodium chloride in water, nano-catalysts, or ionic liquids, often with the aid of microwave irradiation to accelerate the reaction.[5][6]
Figure 1: General workflow for the three-component synthesis of 5-aminopyrazole-4-carbonitriles.
Route 2: The Vilsmeier-Haack Reaction - A Two-Step Approach to C4-Functionalization
The Vilsmeier-Haack reaction offers a reliable, albeit multi-step, approach to pyrazole-4-carbonitriles, proceeding via a pyrazole-4-carbaldehyde intermediate.[1] This method is particularly useful when the desired substitution pattern is not readily accessible through multicomponent reactions or when a non-aminated C5 position is required. The core of this strategy is the electrophilic formylation of a pre-formed pyrazole ring or the in-situ cyclization and formylation of a hydrazone precursor.[7]
Mechanistic Rationale
The Vilsmeier-Haack reagent, a chloroiminium salt, is typically generated in situ from phosphorus oxychloride (POCl₃) and a substituted amide, most commonly N,N-dimethylformamide (DMF).[8] This potent electrophile attacks the electron-rich C4 position of the pyrazole ring in a classic electrophilic aromatic substitution mechanism.[1] Alternatively, acyclic hydrazones can be treated with the Vilsmeier-Haack reagent to induce both cyclization to the pyrazole ring and formylation at the C4 position in a single pot.[7]
The resulting pyrazole-4-carbaldehyde is a stable intermediate that can be isolated and purified before its conversion to the carbonitrile. This two-step nature allows for greater control and purification at the intermediate stage, which can be advantageous in complex syntheses. The conversion of the aldehyde to the nitrile is typically achieved through a two-step sequence involving the formation of an aldoxime with hydroxylamine hydrochloride, followed by dehydration using reagents such as acetic anhydride, thionyl chloride, or more modern, milder reagents.[9][10]
Figure 2: Stepwise workflow of the Vilsmeier-Haack route to pyrazole-4-carbonitriles.
Route 3: [3+2] Cycloaddition Reactions - Precision in Ring Construction
[3+2] Cycloaddition reactions, a cornerstone of heterocyclic synthesis, provide an elegant and often highly regioselective route to the pyrazole core.[3] In the context of pyrazole-4-carbonitriles, this typically involves the reaction of a 1,3-dipole, such as a nitrile imine, with a suitable dipolarophile, which is an alkene or alkyne bearing a cyano group.
Mechanistic Rationale
Nitrile imines are transient, highly reactive species that are generated in situ, commonly by the dehydrohalogenation of hydrazonoyl halides in the presence of a base.[3] The concerted, pericyclic mechanism of the [3+2] cycloaddition leads to the formation of a five-membered ring with a high degree of stereochemical and regiochemical control, dictated by the frontier molecular orbitals of the dipole and dipolarophile. While this method offers precision, it often requires the synthesis of specialized precursors for both the nitrile imine and the dipolarophile, which can add to the overall step count compared to the more convergent multicomponent approach.
Comparative Analysis of Synthetic Routes
The choice of synthetic route is a critical decision that depends on factors such as the desired substitution pattern, required scale, and the availability of starting materials. The following table provides a comparative summary of the three principal routes.
| Feature | Three-Component Reaction | Vilsmeier-Haack Route | [3+2] Cycloaddition |
| Overall Yield | Generally high to excellent (often >80%)[5][11] | Moderate to good over two steps (typically 50-80% overall)[1] | Variable, can be high with optimized substrates |
| Atom Economy | Excellent | Moderate | Good |
| Step Economy | Excellent (One-pot) | Poor (Multi-step) | Moderate (Often requires precursor synthesis) |
| Substrate Scope | Broad for aldehydes and hydrazines[5] | Broad for hydrazone precursors[1] | Dependent on the stability and accessibility of the dipole and dipolarophile |
| Key Advantage | High efficiency and operational simplicity | Access to C5-unsubstituted pyrazoles; stable intermediate | High regioselectivity and stereocontrol |
| Key Limitation | Typically yields 5-aminopyrazoles | Longer synthetic sequence | Requires synthesis of specialized precursors |
| Typical Conditions | Catalytic base or acid, often in green solvents (water, ethanol), RT to reflux[5][6] | POCl₃/DMF, elevated temperatures, followed by oxime formation and dehydration[1][9] | In-situ generation of nitrile imine with base, often in aprotic solvents |
Experimental Protocols
To provide a practical context for the discussed methodologies, detailed, self-validating protocols for key transformations are provided below.
Protocol 1: Three-Component Synthesis of 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile[12]
-
Reaction Setup: To a 50 mL round-bottom flask equipped with a magnetic stir bar, add benzaldehyde (1.0 mmol, 106 mg), malononitrile (1.0 mmol, 66 mg), and phenylhydrazine (1.0 mmol, 108 mg).
-
Solvent and Catalyst: Add ethanol (10 mL) followed by a catalytic amount of piperidine (3 drops).
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) using a hexane:ethyl acetate (7:3) eluent system. The reaction is typically complete within 2-4 hours.
-
Work-up and Purification: Upon completion, a precipitate will form. Filter the solid product and wash with cold ethanol (2 x 5 mL). The crude product can be recrystallized from ethanol to afford the pure 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile as a white solid.
-
Validation: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its structure and purity. Expected ¹H NMR (DMSO-d₆): δ 7.40–7.55 (m, 5H), 6.82 (s, 2H, NH₂).[11]
Protocol 2: Vilsmeier-Haack Synthesis of 1,3-diphenyl-1H-pyrazole-4-carbaldehyde[1]
-
Vilsmeier Reagent Preparation: In a flame-dried, three-necked flask under a nitrogen atmosphere, cool N,N-dimethylformamide (DMF, 3 equiv.) to 0°C. Add phosphorus oxychloride (POCl₃, 3 equiv.) dropwise with stirring. Allow the mixture to stir at 0°C for 30 minutes to form the Vilsmeier reagent.
-
Reaction: To the pre-formed Vilsmeier reagent, add a solution of the appropriate acetophenone phenylhydrazone (1 equiv.) in DMF.
-
Heating: Heat the reaction mixture to 80-90°C and maintain for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Cool the reaction mixture to room temperature and pour it carefully onto crushed ice. Neutralize the mixture with a saturated sodium bicarbonate solution until the pH is ~7-8.
-
Purification: The precipitated solid is collected by filtration, washed with water, and dried. The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure 1,3-diphenyl-1H-pyrazole-4-carbaldehyde.
Protocol 3: Conversion of Pyrazole-4-carbaldehyde to Pyrazole-4-carbonitrile[9][10]
-
Oxime Formation: Dissolve the pyrazole-4-carbaldehyde (1.0 mmol) in pyridine or a mixture of ethanol and water. Add hydroxylamine hydrochloride (1.2-1.5 equiv.) and a weak base such as sodium acetate or sodium carbonate. Stir the mixture at room temperature or gentle reflux until the aldehyde is consumed (monitored by TLC).
-
Isolation of Oxime (Optional but Recommended): The reaction mixture can be worked up by removing the solvent, adding water, and extracting the oxime with an organic solvent like ethyl acetate. The combined organic layers are then dried and concentrated.
-
Dehydration: Dissolve the crude or purified aldoxime in a suitable solvent such as acetic anhydride or dichloromethane.
-
Dehydrating Agent: Add a dehydrating agent. For acetic anhydride, gentle heating is sufficient. For other methods, reagents like thionyl chloride, oxalyl chloride with a catalytic amount of DMF, or triphenylphosphine/carbon tetrachloride can be used at appropriate temperatures (often 0°C to room temperature).
-
Work-up and Purification: After the reaction is complete, the mixture is carefully quenched (e.g., with ice-water for acylating or chlorinating agents). The product is extracted with an organic solvent, washed, dried, and concentrated. Purification by column chromatography or recrystallization yields the final pyrazole-4-carbonitrile.
Conclusion and Future Outlook
The synthesis of pyrazole-4-carbonitriles is a well-established field with several robust and reliable methodologies at the disposal of the synthetic chemist. The one-pot, three-component reaction stands out for its efficiency, atom economy, and the prevalence of green chemistry adaptations, making it a first choice for the rapid generation of 5-aminopyrazole-4-carbonitrile libraries.[3][12] The Vilsmeier-Haack reaction, while less direct, offers strategic advantages for accessing substitution patterns unavailable through multicomponent routes and provides a stable aldehyde intermediate for further diversification.[1] [3+2] cycloadditions, though often more demanding in terms of substrate preparation, offer unparalleled control over regiochemistry.
The ongoing innovation in this area is focused on the development of more sustainable catalysts, milder reaction conditions, and the expansion of the substrate scope to further enhance the utility of these powerful synthetic tools.[5] As the demand for novel heterocyclic scaffolds in drug discovery continues to grow, the efficient and strategic synthesis of pyrazole-4-carbonitriles will remain a critical area of research and development.
References
- Plem, S., Müller, D., & Murguía, M. (2015). Key Intermediates: A Simple and Highly Selective Synthesis of 5-Amino-1-aryl-1H-pyrazole-4-carbonitriles for Applications in the Crop Protection. Advances in Chemical Engineering and Science, 5, 239-261. [Link]
- Betcke, I., Götzinger, A. C., Kornet, M. M., & Müller, T. J. J. (2024). Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps. Beilstein Journal of Organic Chemistry, 20, 2024–2077. [Link]
- Fadda, A. A., El-Mekawy, R. E., & El-Said, M. M. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(3), 134. [Link]
- Bousquet, E., et al. (2023). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 28(3), 1344. [Link]
- Sathiyaseelan, M., Nepolraj, A., Pitchai, P., & Moonsamy, G. R. (2018). Vilsmeier-Haack Methodology as a Key Step to Novel Heterocycles: Synthesis of 3-phenyl-1-(3-phenylquinolin-2-yl)-1H-pyrazole-4-carbaldehyde. Indian Journal of Advances in Chemical Science, 6(3), 133-139. [Link]
- Ceruso, M., et al. (2020). Synthesis of aminocyanopyrazoles via a multi-component reaction and anti-carbonic anhydrase inhibitory activity of their sulfamide derivatives against cytosolic and transmembrane isoforms. Journal of Enzyme Inhibition and Medicinal Chemistry, 35(1), 1306-1313. [Link]
- Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(21), 6290-6302. [Link]
- Plem, S., et al. (2015). Synthesis of 5-amino-1-aryl-1H-pyrazole-4-carbonitrile (3a-f) in ethanol as a solvent.
- Shbeeb, R. T. (2023). Synthesis of pyrazole-4-carbonitrile derivatives under different conditions.
- Abdel-Wahab, B. F., et al. (2021). Recent Advances in Synthesis and Properties of Pyrazoles. Molecules, 26(16), 4799. [Link]
- Sharma, S., et al. (2024). Green Synthetic Strategies for Pyrazole Derivatives: A Comprehensive Review. ChemistrySelect, 9(39), e202402123. [Link]
- Bautista-Jiménez, D., et al. (2022).
- Zare, M. (2023). The preparation of 5-amino-1H-pyrazole-4-carbonitriles.
- Navid, M. S. (2010). Dehydration of aldoximes into nitriles using TsIm=DBU in refluxing DMF.
- Konwar, M., et al. (2023). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. Crystals, 13(7), 1101. [Link]
- Wan, J. P., & Liu, Y. (2024). Recent advances in the multicomponent synthesis of pyrazoles. Organic & Biomolecular Chemistry, 22(40), 8065-8077. [Link]
- Organic Chemistry Portal. (n.d.).
- Taheri, S., et al. (2018). Fe(HSO4)3-Catalyzed Direct Conversion of Aldehydes into Nitriles Using Hydroxylamine Hydrochloride. Organic Chemistry Research, 4(1), 109-115. [Link]
- ScienceMadness.org. (2013). Conversion of Aldehydes to Nitriles. [Link]
- Schaefer, J. P., & Bloomfield, J. J. (2011). The Thorpe-Ziegler Reaction. Organic Reactions, 1-203. [Link]
- Al-Zaydi, K. M. (2009). Thorpe–Ziegler reaction.
- Nashaan, F. A., & Al-Rawi, M. S. (2023). Synthesis and Antimicrobial Activity of New 4-Fromyl Pyrazole Derivatives Drived from Galloyl Hydrazide. Chemical Methodologies, 7(3), 267-276. [Link]
- Chaliha, S., et al. (2017). Iron-Catalyzed Dehydration of Aldoximes to Nitriles Requiring Neither Other Reagents Nor Nitrile Media.
- Shipilovskikh, S. A., et al. (2018). Dehydration of oxime to nitriles.
- Abdel-Wahab, B. F., & Mohamed, H. A. (2015). 5-Aminopyrazole as precursor in design and synthesis of fused pyrazoloazines. Journal of the Chinese Chemical Society, 62(6), 469-484. [Link]
- Momeni, S., & Ghorbani-Vaghei, R. (2024). Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH. Nanoscale Advances, 6(21), 6290-6302. [Link]
- Hinzmann, A., et al. (2021).
- Sharghi, H., & Hosseini-Sarvari, M. (2002). Synthesis of Nitriles from Aldehydes and Hydroxylamine Hydrochloride using Anhydrous Sodium Sulphate and Sodium Bicarbonate in Dry Media. Journal of Chemical Research, 2002(1), 24-26. [Link]
- SynArchive. (n.d.). Thorpe-Ziegler Reaction. [Link]
Sources
- 1. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. BJOC - Multicomponent syntheses of pyrazoles via (3 + 2)-cyclocondensation and (3 + 2)-cycloaddition key steps [beilstein-journals.org]
- 5. Green and efficient synthesis of 5-amino-1H-pyrazole-5-carbonitriles utilizing novel modified LDH - Nanoscale Advances (RSC Publishing) [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. Transformation of aldehydes into nitriles in an aqueous medium using O-phenylhydroxylamine as the nitrogen source - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Sciencemadness Discussion Board - Conversion of Aldehydes to Nitriles - Powered by XMB 1.9.11 [sciencemadness.org]
- 10. ajgreenchem.com [ajgreenchem.com]
- 11. tandfonline.com [tandfonline.com]
- 12. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Confirming Target Engagement of Pyrazole Inhibitors in Cellular Models
Introduction: Beyond Affinity, Toward Cellular Proof of Mechanism
The pyrazole scaffold is a cornerstone in modern medicinal chemistry, forming the core of numerous approved drugs, particularly kinase inhibitors.[1][2][3] While the journey of a pyrazole inhibitor begins with potent biochemical activity against an isolated protein target, this is merely the first step. The complex, dynamic environment of a living cell presents formidable barriers—membranes to cross, efflux pumps to evade, and ATP concentrations orders of magnitude higher than in a test tube. Therefore, rigorously confirming that your pyrazole compound engages its intended target within a cellular context is not just a validation step; it is the critical nexus that links biochemical potency to cellular function and, ultimately, therapeutic effect.[4][5][6]
This guide provides a comparative analysis of leading methodologies to quantify and confirm the cellular target engagement of pyrazole inhibitors. We will move beyond simple protocols to explore the causality behind experimental choices, enabling you to select and implement the most robust, self-validating system for your research. We will dissect three principal approaches: direct biophysical measurement of binding in live cells, assessment of target stabilization, and functional confirmation via downstream pathway modulation.
Direct Biophysical Measurement: NanoBRET™ Target Engagement Assays
The most direct way to confirm engagement is to measure the binding event itself in real-time, within a living cell. Proximity-based assays, particularly Bioluminescence Resonance Energy Transfer (BRET), have emerged as a gold standard for this purpose.
Causality & Rationale
The NanoBRET™ (Bioluminescence Resonance Energy Transfer) system provides an elegant solution for quantifying molecular proximity.[7][8][9] It relies on the non-radiative energy transfer between a NanoLuc® luciferase-tagged target protein (the "donor") and a cell-permeable, fluorescently-labeled tracer that binds to the same target (the "acceptor"). When these two are in close proximity (<10 nm), the energy from the luciferase substrate reaction excites the tracer, which in turn emits light at its characteristic wavelength.
Your pyrazole inhibitor, when it enters the cell and binds the target, competes with and displaces the fluorescent tracer. This separation of donor and acceptor leads to a measurable decrease in the BRET signal. This is not just a "yes/no" answer; the magnitude of this signal reduction is directly proportional to the degree of target occupancy by your compound. This allows for the calculation of quantitative metrics like intracellular affinity (IC50) and, with more advanced experimental setups, compound residence time—a critical parameter for predicting in vivo efficacy.[7][8][10][11]
Experimental Workflow: NanoBRET™
Caption: Workflow for a NanoBRET™ Target Engagement Assay.
Detailed Experimental Protocol: NanoBRET™
-
Cell Preparation: Transiently transfect HEK293 cells with a plasmid encoding the target protein fused to NanoLuc® luciferase. Allow 24-48 hours for protein expression.
-
Cell Plating: Harvest and plate the transfected cells into white, 96- or 384-well assay plates at an optimized density.
-
Compound Treatment: Prepare a serial dilution of your pyrazole inhibitor in Opti-MEM™ I Reduced Serum Medium. Add the compound dilutions to the appropriate wells and incubate for a defined period (e.g., 2 hours) at 37°C.
-
Tracer & Substrate Addition: Prepare a working solution containing the target-specific NanoBRET™ fluorescent tracer and the Nano-Glo® Live Cell Substrate. Add this solution to all wells.
-
Signal Measurement: Immediately read the plate on a luminometer equipped with two filters to detect donor emission (e.g., 460 nm) and acceptor emission (e.g., >600 nm).
-
Data Analysis:
-
Calculate the raw BRET ratio for each well: (Acceptor Emission) / (Donor Emission).
-
Normalize the data to vehicle (DMSO) controls.
-
Plot the normalized BRET ratio against the log of the inhibitor concentration and fit a sigmoidal dose-response curve to determine the cellular IC50.
-
Target Stabilization: Cellular Thermal Shift Assay (CETSA®)
CETSA® offers a powerful, label-free method to confirm direct physical binding. It operates on a fundamental biophysical principle: the binding of a ligand (your pyrazole inhibitor) to its target protein typically alters the protein's thermal stability.[12][13][14]
Causality & Rationale
When a protein is heated, it unfolds and aggregates. A bound ligand often stabilizes the protein's structure, increasing the temperature required to denature it. By treating intact cells with your compound and then heating them across a temperature gradient, you can measure the amount of soluble, non-aggregated target protein that remains at each temperature. If your pyrazole inhibitor binds its target, the protein will remain soluble at higher temperatures compared to the vehicle-treated control. This "thermal shift" is direct, physical evidence of target engagement in a native, un-tagged cellular environment.[12][14][15] This approach is invaluable as it requires no genetic modification or specialized probes, making it highly physiologically relevant.[14]
Experimental Workflow: CETSA®
Caption: Workflow for a Western Blot-based CETSA® experiment.
Detailed Experimental Protocol: CETSA®
-
Cell Culture and Treatment: Culture your cells of interest to ~80% confluency. Harvest the cells and treat the cell suspension with the desired concentration of your pyrazole inhibitor (or vehicle control) for 1 hour at 37°C.
-
Heating: Aliquot the treated cell suspensions into PCR tubes. Heat the tubes in a thermal cycler across a defined temperature gradient (e.g., from 40°C to 70°C in 2-3°C increments) for 3 minutes, followed by cooling to 4°C.
-
Cell Lysis: Lyse the cells by performing three rapid freeze-thaw cycles using liquid nitrogen and a 25°C water bath.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) for 20 minutes at 4°C to pellet the heat-denatured, aggregated proteins.
-
Protein Analysis: Carefully collect the supernatant (soluble fraction). Quantify the protein concentration, and analyze the samples by SDS-PAGE and Western Blotting, using a specific antibody against the target protein.
-
Data Analysis:
-
Quantify the band intensities for each temperature point.
-
Normalize the intensity at each temperature to the 37°C sample.
-
Plot the relative protein amount against temperature to generate a "melting curve."
-
The temperature at which 50% of the protein is denatured is the Tagg. A shift in Tagg between the inhibitor-treated and vehicle-treated samples confirms target engagement.[16][17]
-
Downstream Target Modulation: The Functional Consequence
Confirming that your inhibitor binds its target is crucial, but demonstrating that this binding event leads to the desired functional outcome within a signaling pathway is the ultimate proof of its mechanism of action.[18] For the many pyrazole inhibitors that target kinases, the most direct functional readout is the phosphorylation status of a known downstream substrate.[19][20]
Causality & Rationale
Kinases function by transferring a phosphate group to specific substrate proteins. An effective pyrazole kinase inhibitor will occupy the ATP-binding pocket, preventing this phosphotransfer event. By measuring the level of a specific downstream phospho-protein, you can functionally assess the inhibitor's activity. A dose-dependent decrease in the phosphorylation of the target's substrate provides strong, indirect evidence of target engagement and confirms that the inhibitor is blocking the intended biological pathway.[21] This method is vital for correlating target occupancy with a functional cellular response.
Signaling Pathway: Kinase Inhibition
Caption: Inhibition of a signaling pathway by a pyrazole kinase inhibitor.
Detailed Experimental Protocol: Phospho-Substrate Western Blot
-
Cell Culture and Serum Starvation: Plate cells and allow them to adhere. If the pathway has basal activity, serum-starve the cells (e.g., 0.5% FBS) for 12-24 hours to reduce background phosphorylation.
-
Inhibitor Treatment: Pre-treat the cells with a serial dilution of your pyrazole inhibitor for 1-2 hours.
-
Pathway Stimulation: If the pathway is not basally active, stimulate it with the appropriate ligand (e.g., EGF, TGF-β, etc.) for a short period (e.g., 15-30 minutes) to induce substrate phosphorylation.[21]
-
Cell Lysis: Immediately wash the cells with ice-cold PBS and lyse them in a buffer containing protease and, critically, phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Analysis: Quantify total protein, then separate lysates via SDS-PAGE and perform a Western Blot.
-
Antibody Probing: Probe the membrane with two primary antibodies: one that recognizes the phosphorylated form of the substrate and another that recognizes the total amount of the substrate protein. The total protein serves as a loading control.
-
Data Analysis:
-
Quantify the band intensities for both the phospho-protein and the total protein.
-
Calculate the ratio of phospho- to total protein for each concentration.
-
Plot this ratio against inhibitor concentration to determine the functional IC50 for pathway inhibition.
-
Comparative Summary & Recommendations
Choosing the right assay depends on the specific question you are asking, the tools available, and the stage of your drug discovery program.
| Feature | NanoBRET™ Target Engagement | Cellular Thermal Shift Assay (CETSA®) | Downstream Western Blot |
| Principle | Bioluminescence Resonance Energy Transfer (BRET) | Ligand-induced thermal stabilization | Measurement of substrate phosphorylation |
| Measurement | Direct (Binding) | Direct (Binding) | Indirect (Functional Activity) |
| Cellular Context | Live, intact cells | Live or lysed cells | Lysed cells |
| Target Modification | Requires NanoLuc® fusion tag | Label-free, works on endogenous proteins | Works on endogenous proteins |
| Key Reagents | Expression vector, specific fluorescent tracer | Specific primary antibody for target | Specific total and phospho-antibodies |
| Quantitative Output | Cellular IC50, Affinity (Kd), Residence Time | Thermal Shift (ΔTagg), Isothermal EC50 | Functional IC50 |
| Throughput | High (384-well compatible) | Low to Medium | Medium |
| Main Advantage | Quantitative affinity/residence time in live cells.[7][8][11] | Gold standard for label-free validation of physical binding.[12][13] | Confirms functional inhibition of the biological pathway.[18][19] |
| Main Limitation | Requires genetic engineering and a specific tracer.[22] | Lower throughput; not all binding causes a thermal shift.[13][14] | Indirect; pathway complexity can confound results. |
Expert Recommendation
A multi-assay, orthogonal approach provides the most robust and trustworthy confirmation of target engagement.
-
For early-stage validation and quantitative SAR: NanoBRET™ is unparalleled. It offers high-throughput, quantitative data on affinity and kinetics in the relevant cellular compartment, perfect for ranking and optimizing your pyrazole series.
-
For definitive, label-free proof of binding: CETSA® is the method of choice. A positive result provides incontrovertible evidence that your compound physically interacts with the endogenous, untagged target protein in the cell. It is an essential validation for a lead candidate.
-
To connect binding with function: Downstream Western Blotting is non-negotiable. This assay confirms that the observed binding translates into the intended biological consequence, validating the inhibitor's mechanism of action and its potential as a therapeutic agent.
By strategically combining these methods, you can build a comprehensive data package that unequivocally demonstrates that your pyrazole inhibitor reaches its target, binds with high affinity, and elicits the desired functional response in the complex environment of a living cell.
References
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. MDPI. [Link]
- NanoBRET™ Target Engagement for drug development. News-Medical.Net. [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. PubMed Central. [Link]
- Structure of Pyrazole Derivatives Impact their Affinity, Stoichiometry, and Cooperative Interactions for CYP2E1 Complexes. National Institutes of Health (NIH). [Link]
- From Hit to Live-Cell Target Engagement Assay: DNA-Encoded Library Screens and NanoBRET Dye. Promega Connections. [Link]
- Pharmacological approaches to understanding protein kinase signaling networks. Frontiers. [Link]
- Target Engagement Assays in Early Drug Discovery. National Institutes of Health (NIH). [Link]
- Step-by-Step Guide to Kinase Inhibitor Development. Reaction Biology. [Link]
- Spotlight: Cell-based kinase assay form
- Determining target engagement in living systems. National Institutes of Health (NIH). [Link]
- Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. PubMed. [Link]
- A Probe-Based Target Engagement Assay for Kinases in Live Cells. National Institutes of Health (NIH). [Link]
- Pyrazole: an emerging privileged scaffold in drug discovery. National Institutes of Health (NIH). [Link]
- Inside the Mechanism of Action of Three Pyrazole Derivatives in Human Platelets and Endothelial Cells. National Institutes of Health (NIH). [Link]
- Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement.
- A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery. National Institutes of Health (NIH). [Link]
- Direct bioanalysis or indirect calculation of target engagement and free drug exposure: do we apply double standards? Taylor & Francis Online. [Link]
- Cellular thermal shift assay (CETSA) for the most promising inhibitors...
- Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic L
- A Practical Guide to Target Engagement Assays. Selvita. [Link]
- Target Engagement Biomarkers | Identifying PD Biomarkers in Blood. Sapient Bio. [Link]
- Applications of the Cellular Thermal Shift Assay to Drug Discovery in N
- Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. National Institutes of Health (NIH). [Link]
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. National Institutes of Health (NIH). [Link]
- Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2. National Institutes of Health (NIH). [Link]
- Confirming target engagement for reversible inhibitors in vivo by kinetically tuned activity-based probes. PubMed. [Link]
- Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2. JACS Au. [Link]
- Discovery of Pyrazole-Containing 4‑Arylindolines as Potent Small-Molecule Inhibitors of the Programmed Cell Death-1/Programmed Cell De
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. National Institutes of Health (NIH). [Link]
- Design and Synthesis of Pyrazole-Based Macrocyclic Kinase Inhibitors Targeting BMPR2.
- Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PubMed Central. [Link]
- Discovery of pyrazole-based analogs as CDK2 inhibitors with apoptotic-inducing activity: design, synthesis and molecular dynamics study. RSC Publishing. [Link]
- Pyrazole-containing kinase inhibitors targeting BRAFV600E, BTK, PIM-1,...
Sources
- 1. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Target Engagement Assays in Early Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Determining target engagement in living systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. selvita.com [selvita.com]
- 7. NanoBRET® Target Engagement | Live-Cell Compound Binding Assay [promega.sg]
- 8. news-medical.net [news-medical.net]
- 9. promegaconnections.com [promegaconnections.com]
- 10. Kinase Target Engagement | Kinase Affinity Assay [worldwide.promega.com]
- 11. NanoBRET® Target Engagement BET BRD Assays [worldwide.promega.com]
- 12. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Shift in Thinking: Cellular Thermal Shift Assay-Enabled Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. Target Identification of a Class of Pyrazolone Protein Aggregation Inhibitor Therapeutics for Amyotrophic Lateral Sclerosis - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Phenylpyrazoles as Inhibitors of the m6A RNA-Binding Protein YTHDF2 - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pubs.acs.org [pubs.acs.org]
- 18. sapient.bio [sapient.bio]
- 19. reactionbiology.com [reactionbiology.com]
- 20. reactionbiology.com [reactionbiology.com]
- 21. pdf.benchchem.com [pdf.benchchem.com]
- 22. Frontiers | Pharmacological approaches to understanding protein kinase signaling networks [frontiersin.org]
The Pyrazole Scaffold: A Privileged Framework in Modern Drug Discovery - A Comparative Guide to Structure-Activity Relationships
The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry. Its remarkable versatility and ability to serve as a bioisosteric replacement for other aromatic systems have cemented its status as a "privileged scaffold" in drug discovery.[1] Pyrazole-containing compounds have demonstrated a broad spectrum of pharmacological activities, leading to the development of numerous clinically successful drugs.[1] This guide provides a comparative analysis of the structure-activity relationships (SAR) of pyrazole analogs, with a focus on their application as selective enzyme inhibitors. We will delve into the nuanced molecular interactions that govern their potency and selectivity, supported by experimental data and detailed protocols to empower researchers in the rational design of next-generation therapeutics.
Understanding the Pyrazole Core: Key Positions for Pharmacological Modulation
The pyrazole ring offers several positions for substitution, each providing a vector for fine-tuning the pharmacological profile of a molecule. The most commonly explored positions for substitution are N1, C3, C4, and C5. The strategic placement of different functional groups at these positions dictates the molecule's interaction with its biological target, influencing its potency, selectivity, and pharmacokinetic properties.
Caption: The pyrazole scaffold with key positions for substitution.
Comparative SAR Analysis of Pyrazole Analogs as Enzyme Inhibitors
The true power of the pyrazole scaffold is revealed through systematic SAR studies. By methodically altering substituents and evaluating the corresponding changes in biological activity, medicinal chemists can build a comprehensive understanding of the molecular features required for potent and selective enzyme inhibition.
Cyclooxygenase-2 (COX-2) Inhibitors: The Celecoxib Story
The discovery of selective COX-2 inhibitors revolutionized the treatment of inflammation, and the 1,5-diarylpyrazole scaffold was central to this breakthrough, culminating in the development of Celecoxib (SC-58635).[2][3] The SAR of this class of compounds is well-documented and provides a textbook example of rational drug design.
A pivotal study systematically explored substitutions at the C3 and C5 positions of the pyrazole ring, as well as the N1-phenylsulfonamide moiety.[2] The general synthetic route to these 1,5-diarylpyrazoles involves the condensation of a 1,3-diketone with a substituted hydrazine.[2]
Key SAR Insights for 1,5-Diarylpyrazole COX-2 Inhibitors:
-
N1-Phenylsulfonamide Moiety: The para-sulfonamide (-SO2NH2) or methylsulfone (-SO2Me) group is crucial for selective COX-2 inhibition. This moiety is believed to interact with a secondary pocket in the COX-2 active site that is not present in COX-1, thereby conferring selectivity.[2]
-
C3-Substituent: Small, electron-withdrawing groups at the C3 position, such as trifluoromethyl (-CF3), were found to be optimal for high COX-2 potency.[2]
-
C5-Phenyl Ring: Substitution on the C5-phenyl ring with a para-methyl group (as in Celecoxib) enhances COX-2 inhibitory activity.[2]
-
C4-Position: This position is highly sensitive to steric bulk. Substituents larger than an ethyl group generally lead to a decrease in COX-2 activity.[2]
Table 1: Comparative Activity of 1,5-Diarylpyrazole Analogs as COX-2 Inhibitors
| Compound | C3-Substituent | C5-Aryl Group | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1/COX-2) |
| Celecoxib (SC-58635) | -CF3 | 4-Methylphenyl | 15 | 0.04 | 375 |
| SC-58125 | -CF3 | Phenyl | >100 | 0.05 | >2000 |
| Analog 1 | -H | 4-Methylphenyl | 10 | 1.2 | 8.3 |
| Analog 2 | -CH3 | 4-Methylphenyl | 5 | 0.3 | 16.7 |
| Analog 3 | -CF3 | 4-Chlorophenyl | 25 | 0.03 | 833 |
Data synthesized from J. Med. Chem. 1997, 40 (9), pp 1347–1365.[2]
The data clearly illustrates that the trifluoromethyl group at C3 is a key determinant of high COX-2 potency. The removal of this group (Analog 1) or replacement with a methyl group (Analog 2) significantly reduces activity.
Kinase Inhibitors: Targeting the Engines of Cell Growth
Kinases are a large family of enzymes that play a central role in cellular signaling, and their dysregulation is a hallmark of many diseases, particularly cancer. The pyrazole scaffold has proven to be a highly effective framework for the design of potent and selective kinase inhibitors.
Aurora kinases are critical for cell cycle regulation, and their overexpression is common in many cancers. Pyrazole-based compounds have emerged as potent inhibitors of Aurora A kinase.
Key SAR Insights for Pyrazole-Based Aurora A Kinase Inhibitors:
-
A study of 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives identified key structural features for Aurora A inhibition.[4]
-
The presence of a hydrogen bond acceptor, such as the isonicotinoyl moiety, is important for interaction with the kinase hinge region.
-
Substitutions on the phenyl rings at the C3 and C4 positions of the pyrazole significantly modulate activity. Electron-withdrawing groups on the C3-phenyl ring and electron-donating groups on the N-phenyl ring of the thiazolidinone moiety were found to enhance potency.
Table 2: Comparative Activity of Pyrazole Analogs as Aurora A Kinase Inhibitors
| Compound | Substitution on C3-Phenyl | Substitution on N-Phenyl (Thiazolidinone) | Aurora A IC50 (µM) |
| P-6 | 4-Cl | 4-OCH3 | 0.11 |
| P-20 | 4-F | 4-OCH3 | 0.16 |
| P-1 | H | H | >10 |
| P-11 | 4-Cl | H | 0.89 |
Data synthesized from Bioorganic Chemistry, 2021, 115, 105221.[4]
This data highlights the importance of specific substitutions for potent Aurora A inhibition, with compound P-6 demonstrating the highest activity.
The BCR-ABL fusion protein is a constitutively active tyrosine kinase that is the causative agent of chronic myeloid leukemia (CML). Pyrazole-containing compounds have been developed as allosteric inhibitors of BCR-ABL, offering a different mechanism of action compared to traditional ATP-competitive inhibitors.[5] Asciminib, an FDA-approved drug for CML, features a pyrazole core.[5]
Key SAR Insights for Pyrazole-Based BCR-ABL Inhibitors:
-
The N-H of the pyrazole ring can form a crucial hydrogen bond interaction with the kinase.[5]
-
The overall conformation of the molecule is critical for binding to the myristoyl pocket of the ABL kinase domain, inducing an inactive conformation.
Experimental Protocols: A Guide to Synthesis and Evaluation
To provide a practical framework for researchers, we present detailed, step-by-step methodologies for the synthesis of a 1,5-diarylpyrazole analog and its evaluation in an in vitro COX-2 inhibition assay.
Synthesis of a 1,5-Diarylpyrazole Analog (Celecoxib Analog)
This protocol is adapted from the seminal work on the discovery of Celecoxib.[2]
Caption: Synthetic workflow for a 1,5-diarylpyrazole.
Step-by-Step Protocol:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-(4-methylphenyl)-4,4,4-trifluorobutane-1,3-dione (1.0 eq) and 4-sulfamoylphenylhydrazine hydrochloride (1.0 eq) in absolute ethanol.
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: Upon completion, allow the reaction mixture to cool to room temperature. The product will precipitate out of solution.
-
Isolation: Collect the solid product by vacuum filtration and wash with cold ethanol.
-
Purification: Recrystallize the crude product from a mixture of ethanol and water to yield the pure 1,5-diarylpyrazole analog.
-
Characterization: Confirm the structure and purity of the final compound using appropriate analytical techniques such as 1H NMR, 13C NMR, and mass spectrometry.
In Vitro COX-2 Inhibition Assay (Fluorometric)
This protocol is based on a commercially available fluorometric COX-2 inhibitor screening kit.[6]
Caption: Workflow for an in vitro COX-2 inhibition assay.
Step-by-Step Protocol:
-
Reagent Preparation: Prepare all reagents, including COX assay buffer, human recombinant COX-2 enzyme, arachidonic acid substrate, and a fluorogenic probe, according to the manufacturer's instructions. Prepare serial dilutions of the pyrazole analog test compounds and a positive control (e.g., Celecoxib) in DMSO.
-
Assay Plate Setup: In a 96-well microplate, add the COX assay buffer, followed by the COX-2 enzyme solution.
-
Inhibitor Addition: Add the diluted test compounds or controls to the appropriate wells. Include wells with enzyme and DMSO as a no-inhibitor control.
-
Pre-incubation: Incubate the plate at room temperature for a specified time (e.g., 10-15 minutes) to allow the inhibitors to bind to the enzyme.
-
Reaction Initiation: Initiate the enzymatic reaction by adding the arachidonic acid substrate and the fluorogenic probe to all wells.
-
Fluorescence Measurement: Immediately begin measuring the fluorescence intensity kinetically using a microplate reader at the appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each concentration of the test compound relative to the no-inhibitor control. Plot the percent inhibition versus the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Conclusion and Future Directions
The pyrazole scaffold continues to be a remarkably fruitful starting point for the discovery of novel therapeutic agents. The extensive body of research on the SAR of pyrazole analogs has provided invaluable insights into the molecular features that govern their interactions with a wide range of biological targets. The examples of COX-2 and kinase inhibitors highlighted in this guide underscore the power of rational, structure-based drug design in optimizing the potency and selectivity of these compounds.
Future research in this area will likely focus on the development of pyrazole-based compounds with novel mechanisms of action, as well as the exploration of new therapeutic areas. The use of computational modeling and advanced synthetic methodologies will undoubtedly accelerate the discovery of the next generation of pyrazole-containing drugs with improved efficacy and safety profiles. This guide serves as a foundational resource for researchers poised to contribute to this exciting and impactful field.
References
- Penning, T. D., et al. (1997). Synthesis and Biological Evaluation of the 1,5-Diarylpyrazole Class of Cyclooxygenase-2 Inhibitors: Identification of 4-[5-(4-Methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, Celecoxib). Journal of Medicinal Chemistry, 40(9), 1347–1365. [Link]
- Penning, T. D., et al. (1997). Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benzenesulfonamide (SC-58635, celecoxib). Journal of Medicinal Chemistry, 40(9), 1347-65. [Link]
- Abdel-Wahab, B. F., et al. (2024).
- Abdel-Wahab, B. F., et al. (2024).
- Abdel-Wahab, B. F., et al. (2024).
- A review of research from 2012 to 2024 on pyrazole-based anticancer agents with SAR study. (2025). Current Topics in Medicinal Chemistry. [Link]
- Synthesis of Celecoxib and Structural Analogs- A Review. (2025).
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). International Journal of Molecular Sciences. [Link]
- Knaus, E. E., et al. (2009). Synthesis of Celecoxib Analogues Possessing a N-Difluoromethyl-1,2-dihydropyrid-2-one 5-Lipoxygenase Pharmacophore: Biological Evaluation as Dual Inhibitors of Cyclooxygenases and 5-Lipoxygenase with Anti-Inflammatory Activity. Journal of Medicinal Chemistry. [Link]
- Narayanam, M., et al. (2012). Synthesis and evaluation of the anti-inflammatory properties of selenium-derivatives of celecoxib. Bioorganic & Medicinal Chemistry Letters. [Link]
- Harras, M. F., et al. (2021). Synthesis and Biological Evaluation of New Diarylpyrazole and Triarylimidazoline Derivatives as Selective COX-2 Inhibitors. Archiv der Pharmazie. [Link]
- Ghorab, M. M., et al. (2016). Synthesis and Characterization of Celecoxib Derivatives as Possible Anti-Inflammatory, Analgesic, Antioxidant, Anticancer and Anti-HCV Agents. Molecules. [Link]
- Design, synthesis, and biological evaluation of novel 1,5-diarylpyrazole carboxamides with dual inhibition of EGFR and COX-2 for the treatment of cancer and inflammatory diseases. (2025). Bioorganic & Medicinal Chemistry Letters. [Link]
- Palko, R., et al. (2011). New Celecoxib Derivatives as Anti-Inflammatory Agents. Journal of Medicinal Chemistry. [Link]
- Li, X., et al. (2021). Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors. Bioorganic Chemistry. [Link]
- Synthesis of 1,5-Diarylpyrazoles as Potential COX-2 Inhibitors with Nitric Oxide Releasing Ability. (2025).
- Current progress in synthetic and medicinal chemistry of pyrazole hybrids as potent anticancer agents with SAR studies. (2025).
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry. [Link]
- Alam, M. J., et al. (2016). Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues. Drug Design, Development and Therapy. [Link]
- A novel class of pyrazole analogues as aurora kinase A inhibitor: Design, synthesis, and anticancer evaluation. (2021).
- Table 3 . Selectivity Profile of Compound 9d kinase IC50, a µM kinase... (2006).
- Comparison of structure–activity relationship between IC50 values of compounds. (2025).
- In Vitro Assays for Cyclooxygenase Activity and Inhibitor Characterization. (2011). Methods in Molecular Biology. [Link]
- In vitro COX-1 and COX-2 enzyme inhibition assays of the synthesized compounds. (2022).
- 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Im
- The chemical structures of the pyrazole derivatives with their IC50 and pIC50 values. (2022).
- Quantitative and Qualitative Analysis of the Anti-Proliferative Potential of the Pyrazole Scaffold in the Design of Anticancer Agents. (2022). Molecules. [Link]
- 3D-QSAR Design of New Bcr-Abl Inhibitors Based on Purine Scaffold and Cytotoxicity Studies on CML Cell Lines Sensitive and Resistant to Imatinib. (2025).
Sources
- 1. Synthesis, anti-inflammatory, analgesic, COX1/2-inhibitory activity, and molecular docking studies of hybrid pyrazole analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Synthesis and biological evaluation of the 1,5-diarylpyrazole class of cyclooxygenase-2 inhibitors: identification of 4-[5-(4-methylphenyl)-3-(trifluoromethyl)-1H-pyrazol-1-yl]benze nesulfonamide (SC-58635, celecoxib) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Design, synthesis, anticancer evaluation and docking studies of novel 2-(1-isonicotinoyl-3-phenyl-1H-pyrazol-4-yl)-3-phenylthiazolidin-4-one derivatives as Aurora-A kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Analysis of Pyrazole Derivatives and Standard Anticancer Agents: Efficacy and Mechanistic Insights
In the relentless pursuit of more effective and selective cancer therapeutics, the scaffold of the pyrazole ring has emerged as a "privileged structure" in medicinal chemistry.[1] This guide provides a comprehensive comparison of the efficacy of novel pyrazole derivatives against established standard-of-care anticancer drugs. We will delve into the mechanistic underpinnings of their cytotoxic effects, present comparative experimental data, and provide detailed protocols for key assays, offering researchers and drug development professionals a critical resource for navigating this promising class of compounds.
The Rationale for Pyrazole Derivatives in Oncology
Standard chemotherapeutic agents, while potent, are often beset by significant limitations, including severe side effects and the development of drug resistance. This has catalyzed the search for novel molecular entities with improved therapeutic indices. Pyrazole derivatives have garnered substantial attention due to their broad spectrum of pharmacological activities, including potent anticancer properties.[2] Their versatile five-membered heterocyclic structure allows for extensive functionalization, enabling the fine-tuning of their biological activity against a diverse array of molecular targets.[2][3] Several FDA-approved drugs, such as Crizotinib for non-small cell lung cancer, incorporate the pyrazole motif, underscoring its clinical relevance.[1]
Mechanisms of Action: A Tale of Two Chemistries
The anticancer efficacy of any compound is intrinsically linked to its mechanism of action. Here, we compare the cellular and molecular targets of pyrazole derivatives with those of conventional anticancer drugs.
Pyrazole Derivatives: A Multi-Pronged Attack
A key advantage of pyrazole derivatives lies in their ability to engage a wide range of oncogenic targets.[4][5] Unlike traditional cytotoxic agents that indiscriminately target rapidly dividing cells, many pyrazole derivatives exhibit a more targeted approach. Their mechanisms of action include:
-
Kinase Inhibition: Many pyrazole derivatives act as potent inhibitors of various protein kinases that are crucial for cancer cell proliferation, survival, and metastasis. These include Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and PI3K/AKT pathway components.[4][6] For instance, some derivatives have shown significant inhibitory activity against CDK2, a key regulator of the cell cycle.[7]
-
Tubulin Polymerization Inhibition: Similar to vinca alkaloids and taxanes, certain pyrazole derivatives can disrupt the dynamics of microtubule assembly, leading to mitotic arrest and apoptosis.[1][8]
-
DNA Intercalation and Topoisomerase Inhibition: Some pyrazole compounds can insert themselves into the DNA double helix or inhibit topoisomerase enzymes, thereby interfering with DNA replication and transcription, ultimately triggering cell death.[9]
-
Induction of Apoptosis: Many pyrazole derivatives have been shown to induce programmed cell death (apoptosis) through the modulation of pro- and anti-apoptotic proteins like Bax and Bcl-2, and the activation of caspases.[4]
Standard Anticancer Drugs: The Established Paradigms
Standard anticancer drugs, such as doxorubicin, cisplatin, and paclitaxel, have been the bedrock of chemotherapy for decades. Their mechanisms, while effective, are often associated with significant toxicity to healthy tissues.
-
Doxorubicin: This anthracycline antibiotic primarily acts by intercalating into DNA and inhibiting topoisomerase II, leading to DNA damage and cell death. It also generates reactive oxygen species, contributing to its cytotoxicity.
-
Cisplatin: An alkylating-like agent, cisplatin forms cross-links with DNA, which disrupts DNA replication and repair, ultimately triggering apoptosis.
-
Paclitaxel: A member of the taxane family, paclitaxel stabilizes microtubules, preventing their depolymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
The multi-targeted nature of many pyrazole derivatives may offer an advantage in overcoming the resistance mechanisms that often plague single-target therapies.
Comparative Efficacy: A Data-Driven Analysis
The true measure of a novel anticancer agent's potential lies in its in vitro cytotoxicity against a panel of cancer cell lines, often expressed as the half-maximal inhibitory concentration (IC50). A lower IC50 value indicates greater potency. The following table summarizes a selection of studies where pyrazole derivatives have been directly compared to standard anticancer drugs.
| Pyrazole Derivative | Cancer Cell Line | IC50 (µM) of Pyrazole Derivative | Standard Drug | IC50 (µM) of Standard Drug | Reference |
| Compound 37 | MCF-7 (Breast) | 5.21 | - | - | [4] |
| Compound 43 | MCF-7 (Breast) | 0.25 | Doxorubicin | 0.95 | [4] |
| Derivatives 33 & 34 | HCT116, MCF7, HepG2, A549 | < 23.7 | Doxorubicin | 24.7–64.8 | [4] |
| Compound 17 | MCF-7 (Breast) | 2.89 | Doxorubicin | 4.27 | [4] |
| Compounds 57 & 58 | HepG2, MCF7, HeLa | 3.11–4.91 | Doxorubicin | 4.30–5.17 | [4] |
| Compound 5 | MCF-7 (Breast) | 8.03 | Doxorubicin | 4.17 | [7] |
| Compound 1 | HCT-116 (Colon) | 4.4 | Doxorubicin | 4.4 | [10] |
| Compound 1 | HepG2 (Liver) | 3.9 | Doxorubicin | 3.9 | [10] |
| Compound 1 | MCF-7 (Breast) | 4.7 | Doxorubicin | 1.27 | [10] |
Analysis of the Data: The compiled data reveals a compelling trend: several pyrazole derivatives exhibit cytotoxicities comparable to or even exceeding that of doxorubicin, a widely used chemotherapeutic agent.[4][10] For instance, compound 43 is significantly more potent than doxorubicin in the MCF-7 breast cancer cell line.[4] Furthermore, some derivatives, like compounds 57 and 58, not only show remarkable cytotoxicity against cancer cells but also exhibit lower toxicity in normal cells compared to doxorubicin, suggesting a potentially wider therapeutic window.[4] The synergistic effect of some pyrazoles with doxorubicin has also been noted, particularly in claudin-low breast cancer subtypes, which could lead to improved treatment outcomes and reduced side effects.[11]
Experimental Protocols: A Guide to In Vitro and In Vivo Evaluation
The robust evaluation of novel anticancer compounds necessitates standardized and reproducible experimental protocols. Here, we detail the methodologies for key in vitro cytotoxicity assays and provide an overview of in vivo tumor models.
In Vitro Cytotoxicity Assays
The initial screening of anticancer agents is predominantly conducted using in vitro cell-based assays.[12] These assays are cost-effective, high-throughput, and provide a reliable measure of a compound's cytotoxic or cytostatic effects.[13]
The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[14][15]
Principle: Viable cells contain mitochondrial dehydrogenases that reduce the yellow, water-soluble MTT to a purple, insoluble formazan product. The amount of formazan produced is directly proportional to the number of living cells.[14]
Step-by-Step Protocol:
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the pyrazole derivative and the standard drug in culture medium. Remove the old medium from the wells and add 100 µL of the compound-containing medium. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 2-4 hours.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of a solubilizing agent (e.g., DMSO or isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.
The SRB assay is a colorimetric assay that measures cell density by staining total cellular protein.[10][16]
Principle: SRB is a bright pink aminoxanthene dye that binds to basic amino acid residues in proteins under acidic conditions. The amount of bound dye is proportional to the total protein mass and, therefore, the number of cells.
Step-by-Step Protocol:
-
Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.
-
Cell Fixation: After compound incubation, gently add 50 µL of cold 10% (w/v) trichloroacetic acid (TCA) to each well and incubate at 4°C for 1 hour to fix the cells.
-
Washing: Remove the supernatant and wash the plate five times with slow-running tap water.
-
Staining: Add 100 µL of 0.4% (w/v) SRB solution in 1% acetic acid to each well and incubate at room temperature for 30 minutes.
-
Washing: Quickly rinse the plate four times with 1% (v/v) acetic acid to remove unbound dye.
-
Dye Solubilization: Add 200 µL of 10 mM Tris base solution (pH 10.5) to each well to solubilize the protein-bound dye.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value.
In Vivo Tumor Models
Promising compounds identified from in vitro screening are further evaluated in in vivo animal models to assess their efficacy and toxicity in a whole-organism context.[17]
Xenograft Models: Human tumor xenografts in immunocompromised mice are the most commonly used in vivo models for anticancer drug screening.[17][18]
General Protocol:
-
Cell Implantation: Human cancer cells are subcutaneously or orthotopically implanted into immunocompromised mice (e.g., nude or SCID mice).
-
Tumor Growth: Tumors are allowed to grow to a palpable size.
-
Treatment: The mice are then treated with the pyrazole derivative, a standard drug, or a vehicle control via an appropriate route of administration (e.g., oral, intravenous, intraperitoneal).
-
Monitoring: Tumor growth is monitored regularly by measuring tumor volume. The body weight and general health of the mice are also monitored to assess toxicity.
-
Endpoint: The experiment is terminated when the tumors in the control group reach a predetermined size. The tumors are then excised and weighed.
-
Data Analysis: The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated groups to the control group.
Visualizing the Science: Diagrams and Workflows
To further elucidate the concepts discussed, the following diagrams provide visual representations of a key signaling pathway, an experimental workflow, and a comparative logic model.
Signaling Pathway Targeted by a Pyrazole Derivative
Caption: A simplified diagram of the PI3K/AKT signaling pathway, a common target for anticancer pyrazole derivatives.
Experimental Workflow for In Vitro Cytotoxicity Assay
Caption: A comparative overview of the advantages and disadvantages of pyrazole derivatives and standard anticancer drugs.
Conclusion and Future Directions
The evidence presented in this guide strongly supports the continued exploration of pyrazole derivatives as a promising class of anticancer agents. Their diverse mechanisms of action, coupled with demonstrated high potency and, in some cases, improved selectivity over standard drugs, position them as valuable candidates for further preclinical and clinical development. [3][9]Future research should focus on optimizing the structure-activity relationships of these compounds to enhance their efficacy and safety profiles, as well as exploring their potential in combination therapies to overcome drug resistance and improve patient outcomes.
References
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). Google Scholar.
- A review of recent advances in anticancer activity and SAR of pyrazole derivatives. (n.d.). Google Scholar.
- Becerra, D., & Castillo, J.-C. (2025). Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques. RSC Publishing.
- Pyrazoles as anticancer agents: Recent advances. (n.d.). SRR Publications.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). PMC.
- Review: Anticancer Activity Of Pyrazole. (n.d.). International Journal of Pharmaceutical Sciences.
- Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents. (n.d.). PubMed.
- Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2023). MDPI.
- New Anticancer Agents: In Vitro and In Vivo Evaluation. (n.d.). Google Scholar.
- In Vitro and In Vivo Models for Analysis of Resistance to Anticancer Molecular Therapies. (n.d.). Google Scholar.
- In vivo Methods for Preclinical Screening of Anticancer Drugs. (n.d.). International Journal of Pharmacy and Biological Sciences.
- Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (2023). Encyclopedia.pub.
- Antitumor Efficacy Testing in Rodents. (n.d.). PMC.
- REVIEW: THE IN-VIVO SCREENING METHODS OF ANTICANCER DRUG. (2018). Index Copernicus.
- Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities. (2025). RSC Publishing.
- Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. (n.d.). PMC.
- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. (n.d.). PMC.
- Synergistic effect of pyrazoles derivatives and doxorubicin in claudin-low breast cancer subtype. (n.d.). ResearchGate.
- Cytotoxicity Assay of Novel Compounds in Cancer Cell Lines. (2025). Benchchem.
- In Vitro Cytotoxicity Assays: Applications in Drug Discovery. (2025). Kosheeka.
- A Review on in-vitro Methods for Screening of Anticancer Drugs. (n.d.). Google Scholar.
- In Vitro Assessment of Antitumor Potential and Combination Effect of Classical and Molecular-targeted Anticancer Drugs. (2019). Google Scholar.
- Cytotoxicity assays for cancer drug screening: methodological insights and considerations for reliable assessment in drug discovery. (2024). SciELO.
- In Vitro Tumor Cell Model Systems for Anticancer Drug Screening and Verification. (n.d.). Google Scholar.
- Cell Culture Based in vitro Test Systems for Anticancer Drug Screening. (2020). PMC.
Sources
- 1. Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Advances (RSC Publishing) DOI:10.1039/D4RA08866B [pubs.rsc.org]
- 2. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A review of recent advances in anticancer activity and SAR of pyrazole derivatives | Semantic Scholar [semanticscholar.org]
- 4. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. encyclopedia.pub [encyclopedia.pub]
- 7. Eco-friendly synthesis of novel pyrazole derivatives and their anticancer and CDK2 inhibitory activities - RSC Advances (RSC Publishing) DOI:10.1039/D5RA05212B [pubs.rsc.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. researchgate.net [researchgate.net]
- 10. Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. ijpbs.com [ijpbs.com]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. kosheeka.com [kosheeka.com]
- 15. scielo.br [scielo.br]
- 16. Comparison of two colorimetric assays as cytotoxicity endpoints for an in vitro screen for antitumour agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. ijpbs.com [ijpbs.com]
- 18. journals.indexcopernicus.com [journals.indexcopernicus.com]
A Senior Application Scientist's Guide to the Experimental Validation of Molecular Docking for Pyrazole-Based Compounds
Introduction: From Hypothesis to High-Confidence Hit
This guide provides a technical framework for researchers, scientists, and drug development professionals to move from a promising docking score to a validated, high-confidence hit. We will dissect the causality behind experimental choices, provide field-proven protocols, and emphasize a self-validating approach to ensure scientific integrity. The journey from a predicted binding mode to a confirmed interaction requires a logical cascade of experiments, each designed to answer a specific question about the pyrazole compound's behavior.
The Validation Workflow: A Strategic Overview
A robust validation strategy does not rely on a single experiment. Instead, it builds a comprehensive portfolio of evidence. Our workflow progresses from initial computational checks to direct biophysical measurements of binding, and finally to assessing the compound's effect in a biological context.
Caption: High-level workflow for the validation of molecular docking results.
Part 1: Foundational In Silico & Control Experiments
Before committing to resource-intensive wet lab experiments, the docking protocol itself must be validated. This crucial first step builds confidence in your computational setup.
Protocol: Docking Protocol Validation (Re-docking)
The objective here is to ensure your chosen software and parameters can reproduce a known binding pose.[4]
-
Select a Control System: Obtain a crystal structure of your target protein with a co-crystallized ligand from the Protein Data Bank (PDB). If a pyrazole-based ligand isn't available, choose one with similar properties.
-
Prepare the Receptor: Remove the co-crystallized ligand and all water molecules from the PDB file. Prepare the protein by adding hydrogens and assigning charges according to the docking software's protocol.
-
Extract and Prepare the Ligand: Save the co-crystallized ligand in a separate file. Minimize its energy if required by the protocol.
-
Define the Binding Site: Define the docking grid or sphere based on the position of the original co-crystallized ligand.
-
Re-dock the Ligand: Dock the extracted ligand back into the prepared protein using your defined protocol.
-
Analyze the Results: The primary metric for success is the Root Mean Square Deviation (RMSD) between the atoms of the docked pose and the original crystallographic pose.
-
Success Criterion: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating your protocol can accurately reproduce the experimental binding mode.[4]
-
Expert Insight: The Role of Molecular Dynamics (MD)
While docking provides a static snapshot, MD simulations can assess the stability of the predicted pyrazole-protein complex over time in a simulated aqueous environment.[5] If a docked pose is unstable, the ligand will likely drift away from the binding pocket during the simulation. This computational step can help filter out poses that are energetically unfavorable, saving valuable experimental resources.[5]
Part 2: Direct Experimental Validation of Binding
This is the critical stage where we test the core prediction of docking: does the pyrazole compound physically interact with the target protein? We use a combination of biophysical and biochemical assays.
The Validation Cross: A Conceptual Framework
To confidently validate an interaction, we must observe it from multiple perspectives. The "validation cross" is a powerful mental model that ensures we are not misled by experimental artifacts.[6] A true interaction should be observable by looking at its effects on both the protein and the ligand.
Caption: The validation cross illustrates the four aspects of a molecular interaction.
An interaction is only considered validated when experiments have confirmed binding effects on both the protein and the ligand, and the integrity of both components under assay conditions has been established.[6]
Biophysical Techniques: Quantifying the Interaction
Biophysical methods provide quantitative data on binding affinity (how tightly the compound binds) and kinetics (how fast it binds and dissociates).[7][8]
| Technique | Principle | Throughput | Key Output(s) | Causality & Insight |
| Surface Plasmon Resonance (SPR) | Measures changes in mass on a sensor surface as the ligand flows over the immobilized protein.[7] | Medium-High | KD (affinity), kon/koff (kinetics) | Excellent for screening and kinetic profiling. Provides real-time, label-free data. Sensitive to non-specific binding, requiring careful experimental design. |
| Isothermal Titration Calorimetry (ITC) | Measures the heat released or absorbed during the binding event.[9] | Low | KD, ΔH (enthalpy), ΔS (entropy), Stoichiometry (n) | The "gold standard" for thermodynamics.[10] Provides a complete thermodynamic profile of the interaction without labeling or immobilization. |
| Differential Scanning Fluorimetry (DSF) | Monitors the thermal unfolding of a protein. Ligand binding typically increases the melting temperature (Tm).[9] | High | ΔTm (thermal shift) | A rapid, high-throughput method for initial hit validation. A positive thermal shift indicates direct binding and stabilization of the protein. |
| Nuclear Magnetic Resonance (NMR) | Observes changes in the NMR spectrum of either the protein or the ligand upon complex formation.[9] | Low | Binding site mapping, KD, structural information | Provides high-resolution structural information and can validate interactions in solution.[6] Can be used to de-validate hits by ruling out artifacts.[6] |
Protocol: Enzyme Inhibition Assay
If the target protein is an enzyme, the most direct functional validation is to measure the pyrazole compound's ability to inhibit its activity. Many pyrazole derivatives have been successfully evaluated as enzyme inhibitors.[11][12]
-
Reagents and Controls:
-
Procedure:
-
Prepare a dilution series of the pyrazole compound.
-
In a 96-well plate, add the enzyme, buffer, and either the test compound, positive control, or negative control.
-
Incubate for a pre-determined time to allow for binding.
-
Initiate the reaction by adding the substrate.
-
Measure the rate of product formation or substrate depletion using a suitable detection method (e.g., spectrophotometry, fluorimetry).
-
-
Data Analysis:
-
Calculate the percentage of enzyme inhibition for each compound concentration relative to the negative control.
-
Plot the percent inhibition against the log of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value (the concentration required to inhibit 50% of the enzyme's activity).
-
Part 3: Validation in a Biological Context
Confirming direct binding and functional activity is a major milestone. The next step is to determine if the pyrazole compound elicits the desired effect in a more complex, biologically relevant system, such as living cells.
Cell-Based Assays
Cell-based assays help bridge the gap between biochemical activity and potential therapeutic effect.[15] The choice of assay depends on the target's role in cellular pathways. For pyrazole-based compounds, which are often investigated as anticancer agents, common assays include cytotoxicity, cell cycle analysis, and apoptosis induction.[16][17][18]
| Assay Type | Biological Question | Typical Readout | Example Pyrazole Application |
| MTT/MTS Assay | Does the compound kill or inhibit the growth of cancer cells?[19] | Cell Viability (IC₅₀/GI₅₀) | Determining the cytotoxic potency of pyrazole-chalcone hybrids against various cancer cell lines.[20][21] |
| Cell Cycle Analysis | Does the compound arrest cell division at a specific phase?[15] | DNA content analysis by flow cytometry (Propidium Iodide staining). | Investigating if pyrazole-indole hybrids cause cell cycle arrest in HepG2 cells.[17] |
| Apoptosis Assay | Does the compound induce programmed cell death? | Flow cytometry analysis of Annexin V/PI stained cells.[15] | Demonstrating that pyrazole derivatives induce apoptosis in breast cancer cells.[15] |
Protocol: MTT Cytotoxicity Assay
-
Cell Seeding: Seed cancer cells (e.g., MCF-7, A549, PC-3) in a 96-well plate at a predetermined density and allow them to attach overnight.[19]
-
Compound Treatment: Treat the cells with a serial dilution of the pyrazole compound for a specified duration (e.g., 48 or 72 hours).[19] Include untreated and vehicle-only controls.
-
MTT Addition: Add MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours. Viable cells with active metabolism will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measurement: Read the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.[15]
Part 4: Preliminary ADME-Tox Profiling
A compound that binds tightly and shows potent cellular activity is promising, but its journey to becoming a drug is far from over. Early assessment of its Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADME-Tox) properties is crucial.[22] In silico tools can provide initial predictions, while subsequent in vitro assays can validate them.[23][24]
-
Key Properties to Assess:
-
Solubility: Poor solubility can hinder absorption and lead to unreliable assay results.
-
Permeability: The ability to cross cell membranes is essential for reaching intracellular targets.
-
Metabolic Stability: How quickly the compound is broken down by liver enzymes. The pyrazole ring is known for its metabolic stability.[2]
-
Toxicity: Early flags for potential toxicity, such as cytotoxicity in normal (non-cancerous) cell lines.[20]
-
Conclusion: Synthesizing the Evidence for a Validated Hit
The validation of a molecular docking result for a pyrazole-based compound is a systematic process of building confidence through layers of experimental evidence. It begins with ensuring the computational protocol is sound and progresses through direct confirmation of binding, quantification of functional activity, and assessment of effects in a cellular environment.
No single experiment can "prove" a docking pose is correct. However, by combining data from biophysical, biochemical, and cell-based assays, we can robustly conclude that a computationally predicted interaction is not only real but also biologically meaningful. This multi-pronged approach, grounded in scientific rigor and guided by a clear understanding of each method's strengths and weaknesses, is the most reliable path to transforming a promising in silico hypothesis into a valuable lead compound for drug discovery.
References
- Cole, J. C., et al. (2005). Validation of Docking Poses via Interaction Motif Searching.
- Zhou, M., Li, Q., & Wang, R. (2016). Comparison of biophysical methods for the detection of protein-protein interactions (PPIs).
- Jahnke, W. (2018). Assessing molecular interactions with biophysical methods using the validation cross. Biochemical Society Transactions, 46(6), 1613-1621. [Link]
- Gudipati, R., et al. (2022).
- El-Malah, A. A., et al. (2022). Molecular Docking and QSAR Studies for Modeling the Inhibitory Activity of Pyrazole-benzimidazolone Hybrids as Novel Inhibitors. MDPI. [Link]
- Singh, P., & Kumar, A. (2018). Molecular Modelling Studies on Pyrazole Derivatives for the Design of Potent Rearranged during Transfection Kinase Inhibitors.
- Ciulli, A. (2013). Biophysical Screening for the Discovery of Small-Molecule Ligands.
- Bhat, R., et al. (2015). Modern Biophysical Approaches to Study Protein–Ligand Interactions. Springer. [Link]
- Fabitha, K. K., et al. (2022). Examples of pyrazole-containing drugs and their pharmacological activities.
- El Yazidi, M., et al. (2021). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents. New Journal of Chemistry. [Link]
- Ohno, Y., et al. (2015). Molecular dynamics analysis to evaluate docking pose prediction.
- Wang, L., et al. (2013). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. MDPI. [Link]
- Alam, M. A. (2023). Pyrazole: an emerging privileged scaffold in drug discovery. Future Medicinal Chemistry. [Link]
- El-Sayed, N. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole–Indole Hybrids. ACS Omega. [Link]
- Al-Warhi, T., et al. (2021). Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents.
- Sharma, V., et al. (2014). Molecular docking of 1H-pyrazole derivatives to receptor tyrosine kinase and protein kinase for screening potential inhibitors.
- Smith, R. D., et al. (2010). Docking Validation Resources: Protein Family and Ligand Flexibility Experiments.
- LeBel, C. P., et al. (2018). Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity.
- Mishra, S. (2015). How can I validate a docking protocol?.
- Kumar, A., et al. (2021). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics.
- Wikipedia. (n.d.). Methods to investigate protein–protein interactions.
- Kumar, V., et al. (2016). Some examples of pyrazole based commercial drugs and bioactive molecules.
- Sharma, T. (2021). How to determine the positive control when carrying out molecular docking studies?.
- Baxter, C. A., et al. (2006). Lessons from Docking Validation.
- Banupriya, D., & Anbazhagan, S. (2019). In silico Docking Studies of Novel Pyrazole Derivatives for Glaucoma. International Journal of Pharmacy and Biological Sciences. [Link]
- Al-Masoudi, N. A., et al. (2023). Synthesis, in silico modelling, and in vitro biological evaluation of substituted pyrazole derivatives as potential anti-skin cancer, anti-tyrosinase, and antioxidant agents.
- Khan, K. M., et al. (2011). Synthesis and enzyme inhibitory activities of some new pyrazole-based heterocyclic compounds.
- Abdellatif, K. R. A., et al. (2018). In vitro 5‐LOX enzyme inhibition assay of the synthesized compounds in comparison with celecoxib.
- Sahu, P. K., & Singh, P. (2017). Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries.
- El-Sayed, N. F., et al. (2021). Design, Synthesis, Anticancer Evaluation, Enzymatic Assays, and a Molecular Modeling Study of Novel Pyrazole−Indole. Semantic Scholar. [Link]
- Noolvi, M. N., et al. (2016). Design, synthesis, in silico toxicity prediction, molecular docking, and evaluation of novel pyrazole derivatives as potential antiproliferative agents.
- Alam, M. A. (2023). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. Semantic Scholar. [Link]
- Al-Karmalawy, A. A., et al. (2024). Discovery of Pyrano[2,3-c]pyrazole Derivatives as Novel Potential Human Coronavirus Inhibitors: Design, Synthesis, In Silico, In Vitro, and ADME Studies. MDPI. [Link]
- Kassab, A. E., et al. (2023).
- Kassab, A. E., et al. (2023).
- Quora. (2017). What is the importance of a control experiment?. [Link]
- International Journal of Pharmaceutical Sciences and Research. (2023).
- ResearchGate. (2022). Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents | Request PDF. [Link]
- Iannelli, P., et al. (2021). Molecular Docking and Biophysical Studies for Antiproliferative Assessment of Synthetic Pyrazolo-Pyrimidinones Tethered with Hydrazide-Hydrazones.
- ResearchGate. (2021). (PDF) Synthesis, characterization, preliminary molecular docking, pharmacological activity, and ADME studies of some new pyrazoline derivatives as anti-breast cancer agents. [Link]
- Alam, R., et al. (2023). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives.
Sources
- 1. Benchmarking different docking protocols for predicting the binding poses of ligands complexed with cyclooxygenase enzymes and screening chemical libraries - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyrazole: an emerging privileged scaffold in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Molecular dynamics analysis to evaluate docking pose prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 6. portlandpress.com [portlandpress.com]
- 7. researchgate.net [researchgate.net]
- 8. worldscientific.com [worldscientific.com]
- 9. Biophysical Screening for the Discovery of Small-Molecule Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Methods to investigate protein–protein interactions - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. quora.com [quora.com]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 19. mdpi.com [mdpi.com]
- 20. mdpi.com [mdpi.com]
- 21. Design, synthesis and biological evaluation of novel pyrazole-based compounds as potential chemotherapeutic agents - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Design, synthesis, characterization, in vitro screening, molecular docking, 3D-QSAR, and ADME-Tox investigations of novel pyrazole derivatives as antimicrobial agents - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. researchgate.net [researchgate.net]
A Technical Guide to the Comparative Potency and Selectivity of Pyrazole-Based Kinase Inhibitors
For researchers, scientists, and drug development professionals navigating the complex landscape of kinase inhibitor discovery, the pyrazole scaffold has emerged as a cornerstone of modern medicinal chemistry.[1][2] Its remarkable versatility and favorable drug-like properties have led to the development of numerous FDA-approved drugs targeting a wide array of protein kinases.[3][4] This guide provides an in-depth, objective comparison of the potency and selectivity of prominent pyrazole-based kinase inhibitors, supported by experimental data and detailed methodologies to empower your research and development endeavors.
The Pyrazole Scaffold: A Privileged Structure in Kinase Inhibition
The pyrazole ring system is considered a "privileged scaffold" in medicinal chemistry due to its synthetic accessibility and its ability to form key interactions within the ATP-binding pocket of protein kinases.[1] This five-membered aromatic heterocycle can be readily functionalized at multiple positions, allowing for the fine-tuning of inhibitor potency and selectivity. This guide will focus on a comparative analysis of four notable pyrazole-based kinase inhibitors: Ruxolitinib, Barasertib, Crizotinib, and Tozasertib, each targeting distinct kinase families crucial in oncology and inflammatory diseases.
Comparative Potency and Selectivity Analysis
The efficacy of a kinase inhibitor is defined by its potency (how strongly it binds to its intended target) and its selectivity (its binding affinity for the intended target versus other kinases). High potency is desirable for achieving therapeutic effects at lower doses, while high selectivity minimizes off-target effects and potential toxicity. The following table summarizes the in vitro potency of our selected pyrazole-based inhibitors against their primary kinase targets and a selection of off-targets, as determined by biochemical assays.
| Inhibitor | Primary Target(s) | IC50/Ki (nM) | Key Off-Targets (selectivity) |
| Ruxolitinib | JAK1, JAK2 | ~3 nM (IC50) | JAK3 (~430 nM), TYK2 (~19 nM)[5] |
| Barasertib | Aurora B | 0.37 nM (IC50) | Aurora A (1369 nM)[6] |
| Crizotinib | ALK, c-Met | Potent inhibitor | Highly selective (>20-fold for ALK/c-Met vs >120 other kinases)[4] |
| Tozasertib | Aurora A, B, C | 0.6 nM (A), 18 nM (B), 4.6 nM (C) (Ki) | BCR-ABL (T315I), FLT3 |
Expert Interpretation: The data clearly illustrates the diverse targeting strategies achievable with the pyrazole scaffold. Ruxolitinib demonstrates a strong preference for JAK1/2 over other JAK family members, a key attribute for its therapeutic window in myeloproliferative neoplasms.[5] In contrast, Barasertib exhibits remarkable selectivity for Aurora B over Aurora A, making it a precise tool for studying the specific roles of Aurora B in mitosis.[6] Crizotinib's profile as a potent and selective inhibitor of ALK and c-Met has been pivotal in the treatment of specific lung cancer subtypes.[4] Tozasertib, a pan-Aurora inhibitor, also displays activity against other clinically relevant kinases, highlighting the potential for multi-targeted therapies.
Deciphering the Kinome: A Glimpse into Selectivity Profiling
To provide a broader perspective on selectivity, kinase inhibitors are often screened against large panels of kinases in what is known as a kinome scan. The data below represents a simplified output from such a screen, indicating the percentage of inhibition at a fixed concentration (e.g., 1 µM) for a selection of kinases.
| Kinase | Ruxolitinib (% Inhibition @ 1µM) | Barasertib (% Inhibition @ 1µM) | Crizotinib (% Inhibition @ 1µM) | Tozasertib (% Inhibition @ 1µM) |
| JAK1 | >95% | <10% | <10% | <10% |
| JAK2 | >95% | <10% | <10% | <10% |
| Aurora A | <10% | >90% | <10% | >95% |
| Aurora B | <10% | >95% | <10% | >95% |
| ALK | <10% | <10% | >95% | <10% |
| c-Met | <10% | <10% | >95% | <10% |
| ABL1 | <20% | <20% | >50% | >80% |
Expert Interpretation: This kinome scan snapshot reinforces the selectivity profiles observed in the potency data. The high percentage of inhibition for the primary targets at a concentration significantly above their IC50 values is expected. More importantly, the low inhibition of other kinases underscores the specificity of these compounds. For instance, the minimal inhibition of Aurora kinases by Ruxolitinib and of JAKs by Barasertib demonstrates their distinct selectivity profiles. The off-target activity of Crizotinib and Tozasertib on ABL1 is also evident, a factor that could contribute to both their efficacy and potential side effects.
Experimental Methodologies: Ensuring Data Integrity
The reliability of potency and selectivity data hinges on the robustness of the experimental assays employed. Here, we provide detailed, step-by-step protocols for two common in vitro kinase inhibition assays, along with a cell-based assay to assess downstream pathway modulation.
In Vitro Kinase Potency Determination: ADP-Glo™ Kinase Assay
The ADP-Glo™ Kinase Assay is a luminescence-based method that quantifies the amount of ADP produced during a kinase reaction, providing a highly sensitive measure of kinase activity.
Protocol: ADP-Glo™ Kinase Assay
-
Kinase Reaction Preparation:
-
In a 384-well plate, add 2.5 µL of 4x test compound (serially diluted in kinase buffer).
-
Add 2.5 µL of 4x kinase/substrate mixture (e.g., JAK2 enzyme and a suitable peptide substrate in kinase buffer).
-
Initiate the reaction by adding 5 µL of 2x ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
ADP Detection:
-
Add 10 µL of ADP-Glo™ Reagent to each well to terminate the kinase reaction and deplete the remaining ATP.
-
Incubate at room temperature for 40 minutes.
-
Add 20 µL of Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30-60 minutes.
-
-
Data Acquisition and Analysis:
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each compound concentration relative to a no-inhibitor control.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
In Vitro Kinase Potency Determination: LanthaScreen™ TR-FRET Assay
The LanthaScreen™ Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assay is a fluorescence-based method for measuring kinase activity through the detection of a phosphorylated substrate.
Protocol: LanthaScreen™ TR-FRET Kinase Assay
-
Kinase Reaction Preparation:
-
In a 384-well plate, add 2.5 µL of 4x test compound (serially diluted).
-
Add 5 µL of 2x kinase/fluorescein-labeled substrate mixture.
-
Initiate the reaction by adding 2.5 µL of 4x ATP solution.
-
Incubate at room temperature for 60 minutes.
-
-
Detection:
-
Add 10 µL of a 2x stop/detection solution containing a terbium-labeled anti-phospho-substrate antibody and EDTA.
-
Incubate at room temperature for 60 minutes to allow for antibody binding.
-
-
Data Acquisition and Analysis:
-
Measure the TR-FRET signal (emission at 520 nm and 490 nm with excitation at 340 nm).
-
Calculate the emission ratio (520 nm/490 nm).
-
Determine IC50 values from the dose-response curve of the emission ratio versus inhibitor concentration.
-
Cellular Assay: Western Blot for Downstream Target Modulation
To confirm that a kinase inhibitor is active in a cellular context, it is crucial to assess its effect on downstream signaling pathways. Western blotting is a widely used technique to measure changes in the phosphorylation status of downstream target proteins.
Protocol: Western Blot for Phospho-STAT3 (Downstream of JAK2)
-
Cell Culture and Treatment:
-
Culture a JAK2-dependent cell line (e.g., HEL cells) to 70-80% confluency.
-
Treat cells with various concentrations of Ruxolitinib for 2-4 hours. Include a vehicle control (DMSO).
-
Stimulate the signaling pathway if necessary (e.g., with a cytokine like IL-6).
-
-
Protein Extraction:
-
Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.
-
Determine protein concentration using a BCA assay.
-
-
SDS-PAGE and Western Blotting:
-
Separate 20-30 µg of protein per sample on an SDS-PAGE gel.
-
Transfer proteins to a PVDF membrane.
-
Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour.
-
Incubate with a primary antibody against phospho-STAT3 (p-STAT3) overnight at 4°C.
-
Wash and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with an antibody for total STAT3 as a loading control.
-
Visualizing the Science: Pathways and Workflows
To further clarify the concepts discussed, the following diagrams illustrate a key signaling pathway targeted by a pyrazole inhibitor and a typical experimental workflow for inhibitor characterization.
The JAK-STAT Signaling Pathway and Ruxolitinib's Point of Intervention
Experimental Workflow for Kinase Inhibitor Profiling
Conclusion
The pyrazole scaffold continues to be a remarkably fruitful starting point for the design of potent and selective kinase inhibitors. As demonstrated by the comparative analysis of Ruxolitinib, Barasertib, Crizotinib, and Tozasertib, subtle modifications to this core structure can lead to vastly different selectivity profiles, enabling the targeted inhibition of specific kinases or kinase families. For researchers in the field, a thorough understanding of the comparative potency and selectivity, coupled with robust and validated experimental methodologies, is paramount for the successful development of the next generation of kinase-targeted therapeutics. This guide serves as a foundational resource to inform experimental design and aid in the critical evaluation of novel pyrazole-based kinase inhibitors.
References
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. MDPI. [Link]
- Recent Advances in Pyrazole-based Protein Kinase Inhibitors as Emerging Therapeutic Targets. PubMed. [Link]
- The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. PubMed. [Link]
- Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study. The Lancet Oncology. [Link]
- Ruxolitinib: a new JAK1/2 inhibitor that offers promising options for tre
- Barasertib (AZD1152), a Small Molecule Aurora B Inhibitor, Inhibits the Growth of SCLC Cell Lines In Vitro and In Vivo. PubMed. [Link]
- Crizotinib (PF02341066) as a ALK /MET inhibitor— Special Emphasis as a Therapeutic Drug Against Lung Cancer. PMC. [Link]
- Alisertib and Barasertib Induce Cell Cycle Arrest and Mitochondria-Related Cell Death in Multiple Myeloma with Enhanced Efficacy Through Sequential Combination with BH3-Mimetics and Panobinost
- ruxolitinib | DiscoveRx KINOMEscan® screen. DiscoveRx. [Link]
- KINOMEscan d
- JAK-STAT signaling p
- A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. PubMed Central. [Link]
- PF-06463922 is a potent and selective next-generation ROS1/ALK inhibitor capable of blocking crizotinib-resistant ROS1 mut
- Aurora Kinases as Targets in Drug-Resistant Neuroblastoma Cells. PMC. [Link]
- Ruxolitinib: a targeted treatment option for patients with polycythemia vera. PubMed Central. [Link]
Sources
- 1. Ruxolitinib - Wikipedia [en.wikipedia.org]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. guidetopharmacology.org [guidetopharmacology.org]
- 4. Activity and safety of crizotinib in patients with ALK-positive non-small-cell lung cancer: updated results from a phase 1 study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cancer-research-network.com [cancer-research-network.com]
- 6. medchemexpress.com [medchemexpress.com]
Comparative Cross-Reactivity Profiling of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile Derivatives
An In-Depth Technical Guide
The pyrazole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous FDA-approved therapeutics.[1][2] Its versatile structure allows for diverse biological activities, and it is particularly prominent in the development of kinase inhibitors.[1][2] Within this class, derivatives of 5-amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile have emerged as critical pharmacophores. This core structure is a key intermediate in the synthesis of potent and selective kinase inhibitors, including the Bruton's tyrosine kinase (BTK) inhibitors Ibrutinib and Zanubrutinib, which have revolutionized the treatment of certain B-cell malignancies.[3][4][5]
However, the therapeutic success of any kinase inhibitor is fundamentally linked to its selectivity. The human kinome consists of over 500 kinases, many of which share significant structural homology within their ATP-binding pockets—the primary target for most inhibitors.[6][7] This similarity presents a formidable challenge, as a lack of specificity can lead to off-target effects, resulting in unforeseen toxicities or a dilution of the intended therapeutic action.[8] Therefore, a rigorous and systematic cross-reactivity profiling campaign is not merely a regulatory checkbox but a cornerstone of rational drug design for this compound class.
This guide provides a comparative framework for assessing the selectivity of this compound derivatives. We will explore the causality behind experimental choices, present detailed protocols for key assays, and offer a tiered strategy for efficiently mapping the interaction landscape of these promising molecules.
The Rationale of a Tiered Profiling Strategy
A comprehensive assessment of an inhibitor's selectivity profile across the entire kinome can be resource-intensive. A tiered or cascaded approach is the most efficient and cost-effective strategy.[8] This methodology prioritizes broad, high-throughput screening initially to identify potential liabilities, followed by more focused, quantitative assays to confirm and characterize those interactions.
Caption: A tiered workflow for kinase inhibitor cross-reactivity profiling.
Experimental Methodologies & Data Interpretation
The foundation of cross-reactivity profiling lies in robust, reproducible, and physiologically relevant assays. Multiple techniques should be employed to build a comprehensive and confident assessment of a compound's selectivity.[9]
Tier 1: Broad Biochemical Screening
The initial step involves screening the pyrazole derivatives against a large, representative panel of kinases.[10] The goal is not to determine precise potency but to rapidly identify potential off-target interactions.
Experimental Choice: A single-concentration activity or binding assay is performed against a panel of 100-400 kinases.[8] Commercial services (e.g., Thermo Fisher's SelectScreen®, Reaction Biology's Kinase HotSpot) are often utilized for their breadth and standardization.[6]
Causality: Screening at a high concentration (e.g., 1 or 10 µM), typically 100- to 1000-fold higher than the primary target's IC50, creates a stringent test for selectivity. If a compound shows minimal inhibition of other kinases at this concentration, it is likely to have a favorable selectivity profile. This approach is a cost-effective way to survey the kinome and prioritize efforts on the most relevant off-targets.[1]
Tier 2: IC50 Determination and Selectivity Quantification
Any "hits" identified in Tier 1 (typically defined as >70% inhibition) must be validated.[8] This involves generating full dose-response curves to determine the half-maximal inhibitory concentration (IC50) or dissociation constant (Kd).
Experimental Choice: Radiometric or fluorescence-based in vitro kinase activity assays are the gold standard.[9][10] These assays measure the transfer of a phosphate group from ATP to a substrate peptide. Competitive binding assays, which measure the displacement of a known ligand, are also powerful tools for determining the dissociation constant (Kd).[9]
Data Presentation: Comparative Selectivity Profile
The data generated should be compiled into a clear, comparative table. This allows for rapid assessment of structure-activity relationships (SAR) regarding selectivity.
| Compound | Primary Target: BTK IC50 (nM) | Off-Target: Lck IC50 (nM) | Off-Target: BRAF IC50 (nM) | Off-Target: SRC IC50 (nM) | Selectivity Index (Lck/BTK) |
| Derivative A | 1.5 | 35 | >10,000 | 80 | 23.3 |
| Derivative B | 2.1 | 1,500 | >10,000 | 950 | 714.3 |
| Derivative C | 0.8 | 12 | >10,000 | 25 | 15.0 |
Interpreting the Data: The Selectivity Index (SI) is a critical metric, calculated by dividing the IC50 of an off-target kinase by the IC50 of the primary target. A higher SI value indicates greater selectivity. In the table above, Derivative B shows markedly improved selectivity against Lck and SRC compared to Derivatives A and C, suggesting that its specific structural modifications are favorable for avoiding these common off-targets.
Detailed Protocol: In Vitro Kinase Inhibition Assay (Fluorescence-Based)
This protocol describes a self-validating system for determining the IC50 of a test compound against a target kinase.
-
Compound Preparation: Serially dilute the pyrazole derivative in 100% DMSO to create a 10-point concentration curve (e.g., from 100 µM to 5 nM). Prepare a 100x stock of each concentration.
-
Assay Plate Preparation: Add 1 µL of the 100x compound dilutions to a 384-well assay plate. For controls, add 1 µL of DMSO (negative control, 0% inhibition) and 1 µL of a known potent inhibitor (positive control, 100% inhibition).
-
Kinase Reaction: Prepare a master mix containing the kinase, a fluorescently-labeled peptide substrate, and assay buffer. Add 50 µL of this mix to each well.
-
Initiate Reaction: Prepare an ATP solution at the Km concentration for the specific kinase. Add 50 µL to each well to start the reaction. Incubate at room temperature for the optimized time (e.g., 60 minutes).
-
Stop Reaction & Read Plate: Add a stop solution containing EDTA to chelate magnesium ions and halt the kinase activity. Read the plate on a fluorescence polarization reader. The degree of polarization is proportional to the amount of phosphorylated substrate.
-
Data Analysis: Convert fluorescence readings to percent inhibition relative to the positive and negative controls. Plot percent inhibition versus the log of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
Tier 3: Confirming Selectivity in a Cellular Context
Biochemical assays are essential but are performed in a simplified, artificial system. It is crucial to confirm that the observed selectivity translates to a complex cellular environment where factors like membrane permeability, efflux pumps, and intracellular ATP concentrations (which is much higher than in biochemical assays) play a role.
Experimental Choice 1: Cellular Thermal Shift Assay (CETSA®)
CETSA is a powerful biophysical method to measure direct target engagement in intact cells or tissues. The principle is that when a ligand binds to its target protein, it confers thermal stability, increasing the protein's melting temperature (Tm).
Caption: The experimental workflow for a Cellular Thermal Shift Assay (CETSA).
By performing CETSA and probing for both the intended target and suspected off-targets (identified in Tier 1/2), one can confirm direct binding in a cellular milieu. A significant thermal shift for the primary target and a lack of shift for off-targets provides strong evidence of cellular selectivity.
Experimental Choice 2: Downstream Signaling Analysis
This method assesses the functional consequence of target inhibition. For example, BTK is a key component of the B-cell receptor (BCR) signaling pathway.
Caption: Simplified B-Cell Receptor (BCR) signaling pathway showing BTK inhibition.
Causality: By treating a relevant cell line (e.g., a B-cell lymphoma line) with the pyrazole derivative and then stimulating the BCR pathway, one can use Western blotting with phospho-specific antibodies to measure the phosphorylation status of BTK itself and its downstream substrate, PLCγ2. Potent, on-target inhibition will lead to a dose-dependent decrease in p-BTK and p-PLCγ2 levels. Simultaneously, one can probe for the inhibition of signaling pathways associated with known off-targets to confirm functional selectivity in the cell.
Conclusion
The this compound scaffold is a validated starting point for the development of potent kinase inhibitors. However, potency without selectivity is therapeutically meaningless. A rigorous, multi-tiered cross-reactivity profiling strategy is essential to validate these molecules as viable drug candidates. By combining broad biochemical screens, quantitative IC50 determinations, and confirmatory cell-based target engagement and functional assays, researchers can build a comprehensive understanding of a compound's selectivity. This data-driven approach is critical for guiding medicinal chemistry efforts to optimize selectivity, mitigate the risk of off-target toxicity, and ultimately develop safer and more effective medicines.
References
- Computational analysis of kinase inhibitor selectivity using structural knowledge. (n.d.). Bioinformatics, Oxford Academic.
- Klaeger, S., et al. (2017). A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets. Science Signaling, 10(505).
- Bamborough, P. (2012). Measuring and interpreting the selectivity of protein kinase inhibitors. Journal of Medicinal Chemistry, 55(17), 7437-7459.
- Step-by-Step Guide to Kinase Inhibitor Development. (2024). Reaction Biology.
- Vangrevelinghe, E., et al. (2012). Targeted Kinase Selectivity from Kinase Profiling Data. ACS Medicinal Chemistry Letters, 3(12), 1030-1035.
- This compound CAS 330792-70-6. (n.d.). Homesunshine Pharma.
- This compound. (n.d.). Protheragen.
- Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies. (2022). RSC Medicinal Chemistry.
- Novel tricyclic pyrazole BRAF inhibitors with imidazole or furan central scaffolds. (2014). European Journal of Medicinal Chemistry, 81, 366-380.
- Non-oxime pyrazole based inhibitors of B-Raf kinase. (2011). Bioorganic & Medicinal Chemistry Letters, 21(11), 3344-3347.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. Pyrazole-containing pharmaceuticals: target, pharmacological activity, and their SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 5-Amino-3- (4-phenoxyphenyl) -1h-Pyrazole-4-Carbonitrile CAS 330792-70-6 [m.hsppharma.com]
- 4. benchchem.com [benchchem.com]
- 5. This compound | 330792-70-6 [chemicalbook.com]
- 6. academic.oup.com [academic.oup.com]
- 7. Targeted Kinase Selectivity from Kinase Profiling Data - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A guide to picking the most selective kinase inhibitor tool compounds for pharmacological validation of drug targets - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Measuring and interpreting the selectivity of protein kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. reactionbiology.com [reactionbiology.com]
A Senior Application Scientist's Guide to Validating Gene Expression Changes Induced by Pyrazole Compounds
Introduction: Deciphering the Transcriptional Impact of Pyrazole Compounds
For researchers and drug development professionals, understanding how a novel compound modulates cellular machinery is paramount. Pyrazole derivatives represent a significant class of heterocyclic compounds with a wide array of pharmacological activities, including anticancer, anti-inflammatory, and kinase inhibition properties[1][2][3]. A primary mechanism through which these compounds exert their effects is by altering gene expression programs. However, identifying these changes is only the first step; rigorous validation is essential to ensure that the observed transcriptional shifts are real, reproducible, and biologically meaningful.
This guide provides a comprehensive, field-proven framework for validating gene expression changes following treatment with pyrazole compounds. We will move beyond simple protocols to explain the causality behind each experimental choice, ensuring a self-validating workflow from initial discovery to functional confirmation. Our approach integrates high-throughput screening with targeted validation and functional analysis, providing the robust data package required for advancing a drug discovery program.
Phase 1: The Foundation - Robust Experimental Design
The quality of your output data is inextricably linked to the quality of your initial experimental design. Before any RNA is extracted, careful planning is required to minimize variability and ensure that the results are interpretable. A well-designed experiment is the first step in a self-validating system.
Key Considerations:
-
Model System Selection: The choice of cell line or animal model is critical. It should be biologically relevant to the therapeutic goal. For instance, if a pyrazole compound is designed as an anti-cancer agent, using relevant cancer cell lines (e.g., MCF-7 for breast cancer, PC-3 for prostate cancer) is appropriate[4][5].
-
Dose-Response and Time-Course Studies: A single dose at a single time point provides a limited snapshot.
-
Dose-Response: Treat cells with a range of concentrations (e.g., from sub-IC50 to supra-IC50 values) to identify dose-dependent changes in gene expression.
-
Time-Course: Analyze gene expression at multiple time points (e.g., 6, 12, 24, 48 hours) to distinguish between primary (direct) and secondary (downstream) effects of the compound[6].
-
-
Controls are Non-Negotiable:
-
Vehicle Control: This is the most critical control. Cells are treated with the same solvent (e.g., DMSO) used to dissolve the pyrazole compound at the same final concentration. This accounts for any effects of the vehicle itself.
-
Untreated Control: While often similar to the vehicle control, it ensures the vehicle has no unexpected biological activity.
-
Positive Control: If the pyrazole compound has a known mechanism of action (e.g., a known kinase inhibitor), include a well-characterized drug with the same mechanism to benchmark the response.
-
Caption: Transcriptome Profiling and Data Analysis Workflow.
Protocol 1: Total RNA Extraction and Quality Control
This protocol describes a standard method for isolating high-quality total RNA from cultured cells.
-
Sample Collection: Aspirate cell culture media and wash cells once with ice-cold, RNase-free PBS.
-
Cell Lysis: Add 1 mL of a guanidinium thiocyanate-phenol-based lysis reagent (e.g., TRIzol®) directly to the culture dish. Pipette the cell lysate up and down several times to homogenize.
-
Phase Separation: Transfer the homogenate to an RNase-free microcentrifuge tube. Incubate for 5 minutes at room temperature. Add 0.2 mL of chloroform, cap securely, and shake vigorously for 15 seconds. Incubate for 3 minutes at room temperature.
-
Centrifugation: Centrifuge the sample at 12,000 x g for 15 minutes at 4°C. The mixture will separate into a lower red organic phase, an interphase, and an upper colorless aqueous phase containing the RNA.
-
RNA Precipitation: Carefully transfer the upper aqueous phase to a new RNase-free tube. Add 0.5 mL of isopropanol, mix by inverting, and incubate for 10 minutes at room temperature.
-
Centrifugation: Centrifuge at 12,000 x g for 10 minutes at 4°C. A small white pellet of RNA should be visible.
-
RNA Wash: Discard the supernatant. Wash the RNA pellet by adding 1 mL of 75% ethanol (made with RNase-free water). Vortex briefly and centrifuge at 7,500 x g for 5 minutes at 4°C.
-
Drying and Resuspension: Carefully discard the ethanol wash. Air-dry the pellet for 5-10 minutes. Do not over-dry. Resuspend the RNA in an appropriate volume (e.g., 20-50 µL) of RNase-free water.
-
Quality Control:
-
Purity Assessment: Use a spectrophotometer (e.g., NanoDrop) to measure absorbance at 230, 260, and 280 nm. An A260/A280 ratio of ~2.0 and an A260/A230 ratio of >1.8 indicates pure RNA. [7] * Integrity Assessment: Use an automated electrophoresis system (e.g., Agilent Bioanalyzer, TapeStation) to determine the RNA Integrity Number (RIN). A RIN value >8 is recommended for RNA-Seq. [7][8]
-
Phase 3: Targeted Validation - The Gold Standard of qPCR
High-throughput methods are excellent for discovery but can be subject to technical noise. Therefore, it is essential to validate the expression changes of key genes of interest using a more sensitive and specific method. Reverse Transcription-quantitative Polymerase Chain Reaction (RT-qPCR) is the gold standard for this purpose. [9][10] The causality here is clear: by designing primers specific to your genes of interest, you directly and quantitatively measure their abundance, providing an independent verification of the screening data.
Key Steps for Reliable qPCR:
-
Primer Design: Design primers that span an exon-exon junction to prevent amplification of any contaminating genomic DNA.
-
Reference Gene Selection: This is a critical self-validating step. Do not blindly use common "housekeeping" genes like GAPDH or ACTB, as their expression can be affected by experimental conditions, including drug treatments. [10]It is crucial to test a panel of potential reference genes and use algorithms (e.g., geNorm, NormFinder) to identify the most stable ones for your specific model and treatment conditions. [10]3. cDNA Synthesis: Reverse transcribe an equal amount of high-quality RNA from each sample into complementary DNA (cDNA).
-
qPCR Reaction: Perform the qPCR using a DNA-binding dye like SYBR Green or a probe-based system (e.g., TaqMan).
-
Data Analysis: Calculate the relative gene expression using the delta-delta Ct (ΔΔCt) method, normalizing the expression of your gene of interest to the geometric mean of your validated stable reference genes.
Protocol 2: Two-Step RT-qPCR for Gene Expression Validation
-
DNase Treatment (Optional but Recommended): Treat 1 µg of total RNA with DNase I to remove any residual genomic DNA.
-
cDNA Synthesis: In a 20 µL reaction, combine 1 µg of DNase-treated RNA, random hexamers or oligo(dT) primers, and a high-quality reverse transcriptase according to the manufacturer's protocol. Include a "No-RT" control (without reverse transcriptase) to check for genomic DNA contamination later.
-
qPCR Reaction Setup: Prepare a master mix for each primer set. For a 10 µL reaction, this typically includes 5 µL of 2x SYBR Green Master Mix, 0.5 µL of forward primer (10 µM), 0.5 µL of reverse primer (10 µM), and 2 µL of RNase-free water.
-
Plate Loading: Add 8 µL of the master mix to each well of a qPCR plate. Add 2 µL of diluted cDNA (e.g., 1:10 dilution) to the appropriate wells. Run each sample in triplicate.
-
Thermal Cycling: Run the plate on a qPCR instrument with a standard cycling protocol (e.g., 95°C for 10 min, followed by 40 cycles of 95°C for 15s and 60°C for 60s). Include a melt curve analysis at the end to verify the specificity of the amplified product.
-
Analysis: Export the Ct values and perform relative quantification using the ΔΔCt method.
Data Presentation: Summarizing Validation Results
Quantitative data should be summarized in a clear, accessible format.
| Gene | Treatment | Avg. Fold Change (vs. Vehicle) | Std. Deviation | p-value |
| P53 | Pyrazole Cpd X (10 µM) | 3.89 | 0.45 | < 0.01 |
| CCND1 | Pyrazole Cpd X (10 µM) | 0.64 | 0.12 | < 0.05 |
| BCL2 | Pyrazole Cpd X (10 µM) | 0.43 | 0.09 | < 0.01 |
| BAX | Pyrazole Cpd X (10 µM) | 6.30 | 0.88 | < 0.001 |
Table 1: Example qPCR validation data for genes modulated by a hypothetical pyrazole compound in a cancer cell line. Data is normalized to stable reference genes. Fold change values are relative to the vehicle control. Statistical significance was determined by a t-test. This table format is inspired by findings on pyrazole-induced gene expression changes.[4][11]
Phase 4: Functional Validation - Connecting mRNA to Cellular Phenotype
A change in mRNA does not always translate to a change in protein level or cellular function. The final and most crucial phase of validation is to confirm that the observed gene expression changes have a tangible biological consequence. This multi-level validation cascade ensures the trustworthiness and therapeutic relevance of your findings.
Caption: Multi-level Validation Cascade.
Protein Level Validation: Western Blotting
Western blotting is a fundamental technique used to detect and quantify a specific protein from a complex mixture of proteins extracted from cells. [12]It serves to validate whether the upregulation or downregulation of an mRNA transcript, confirmed by qPCR, results in a corresponding change in the protein level. [13]
Protocol 3: Western Blotting
-
Protein Extraction: Treat cells with the pyrazole compound and vehicle control as in the initial experiment. Lyse cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.
-
Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
Sample Preparation: Mix equal amounts of protein (e.g., 20-30 µg) from each sample with Laemmli sample buffer and heat at 95°C for 5 minutes.
-
Gel Electrophoresis: Load the samples onto a polyacrylamide gel (SDS-PAGE) and run the gel to separate proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in TBST for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST. Incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again. Apply an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system.
-
Normalization: To ensure equal loading, probe the same membrane for a loading control protein (e.g., β-actin, GAPDH, α-tubulin) whose expression is unaffected by the treatment. [14]
Phenotypic Validation: Functional Assays
The final step is to use functional assays to demonstrate that the changes in gene and protein expression lead to a predicted cellular outcome. [15][16]The choice of assay depends on the putative function of the validated genes. For pyrazole compounds, which are often studied in cancer, relevant assays include:
-
Apoptosis Assays: If genes like P53, BAX, or BCL2 are modulated, assess apoptosis using methods like Annexin V/PI staining followed by flow cytometry, or Caspase-3/7 activity assays. [11]* Cell Cycle Analysis: If cell cycle regulators like CCND1 (Cyclin D1) or CDKN1A (p21) are affected, analyze cell cycle distribution by propidium iodide (PI) staining and flow cytometry. [4]* Proliferation/Viability Assays: Use assays like MTT, WST-1, or real-time cell analysis (e.g., xCELLigence) to confirm an anti-proliferative effect.
Conclusion
Validating gene expression changes is a multi-faceted process that demands rigor and a logical, stepwise approach. By integrating unbiased transcriptome-wide screening with gold-standard targeted validation and conclusive functional assays, researchers can build a robust and trustworthy data package. This comprehensive validation strategy not only confirms the molecular action of pyrazole compounds but also provides the mechanistic insights necessary to drive successful drug discovery and development programs.
References
- What is Differential Gene Expression Analysis? - CD Genomics. (n.d.).
- RNA LEXICON Chapter #4 – RNA Extraction and Quality Control. (n.d.).
- Differential gene expression analysis | Functional genomics II. (n.d.).
- Differential Expression. (2022).
- Differential Gene Expression Analysis Methods and Steps. (2024, January 30).
- Introduction to Statistics for Differential Gene Expression Analysis. (n.d.).
- Gene Expression Analysis Reveals Chemical-Specific Profiles. (n.d.).
- Quality control of RNA preservation and extraction from paraffin-embedded tissue: implications for RT-PCR and microarray analysis. (2013, July 31).
- A Guide to RNA Extraction, RNA Purification and Isolation. (n.d.).
- The Importance Of High-Quality RNA Isolation In Molecular Biology Experiments. (2023, March 30).
- RNA extraction and quality control. (n.d.).
- RNA-Seq Experimental Design Guide for Drug Discovery. (2025, April 9).
- Gene expression analyses by microarray. (A) One-color expression... (n.d.).
- High‐Throughput Assays to Assess the Functional Impact of Genetic Variants: A Road Towards Genomic‐Driven Medicine. (n.d.).
- DNA microarray-based gene expression profiling of estrogenic chemicals. (n.d.).
- Western Blot: Principles, Procedures, and Clinical Applications. (2025, December 1).
- Functional assays to measure altered gene expression and phenotypic... (n.d.).
- Real-time quantitative PCR array to study drug-induced changes of gene expression in tumor cell lines. (2017, May 24).
- Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer. (2023, July 10).
- Overcoming the pitfalls of validating knockout cell lines by western blot. (2023, June 30).
- Validation of Reference Genes for Gene Expression Studies by RT-qPCR in HepaRG Cells during Toxicity Testing and Disease Modelling. (2020, March 21).
- Pyrazole-Containing Pharmaceuticals: Target, Pharmacological Activity, and Their SAR Studies. (n.d.).
- Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024, July 9).
- RNA-Based Drug Response Biomarker Discovery and Profiling. (n.d.).
- Designing Successful RNA-Seq Experiments for Drug Discovery: A Strategic Approach. (n.d.).
- Empower drug discovery with advanced functional genomics. (n.d.).
- Exploring DRUG-seq: Revolutionizing RNA-seq in Oncology Research. (2024, February 29).
- The influence of the tested compounds on the expression of genes involved in the xenobiotic metabolism. (n.d.).
- Analysis of microarray experiments of gene expression profiling. (n.d.).
- Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. (2021, May 10).
- Functional Assays to Screen and Dissect Genomic Hits: Doubling Down on the National Investment in Genomic Research. (n.d.).
- types of assays used in early drug discovery. (2023, August 14).
- Western blot validation of changes in protein levels. Western blot... (n.d.).
- Western Blot Example: Detecting or Characterizing Protein Expression. (n.d.).
- Recommendations for Method Development and Validation of qPCR and dPCR Assays in Support of Cell and Gene Therapy Drug... (n.d.).
- Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468. (n.d.).
- Introduction to RNA-Seq and its Applications to Drug Discovery and Development. (n.d.).
- Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies. (2024, July 9).
- Quantative RT-PCR validation of the effects of pharmacologic agents on... (n.d.).
Sources
- 1. researchgate.net [researchgate.net]
- 2. Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Pyrazole Derivatives Induce Apoptosis via ROS Generation in the Triple Negative Breast Cancer Cells, MDA-MB-468 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis, anticancer evaluation of novel hybrid pyrazole-based chalcones, molecular docking, DNA fragmentation, and gene expression: in vitro studies - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 6. RNA-Seq Experimental Design Guide for Drug Discovery | Lexogen [lexogen.com]
- 7. A Guide to RNA Extraction, RNA Purification and Isolation - CD Genomics [rna.cd-genomics.com]
- 8. RNA extraction and quality control - QIMA Life Sciences [qima-lifesciences.com]
- 9. oaepublish.com [oaepublish.com]
- 10. Validation of Reference Genes for Gene Expression Studies by RT-qPCR in HepaRG Cells during Toxicity Testing and Disease Modelling - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Design, synthesis, and docking studies of novel pyrazole-based scaffolds and their evaluation as VEGFR2 inhibitors in the treatment of prostate cancer ... - RSC Advances (RSC Publishing) DOI:10.1039/D3RA02579A [pubs.rsc.org]
- 12. Western Blot: Principles, Procedures, and Clinical Applications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Quantitative Western Blot Analysis | Thermo Fisher Scientific - JP [thermofisher.com]
- 15. researchgate.net [researchgate.net]
- 16. youtube.com [youtube.com]
The Privileged Pyrazole: A Comparative Analysis of Heterocyclic Scaffolds in Modern Drug Design
In the intricate world of medicinal chemistry, the selection of a core molecular scaffold is a decision that reverberates through the entire drug discovery and development pipeline. Among the vast arsenal of heterocyclic compounds, five-membered rings containing nitrogen and other heteroatoms have proven to be particularly fruitful starting points for the design of novel therapeutics. This guide provides an in-depth comparative analysis of the pyrazole scaffold against other prominent heterocyclic systems: imidazole, triazole, oxazole, and thiazole. By examining their physicochemical properties, metabolic stability, synthetic accessibility, and documented roles in approved pharmaceuticals, we aim to equip researchers, scientists, and drug development professionals with the critical insights needed to make informed decisions in scaffold selection.
The Central Role of Heterocycles in Pharmacology
Heterocyclic scaffolds form the backbone of a significant portion of FDA-approved drugs, a testament to their ability to engage with biological targets in a specific and potent manner.[1] Their three-dimensional arrangements of atoms, coupled with the presence of heteroatoms that can act as hydrogen bond donors and acceptors, allow for a fine-tuning of electronic and steric properties. This versatility is paramount in achieving the desired absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile of a drug candidate.
Pyrazole: A Versatile and Privileged Scaffold
Pyrazole, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, has earned its status as a "privileged scaffold" in medicinal chemistry.[2] This designation stems from its recurring presence in a multitude of biologically active compounds across diverse therapeutic areas.[3][4] The unique arrangement of its nitrogen atoms imparts a distinct set of physicochemical properties that are often advantageous in drug design.
One of the key features of the pyrazole ring is its ability to act as both a hydrogen bond donor (at the N1 position) and acceptor (at the N2 position).[5] This dual functionality allows for versatile interactions with biological targets. Furthermore, the pyrazole ring is relatively stable to metabolic degradation, a crucial factor in designing drugs with favorable pharmacokinetic profiles.[6][7] A notable example of a successful pyrazole-containing drug is Celecoxib, a selective COX-2 inhibitor used to treat inflammation and pain.[8][9]
A Head-to-Head Comparison of Heterocyclic Scaffolds
To fully appreciate the strengths and weaknesses of the pyrazole scaffold, it is essential to compare it with other commonly employed five-membered heterocycles. The following sections delve into the properties of imidazole, triazole, oxazole, and thiazole, culminating in a comprehensive comparative analysis.
Imidazole: The Biologically Ubiquitous Isomer
Imidazole, an isomer of pyrazole with its two nitrogen atoms separated by a carbon, is a fundamental building block in nature, most notably in the amino acid histidine.[9][10] This biological prevalence has made it an attractive scaffold for medicinal chemists. Imidazole is amphoteric, capable of acting as both a weak acid and a weak base.[11] Its pKa of approximately 7 makes it significantly more basic than pyrazole.[8] This property can be exploited to modulate the solubility and ionization state of a drug molecule under physiological conditions.[9] However, the metabolic lability of the C2 position in the imidazole ring can sometimes be a drawback.[12]
Triazole: The "Click" Chemistry Favorite
Triazoles, containing three nitrogen atoms in the five-membered ring, exist as two constitutional isomers: 1,2,3-triazole and 1,2,4-triazole. The advent of copper-catalyzed azide-alkyne cycloaddition ("click" chemistry) has made the synthesis of 1,2,3-triazoles exceptionally efficient and regioselective, leading to their widespread use in drug discovery.[13][14] Triazoles are generally more polar and possess a larger dipole moment than pyrazoles and imidazoles, which can influence solubility and interactions with biological targets.[15][16] They are also known for their metabolic stability.[15]
Oxazole and Thiazole: The Bioisosteres of Amides
Oxazole and thiazole are five-membered heterocycles containing one nitrogen and one oxygen or sulfur atom, respectively. They are often employed as bioisosteres for amide bonds, offering improved metabolic stability and pharmacokinetic properties.[17] Oxazole is a weak base, significantly less basic than imidazole.[8] Thiazole, with sulfur in place of oxygen, exhibits slightly different electronic properties and has found application in a wide range of therapeutic agents, including the anti-cancer drug Dasatinib.[18][19][20]
Quantitative Comparison of Physicochemical Properties
The choice of a heterocyclic scaffold can profoundly impact a drug candidate's physicochemical properties, which in turn govern its ADMET profile. The following table provides a comparative summary of key properties for pyrazole and its counterparts.
| Property | Pyrazole | Imidazole | 1,2,3-Triazole | 1,2,4-Triazole | Oxazole | Thiazole | Key Considerations in Drug Design |
| Structure | 1,2-diazole | 1,3-diazole | 1,2,3-triazole | 1,2,4-triazole | 1,3-oxazole | 1,3-thiazole | The arrangement of heteroatoms dictates dipole moment, hydrogen bonding capacity, and metabolic stability. |
| pKa (of conjugate acid) | ~2.5[13] | ~7.0[8][9] | ~1.2 (for N-H)[13] | ~2.2 & 10.2[13] | ~0.8[8] | ~2.5 | Influences ionization state at physiological pH, affecting solubility, permeability, and target binding. |
| logP | 0.33 | -0.08[21] | -0.43 | -0.43 | 0.05 | 0.44 | A measure of lipophilicity, impacting membrane permeability and solubility. A balanced logP is often desired.[22] |
| Hydrogen Bonding | Donor (N1-H) & Acceptor (N2)[5] | Donor (N1-H) & Acceptor (N3)[9] | Acceptors (N2, N3); Donor (N1-H) | Acceptors (N2, N4); Donor (N1-H) | Acceptor (N) | Acceptor (N) | Crucial for target engagement and influencing solubility. |
| Metabolic Stability | Generally stable[6][7] | Can be susceptible to oxidation at C2[12] | Generally stable[15] | Generally stable | Generally stable | Generally stable | Resistance to metabolic degradation is key for achieving a suitable half-life in vivo. |
| Synthetic Accessibility | Readily synthesized via established methods[3] | Numerous synthetic routes available[5] | "Click" chemistry provides a highly efficient route[13] | Accessible through various synthetic methods | Multiple synthetic approaches exist | Well-established synthetic methodologies | The ease and efficiency of synthesis are critical for library generation and scale-up. |
Comparative Biological Applications
The diverse physicochemical properties of these heterocyclic scaffolds have led to their incorporation into a wide array of FDA-approved drugs targeting various diseases.
| Therapeutic Area | Pyrazole Examples | Imidazole Examples | Triazole Examples | Oxazole Examples | Thiazole Examples |
| Anti-inflammatory | Celecoxib[9] | Oxaprozin[23] | |||
| Anticancer | Crizotinib[24] | Dacarbazine[21] | Anastrozole | Dasatinib[20] | |
| Antifungal | Ketoconazole[25] | Fluconazole[26] | |||
| Antiviral | Ribavirin | Ritonavir[20] | |||
| Anti-obesity | Rimonabant (withdrawn)[9] | ||||
| Anticoagulant | Apixaban[6] |
This table is not exhaustive but highlights the broad applicability of each scaffold. Pyrazole-containing drugs have shown significant success in the anti-inflammatory and anticancer arenas.[9][24] Imidazoles and triazoles are particularly prominent in antifungal medications.[25][26]
Experimental Protocols
To provide a practical context for the application of these scaffolds, this section details representative experimental protocols for the synthesis of a pyrazole-containing drug and its subsequent biological evaluation.
Synthesis of Celecoxib: A Representative Pyrazole-Containing COX-2 Inhibitor
Objective: To synthesize the selective COX-2 inhibitor, Celecoxib, via a classical pyrazole synthesis involving the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.
Materials:
-
4,4,4-Trifluoro-1-(4-methylphenyl)-1,3-butanedione
-
4-Hydrazinobenzenesulfonamide hydrochloride
-
Ethanol
-
Hydrochloric acid (concentrated)
-
Sodium bicarbonate
-
Glacial acetic acid
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve 4,4,4-trifluoro-1-(4-methylphenyl)-1,3-butanedione (1 equivalent) in ethanol.
-
Addition of Hydrazine: To the stirred solution, add 4-hydrazinobenzenesulfonamide hydrochloride (1 equivalent).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the mixture to room temperature. The product may precipitate out of solution. If not, reduce the volume of the solvent under reduced pressure.
-
Isolation and Purification: Filter the crude product and wash with cold ethanol. Recrystallize the solid from a suitable solvent system (e.g., ethanol/water) to obtain pure Celecoxib.
-
Characterization: Confirm the structure and purity of the synthesized Celecoxib using appropriate analytical techniques such as ¹H NMR, ¹³C NMR, and mass spectrometry.
In Vitro COX-2 Inhibition Assay (Fluorometric)
Objective: To determine the inhibitory potency (IC₅₀) of a test compound (e.g., synthesized Celecoxib) against human recombinant COX-2 enzyme.
Principle: The assay measures the peroxidase activity of COX-2. The enzyme converts arachidonic acid to prostaglandin G₂ (PGG₂). A fluorescent probe is then oxidized by the PGG₂ to produce a fluorescent signal. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.[27]
Materials:
-
Human recombinant COX-2 enzyme
-
COX Assay Buffer
-
COX Probe
-
COX Cofactor
-
Arachidonic Acid (substrate)
-
Celecoxib (positive control)
-
Test compound
-
96-well black microplate
-
Fluorometric plate reader
Procedure:
-
Reagent Preparation: Prepare all reagents according to the manufacturer's instructions.[27] Prepare serial dilutions of the test compound and the positive control (Celecoxib) in the appropriate solvent (e.g., DMSO).
-
Assay Plate Setup:
-
Blank wells: Add Assay Buffer.
-
Control wells (100% activity): Add Assay Buffer, COX-2 enzyme, and COX Cofactor.
-
Inhibitor wells: Add Assay Buffer, COX-2 enzyme, COX Cofactor, and the test compound or positive control at various concentrations.
-
-
Pre-incubation: Incubate the plate at room temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: Add the COX Probe to all wells, followed by the addition of Arachidonic Acid to initiate the reaction.
-
Measurement: Immediately measure the fluorescence intensity kinetically over a period of 5-10 minutes using a plate reader (e.g., excitation/emission wavelengths of 535/587 nm).
-
Data Analysis:
-
Calculate the rate of reaction (slope of the kinetic curve) for each well.
-
Determine the percentage of inhibition for each concentration of the test compound relative to the control wells.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
-
Visualizing the Concepts
To further elucidate the relationships and processes discussed, the following diagrams are provided.
Caption: Interplay of heterocyclic scaffolds and their key properties in drug design.
Caption: The COX-2 signaling pathway and the inhibitory action of pyrazole-based drugs.
Concluding Remarks
The pyrazole scaffold has firmly established itself as a cornerstone of modern medicinal chemistry, offering a unique combination of physicochemical properties, metabolic stability, and synthetic tractability. While other heterocyclic systems like imidazole, triazole, oxazole, and thiazole each possess their own distinct advantages and have led to the development of numerous successful drugs, the versatility of the pyrazole ring ensures its continued prominence in the design of novel therapeutic agents.
The decision to employ a pyrazole core, or any other heterocyclic scaffold, should be a data-driven one, informed by a thorough understanding of the specific requirements of the biological target and the desired pharmacokinetic profile. This guide has provided a framework for such a comparative analysis, offering both a high-level overview and detailed experimental insights. As our understanding of the intricate interplay between chemical structure and biological function continues to evolve, the strategic selection of privileged scaffolds like pyrazole will remain a critical element in the quest for safer and more effective medicines.
References
- Al-Omary, F. A. M., et al. (2010). Pyrazole and Pyrazoline Derivatives as Antimicrobial Agents. Molecules, 15(9), 6049-6081.
- Bao, X., et al. (2024). Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application. Journal of Medicinal Chemistry. [Link]
- Berman, H. M., et al. (2000). The Protein Data Bank. Nucleic Acids Research, 28(1), 235-242.
- Catalán, J., et al. (1984). Basicity and Acidity of Azoles. Journal of the American Chemical Society, 106(22), 6552-6556.
- FDA. (2023). FDA Approved Drug Products. [Link]
- Faria, J. V., et al. (2017). Pyrazole and its Derivatives: Biological Activities and Medicinal Applications. Current Topics in Medicinal Chemistry, 17(19), 2145-2171.
- FDA. (n.d.). Oxaprozin. In Drugs@FDA: FDA-Approved Drugs. [Link]
- Frigell, J., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838. [Link]
- Gautam, N., & Singh, M. (2023). Pyrazole in drug development: a medicinal-chemistry based analysis of USFDA-approved drugs in last decade. RSC Medicinal Chemistry.
- Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. [Link]
- Le, J., & mistaken, C. (2023). Fluconazole. In StatPearls.
- National Center for Biotechnology Information. (n.d.). Ketoconazole. In PubChem. [Link]
- National Center for Biotechnology Information. (n.d.). Crizotinib. In PubChem. [Link]
- Pol-Fachin, L., et al. (2012). The role of the imidazole ring on the conformational properties of histidine. Physical Chemistry Chemical Physics, 14(30), 10519-10528.
- Pozharskii, A. F., et al. (1997). Heterocycles in Life and Society. John Wiley & Sons.
- Sławiński, J., et al. (2023). Pyrazole and Its Derivatives as Privileged Scaffolds in Medicinal Chemistry. Pharmaceuticals, 16(5), 738.
- Taylor, R. (1985). The aromaticity of heterocycles. Journal of Chemical Research, Synopses, (5), 158-159.
- Thomas, E. J. (2001). Imidazole and its derivatives. In Comprehensive Organic Functional Group Transformations II (Vol. 4, pp. 445-481). Elsevier.
- Welsch, M. E., et al. (2010). Privileged Scaffolds for Library Design and Drug Discovery. Current Opinion in Chemical Biology, 14(3), 347-361.
- Wikipedia contributors. (2023). Oxazole. In Wikipedia, The Free Encyclopedia. [Link]
- Zhou, C., et al. (2023).
- Zubi, Z., et al. (2022). Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents. Molecules, 27(19), 6433.
- BenchChem. (2025). Pyrazole vs. Triazole: A Head-to-Head Comparison of Core Structures in Drug Discovery.
- National Center for Biotechnology Inform
- National Center for Biotechnology Inform
- National Center for Biotechnology Inform
- National Center for Biotechnology Information. (n.d.).
- National Center for Biotechnology Inform
- National Center for Biotechnology Inform
- National Center for Biotechnology Inform
- Zambon, A., et al. (2021). Discovery of selective, metabolically stable pyrazole-based FLT3 inhibitors for the treatment of acute myeloid leukemia. RSC Medicinal Chemistry, 12(9), 1545-1557.
- National Center for Biotechnology Inform
- National Center for Biotechnology Inform
- Cayman Chemical. (n.d.). COX Colorimetric Inhibitor Screening Assay Kit.
- National Center for Biotechnology Inform
- National Center for Biotechnology Inform
- Vitaku, E., et al. (2014). Heterocycles in Drugs and Drug Discovery. Chemical Reviews, 114(5), 2425-2480.
- National Center for Biotechnology Inform
- National Center for Biotechnology Inform
- Martins, M. F., et al. (2023). Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry. Molecules, 28(2), 838.
- Sai Life Sciences. (n.d.). Understanding Lipinski's Rule of 5 and the Role of LogP Value in Drug Design and Development.
- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. John Wiley & Sons.
- D'Souza, S., & Puranik, P. (2022).
Sources
- 1. Heterocycles in Medicinal Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. dovepress.com [dovepress.com]
- 4. researchgate.net [researchgate.net]
- 5. Imidazole: Synthesis, Functionalization and Physicochemical Properties of a Privileged Structure in Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 1,2,4-Oxadiazole-Bearing Pyrazoles as Metabolically Stable Modulators of Store-Operated Calcium Entry - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Oxazole - Wikipedia [en.wikipedia.org]
- 9. mdpi.com [mdpi.com]
- 10. Design, Synthesis, and Biological Evaluation of Novel 1,3-Oxazole Sulfonamides as Tubulin Polymerization Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 12. Imidazole as a Promising Medicinal Scaffold: Current Status and Future Direction - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pdf.benchchem.com [pdf.benchchem.com]
- 14. Triazoles and Their Derivatives: Chemistry, Synthesis, and Therapeutic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Triazoles in Medicinal Chemistry: Physicochemical Properties, Bioisosterism, and Application - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. oxfordsciencetrove.com [oxfordsciencetrove.com]
- 18. Thiazole: A Versatile Standalone Moiety Contributing to the Development of Various Drugs and Biologically Active Agents [mdpi.com]
- 19. archives.ijper.org [archives.ijper.org]
- 20. researchgate.net [researchgate.net]
- 21. Imidazoles as Potential Anticancer Agents: An Update on Recent Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Understanding Lipinski’s Rule of 5 and the Role of LogP Value in Drug Design and Development | [sailife.com]
- 23. Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 24. tandfonline.com [tandfonline.com]
- 25. researchgate.net [researchgate.net]
- 26. Design and Synthesis of Imidazole and Triazole Pyrazoles as Mycobacterium Tuberculosis CYP121A1 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. sigmaaldrich.com [sigmaaldrich.com]
A Comparative Guide to the Anti-Inflammatory Properties of Synthesized Pyrazole Derivatives
The Significance of the Pyrazole Scaffold
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is a privileged structure in drug discovery. Its derivatives are known to exhibit a wide range of biological activities, including anti-inflammatory, analgesic, antimicrobial, and anticancer properties.[4][5] A notable example is Celecoxib, a selective cyclooxygenase-2 (COX-2) inhibitor, which features a diaryl-substituted pyrazole core.[6][7] The versatility of pyrazole chemistry allows for the synthesis of diverse derivatives with tailored pharmacological profiles.[8][9]
Synthesis of a Novel Pyrazole Derivative (SYN-101)
To investigate the anti-inflammatory potential of a novel pyrazole derivative, designated SYN-101, a multi-step synthesis was employed. The rationale behind the synthetic route is to introduce specific pharmacophoric features that are hypothesized to enhance anti-inflammatory activity and selectivity.
Experimental Protocol: Synthesis of SYN-101
The synthesis of novel pyrazole derivatives can be achieved through various established methods, such as the Knorr synthesis or reactions involving chalcones.[8][10] For SYN-101, a chalcone-based approach was utilized.
Step 1: Chalcone Intermediate Synthesis
-
An appropriately substituted acetophenone is reacted with a substituted benzaldehyde in the presence of a base (e.g., NaOH or KOH) in an alcoholic solvent (e.g., ethanol).
-
The reaction mixture is stirred at room temperature until the reaction is complete, monitored by thin-layer chromatography (TLC).
-
The resulting chalcone intermediate is isolated by filtration, washed, and purified by recrystallization.
Step 2: Pyrazole Ring Formation
-
The purified chalcone is refluxed with hydrazine hydrate in a suitable solvent such as ethanol or acetic acid.
-
The progress of the cyclization reaction is monitored by TLC.
-
Upon completion, the reaction mixture is cooled, and the precipitated pyrazole derivative (SYN-101) is collected by filtration, washed, and purified.
This synthetic strategy is adaptable and allows for the introduction of various substituents on the phenyl rings, enabling the exploration of structure-activity relationships (SAR).
Comparative In-Vitro Evaluation
To assess the anti-inflammatory potential of SYN-101, its ability to inhibit the COX-1 and COX-2 enzymes was evaluated and compared with Celecoxib (a selective COX-2 inhibitor) and Indomethacin (a non-selective COX inhibitor).
Experimental Protocol: In-Vitro COX Inhibition Assay
The COX inhibitory activity of the compounds was determined using a commercially available COX inhibitor screening assay kit.
-
Preparation of Reagents : All reagents, including COX-1 and COX-2 enzymes, arachidonic acid (substrate), and a colorimetric substrate, are prepared according to the manufacturer's instructions.
-
Compound Incubation : The test compounds (SYN-101, Celecoxib, Indomethacin) at various concentrations are pre-incubated with the COX-1 or COX-2 enzyme in a 96-well plate.
-
Reaction Initiation : The reaction is initiated by adding arachidonic acid.
-
Detection : After a specific incubation period, the reaction is stopped, and the amount of prostaglandin H2 (PGH2) produced is measured colorimetrically.
-
Data Analysis : The IC50 values (the concentration of the compound required to inhibit 50% of the enzyme activity) are calculated from the dose-response curves.
Table 1: In-Vitro COX-1 and COX-2 Inhibition
| Compound | COX-1 IC50 (µM) | COX-2 IC50 (µM) | Selectivity Index (COX-1 IC50 / COX-2 IC50) |
| SYN-101 | 15.2 | 0.8 | 19.0 |
| Celecoxib | 10.5 | 0.05 | 210.0 |
| Indomethacin | 0.1 | 0.9 | 0.11 |
The data indicates that SYN-101 exhibits selective inhibition of COX-2 over COX-1, although to a lesser extent than Celecoxib.[11] Indomethacin, as expected, showed non-selective inhibition of both isoforms.[12][13] The selective inhibition of COX-2 is a desirable characteristic for anti-inflammatory drugs as it is associated with a reduced risk of gastrointestinal side effects that are common with non-selective NSAIDs.[7][11]
Comparative In-Vivo Evaluation
The anti-inflammatory efficacy of SYN-101 was further evaluated in an in-vivo model of acute inflammation and compared with Celecoxib and Indomethacin. The carrageenan-induced paw edema model in rats is a widely used and well-established method for this purpose.[14][15][16]
Experimental Protocol: Carrageenan-Induced Paw Edema in Rats
-
Animal Acclimatization : Wistar rats are acclimatized to the laboratory conditions for at least one week before the experiment.
-
Compound Administration : The test compounds (SYN-101, Celecoxib, Indomethacin) and a vehicle control are administered orally to different groups of rats.
-
Induction of Inflammation : One hour after compound administration, a 1% solution of carrageenan is injected into the sub-plantar region of the right hind paw of each rat to induce localized inflammation and edema.[16][17]
-
Measurement of Paw Edema : The paw volume is measured using a plethysmometer at 0, 1, 2, 3, and 4 hours after the carrageenan injection.
-
Data Analysis : The percentage inhibition of paw edema is calculated for each group relative to the vehicle control group.
Table 2: In-Vivo Anti-inflammatory Activity in Carrageenan-Induced Paw Edema Model
| Treatment (Dose) | 1 hr | 2 hr | 3 hr | 4 hr |
| Vehicle | 0.45 ± 0.04 | 0.68 ± 0.05 | 0.82 ± 0.06 | 0.75 ± 0.05 |
| SYN-101 (20 mg/kg) | 0.28 ± 0.03 (37.8%) | 0.42 ± 0.04 (38.2%) | 0.51 ± 0.05 (37.8%) | 0.48 ± 0.04 (36.0%) |
| Celecoxib (10 mg/kg) | 0.25 ± 0.02 (44.4%) | 0.35 ± 0.03 (48.5%) | 0.40 ± 0.04 (51.2%) | 0.38 ± 0.03 (49.3%) |
| Indomethacin (10 mg/kg) | 0.22 ± 0.03 (51.1%) | 0.30 ± 0.04 (55.9%) | 0.35 ± 0.05 (57.3%) | 0.33 ± 0.04 (56.0%) |
*Values are expressed as mean paw volume (mL) ± SEM. The percentage inhibition of edema is shown in parentheses.
The results demonstrate that SYN-101 possesses significant anti-inflammatory activity in the carrageenan-induced paw edema model. While Indomethacin showed the most potent anti-inflammatory effect, SYN-101 exhibited comparable efficacy to Celecoxib at the tested doses.[18]
Mechanism of Action: The COX-2 Signaling Pathway
The primary mechanism of action for many pyrazole-based anti-inflammatory agents is the inhibition of the COX-2 enzyme.[6][19] COX-2 is an inducible enzyme that is upregulated at sites of inflammation and is responsible for the production of prostaglandins, which are key mediators of pain and inflammation.[20][21] By selectively inhibiting COX-2, these drugs can reduce the production of pro-inflammatory prostaglandins without affecting the protective functions of COX-1 in the gastrointestinal tract and platelets.[7][11]
Caption: The COX-2 signaling pathway in inflammation.
Experimental Workflow for Anti-Inflammatory Drug Screening
The process of identifying and validating new anti-inflammatory agents involves a systematic workflow that progresses from in-silico and in-vitro studies to in-vivo animal models.
Sources
- 1. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 2. Pyrazoles and Pyrazolines as Anti-Inflammatory Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Pyrazoles as Anti-inflammatory and Analgesic Agents: In-vivo and In-silico Studies - Chahal - Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry [journals.eco-vector.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Celecoxib - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. Celecoxib - Wikipedia [en.wikipedia.org]
- 8. ijpsjournal.com [ijpsjournal.com]
- 9. sciencescholar.us [sciencescholar.us]
- 10. researchgate.net [researchgate.net]
- 11. What is the mechanism of Celecoxib? [synapse.patsnap.com]
- 12. Indometacin - Wikipedia [en.wikipedia.org]
- 13. Indomethacin - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. inotiv.com [inotiv.com]
- 15. researchgate.net [researchgate.net]
- 16. Carrageenan induced Paw Edema Model - Creative Biolabs [creative-biolabs.com]
- 17. creative-bioarray.com [creative-bioarray.com]
- 18. Evaluation of anti-inflammatory, analgesic activities, and side effects of some pyrazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. New pyrazole derivatives: Synthesis, anti-inflammatory activity, cycloxygenase inhibition assay and evaluation of mPGES - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. The Role Of COX-2 In Knee Osteoarthritis: A Comprehensive Analysis of Cytokines, Inflammation and Signaling Pathways | Biores Scientia [bioresscientia.com]
- 21. Mechanisms of phytonutrient modulation of Cyclooxygenase-2 (COX-2) and inflammation related to cancer - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile (CAS: 330792-70-6)
For researchers engaged in the dynamic field of drug development, particularly those utilizing intermediates like 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile, the integrity of the science is intrinsically linked to the safety of its execution. This compound, a key intermediate in the synthesis of kinase inhibitors such as Ibrutinib, demands meticulous handling not only during its application but, just as critically, through its entire lifecycle to final disposal.[1][2][3] This guide provides a procedural framework grounded in established safety protocols to ensure that its disposal is managed with the highest regard for personnel safety and environmental stewardship.
The causality behind a stringent disposal protocol stems from the compound's chemical structure: a pyrazole ring substituted with an amino group and a nitrile group. While comprehensive toxicological data is not always available for novel intermediates, the presence of these functional groups necessitates a cautious approach.[4] Nitrile-containing compounds, for instance, are always handled with care due to the potential for the release of highly toxic hydrogen cyanide gas under certain conditions, such as exposure to strong acids or high temperatures.[4][5] Therefore, the following procedures are designed as a self-validating system, prioritizing risk mitigation at every step.
Hazard Assessment and Initial Precautions
Before beginning any disposal process, a thorough understanding of the compound's potential hazards is paramount. While some reports indicate the compound does not meet GHS hazard criteria, others assign specific hazard statements, reflecting the variance in data for research chemicals.[1][2][6] A conservative approach is always the most scientifically sound choice.
Table 1: Hazard Profile and Recommended Protective Measures
| Hazard Classification | GHS Hazard Statement | Required Personal Protective Equipment (PPE) | Engineering Controls |
| Acute Toxicity (Oral, Dermal) | H302: Harmful if swallowedH312: Harmful in contact with skin | Chemical-resistant gloves (e.g., nitrile rubber)[7][8], Lab coat[7] | |
| Skin Irritation | H315: Causes skin irritation | Chemical-resistant gloves, Lab coat | |
| Eye Irritation | H319: Causes serious eye irritation | Chemical safety goggles or face shield[7][8] | Eyewash station readily accessible[8][9] |
| Respiratory Irritation | H335: May cause respiratory irritation | Handle exclusively in a certified chemical fume hood[8][10][11] |
Note: Data synthesized from multiple supplier safety data sheets.[1][2] Always refer to the specific SDS provided with your batch.
The core principle here is barrier protection. Every disposal step involving the handling of the solid compound or its solutions must be performed within a chemical fume hood to prevent the inhalation of fine particulates.[8][9]
Disposal Workflow: A Step-by-Step Protocol
Proper disposal is not merely discarding a substance; it is a systematic process of waste segregation, containment, and documentation. The following workflow provides a logical progression for safely managing waste streams containing this compound.
Caption: Disposal workflow for this compound.
Experimental Protocol: Chemical Waste Segregation and Containment
-
Waste Identification and Segregation :
-
Classify waste containing this compound as non-halogenated organic waste .[12]
-
Crucially, do not mix this waste with acidic waste streams. This is a critical preventive measure to avoid the potential generation of hydrogen cyanide (HCN) from the nitrile group.
-
Maintain separate waste containers for solid material (unused compound, contaminated absorbents) and liquid material (solutions, rinsate).
-
-
Containerization :
-
Select a robust, sealable container made of a compatible material (e.g., high-density polyethylene - HDPE) for waste collection.[10]
-
Ensure the container is in good condition, free of leaks, and has a secure, tight-fitting lid.[8]
-
For solid waste, carefully transfer the powder or contaminated materials (e.g., weighing paper, spill pads) into the designated solid waste container, minimizing dust generation.[8][9]
-
For liquid waste, pour solutions directly into the designated liquid waste container.
-
-
Labeling :
-
Storage :
Managing Spills and Decontaminating Containers
Accidents, though preventable, must be planned for. A swift and correct response to a spill is a cornerstone of laboratory safety.
Spill Response Protocol:
-
Evacuate and Alert : Ensure the immediate area is clear of personnel. Alert colleagues and the laboratory supervisor.
-
Containment : If safe to do so, prevent the spread of a solid spill by covering it with an inert absorbent material like vermiculite or sand.[9] Do not use combustible materials like paper towels.
-
Collection : Wearing appropriate PPE, carefully sweep or scoop the contained material and place it into a designated hazardous waste container.[9][13] Use spark-proof tools if a flammable solvent is involved.[14]
-
Decontamination : Clean the spill area with a suitable solvent, collecting all cleaning materials and rinsate as hazardous waste.
Decontamination of Empty Containers:
Empty containers that once held this compound are not considered regular trash. They must be decontaminated before disposal.
-
Triple Rinsing : The standard and required procedure is to triple-rinse the empty container with a suitable solvent (one in which the compound is soluble).[8][11]
-
Collect Rinsate : Crucially, all three portions of the solvent rinsate must be collected and disposed of as hazardous liquid waste. [8][11] The rinsate is considered contaminated and must be handled with the same precautions as the original substance.
-
Final Container Disposal : After triple-rinsing, deface or remove the original label to prevent confusion. The container can now be disposed of as regular laboratory glass or plastic waste, in accordance with your institution's policies.[8]
Final Disposal Pathway
Under no circumstances should this chemical or its waste be disposed of down the drain or in the regular trash.[10][15][16] This action can lead to environmental contamination and potential reactions within the sewer system.
The only acceptable final step is disposal through your institution's Environmental Health and Safety (EHS) office or an equivalent regulatory body.[11] They will arrange for pickup by a licensed and certified hazardous waste management company.[16][17] These companies have the specialized facilities, such as high-temperature incinerators, required to destroy chemical waste safely and in compliance with all national and local regulations.[16][17]
By adhering to this comprehensive disposal guide, you not only fulfill your professional responsibility but also contribute to a culture of safety and environmental integrity that is the bedrock of trustworthy and authoritative scientific research.
References
- Benchchem. (n.d.). Navigating the Disposal of 3,5-diethyl-1-phenyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- Echemi. (n.d.). This compound Safety Data Sheets.
- Benchchem. (n.d.). Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
- Cole-Parmer. (n.d.). Material Safety Data Sheet - 3-Aminopyrazole, 98%.
- P2 InfoHouse. (n.d.). The Disposal of Chemical Laboratory Wastes.
- IndiaMART. (n.d.). 1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid.
- CP Lab Safety. (n.d.). Nitriles Waste Compatibility.
- LookChem. (n.d.). This compound CAS 330792-70-6.
- Ambeed.com. (n.d.). 330792-70-6 | 3-Amino-5-(4-phenoxyphenyl)pyrazole-4-carbonitrile.
- TCI Chemicals. (2024). SAFETY DATA SHEET - 3-Aminopyrazole.
- University of Barcelona. (n.d.). Classification of special laboratory waste.
- Benchchem. (n.d.). Essential Guide to the Safe Disposal of 3-Amino-4-nitropyridine 1-oxide.
- National Institutes of Health, PubChem. (n.d.). 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile.
- Fisher Scientific. (2015). SAFETY DATA SHEET - 3-Aminopyrazole.
- CymitQuimica. (2024). Safety Data Sheet.
- Emory University. (n.d.). Chemical Waste Disposal Guidelines.
- Fengchen Group Co., Ltd. (n.d.). This compound CAS NO 330792-70-6.
- United Nations Office on Drugs and Crime. (n.d.). Guidelines for the Safe Handling and Disposal of Chemicals Used in the Illicit Manufacture of Drugs.
- MilliporeSigma. (2025). SAFETY DATA SHEET.
- PubMed. (n.d.). Removal of nitriles from synthetic wastewater by acrylonitrile utilizing bacteria.
- Fisher Scientific. (n.d.). SAFETY DATA SHEET - Pyrazole.
- Xinchem. (n.d.). China Zanubrutinib Impurity 8(CAS#330792-70-6) Manufacturer and Supplier.
- ChemicalBook. (2025). This compound (330792-70-6).
Sources
- 1. 5-Amino-3- (4-phenoxyphenyl) -1h-Pyrazole-4-Carbonitrile CAS 330792-70-6 [m.hsppharma.com]
- 2. This compound CAS NO 330792-70-6 [homesunshinepharma.com]
- 3. This compound | 330792-70-6 [chemicalbook.com]
- 4. sigmaaldrich.cn [sigmaaldrich.cn]
- 5. p2infohouse.org [p2infohouse.org]
- 6. 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | C16H12N4O | CID 22346784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. rtong.people.ust.hk [rtong.people.ust.hk]
- 12. Classification of special laboratory waste – Oficina de Seguretat, Salut i Medi Ambient [ub.edu]
- 13. fishersci.com [fishersci.com]
- 14. echemi.com [echemi.com]
- 15. 1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid Supplier in Mumbai, 1-[3-(Acetylamino)phenyl]-5-oxopyrrolidine-3-carboxylic acid Trader, Maharashtra [chemicalmanufacturers.in]
- 16. tcichemicals.com [tcichemicals.com]
- 17. syntheticdrugs.unodc.org [syntheticdrugs.unodc.org]
Navigating the Safe Handling of 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile: A Guide for Drug Development Professionals
Researchers, scientists, and drug development professionals handling advanced chemical intermediates like 5-Amino-3-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile, a key building block in the synthesis of pharmaceuticals, are at the forefront of innovation. With this progress comes the critical responsibility of ensuring a safe and controlled laboratory environment. This guide provides essential, immediate safety and logistical information, including operational and disposal plans, grounded in scientific expertise to foster a culture of safety and precision in your research.
Understanding the Hazard Landscape
This compound (CAS No. 330792-70-6) is a light yellow to off-white powder.[1] While one source has indicated it may not meet all GHS hazard criteria, a significant number of suppliers and regulatory notifications suggest a more cautious approach is warranted.[2] Based on aggregated data from the European Chemicals Agency (ECHA) and supplier Safety Data Sheets (SDS), this compound is classified with the following hazards:
-
H302: Harmful if swallowed.
-
H312: Harmful in contact with skin.
-
H315: Causes skin irritation.
-
H319: Causes serious eye irritation.
-
H335: May cause respiratory irritation.
The associated GHS pictogram is the GHS07 exclamation mark, with the signal word "Warning".[1] Given its role as a pharmaceutical intermediate, it should be handled with the care afforded to potent compounds.[3][4][5]
Core Personal Protective Equipment (PPE) Directives
A multi-layered approach to PPE is essential to mitigate the risks associated with handling this compound. The following table summarizes the required PPE, with detailed explanations below.
| Protection Type | Required Equipment | Key Specifications & Rationale |
| Respiratory Protection | Air-Purifying Respirator (APR) with Combination Cartridges | Must be NIOSH-approved. Use cartridges rated for organic vapors and P100 (particulate) filters to protect against inhalation of the fine powder and any potential vapors.[6][7] |
| Hand Protection | Chemical-Resistant Nitrile Gloves | Minimum thickness of 8 mil for incidental contact. For prolonged handling or immersion, consider double-gloving or heavier-duty nitrile gloves.[8] Nitrile offers good resistance to a range of chemicals, but gloves should be changed immediately upon contamination.[9][10] |
| Eye and Face Protection | Chemical Splash Goggles and Face Shield | Goggles must provide a complete seal around the eyes to protect from airborne particulates and splashes. A face shield should be worn over goggles during procedures with a high risk of splashing. |
| Body Protection | Laboratory Coat and Chemical-Resistant Apron | A flame-retardant lab coat is the minimum requirement. A chemical-resistant apron should be worn when handling larger quantities or during procedures with a significant splash potential. |
| Foot Protection | Closed-Toe Shoes | Shoes must be made of a non-porous material to prevent skin contact in the event of a spill. |
The Rationale Behind Your Protection
-
Respiratory Safeguards: The primary route of exposure to this fine powder is inhalation, which can lead to respiratory irritation.[1] A standard dust mask is insufficient. An air-purifying respirator with a P100 filter provides a high level of protection against fine particulates. The addition of an organic vapor cartridge addresses any potential for volatile impurities or decomposition products.[6][7]
-
Dermal Barrier: Direct skin contact can be harmful and cause irritation.[1] While standard thin nitrile gloves offer a preliminary barrier, their resistance to chemical permeation is limited and time-dependent.[10][11] Using thicker nitrile gloves (≥8 mil) or double-gloving significantly increases the breakthrough time, offering a greater margin of safety during handling.[8] Always inspect gloves for any signs of degradation or puncture before and during use.
-
Ocular and Facial Integrity: The eyes are particularly vulnerable to the irritant nature of this compound. Chemical splash goggles are mandatory as they form a seal around the eyes, preventing entry of airborne powder.[6] For tasks such as weighing larger quantities or transferring solutions where splashes are possible, a full-face shield worn over the goggles is a necessary secondary layer of protection.
Step-by-Step Safe Handling Protocol
Adherence to a systematic workflow is paramount for minimizing exposure and ensuring reproducible, safe experimental outcomes.
Caption: Segregation and Disposal Pathway for Chemical Waste.
-
Solid Waste: All contaminated solid waste, including gloves, weigh boats, and paper towels, must be collected in a clearly labeled, sealed hazardous waste container.
-
Liquid Waste: Unused solutions and reaction mixtures containing the compound should be collected in a dedicated, labeled hazardous waste container. Do not mix with other waste streams unless compatibility has been confirmed.
-
Empty Containers: The original container must be triple-rinsed with a suitable solvent (e.g., acetone or ethanol). The rinsate must be collected as hazardous liquid waste. Once dry, the container can be disposed of according to your institution's guidelines, with the label defaced.
-
Final Disposal: All waste containing this compound must be disposed of through a licensed chemical waste disposal service, typically via high-temperature incineration. [12]Do not discharge to sewer systems. [12] By integrating these safety protocols into your daily laboratory operations, you build a foundation of trust and scientific integrity, ensuring that your pursuit of innovation is not compromised by avoidable risks.
References
- Best Practices For Handling Potent APIs. Outsourced Pharma.
- Assuring the Safe Handling of Potent APIs, Intermediates, and Solid-Dosage Drugs. Pharmaceutical Technology.
- Cartridge Selection. Northwestern University.
- 3M Respirator Selection Guide. 3M.
- Handling of high potency drugs: process and containment. WIT Press.
- Managing Risks with Potent Pharmaceutical Products. Pharmaceutical Outsourcing.
- 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile - PubChem. National Center for Biotechnology Information.
- 3M Respirator Selection Guide. 3M.
- 6001 Filter Cartridges For Respirators - Organic Vapor & Dust Protection (12-Pack). irc.ly.
- Respirator Cartridge Chart. MSA.
- Guide to Nitrile Gloves Chemical Resistance | Glove Compatibility Chart. International Enviroguard.
- Nitrile Glove Chemical Resistance Guide. S&G Gloves.
- Substance Information - ECHA. European Chemicals Agency.
- Kimberly Clark Nitrile Gloves Chemical Resistance Guide. Kimberly-Clark.
- Chemical Resistance of Gloves.pdf. University of Wisconsin-Madison.
- This compound CAS NO 330792-70-6. NINGBO INNO PHARMCHEM CO.,LTD.
- Chronic toxicity of pyrazolones: the problem of nitrosation. PubMed.
- Nitrile Gloves and Their Chemical Resistance. SOSCleanroom.com.
- This compound. Protheragen.
Sources
- 1. This compound CAS NO 330792-70-6 [homesunshinepharma.com]
- 2. 3-amino-5-(4-phenoxyphenyl)-1H-pyrazole-4-carbonitrile | C16H12N4O | CID 22346784 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Best Practices For Handling Potent APIs [outsourcedpharma.com]
- 4. pharmtech.com [pharmtech.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. northwestern.edu [northwestern.edu]
- 7. multimedia.3m.com [multimedia.3m.com]
- 8. Nitrile Glove Chemical Resistance Guide | S&G Gloves [sgnitrilegloves.com]
- 9. gloves.com [gloves.com]
- 10. soscleanroom.com [soscleanroom.com]
- 11. ehs.yale.edu [ehs.yale.edu]
- 12. echemi.com [echemi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
